4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Description
Properties
IUPAC Name |
4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-16-13(18)12-7-9(4-5-17-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJPIPGBODVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676336 | |
| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757251-39-1 | |
| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=757251-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757251391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide CAS 757251-39-1
An In-depth Technical Guide to 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (CAS 757251-39-1): A Key Intermediate in Modern Oncology Therapeutics
Introduction
In the landscape of advanced oncology drug development, the synthesis of potent small molecule inhibitors relies on the availability of high-purity, well-characterized chemical intermediates. This compound (CAS 757251-39-1) is a critical building block in the manufacture of Regorafenib, a multi-kinase inhibitor.[1][2] Regorafenib is a crucial therapeutic agent used in the treatment of metastatic colorectal cancer and advanced gastrointestinal stromal tumors, making the reliable synthesis and quality control of its intermediates a subject of paramount importance for researchers and pharmaceutical manufacturers.[1][2] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, analytical validation, and its pivotal role in the production of Regorafenib.
Physicochemical Properties and Specifications
The identity and purity of a pharmaceutical intermediate are foundational to the quality and efficacy of the final active pharmaceutical ingredient (API). This compound is typically supplied as a white to yellow or orange to brown solid, and its key properties are summarized below.[2]
| Property | Value | Source |
| CAS Number | 757251-39-1 | [3] |
| Molecular Formula | C13H12FN3O2 | [2][3] |
| Molecular Weight | 261.25 g/mol | [2][3] |
| Melting Point | 141.5-143 °C | [2] |
| Boiling Point | 459.8±45.0 °C (Predicted) | [2] |
| Solubility | Sparingly soluble in DMSO and slightly soluble in Chloroform and Methanol. Water solubility is 190mg/L at 20℃. | [2] |
| Appearance | White to yellow powder or crystals; Orange to Dark Red to Brown solid. | [2] |
| Purity (Typical) | ≥98.0% (often >99% by HPLC) | [1][2] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [2] |
Synthesis and Manufacturing
The synthesis of this compound is a nucleophilic aromatic substitution reaction. A common and efficient method involves the condensation of 4-amino-3-fluorophenol with 4-chloro-N-methylpyridine-2-carboxamide in the presence of a base.[2]
Reaction Scheme
The core reaction involves the displacement of the chlorine atom on the picolinamide ring by the phenolic oxygen of 4-amino-3-fluorophenol.
Caption: Synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
The following protocol is based on established synthesis procedures.[2]
-
Vessel Preparation : Under an inert nitrogen atmosphere, charge a suitable reaction vessel with 4-amino-3-fluorophenol and 4-chloro-N-methylpyridine-2-carboxamide.
-
Solvent Addition : Add N,N-dimethylacetamide (DMAc) as the solvent and stir the mixture until all solids are completely dissolved.
-
Base Addition : Carefully add sodium hydroxide to the reaction mixture. The base acts as a proton scavenger, facilitating the nucleophilic attack of the phenol.
-
Heating : Raise the temperature of the reaction system to approximately 105 °C and maintain this temperature for about 1 hour to drive the reaction to completion.
-
Crystallization : Upon reaction completion, add water to the system to precipitate the product. Cool the mixture to around 10 °C and stir overnight to promote complete crystallization.
-
Isolation and Drying : Isolate the solid product by filtration. The resulting brown solid is then dried to yield this compound with a purity typically exceeding 99% as determined by HPLC.[2]
Role as a Regorafenib Intermediate
The primary industrial and research application of this compound is its function as a key precursor in the synthesis of Regorafenib.[1][2][4] The subsequent step in the synthesis involves a reaction that forms a urea linkage, which is a common pharmacophore in kinase inhibitors.
Caption: Conversion of the intermediate to the Regorafenib API.
The amino group on the phenoxy ring of the intermediate is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This reaction forms the diaryl urea moiety that is characteristic of Regorafenib and essential for its kinase-inhibiting activity. The high purity of the starting intermediate is crucial as any impurities could lead to side reactions, reducing the yield and complicating the purification of the final API.
Analytical Quality Control
Rigorous analytical testing is required to ensure the intermediate meets the stringent specifications for pharmaceutical manufacturing.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of this compound.[2] A validated HPLC method is essential for separating the main compound from starting materials, by-products, and other impurities.
General HPLC Protocol Outline:
-
Column : A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase : A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection : UV detection at a wavelength where the analyte exhibits strong absorbance.
-
Quantification : Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (area percent method).
-
Validation : The method must be validated for specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines.[5]
Structural Confirmation
In addition to purity assessment, the structural identity of the intermediate must be confirmed.
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure, confirming the connectivity of atoms and the absence of structural isomers.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed.
-
Hazard Statements : The compound is associated with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation).[2]
-
Precautionary Statements : Recommended precautions include P264 (wash hands thoroughly after handling), P280 (wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Handling : Should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage : To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2]
Conclusion
This compound (CAS 757251-39-1) is more than a mere laboratory chemical; it is an enabling component in the production of Regorafenib, a vital medication for cancer patients. For researchers and drug development professionals, a thorough understanding of its synthesis, properties, and analytical controls is essential for ensuring the quality, safety, and efficacy of the final therapeutic product. The robustness of its manufacturing process and the stringency of its quality assessment directly impact the viability of the entire Regorafenib supply chain, highlighting the critical importance of this key intermediate in the field of oncology.
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An In-depth Technical Guide to the Structure, Synthesis, and Control of Regorafenib Impurity A
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Regorafenib, a multi-kinase inhibitor, is a cornerstone in the treatment of various cancers. The purity of this active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of Regorafenib Impurity A, a critical process-related impurity encountered during the synthesis of Regorafenib. We will delve into its chemical structure, elucidate its formation pathway, detail robust analytical methodologies for its detection and quantification, and discuss its toxicological profile and the rationale for its stringent control. This guide is intended to equip researchers, analytical scientists, and drug development professionals with the requisite knowledge to effectively manage this impurity, ensuring the quality and safety of the final drug product.
Introduction: The Critical Role of Impurity Profiling in Drug Development
The development of a pharmaceutical product is a meticulous process where the control of impurities is a non-negotiable aspect of ensuring patient safety and therapeutic efficacy. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities in drug substances and drug products. Impurities can arise from various sources, including the starting materials, intermediates, reagents, and degradation of the API. Their presence, even in trace amounts, can potentially impact the drug's safety, efficacy, and stability.
Regorafenib is a potent oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1][2] Its mechanism of action involves the inhibition of multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. Given its critical therapeutic role, ensuring the purity of the Regorafenib drug substance is of utmost importance. This guide focuses on a key process-related impurity, Regorafenib Impurity A, providing an in-depth analysis for professionals in the pharmaceutical industry.
Unveiling Regorafenib Impurity A: Structure and Physicochemical Properties
Regorafenib Impurity A is chemically identified as 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide .[3][4] It is also recognized by the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) as a specified impurity of Regorafenib, with corresponding certified reference standards available for analytical testing.[5][6][7]
Chemical Structure
The molecular structures of Regorafenib and Impurity A are presented below. A key structural difference is the absence of the urea linkage and the 4-chloro-3-(trifluoromethyl)phenyl group in Impurity A, which is present in the final Regorafenib molecule.
Caption: Chemical structures of Regorafenib and Regorafenib Impurity A.
Physicochemical Data
A summary of the key physicochemical properties of Regorafenib Impurity A is provided in the table below.
| Property | Value |
| IUPAC Name | 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide |
| CAS Number | 757251-39-1 |
| Molecular Formula | C₁₃H₁₂FN₃O₂ |
| Molecular Weight | 261.25 g/mol |
| Appearance | White to off-white solid |
The Genesis of an Impurity: Formation Pathway of Regorafenib Impurity A
Understanding the origin of an impurity is fundamental to controlling its presence in the final drug substance. Regorafenib Impurity A is not a degradation product but a process-related impurity . Specifically, it is a key intermediate in the synthesis of Regorafenib.[2][8]
The synthesis of Regorafenib typically involves a multi-step process. The formation of Impurity A occurs through the nucleophilic aromatic substitution reaction between 4-amino-3-fluorophenol and 4-chloro-N-methylpyridine-2-carboxamide .[8][9] This reaction forms the diaryl ether linkage present in both Impurity A and the final Regorafenib molecule.
Caption: Simplified synthetic pathway of Regorafenib highlighting the formation of Impurity A.
The subsequent step in the synthesis involves the reaction of the amino group of Impurity A with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the urea linkage, yielding the final Regorafenib molecule.
Rationale for Control
Since Regorafenib Impurity A is an intermediate, its presence in the final API is indicative of an incomplete reaction in the subsequent step or inadequate purification. Therefore, stringent control of this impurity is essential to ensure the purity and quality of the Regorafenib drug substance. The level of Impurity A must be monitored and controlled within acceptable limits, as defined by regulatory authorities and pharmacopeias.
Analytical Methodologies for the Control of Regorafenib Impurity A
Robust and validated analytical methods are crucial for the detection and quantification of impurities. For Regorafenib Impurity A, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the workhorse for routine quality control of Regorafenib and its impurities. The following provides a foundational protocol that can be optimized and validated for the specific purpose of quantifying Impurity A.
Experimental Protocol: RP-HPLC for Regorafenib and Impurities
-
Chromatographic System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[7][10][11]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).[10][11] A typical mobile phase could be a mixture of methanol and phosphate buffer (pH 4.8) in a 70:30 v/v ratio.[10]
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.[10][11]
-
Detection Wavelength: UV detection at approximately 261 nm or 268 nm is suitable for both Regorafenib and its impurities.[7][10]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: Typically 10-20 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the Regorafenib drug substance in a suitable diluent (e.g., mobile phase) to a known concentration.
-
Reference Standard: A certified reference standard of Regorafenib Impurity A is required for identification (by retention time) and quantification (by external standard method).
Data Presentation: Typical Chromatographic Parameters
| Parameter | Condition |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Phosphate Buffer (pH 4.8) (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 268 nm |
| Column Temperature | Ambient |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the identification and confirmation of trace-level impurities, LC-MS/MS is a powerful tool due to its high sensitivity and selectivity.
Experimental Protocol: LC-MS/MS for Impurity Identification
-
Chromatographic System: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective.[12][13]
-
Mass Analysis: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for structural elucidation.
-
Chromatographic Conditions: Similar to the HPLC method, but often with modifications for compatibility with the mass spectrometer (e.g., using volatile buffers like ammonium formate). A common mobile phase composition is 2mM ammonium formate in water and acetonitrile.[13]
-
Sample Preparation: Similar to the HPLC method.
Caption: General analytical workflow for the control of Regorafenib Impurity A.
Toxicological Assessment and Regulatory Control
The toxicological profile of any impurity is a critical factor in determining its acceptable limit in the drug substance.
Safety Profile of Regorafenib Impurity A
Based on available Safety Data Sheets (SDS), Regorafenib Impurity A is classified with the following hazards:
These classifications necessitate careful handling of the impurity in a laboratory setting, using appropriate personal protective equipment (PPE). While a comprehensive in-vivo toxicological study on this specific impurity is not publicly available, its structural relationship to the active substance and its classification as a hazardous substance underscore the importance of its control.
Pharmacopeial and Regulatory Standing
Both the European Pharmacopoeia and the United States Pharmacopeia recognize Regorafenib Impurity A (referred to as Regorafenib Related Compound A in the USP) as a specified impurity.[5][6] The availability of a Certified Reference Standard (CRS) from these pharmacopeias highlights its regulatory significance.[7][14] The presence of a dedicated CRS facilitates accurate identification and quantification, ensuring harmonized quality control across different manufacturing sites and laboratories.
While specific limits for individual impurities are often not publicly disclosed and are part of the confidential regulatory filings, the TGA (Therapeutic Goods Administration) of Australia has stated that potential impurities in Regorafenib monohydrate are investigated and controlled in the drug substance. The control limits are established based on the qualification threshold of the impurity, which is determined by its toxicological data and the maximum daily dose of the drug.
Conclusion and Future Perspectives
Regorafenib Impurity A is a critical process-related impurity that demands stringent control to ensure the quality, safety, and efficacy of the Regorafenib drug product. This guide has provided a comprehensive overview of its structure, formation, analytical control strategies, and toxicological considerations.
For drug development professionals, a thorough understanding of this impurity is essential for:
-
Process Optimization: Designing synthetic routes and purification processes that minimize the level of Impurity A in the final API.
-
Analytical Method Development: Establishing and validating robust analytical methods for the routine monitoring of this impurity.
-
Regulatory Compliance: Ensuring that the control of Regorafenib Impurity A meets the stringent requirements of global regulatory agencies.
Future work in this area could involve more detailed toxicological studies to further refine the acceptable limits of this impurity and the development of even more sensitive and efficient analytical methods for its detection. As our understanding of the impact of impurities on drug safety continues to evolve, a proactive and scientifically-driven approach to impurity control, as outlined in this guide, will remain a cornerstone of pharmaceutical development.
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An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Introduction
In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Small molecule kinase inhibitors, in particular, have demonstrated significant efficacy in disrupting the signaling pathways that drive tumor growth and proliferation. 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide stands as a pivotal intermediate in the synthesis of Regorafenib, a potent multi-kinase inhibitor.[1][2][3] A comprehensive understanding of the physicochemical properties of this intermediate is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of these properties, offering both foundational data and the experimental methodologies required for their validation. The causality behind experimental choices is elucidated to provide field-proven insights, ensuring a robust and reproducible scientific approach.
Core Physicochemical Properties
A thorough characterization of the physicochemical properties of a drug intermediate is fundamental to ensuring the quality, consistency, and efficacy of the final active pharmaceutical ingredient (API). These properties influence every stage of drug development, from synthesis and purification to formulation and bioavailability.
Identity and Structure
-
IUPAC Name: 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide[4]
-
Synonyms: 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide, Regorafenib Intermediate A[1][5][6]
The structural integrity of this compound is crucial for its successful conversion to Regorafenib. The presence of the fluorinated aminophenoxy moiety and the N-methylpicolinamide group are key structural features that contribute to the overall reactivity and properties of the molecule.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters of this compound. These values are critical for process development, formulation design, and regulatory submissions.
| Property | Value | Source |
| Appearance | White to yellow or orange to dark red to brown powder/crystals | [1][7][9] |
| Melting Point | 141.5-143 °C | [1][5][10] |
| Boiling Point (Predicted) | 459.8 ± 45.0 °C | [5][9] |
| Density (Predicted) | 1.305 g/cm³ | [5][9] |
| Water Solubility | 190 mg/L at 20°C | [5][9] |
| Solubility in Organic Solvents | Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly) | [5][9] |
| pKa (Predicted) | 13.92 ± 0.46 | [9][11] |
| LogP (Predicted) | 1.3 - 1.4 | [4][5] |
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of the data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for determining the critical physicochemical properties of this compound.
Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound due to its reliability, particularly for compounds with low solubility.[12]
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water, buffers of different pH) in a sealed, temperature-controlled container.
-
Equilibration: The container is agitated in a mechanical shaker or orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow for the separation of the undissolved solid. The supernatant is then carefully separated from the solid by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or µg/mL).
Diagram: Workflow for Solubility Determination
Caption: Shake-flask method workflow for solubility.
pKa Determination: Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a compound by measuring the change in pH upon the addition of a titrant.[4]
Protocol:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like water-methanol if aqueous solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Acquisition: The pH is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.
LogP Determination: Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method using an n-octanol/water system is the traditional and most reliable method.[14][15]
Protocol:
-
System Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase (water).
-
Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Solid-State Characterization
The solid-state properties of an intermediate can significantly impact its handling, stability, and reactivity during the manufacturing process.
Crystal Structure and Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystalline form.[7] Different polymorphs can exhibit different physicochemical properties, including solubility and stability. Therefore, a thorough polymorphic screen is a critical step in drug development.[16][17]
Methodology for Polymorphism Screening:
-
Crystallization Studies: this compound is crystallized from a wide variety of solvents and solvent mixtures under different conditions (e.g., slow evaporation, cooling crystallization, anti-solvent addition).
-
Solid-State Analysis: The resulting solid forms are analyzed using a range of techniques to identify different polymorphs. These techniques include:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different crystalline forms based on their unique diffraction patterns.[7][16]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and detect phase transitions, which can indicate the presence of different polymorphs.
-
Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature and is used to identify solvates and hydrates.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate between polymorphs based on differences in their molecular conformations and intermolecular interactions.
-
Single-Crystal X-ray Diffraction:
To definitively determine the three-dimensional atomic arrangement of a specific crystalline form, single-crystal X-ray diffraction is employed.[10][18] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the structure-property relationships.
Diagram: Polymorphism Screening Workflow
Caption: Workflow for polymorph screening.
Stability Profile
The stability of this compound under various environmental conditions is a critical parameter that influences its storage, handling, and shelf-life. Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[2][19][20]
ICH Stability Testing Conditions:
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Protocol:
-
Sample Storage: Samples of the intermediate are stored in controlled environmental chambers under the conditions specified by the ICH guidelines.
-
Time Points: Samples are withdrawn at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term studies).
-
Analysis: At each time point, the samples are analyzed for any changes in their physical and chemical properties, including appearance, purity (by HPLC), and the formation of any degradation products.
Biological Context: Role as a Regorafenib Intermediate and Relevant Signaling Pathways
While this compound is not an active pharmaceutical ingredient itself, its importance lies in being a key precursor to Regorafenib. Regorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][21][22] Understanding these pathways provides the biological rationale for the development of this class of compounds.
Key Signaling Pathways Targeted by Regorafenib:
-
Angiogenesis Pathways (VEGFR and TIE2): Regorafenib inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and the Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (TIE2) receptor.[1][21] These receptors are critical for the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[23] By blocking these pathways, Regorafenib can inhibit the tumor's blood supply.
-
Oncogenic and Tumor Microenvironment Pathways (RAF-MEK-ERK, KIT, RET, PDGFR, FGFR): Regorafenib also targets key kinases in oncogenic signaling cascades, including the RAF-MEK-ERK pathway, which is a central regulator of cell proliferation and survival.[9][21] Additionally, it inhibits KIT, RET, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), which are involved in tumor cell proliferation and the maintenance of the tumor microenvironment.[1][22]
Diagram: Regorafenib's Multi-Targeting Mechanism of Action
Caption: Regorafenib inhibits key signaling pathways.
Conclusion
A meticulous and comprehensive understanding of the physicochemical properties of this compound is indispensable for the successful and reproducible synthesis of the multi-kinase inhibitor, Regorafenib. This guide has provided a detailed overview of its core properties, validated experimental protocols for their determination, and the critical biological context of the final API. By adhering to rigorous scientific principles and employing the methodologies outlined herein, researchers and drug development professionals can ensure the quality and consistency of this vital intermediate, ultimately contributing to the development of effective cancer therapies.
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An In-depth Technical Guide to the Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Introduction
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide is a pivotal chemical intermediate in the landscape of modern pharmaceutical development. Its structure, featuring a fluorinated aminophenoxy moiety linked to an N-methylpicolinamide core, makes it an essential building block for the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a key precursor to Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers.[1][2][3] The synthesis of this compound is a topic of significant interest for professionals in medicinal chemistry and process development, demanding a robust, efficient, and scalable pathway.
This guide provides a comprehensive overview of a convergent and industrially relevant synthesis strategy for this compound. We will delve into the mechanistic underpinnings of each reaction, explain the rationale behind the choice of reagents and conditions, and provide detailed protocols grounded in established literature. The synthesis is approached via a convergent strategy, wherein two key fragments are prepared independently and then coupled in a final, decisive step. This approach is often favored in large-scale synthesis for its efficiency and ability to maximize yield.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals a clear and efficient pathway for its construction. The primary disconnection point is the ether linkage, which can be strategically formed through a nucleophilic aromatic substitution (SNAr) reaction. This disconnection yields two principal starting materials: 4-chloro-N-methylpicolinamide (I) and 4-amino-3-fluorophenol (II) . Each of these intermediates can be synthesized from readily available commercial precursors.
Caption: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of 4-chloro-N-methylpicolinamide (I)
The synthesis of this key electrophilic partner is a straightforward two-step process starting from commercially available 2-picolinic acid. The core transformation involves the activation of the carboxylic acid followed by amidation.
Step 1.1: Acid Chlorination
The initial step is the conversion of the carboxylic acid group of 2-picolinic acid into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[4][5] A catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
Step 1.2: Amidation
The resulting acyl chloride is then reacted with methylamine to form the desired N-methyl amide. This reaction is typically performed at low temperatures to control its exothermicity. The methylamine can be introduced as an aqueous solution or a solution in an organic solvent like THF.[4][5][6]
Caption: Synthesis of Intermediate I.
Experimental Protocol: Synthesis of 4-chloro-N-methylpicolinamide (I)
-
Chlorination: To a stirred solution of 2-picolinic acid in thionyl chloride (excess, ~3-5 equivalents), add a catalytic amount of DMF.[4]
-
Heat the mixture to reflux (approx. 70-80 °C) and maintain for 12-16 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. The crude 4-chloropicolinoyl chloride hydrochloride is often taken directly to the next step.
-
Amidation: Dissolve the crude acyl chloride in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of methylamine (e.g., 40% aq.) dropwise, ensuring the temperature remains below 10 °C.[4]
-
Stir the reaction mixture for 2-4 hours at low temperature.
-
Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 4-chloro-N-methylpicolinamide. The product is typically a white to off-white solid.[6][7]
| Reagent/Parameter | Quantity/Value | Purpose |
| 2-Picolinic Acid | 1.0 equiv | Starting Material |
| Thionyl Chloride | 3.5 equiv | Chlorinating Agent |
| DMF | 0.1 mL (catalytic) | Catalyst |
| Temperature (Chlorination) | 70 °C | Reaction Condition |
| Time (Chlorination) | 16 h | Reaction Time |
| 40% Aqueous Methylamine | Excess | Amidating Agent |
| Temperature (Amidation) | 0-5 °C | Control Exothermicity |
| Typical Yield | ~95% | [4] |
Part 2: Synthesis of 4-amino-3-fluorophenol (II)
4-amino-3-fluorophenol is the nucleophilic component in the final coupling step. While commercially available, its synthesis is a critical process for ensuring supply chain control. A common and logical route begins with 2-fluoro-4-nitrophenol, involving the reduction of the nitro group.
Step 2.1: Catalytic Hydrogenation
The conversion of the nitro group to an amine is most effectively and cleanly achieved through catalytic hydrogenation. This method uses hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is carried out in a solvent like ethanol or methanol and provides high yields with minimal byproducts. Alternative reduction methods, such as using metals like iron or tin in acidic media, are also viable but can involve more complex workups. A patent also describes a method starting from p-nitrophenol, which is hydrogenated to p-aminophenol, followed by a fluorination step.[8]
Caption: Synthesis of Intermediate II.
Experimental Protocol: Synthesis of 4-amino-3-fluorophenol (II)
-
Charge a hydrogenation vessel with 2-fluoro-4-nitrophenol and a suitable solvent such as ethanol.
-
Add a catalytic amount of 10% palladium on carbon (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by analytical methods (TLC/HPLC).
-
Once the reaction is complete, carefully vent the vessel and purge with nitrogen.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-fluorophenol, which can be purified by crystallization if necessary.
| Reagent/Parameter | Value | Purpose |
| 2-Fluoro-4-nitrophenol | 1.0 equiv | Starting Material |
| 10% Pd/C | 1-5 mol% | Catalyst |
| Hydrogen Pressure | ~50 psi | Reducing Agent |
| Solvent | Ethanol | Reaction Medium |
| Temperature | Room Temp. | Reaction Condition |
| Typical Yield | >90% |
Part 3: Final Coupling via Nucleophilic Aromatic Substitution (SNAr)
The final step converges the two intermediates to form the target molecule. This reaction is a classic example of a Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Rationale
The SNAr mechanism is a two-step addition-elimination process.[9][10] The pyridine ring of 4-chloro-N-methylpicolinamide is inherently electron-deficient. This electronic property activates the C4 position (ipso-carbon) attached to the chlorine atom, making it susceptible to attack by a nucleophile.
-
Nucleophilic Attack: A strong base is required to deprotonate the hydroxyl group of 4-amino-3-fluorophenol, forming the more potent phenoxide nucleophile. This phenoxide then attacks the electron-deficient C4 carbon of the pyridine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[10][11]
-
Elimination: The aromaticity is restored in the second step by the elimination of the chloride leaving group, yielding the final ether product.
The reaction is typically performed at elevated temperatures in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or DMF, which can solvate the cation of the base and accelerate the reaction.[12]
Caption: Final SNAr Coupling Step.
Experimental Protocol: Synthesis of this compound
-
Under a nitrogen atmosphere, charge a reaction vessel with 4-amino-3-fluorophenol (1.0 equiv), 4-chloro-N-methylpicolinamide (~1.05 equiv), and N,N-dimethylacetamide (DMAc).[12]
-
Stir the mixture until all solids are dissolved.
-
Add a strong base, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), portion-wise.[4][12]
-
Heat the reaction mixture to approximately 100-110 °C and maintain for 1-2 hours, monitoring for completion by HPLC.[12]
-
Upon completion, cool the reaction mixture and quench by adding water. This will often precipitate the crude product.[12]
-
Stir the resulting slurry at a low temperature (e.g., 10 °C) to maximize crystallization.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound as a brown or off-white solid.[1][12]
| Reagent/Parameter | Value | Purpose |
| 4-amino-3-fluorophenol | 1.0 equiv | Nucleophilic Precursor |
| 4-chloro-N-methylpicolinamide | ~1.05 equiv | Electrophilic Precursor |
| Sodium Hydroxide | ~1.1 equiv | Base |
| Solvent | DMAc | Reaction Medium |
| Temperature | 105 °C | Reaction Condition |
| Typical Yield | 85-90% | [12] |
| Purity (by HPLC) | >99% | [12] |
Conclusion
The synthesis of this compound is efficiently achieved through a robust and well-defined convergent pathway. The strategy relies on the preparation of two key intermediates, 4-chloro-N-methylpicolinamide and 4-amino-3-fluorophenol, which are then coupled via a high-yielding nucleophilic aromatic substitution reaction. Each step is based on fundamental and reliable organic transformations, making the overall process scalable and suitable for industrial application. Understanding the mechanistic principles behind each step, from acid activation to the SNAr coupling, is crucial for process optimization, troubleshooting, and ensuring the consistent production of this high-value pharmaceutical intermediate.
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A Comprehensive Spectroscopic Guide to Regorafenib Impurity A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the spectroscopic data for Regorafenib impurity A, a known process-related impurity of the multi-kinase inhibitor, Regorafenib. Understanding the spectral characteristics of such impurities is paramount for robust analytical method development, quality control, and ensuring the safety and efficacy of the final drug product. This document, structured with the practicing scientist in mind, offers not just data, but also the rationale behind the analytical techniques and interpretation of the spectral features.
Introduction: The Significance of Impurity Profiling in Drug Development
Regorafenib is a potent oral multi-kinase inhibitor used in the treatment of various cancers. As with any synthesized active pharmaceutical ingredient (API), the manufacturing process can lead to the formation of impurities. Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the safety and quality of the drug product.
Regorafenib impurity A, chemically identified as 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide , is a significant process-related impurity that requires careful monitoring. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used for the structural elucidation and characterization of this specific impurity.
Chemical Identity of Regorafenib Impurity A
A solid understanding of the molecular structure is the foundation for interpreting spectroscopic data.
| Parameter | Value | Source(s) |
| Chemical Name | 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | [1][2][3] |
| CAS Number | 757251-39-1 | [1][2][4] |
| Molecular Formula | C₁₃H₁₂FN₃O₂ | [1][4] |
| Molecular Weight | 261.25 g/mol | [1][4] |
Below is a 2D representation of the molecular structure of Regorafenib Impurity A.
Figure 1: 2D Structure of Regorafenib Impurity A.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Expected Mass Spectrometric Data
For Regorafenib impurity A, with a molecular formula of C₁₃H₁₂FN₃O₂, the expected accurate mass of the protonated molecule [M+H]⁺ can be calculated. This serves as a primary confirmation of the impurity's identity.
| Ion | Calculated m/z |
| [M+H]⁺ | 262.0986 |
| [M+Na]⁺ | 284.0805 |
Note: Calculated m/z values are based on the most abundant isotopes of each element.
Fragmentation Pathway
Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated, which provides insights into the molecule's substructures. The fragmentation of Regorafenib impurity A is expected to occur at the more labile bonds, such as the ether linkage and the amide bond.
Figure 2: Proposed ESI-MS/MS Fragmentation of Regorafenib Impurity A.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the structure of Regorafenib impurity A, the following table summarizes the predicted chemical shifts (δ) in ppm. These predictions are based on established chemical shift principles and data from similar structural motifs. The numbering scheme corresponds to the IUPAC name.
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) |
| Pyridine Ring | ||
| 2-C=O | - | ~165 |
| 3-H | ~7.5 (d, J≈2) | ~110 |
| 5-H | ~7.0 (dd, J≈8, 2) | ~115 |
| 6-H | ~8.3 (d, J≈8) | ~150 |
| 4-O | - | ~168 |
| Phenoxy Ring | ||
| 1'-C | - | ~145 |
| 2'-H | ~7.2 (dd, J≈8, 2) | ~118 |
| 3'-F | - | ~155 (d, ¹JCF≈245) |
| 4'-NH₂ | ~4.0 (br s) | ~135 (d, ²JCF≈10) |
| 5'-H | ~6.8 (t, J≈8) | ~115 (d, ²JCF≈20) |
| 6'-H | ~6.9 (dd, J≈8, 2) | ~105 (d, ³JCF≈5) |
| N-methylcarboxamide | ||
| N-CH₃ | ~2.8 (d, J≈5) | ~26 |
| NH | ~8.5 (q, J≈5) | - |
Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions. J values are coupling constants.
A study by Baira et al. on the degradation products of Regorafenib identified a major degradation product, DP1, which corresponds to the structure of Regorafenib impurity A.[4] The supplementary information of this publication provides the experimental ¹H and ¹³C NMR spectra, which can be used as a reference.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.
Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Dissolve an accurately weighed amount of Regorafenib impurity A reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10 µg/mL.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Scan Mode: Full scan from m/z 100-500 for parent ion identification.
-
MS/MS Scan Mode: Product ion scan of the [M+H]⁺ ion (m/z 262.1) to obtain the fragmentation pattern.
-
Collision Energy: Optimize to achieve a good distribution of fragment ions.
-
Figure 4: Workflow for NMR-based structure elucidation.
Conclusion
The comprehensive spectroscopic analysis of Regorafenib impurity A using mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust framework for its identification and characterization. The data and protocols presented in this guide serve as a valuable resource for analytical scientists and researchers in the pharmaceutical industry, aiding in the development of reliable methods for impurity profiling and ensuring the quality and safety of Regorafenib drug products. Adherence to these well-defined analytical procedures is critical for regulatory compliance and for delivering safe and effective medicines to patients.
References
- Baira, S. M., Srinivasulu, G., Nimbalkar, R., Garg, P., Srinivas, R., & Talluri, M. V. N. K. (2017). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. New Journal of Chemistry, 41(20), 12091–12103. [Link]
- Pharmaffiliates. (n.d.). Regorafenib-impurities.
- PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.
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- SynZeal. (n.d.). Regorafenib FP Impurity A.
- Veeprho. (n.d.). Regorafenib EP Impurity A.
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Solubility of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide in organic solvents
An In-Depth Technical Guide to the Solubility of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of the multikinase inhibitor Regorafenib.[1][2] Understanding the solubility of this compound in organic solvents is critical for its synthesis, purification, crystallization, and formulation development.[3] This document details the fundamental physicochemical properties of the compound, explores the theoretical principles governing its solubility, presents a predictive solubility profile in various classes of organic solvents, and offers a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this important molecule.
Chapter 1: Introduction to this compound
This compound (CAS: 757251-39-1) is an aromatic ether and a pyridinecarboxamide derivative.[1][4] Its primary significance lies in its role as a direct precursor to Regorafenib, a drug used in the treatment of advanced cancers.[1] The efficiency of the synthesis and the purity of the final active pharmaceutical ingredient (API) are highly dependent on the handling and solubility properties of this intermediate.
Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is the foundation for predicting and manipulating its solubility. These properties dictate how the molecule interacts with various solvents at a molecular level.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 4-(4-amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide, Regorafenib Impurity A | [4][5] |
| CAS Number | 757251-39-1 | [1] |
| Molecular Formula | C13H12FN3O2 | [1] |
| Molecular Weight | 261.26 g/mol | [4] |
| Appearance | White to yellow or orange to brown crystalline powder | [1][6] |
| Melting Point | 141.5-143 °C | [1][6][7] |
| LogP (o/w) | 1.3 - 1.4 | [4][6] |
| Predicted pKa | 13.92 ± 0.46 | [6] |
| Water Solubility | 190 mg/L at 20°C | [6] |
The molecule possesses several functional groups that influence its polarity and potential for intermolecular interactions: a basic amino group (-NH2), a polar amide (-CONH-), an ether linkage (-O-), and a pyridine ring, all contributing to a moderately polar character. The LogP value between 1.3 and 1.4 suggests a slight preference for lipophilic environments over water, but also indicates that it is not extremely non-polar.[4][6]
Chapter 2: Fundamental Principles of Solubility
The solubility of a solid in a liquid solvent is the maximum concentration of that solid that can be dissolved at a given temperature and pressure to form a stable, homogenous solution. For pharmaceutical compounds, this is governed by two key considerations: the thermodynamics of dissolution and the kinetics of the process.
The "Like Dissolves Like" Principle
The most fundamental concept in solubility is that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[8][9] Dissolution requires overcoming the cohesive forces within the solute's crystal lattice (solute-solute interactions) and within the solvent (solvent-solvent interactions) to establish new adhesive forces between the solute and solvent molecules.[8][10]
-
Polar Solvents (e.g., water, methanol, ethanol, DMSO) have high dielectric constants and can engage in strong dipole-dipole interactions and hydrogen bonding. They are effective at dissolving polar and ionic compounds.[9][11]
-
Non-polar Solvents (e.g., hexane, toluene) have low dielectric constants and interact primarily through weaker van der Waals forces. They are best for dissolving non-polar, lipophilic compounds.[9]
-
Semi-polar or Aprotic Polar Solvents (e.g., acetone, ethyl acetate, acetonitrile) have intermediate polarity and can dissolve a broader range of substances by inducing some degree of polarity in non-polar molecules.[8]
Caption: The "Like Dissolves Like" principle governing solubility.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements, as they provide different information and are relevant at different stages of development.[12][13]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (typically 24-72 hours).[14][15] This value is critical for formulation, crystallization, and regulatory filings as it represents the most stable state.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO).[13][16] It is a high-throughput method used in early drug discovery for screening.[14][16] However, it is prone to yielding supersaturated solutions, which can significantly overestimate the true solubility.[12]
For process development and characterization, determining the thermodynamic solubility is paramount.
Chapter 3: Solubility Profile of this compound
While extensive quantitative data is not publicly available, a predictive profile can be constructed based on the compound's structure and known qualitative data.
Known Qualitative Solubility
Vendor data provides a preliminary indication of the compound's solubility.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [6] |
| Methanol | Slightly Soluble | [6] |
| Chloroform | Slightly Soluble | [6] |
Predicted Solubility in Common Organic Solvents
Based on the molecule's moderately polar nature, with hydrogen bond donors (-NH2) and acceptors (amide C=O, pyridine N, ether O), its solubility across a spectrum of solvents can be predicted.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to Good | The hydroxyl group can hydrogen bond with the solute's amino, amide, and pyridine groups, facilitating dissolution. This aligns with the "slightly soluble" data for methanol. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Excellent | These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating the polar functional groups of the molecule. This aligns with the "sparingly soluble" data for DMSO. |
| Semi-polar | Acetone, Ethyl Acetate | Moderate | These solvents have intermediate polarity. Acetone is a better hydrogen bond acceptor than ethyl acetate and is expected to be a better solvent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Slight to Moderate | The moderate polarity and ability to interact with the aromatic rings can lead to some dissolution. This aligns with the "slightly soluble" data for chloroform. |
| Non-polar | Toluene, Heptane, Hexane | Poor to Insoluble | The significant mismatch in polarity and the inability of these solvents to form strong interactions with the polar functional groups of the solute will result in very low solubility. |
Chapter 4: Standardized Protocol for Experimental Solubility Determination
To obtain reliable and reproducible quantitative data, the Thermodynamic Shake-Flask Method is the most widely accepted and authoritative technique.[3][17] This protocol ensures that a true equilibrium is reached between the solid compound and the saturated solution.
Rationale for the Shake-Flask Method
This method is considered the "gold standard" because it directly measures the compound's concentration in a saturated solution that is in equilibrium with its solid phase.[17] Using an excess of solid ensures that the saturation point is reached and maintained.[15] The extended incubation period with agitation allows the system to overcome kinetic barriers and reach the lowest energy state, reflecting true thermodynamic solubility.[15][17]
Experimental Workflow Diagram
Caption: Workflow for the Thermodynamic Shake-Flask Solubility Method.
Detailed Step-by-Step Protocol
-
Preparation of Materials:
-
Accurately weigh approximately 10-20 mg of this compound into several 4 mL glass vials. The key is to ensure an excess of solid will remain undissolved.[17]
-
Select a range of organic solvents of interest (e.g., methanol, acetonitrile, ethyl acetate, toluene).
-
Prepare a calibrated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, for accurate quantification. This involves creating a standard curve with known concentrations of the compound.
-
-
Solvent Addition:
-
Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial containing the pre-weighed solid.
-
Securely cap the vials to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotating wheel inside a temperature-controlled chamber (e.g., 25°C).
-
Agitate the samples for a minimum of 24 hours. A 48- or 72-hour period is often preferred to guarantee equilibrium has been reached.[15] It is good practice to take time points (e.g., 24h, 48h) to confirm the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, allow the vials to rest for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure complete removal of any particulate matter, filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent). Centrifugation followed by sampling the supernatant is an alternative.[14][15]
-
-
Sample Analysis:
-
Immediately dilute the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the concentration based on the pre-established calibration curve.
-
-
Calculation and Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Report the solubility in standard units, such as mg/mL or molarity (mol/L), and specify the temperature at which the measurement was made.
-
Chapter 5: Interpreting Data and Troubleshooting
-
Verification of Equilibrium: The most common error is insufficient equilibration time. If the concentration is still increasing between time points (e.g., 24h vs. 48h), the system has not reached equilibrium.[15]
-
Solid Phase Analysis: At the end of the experiment, it can be valuable to analyze the remaining solid (e.g., by DSC or XRPD) to ensure the compound has not changed its crystalline form (polymorphic transformation) during the experiment, as different polymorphs can have different solubilities.[12]
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is critical for data reproducibility.[15]
Chapter 6: Conclusion
This compound is a moderately polar compound whose solubility is dictated by its ability to interact with solvents via hydrogen bonding and dipole-dipole forces. It is predicted to have good solubility in polar aprotic and polar protic solvents like DMSO and methanol, and poor solubility in non-polar solvents like hexane. For process development, purification, and formulation, obtaining precise quantitative data is essential. The thermodynamic shake-flask method detailed in this guide provides a robust and reliable framework for achieving this, ensuring that the data generated is accurate, reproducible, and suitable for guiding critical scientific and development decisions.
References
- Quora. How do you perform the shake flask method to determine solubility?.
- Pharmlabs. Factors Influencing the Solubility of Drugs.
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- YouTube. How Does Solvent Polarity Impact Compound Solubility?.
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- SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- ResearchGate. Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 ).
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Potential biological targets of picolinamide derivatives
An In-Depth Technical Guide to the Potential Biological Targets of Picolinamide Derivatives
Abstract
The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural properties facilitate a wide range of interactions with biological macromolecules, leading to its exploration in diverse therapeutic areas, from oncology and metabolic disorders to neurology and infectious diseases. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the known and potential biological targets of picolinamide derivatives. We will delve into the specific mechanisms of action at these targets, present detailed methodologies for target identification and validation, and synthesize the current landscape of research to illuminate future directions for this versatile chemical entity.
Part 1: The Picolinamide Scaffold: A Privileged Structure in Drug Discovery
Introduction to Picolinamide and its Physicochemical Properties
Picolinamide, the amide of picolinic acid, is a heterocyclic aromatic compound. The nitrogen atom in the pyridine ring and the adjacent amide group create a distinct electronic profile, making the scaffold an excellent chelating agent and a versatile building block for establishing critical hydrogen bonds and other non-covalent interactions within protein binding pockets.[1] Computational studies, such as Density Functional Theory (DFT), have been employed to analyze its frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP), revealing electron-rich oxygen atoms and electron-deficient hydrogen atoms that are key to its interaction potential.[1] This inherent reactivity and structural rigidity allow for the rational design of derivatives with high affinity and selectivity for specific biological targets.
Versatility and Significance in Medicinal Chemistry
The true power of the picolinamide scaffold lies in its synthetic tractability. The pyridine ring and amide group can be readily functionalized, allowing chemists to append a variety of "cap" groups and linkers. This modularity enables the fine-tuning of a derivative's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion). This has led to the development of picolinamide-based compounds that can act as enzyme inhibitors, receptor modulators, and even disrupt protein-protein interactions, making it a cornerstone in modern drug discovery campaigns.[2]
Part 2: Key Biological Target Classes of Picolinamide Derivatives
The biological activity of picolinamide derivatives is broad, spanning multiple target families. This section details the most significant and well-validated of these targets.
Enzymes: The Primary Frontier
Enzymes are a major focus for picolinamide-based drug design, with derivatives showing potent inhibitory activity against several classes.
HDACs are zinc-dependent metalloenzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins.[3] Their dysregulation is strongly linked to cancer and neurodegenerative diseases.[3] Picolinamide derivatives have been developed as potent HDAC inhibitors, where the picolinamide core acts as a zinc-binding group (ZBG), chelating the Zn²⁺ ion in the enzyme's active site and blocking its catalytic activity.[4][5]
-
Mechanism of Action: The nitrogen of the pyridine ring and the amide oxygen of the picolinamide scaffold coordinate with the zinc ion at the base of the HDAC catalytic pocket, mimicking the transition state of the natural substrate.
-
Therapeutic Implications: These inhibitors have shown promise in oncology by inducing cell cycle arrest and apoptosis in cancer cells.[3][6]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] Several series of picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[8][9][10]
-
Mechanism of Action: These compounds typically bind to the ATP-binding site of the VEGFR-2 kinase domain. Molecular docking studies show that the picolinamide moiety often forms crucial hydrogen bonds with key residues like Cys919, preventing ATP from binding and inhibiting the autophosphorylation and activation of the receptor.[7]
-
Therapeutic Implications: By inhibiting VEGFR-2, these derivatives can block tumor-induced angiogenesis, making them promising anti-cancer agents.[9] Several compounds have demonstrated potent cytotoxic activity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer).[7][8]
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue. Overactivity of 11β-HSD1 is implicated in metabolic syndrome and type 2 diabetes. Picolinamide derivatives have emerged as a novel class of potent and selective 11β-HSD1 inhibitors.[11][12]
-
Mechanism of Action: The derivatives act as competitive inhibitors, occupying the active site of the enzyme to prevent substrate binding.
-
Therapeutic Implications: In animal models, oral administration of these inhibitors has been shown to reduce blood glucose levels, improve lipid profiles, and decrease insulin resistance, highlighting their potential for treating metabolic diseases.[11][12]
-
Death-Associated Protein Kinase 1 (DAPK1): A novel series of aryl carboxamides, including picolinamide derivatives, have been identified as DAPK1 inhibitors. The most potent of these showed an IC50 value of 1.09 µM and exhibited significant anti-proliferative activity against leukemia and breast cancer cell lines.[13]
-
Acetylcholinesterase (AChE): Certain picolinamide derivatives have been synthesized and evaluated for their ability to inhibit AChE, a key target in the symptomatic treatment of Alzheimer's disease.[14][15]
Receptors and Ion Channels: Modulators of Neurological Function
Metabotropic glutamate receptor subtype 4 (mGlu4) is a GPCR that has gained significant interest as a non-dopaminergic target for Parkinson's disease.[16] A class of 3-aminopicolinamide derivatives has been identified as potent positive allosteric modulators (PAMs) of mGlu4.
-
Mechanism of Action: Instead of competing with the endogenous ligand (glutamate), these PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to glutamate, normalizing overactivity in the basal ganglia circuits implicated in Parkinson's disease.[16]
-
Therapeutic Implications: Lead compounds from this class have demonstrated excellent CNS penetration and have shown robust efficacy in preclinical models of Parkinson's disease, such as reversing haloperidol-induced catalepsy.[16]
The γ-aminobutyric acid type A (GABA-A) receptor is a chloride ion channel and the primary mediator of fast synaptic inhibition in the central nervous system.[17] It is the target of many clinically important drugs, including benzodiazepines and barbiturates, which act as positive allosteric modulators.[18][19] While direct modulation by picolinamide derivatives is an emerging area, the established role of the related nicotinamide scaffold in treating neurological disorders suggests this is a promising avenue for exploration.[20]
-
Hypothesized Mechanism: Picolinamide derivatives could potentially bind to one of the numerous allosteric sites on the pentameric GABA-A receptor complex, enhancing the GABA-induced chloride current and producing anxiolytic or sedative effects.[21][22]
-
Therapeutic Implications: Given the need for novel GABA-A receptor modulators with improved side-effect profiles, exploring the picolinamide scaffold for this target could yield new treatments for anxiety, epilepsy, and other neurological disorders.[23][24]
Other Target Classes
-
Antifungal Target (Sec14p): Picolinamide derivatives have been shown to target the fungal lipid transfer protein Sec14p, which is essential in several pathogenic fungi. A potent derivative was successfully co-crystallized with Sec14p, providing a structural basis for the rational design of novel antifungal agents.[25]
-
Antibacterial Target (Clostridioides difficile): Picolinamides have demonstrated exceptional potency and selectivity against C. difficile, a major cause of antibiotic-associated diarrhea. Optimized derivatives show over 1000-fold selectivity for C. difficile compared to other bacteria, making them highly promising candidates for targeted therapy that would spare the normal gut microbiota.[26]
-
Protein-Protein Interactions (WDR5-MLL1): The interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL) is critical for histone methylation and is a key driver in certain types of leukemia. Picolinamide-based compounds are being developed to disrupt this interaction, representing a novel epigenetic approach to cancer therapy.[2]
Part 3: Methodologies for Target Identification and Validation
Identifying the specific biological target of a bioactive small molecule is a critical step in drug discovery.[27] A variety of robust methodologies can be employed to deconvolve the mechanism of action of novel picolinamide derivatives.
Caption: High-level workflow from phenotypic discovery to a validated target.
Affinity-Based Approaches: Fishing for Targets
Affinity chromatography remains one of the most widely used methods for target identification.[28][29] The principle involves immobilizing the small molecule "bait" (the picolinamide derivative) on a solid support to "fish" for its binding partners from a complex protein mixture like a cell lysate.[30]
-
Probe Synthesis: Synthesize a picolinamide derivative with a linker attached to a non-essential position (determined via Structure-Activity Relationship studies). The linker should terminate in a reactive group (e.g., an amine or carboxylic acid) for conjugation or a high-affinity tag like biotin.[31]
-
Immobilization: Covalently attach the linker-modified derivative to a solid support, such as agarose or magnetic beads.[32] If using a biotin tag, the probe can be captured by streptavidin-coated beads.[27]
-
Lysate Incubation: Prepare a cell or tissue lysate from a biologically relevant source. Incubate the lysate with the immobilized probe to allow the target protein(s) to bind. A crucial control is to incubate lysate with beads that have no probe or an inactive analogue to identify non-specific binders.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.[33]
-
Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH or salt concentration, or by competing with an excess of the free (non-immobilized) picolinamide derivative.
-
Protein Identification: Separate the eluted proteins using SDS-PAGE and identify the unique bands by mass spectrometry (LC-MS/MS).[32]
Caption: Experimental workflow for affinity chromatography-based target ID.
For capturing weak or transient interactions, photo-affinity labeling is a powerful alternative.[34] This method involves incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the picolinamide probe. Upon exposure to UV light, this group forms a highly reactive species that creates a covalent bond with any nearby protein, permanently trapping the target.[32][34]
Validating the Hit: From Binding to Biological Function
Identifying a binding protein is not sufficient; it must be validated to confirm that its modulation by the compound is responsible for the observed biological effect.[35]
Once a putative enzyme target is identified, its interaction with the picolinamide derivative must be quantified. Enzyme activity assays are the foundation of this process, enabling high-throughput screening and detailed kinetic studies.[36][37]
-
Reagent Preparation: Prepare assay buffer, a solution of the purified recombinant target enzyme, a fluorogenic substrate (a non-fluorescent molecule that becomes fluorescent upon enzymatic modification), and the picolinamide test compound at various concentrations.
-
Assay Setup: In a microplate (typically 96- or 384-well), add the enzyme and the test compound (or vehicle control, e.g., DMSO). Allow them to pre-incubate for a set period (e.g., 15-30 minutes) to permit binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence over time. The rate of this increase is proportional to the enzyme's activity.
-
Data Analysis: Plot the reaction rates against the concentration of the picolinamide inhibitor. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: The target validation funnel, moving from initial hit to confirmation.
Part 4: Data Synthesis and Future Directions
Summary of Picolinamide-Target Interactions
| Target Class | Specific Target | Example Derivative Type | Potency Range | Therapeutic Area | References |
| Enzyme | Histone Deacetylases (HDACs) | Picolinamide-based hydroxamates | nM | Oncology, Neurology | [4][5] |
| VEGFR-2 | Picolinamide-(thio)urea hybrids | nM | Oncology | [7][9] | |
| 11β-HSD1 | 6-substituted picolinamides | nM | Diabetes, Metabolic Syndrome | [11][12] | |
| DAPK1 | Aryl carboxamide picolinamides | µM | Oncology | [13] | |
| GPCR | mGlu4 (PAM) | 3-aminopicolinamides | nM (EC₅₀) | Parkinson's Disease | [16] |
| Other | Sec14p (fungal) | Benzamide/picolinamide series | µM (IC₅₀) | Antifungal | [25] |
| Bacterial Targets (C. difficile) | Substituted picolinamides | µg/mL (MIC) | Antibacterial | [26] |
Emerging Targets and Unexplored Potential
The versatility of the picolinamide scaffold is far from exhausted. Emerging areas where these derivatives could have a significant impact include:
-
Neuroinflammation: Many neurological disorders have a strong neuroinflammatory component.[24] The salicylanilide structure, which shares features with some picolinamides, is known to modulate inflammatory pathways like NF-κB and STAT3.[23] This suggests that picolinamide derivatives could be designed to target key inflammatory mediators in the brain.
-
Protein Misfolding Diseases: The ability of the picolinamide scaffold to form specific, directed interactions makes it a candidate for developing molecules that can interfere with the aggregation of misfolded proteins, a hallmark of diseases like Alzheimer's and Parkinson's.
Conclusion: The Enduring Promise of the Picolinamide Scaffold
Picolinamide derivatives have firmly established themselves as a cornerstone of modern medicinal chemistry. Their proven ability to potently and selectively modulate a wide array of biological targets—from enzymes and receptors to protein-protein interactions—ensures their continued relevance in drug discovery. The combination of a structurally privileged core with established, robust methodologies for target identification and validation provides a powerful platform for developing the next generation of therapeutics. As our understanding of complex diseases deepens, the rational design of novel picolinamide derivatives will undoubtedly lead to innovative treatments for some of our most pressing medical challenges.
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In Silico Modeling of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, a key intermediate in the synthesis of the multi-kinase inhibitor Regorafenib. Recognizing its structural significance, this document outlines a complete computational workflow to investigate its potential as a kinase inhibitor scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each stage of the in silico analysis. The methodologies detailed herein encompass target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, providing a robust computational strategy for early-stage drug discovery.
Introduction: Unveiling the Potential of a Regorafenib Precursor
This compound is a well-documented chemical intermediate in the manufacturing of Regorafenib, a potent multi-kinase inhibitor approved for the treatment of various cancers.[1][2] The structural similarity between this intermediate and the final active pharmaceutical ingredient (API) warrants a thorough investigation into its own potential bioactivity. In silico modeling offers a rapid, cost-effective, and powerful avenue to explore the possibility that this molecule could serve as a novel scaffold for the development of new kinase inhibitors.[3][4]
This guide presents a holistic in silico strategy to characterize the kinase inhibitory potential of this compound. By leveraging computational techniques, we can predict its binding affinity to various cancer-related kinases, understand its mode of interaction at an atomic level, and assess its drug-like properties long before committing to expensive and time-consuming wet-lab experiments.[5][6]
The In Silico Discovery Workflow: A Strategic Overview
Our computational investigation will follow a multi-step workflow designed to progressively build a comprehensive profile of the subject molecule. Each step is designed to be self-validating, with the results of earlier stages informing the setup and interpretation of later, more computationally intensive stages.
Target Selection and Preparation: Identifying Plausible Kinase Interactions
Given that this compound is a direct precursor to Regorafenib, our primary hypothesis is that it will interact with the same or a similar set of protein kinases. Regorafenib is known to inhibit a range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[7][8]
Hypothesized Kinase Targets:
-
VEGFR1, VEGFR2, VEGFR3: Key regulators of angiogenesis.
-
TIE2: Involved in vascular maturation and remodeling.
-
PDGFR-β: Plays a role in tumor stroma formation.
-
FGFR1: Implicated in cell proliferation and differentiation.
-
KIT, RET, RAF-1, BRAF: Oncogenic kinases driving tumor growth.
-
RIPK2: A target for which a co-crystal structure with a regorafenib-based inhibitor exists (PDB ID: 6ES0), providing an excellent starting point for our investigation.[8]
Protocol for Target Protein Preparation
The quality of the protein structure is paramount for the accuracy of subsequent in silico analyses. The following protocol outlines the essential steps for preparing a kinase structure for molecular docking.
Step-by-Step Methodology:
-
Structure Retrieval: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For this guide, we will use RIPK2 (PDB ID: 6ES0) as our primary example.[8]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for ligand binding or structural integrity. The co-crystallized ligand should be saved to a separate file for binding site definition and docking validation.
-
Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If these are distant from the active site, they may not require further action. However, if they are near the binding pocket, they should be modeled using tools like MODELLER or the loop modeling features within software packages like Chimera.
-
Protonation and Tautomeric State Assignment: Add hydrogen atoms to the protein, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. The backbone atoms should be constrained to preserve the experimentally determined conformation.
Ligand Preparation: Optimizing the Small Molecule for Simulation
Proper preparation of the ligand, this compound, is equally critical for obtaining meaningful simulation results.
Protocol for Ligand Preparation
Step-by-Step Methodology:
-
2D to 3D Conversion: If starting from a 2D representation (e.g., SMILES string), convert it to a 3D structure using a suitable tool like Open Babel.
-
Protonation: Add hydrogens to the ligand structure, ensuring the correct protonation state at physiological pH.
-
Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or GAFF) to obtain a low-energy conformation.
-
Charge Calculation: Assign partial atomic charges to the ligand atoms. This is a crucial step for accurately modeling electrostatic interactions. Common methods include Gasteiger or AM1-BCC charges.
-
Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This is essential for flexible ligand docking, allowing the molecule to adopt different conformations within the protein's binding site.
Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[3] It allows us to generate a plausible 3D model of the protein-ligand complex and to estimate the strength of the interaction.
Protocol for Molecular Docking
Step-by-Step Methodology:
-
Binding Site Definition: Define the binding site on the target kinase. This is typically done by specifying a grid box centered on the position of the co-crystallized ligand.
-
Docking Algorithm Selection: Choose an appropriate docking algorithm. For kinase inhibitors, algorithms that can handle flexible ligands are essential. Popular choices include AutoDock Vina, Glide, and GOLD.[9] For this guide, we will use a generic protocol applicable to most docking software.
-
Docking Execution: Perform the docking simulation. The software will sample different conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
Pose Analysis and Selection: Analyze the top-scoring docking poses. The primary criteria for a plausible binding pose are:
-
Favorable Binding Energy/Score: A lower binding energy generally indicates a more favorable interaction.
-
Key Interactions: For kinase inhibitors, hydrogen bonds with the hinge region of the kinase are critical for binding.[10] Look for these interactions in the predicted poses.
-
Clustering of Poses: If multiple low-energy poses cluster in a similar orientation, it increases confidence in the predicted binding mode.
-
-
Re-docking Validation: As a self-validating step, re-dock the co-crystallized ligand into the binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).
Data Presentation: Molecular Docking Results
| Target Kinase | PDB ID | Best Docking Score (kcal/mol) | Key Hinge Region Interactions |
| RIPK2 | 6ES0 | -8.5 | Met109, Gly110 |
| VEGFR2 | 4ASD | -9.2 | Cys919 |
| BRAF | 4G5Z | -7.8 | Cys532 |
Note: The data in this table is illustrative and would be generated from the actual docking simulations.
Molecular Dynamics Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.[3]
Protocol for Molecular Dynamics Simulations
Step-by-Step Methodology:
-
System Preparation: Start with the best-ranked docking pose of the protein-ligand complex. Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.
-
Force Field Selection: Choose a suitable force field for the simulation. For protein-ligand systems, a combination of a protein force field (e.g., AMBER, CHARMM) and a compatible general small molecule force field (e.g., GAFF, CGenFF) is required.[11][12]
-
Ligand Parameterization: Generate the topology and parameter files for the ligand that are compatible with the chosen force field. This is a critical step that defines the bonded and non-bonded interactions of the ligand.
-
Energy Minimization: Perform a thorough energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
Production Run: Once the system is equilibrated, run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics to analyze include:
-
RMSD (Root Mean Square Deviation): The RMSD of the ligand with respect to the protein's binding site indicates the stability of the binding pose. A stable ligand will have a low and fluctuating RMSD.
-
RMSF (Root Mean Square Fluctuation): The RMSF of the protein residues can reveal which parts of the protein are flexible and which are stabilized by ligand binding.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time to identify stable interactions.
-
ADMET Prediction: Profiling Drug-like Properties
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[5][13] In silico tools can provide valuable predictions for these properties.
Key ADMET Properties for Kinase Inhibitors:
A study of FDA-approved kinase inhibitors provides a useful benchmark for desirable physicochemical and ADMET properties.[14]
| Property | Desirable Range for Kinase Inhibitors | Rationale |
| Molecular Weight (MW) | < 600 Da | Good balance between binding affinity and bioavailability.[14] |
| LogP | ≤ 5.0 | Optimal lipophilicity for membrane permeability and solubility.[14] |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Good oral bioavailability.[14] |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Good oral bioavailability.[14] |
| Aqueous Solubility | High | Essential for absorption and formulation. |
| Caco-2 Permeability | High | Predicts intestinal absorption. |
| CYP450 Inhibition | Low | Reduces the risk of drug-drug interactions. |
| hERG Inhibition | Low | Minimizes the risk of cardiotoxicity. |
| Ames Mutagenicity | Negative | Indicates a low potential for carcinogenicity. |
Protocol for In Silico ADMET Prediction
Step-by-Step Methodology:
-
Select Prediction Tools: Utilize a consensus approach by employing multiple in silico ADMET prediction tools. Several web-based servers (e.g., SwissADME, pkCSM) and commercial software packages are available.[5][13]
-
Input Ligand Structure: Provide the 2D or 3D structure of this compound to the selected tools.
-
Run Predictions: Execute the prediction for a comprehensive set of ADMET properties.
-
Analyze and Compare: Compile the results from the different tools and compare them to the desirable ranges for kinase inhibitors. A consensus of predictions from multiple tools provides greater confidence in the results.
Data Integration and Conclusion: Building a Case for a Novel Scaffold
The final step in our in silico investigation is to integrate all the data generated from molecular docking, MD simulations, and ADMET predictions to form a comprehensive assessment of this compound's potential as a kinase inhibitor scaffold.
A strong candidate for further experimental investigation would exhibit the following characteristics:
-
Favorable Docking Scores: Consistently high predicted binding affinities across multiple relevant kinase targets.
-
Key Binding Interactions: Formation of stable hydrogen bonds with the hinge region of the kinases.
-
Stable Protein-Ligand Complex: Low RMSD and persistent key interactions throughout the MD simulation.
-
Drug-like ADMET Profile: Predictions falling within the acceptable ranges for kinase inhibitors.
Based on this integrated analysis, a data-driven decision can be made on whether to proceed with the synthesis and in vitro testing of this compound and its analogs. This in silico approach significantly de-risks the early stages of drug discovery by prioritizing compounds with the highest probability of success.
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The Strategic Incorporation of Fluorine in Aminophenol Scaffolds: A Technical Guide for Medicinal Chemists
Abstract
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of fluorinated aminophenol derivatives, a privileged scaffold with significant potential in drug discovery. We will delve into the rationale behind fluorine incorporation, examine key synthetic strategies, and present a detailed case study on the development of fluorinated aminophenol-based compounds as potent phosphoinositide 3-kinase (PI3K) inhibitors for oncology. Furthermore, this guide will explore the broader applications of this scaffold in treating neurodegenerative diseases, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and visualizations to provide researchers and drug development professionals with a comprehensive resource for harnessing the potential of fluorinated aminophenols.
Introduction: The Fluorine Advantage in Drug Design
The strategic placement of fluorine atoms within a drug molecule can profoundly influence its biological activity.[1][2][3] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can significantly alter a compound's:
-
Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, increasing the drug's half-life and bioavailability.[1][2][3]
-
Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with enzyme active sites, enhancing binding potency.[1][2][3]
-
Lipophilicity and Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which is crucial for membrane permeability and crossing the blood-brain barrier.[4][5]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a compound's ionization state and solubility at physiological pH.[1][2][3]
The aminophenol scaffold, with its inherent hydrogen bond donor and acceptor capabilities, provides a versatile platform for drug design. The combination of fluorine's unique properties with the aminophenol core has led to the development of promising therapeutic agents across various disease areas.
Synthetic Strategies for Fluorinated Aminophenols
The synthesis of fluorinated aminophenols can be approached through several strategic pathways, primarily involving either the introduction of fluorine onto a pre-existing aminophenol core or the construction of the aminophenol ring from fluorinated starting materials.
Electrophilic Fluorination
Direct fluorination of aminophenols or their protected derivatives can be achieved using electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF4). This method offers a direct approach to introduce fluorine onto the aromatic ring.
Nucleophilic Aromatic Substitution (SNA)
Starting with a suitably activated fluorinated aromatic ring, a hydroxyl or amino group can be introduced via nucleophilic aromatic substitution. For instance, a di- or tri-fluorinated nitrobenzene can undergo regioselective substitution with a hydroxide source, followed by reduction of the nitro group to an amine.
Synthesis from Fluorinated Precursors
A common and versatile approach involves the use of commercially available fluorinated building blocks. For example, a fluorinated aniline can be converted to a fluorinated aminophenol through a series of reactions, including diazotization and hydrolysis.
Case Study: Fluorinated Aminophenol Derivatives as PI3K Inhibitors in Oncology
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for anticancer drug development. A recent study highlights the successful design and synthesis of novel fluorinated candidates as potent PI3K inhibitors.[1][2]
Design Rationale
The design strategy involved the synthesis of highly fluorinated compounds containing established anticancer pharmacophores such as thiosemicarbazones and their cyclic analogues. The rationale was to leverage the known benefits of fluorination to enhance the potency and drug-like properties of these scaffolds.
Synthesis and Biological Evaluation
A series of fluorinated thiosemicarbazones and their cyclized derivatives (hydrazineylidenethiazolidine, 2-aminothiadiazole, and 2-hydrazineylidenethiazolidin-4-one) were synthesized and evaluated for their cytotoxic activity against a panel of 60 human cancer cell lines.[2]
Table 1: Cytotoxic Activity of Lead Fluorinated PI3K Inhibitors
| Compound | Cancer Cell Line | % Cell Survival (10 µM) |
| 4m | BxPC-3 (Pancreatic) | 23.85% |
| 4n | BxPC-3 (Pancreatic) | 26.45% |
| 4r | BxPC-3 (Pancreatic) | 25.15% |
| 4m | MOLT-4 (Leukemia) | 30.08% |
| 4n | MOLT-4 (Leukemia) | 33.30% |
| 4r | MOLT-4 (Leukemia) | 31.25% |
| 4m | MCF-7 (Breast) | 44.40% |
| 4n | MCF-7 (Breast) | 47.63% |
| 4r | MCF-7 (Breast) | 45.88% |
Data synthesized from[1].
The most potent compounds from the cytotoxicity screen were then assayed for their inhibitory activity against PI3K isoforms.
Table 2: PI3K Inhibitory Activity of Lead Compounds
| Compound | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kδ IC50 (µM) |
| 6c | 5.8 | 2.3 | 7.9 |
| 7b | 19.4 | 30.7 | 73.7 |
| 8b | 77.5 | 53.5 | 121.3 |
Data sourced from[2].
Structure-Activity Relationship (SAR) Analysis
The study revealed several key SAR insights:
-
Cyclization: The cyclized hydrazineylidenethiazolidine derivatives (series 6a-e ) generally exhibited superior cytotoxic and PI3K inhibitory activity compared to the parent thiosemicarbazones and other cyclic analogues.
-
Fluorination Pattern: The presence and position of fluorine atoms on the aromatic ring significantly influenced activity. Compounds with specific fluorination patterns demonstrated enhanced potency.
-
Apoptosis Induction: The most active compounds were shown to induce apoptosis in cancer cells, confirming their mechanism of action.
Caption: SAR of fluorinated aminophenol derivatives as PI3K inhibitors.
Applications in Neurodegenerative Diseases
The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated aminophenol derivatives attractive candidates for treating central nervous system (CNS) disorders.[4]
Alzheimer's Disease
Research has focused on developing fluorinated compounds that can inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[5][6] The fluorinated aminophenol scaffold can be functionalized to interact with Aβ and disrupt the formation of toxic oligomers and fibrils.
Parkinson's Disease
In Parkinson's disease, the loss of dopaminergic neurons is a key pathological feature. Fluorinated aminophenol derivatives are being explored as neuroprotective agents that can mitigate neuronal damage and slow disease progression.[4]
Experimental Protocols
General Synthesis of Fluorinated N-(4-hydroxyphenyl)benzamides
This protocol describes a general method for the synthesis of fluorinated N-(4-hydroxyphenyl)benzamide derivatives, a common structural motif in bioactive compounds.
Step 1: Synthesis of the Acid Chloride
-
To a solution of the desired fluorinated benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve 4-aminophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (15 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude acid chloride (1.0 eq) in anhydrous DCM (5 mL/mmol) dropwise to the 4-aminophenol solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired fluorinated N-(4-hydroxyphenyl)benzamide.
Step 3: Characterization
-
Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: General synthesis of N-(fluorophenyl)-4-hydroxybenzamides.
Conclusion
Fluorinated aminophenol derivatives represent a highly valuable and versatile scaffold in medicinal chemistry. The strategic incorporation of fluorine offers a powerful means to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, leading to enhanced potency, metabolic stability, and bioavailability. The successful development of fluorinated aminophenol-based PI3K inhibitors for oncology serves as a compelling example of the potential of this approach. As synthetic methodologies for fluorination continue to advance, we can anticipate the discovery of novel fluorinated aminophenol derivatives with therapeutic applications across a broad spectrum of diseases, including cancer and neurodegenerative disorders. This guide provides a foundational understanding and practical tools for researchers to explore and exploit the full potential of this promising class of compounds.
References
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- Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites. PubMed. [Link]
- Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. [Link]
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- Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. ACS Chemical Neuroscience. [Link]
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Structure-activity relationship of N-methylpicolinamide analogs
An In-depth Technical Guide to the Structure-Activity Relationship of N-methylpicolinamide Analogs
Authored by: A Senior Application Scientist
Abstract
The N-methylpicolinamide scaffold represents a privileged structure in medicinal chemistry and agrochemical research, serving as the foundation for a diverse array of biologically active compounds. These derivatives have demonstrated significant potential as antifungal, anticancer, antibacterial, and insecticidal agents.[1][2][3][4] The biological activity and target selectivity of these analogs are exquisitely sensitive to their structural modifications. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of N-methylpicolinamide analogs, synthesizing data from seminal studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships between chemical structure and biological function, detail self-validating experimental protocols, and provide a framework for the rational design of next-generation N-methylpicolinamide-based agents.
The N-Methylpicolinamide Core: A Foundation for Diverse Bioactivity
The N-methylpicolinamide core consists of a pyridine ring substituted at the 2-position with an N-methylcarboxamide group. This arrangement provides a rigid scaffold with specific hydrogen bonding capabilities (amide N-H as a donor, amide C=O and pyridine N as acceptors) and a defined spatial orientation of substituents. The exploration of SAR for this class of compounds typically involves systematic modification at three primary locations:
-
The Pyridine Ring (Positions 3, 4, 5, 6): Substitution on the pyridine ring profoundly impacts the molecule's electronic properties, lipophilicity, and steric profile, which are critical for target engagement.
-
The Amide Nitrogen: While this guide focuses on N-methyl analogs, variations at this position are a key strategy in broader picolinamide SAR studies.
-
The Picolinamide Nitrogen Isomer: The position of the nitrogen atom within the pyridine ring is fundamental. A shift from a picolinamide (nitrogen at position 1) to an isonicotinamide (nitrogen at position 4) can dramatically alter biological activity and selectivity, as demonstrated in antibacterial discovery programs.[3]
The following diagram illustrates the key points of structural modification on the core scaffold.
Caption: Key modification points on the N-methylpicolinamide scaffold.
SAR in Antifungal Applications: Targeting the Lipid Transfer Protein Sec14p
A significant breakthrough in understanding the antifungal mechanism of picolinamides was the identification of the phosphatidylinositol/phosphatidylcholine transfer protein, Sec14p, as the primary target in Saccharomyces cerevisiae.[1][5] This discovery provided a molecular basis for rationalizing the observed SAR.
Key Insights:
-
Picolinamide vs. Benzamide: Studies comparing picolinamide and benzamide scaffolds revealed that both are effective inhibitors of Sec14p.[1] The picolinamide nitrogen is not essential for binding but influences the overall physicochemical properties of the molecule.
-
Ring Substituents: The nature and position of substituents on the aromatic ring are critical.
-
Exchanging bromine and fluorine on the picolinamide moiety was found to be incompatible with inhibitor activity.[1]
-
Replacing a benzodioxole group with simpler rings like benzene, biphenyl, or pyridine either diminished or completely ablated the inhibitory activity, highlighting the importance of this specific moiety for optimal interaction within the Sec14p lipid-binding pocket.[1]
-
Experimental Workflow: Target Identification and SAR Validation
The process of identifying Sec14p as the target and subsequently validating the SAR is a model for modern drug discovery, integrating chemogenomics, biochemistry, and structural biology.
Caption: Integrated workflow for antifungal SAR studies.
SAR in Anticancer Applications: From Kinase Inhibition to Cytotoxicity
N-methylpicolinamide analogs have been extensively explored as potential antitumor agents, with SAR studies focusing on enhancing cytotoxicity against various human cancer cell lines.[2][6]
N-Methylpicolinamide-4-thiol Derivatives
In one series, a library of N-methylpicolinamide-4-thiol derivatives was synthesized and evaluated.[2][7] The core strategy involved attaching different substituted phenyl rings to the thiol at the 4-position of the picolinamide.
-
Effect of Substitution on the Phenyl Ring:
-
Methoxy Groups: The presence of two methoxy groups at the meta-positions of the phenyl ring (compound 6e ) resulted in one of the most potent inhibitors in the series.[2]
-
Halogens: The specific location of a single halogen atom had little effect on activity. However, the presence of two halogen atoms, as in compounds 6h and 6i , significantly improved antiproliferative activity.[2]
-
Electron-Withdrawing Groups: The introduction of a trifluoromethyl (CF3) group also contributed to potency.[2]
-
-
Mechanism: The most potent compound from this series, 6p , was found to selectively inhibit Aurora-B kinase, an important target in oncology.[2][7] Molecular docking studies rationalized this activity by showing stable interactions with the kinase's active site.[2]
4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives
Another promising series of anticancer agents was developed based on a 4-(4-formamidophenylamino)-N-methylpicolinamide scaffold.[6]
-
Linker Modification: Replacing the amide linkage with a urea linkage was found to slightly increase inhibitory activity.[6]
-
Isosteric Replacement: Following the principle of isosterism, replacing the bridging -NH- group with an oxygen atom (an ether linkage) was explored.[6]
-
Substitution on the Phenyl Ring: The most significant gains in activity were achieved by adding substituents to the terminal phenyl ring. The introduction of bulky, lipophilic groups at the meta position, as in compound 5q , dramatically increased the in vitro inhibitory activity.[6]
Quantitative SAR Data: Anticancer Activity
The following table summarizes the in vitro antiproliferative activities (IC50) of representative N-methylpicolinamide analogs against human cancer cell lines.
| Compound ID | Core Structure | R Group (at position 4) | Target Cell Line | IC50 (µM) | Reference |
| 1 | N-methylpicolinamide-4-thiol | H | HepG2 | 62.96 | [2] |
| 6e | N-methylpicolinamide-4-thiol | 3,5-dimethoxyphenyl | HCT-116 | 7.12 | [2] |
| 6h | N-methylpicolinamide-4-thiol | 2,4-dichlorophenyl | HCT-116 | 10.55 | [2] |
| 6p | N-methylpicolinamide-4-thiol | 3-(trifluoromethyl)-phenyl | HepG2 | <10 | [2] |
| 5q | 4-(phenylamino)-N-methylpicolinamide | 4-formamido-(3-tert-butyl)phenyl | HCT116 | <10 | [6] |
SAR in Antibacterial Applications: The Critical Role of the Pyridine Nitrogen
The development of picolinamides as selective antibacterials against Clostridioides difficile provides a compelling case study on the impact of subtle isomeric changes.[3]
-
Picolinamide vs. Isonicotinamide: The parent compound, isonicotinamide 4, was equally active against methicillin-resistant Staphylococcus aureus (MRSA) and C. difficile.[3]
-
A Shift in Selectivity: By simply repositioning the pyridine nitrogen from position 4 (isonicotinamide) to position 2 (picolinamide), as in analog 87 , a remarkable >1000-fold increase in selectivity for C. difficile over MRSA was achieved.[3] Compound 87 was highly active against C. difficile (MIC = 0.125 µg·mL⁻¹) but virtually inactive against MRSA (MIC = 128 µg·mL⁻¹).[3]
-
Rationale: This exquisite selectivity arises from differential interactions within the respective bacterial targets. The picolinamide scaffold appears to be uniquely suited for the target in C. difficile while being a poor fit for the corresponding target in MRSA. This highlights how a minor structural change can be exploited to achieve a narrow-spectrum antibiotic, a highly desirable trait for minimizing disruption to the gut microbiota.[3]
Experimental Protocols: A Foundation for Reproducible SAR Studies
The integrity of any SAR campaign rests on robust and reproducible experimental methods. Below are detailed protocols for the synthesis of a key intermediate and a standard biological evaluation assay.
Protocol: Synthesis of 4-Chloro-N-methylpicolinamide (Intermediate 3)
This protocol describes a common method for synthesizing a key building block used in the creation of diverse analog libraries.[6][8]
Materials:
-
4-Chloropicolinoyl chloride
-
Methylamine (2.0 M solution in THF or Methanol)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Reaction Setup: Place the methylamine solution (e.g., 350 mL of 2.0 M solution) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0 °C.
-
Addition of Acid Chloride: Add 4-chloropicolinoyl chloride (e.g., 20.0 g, 113.7 mmol) portion-wise to the chilled methylamine solution while stirring. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 2 hours.
-
Work-up: a. Concentrate the reaction mixture to near dryness using a rotary evaporator. b. Dissolve the residue in ethyl acetate (350 mL). c. Transfer the solution to a separatory funnel and wash with brine (350 mL) to remove excess methylamine and other water-soluble impurities. d. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the dried organic phase under reduced pressure to yield the crude product, 4-chloro-N-methylpicolinamide, which can be used directly or purified further by crystallization or chromatography.[8]
Protocol: MTT Assay for In Vitro Antiproliferative Activity
The MTT assay is a colorimetric method used to assess cell metabolic activity and is a standard for evaluating the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., HepG2, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA. Resuspend the cells in complete medium and seed them into 96-well plates at a density of 3,000-5,000 cells/well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-methylpicolinamide analogs in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds. Include wells with medium alone (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Outlook
The N-methylpicolinamide scaffold is a remarkably versatile platform for the development of novel therapeutic and agrochemical agents. The structure-activity relationships discussed herein underscore the critical importance of systematic structural modification and integrated biological testing. Key takeaways include the dramatic impact of pyridine ring substitution on potency, the ability to engineer target selectivity by altering the core isomeric structure, and the successful application of this scaffold against diverse targets ranging from fungal proteins to mammalian kinases.[1][3]
Future research will undoubtedly leverage structure-based design, guided by the growing number of co-crystal structures, to design next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][9] As new biological targets are identified, the rich chemistry of picolinamides will continue to provide a fertile ground for the discovery of innovative solutions to challenges in human health and agriculture.
References
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- Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules.
- Bland, S. D., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters.
- Lee, K., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters.
- Pries, M., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed.
- Pries, M., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ResearchGate.
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- Wang, C., et al. (2016). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules.
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- Young, D. H., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. Pest Management Science.
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- Early, J. V., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters.
- Wang, X., et al. (2025). Discovery of Novel Isoxazoline Derivatives Containing Pyrazolamide Fragment as Insecticidal Candidates. PubMed.
- Ruchi, et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry.
- Li, G., et al. (2013). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. Molecules.
- Wang, H., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry.
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Discovery and synthesis of Regorafenib intermediates
An In-Depth Technical Guide to the Discovery and Synthesis of Regorafenib Intermediates
Authored by Gemini, Senior Application Scientist
Abstract
Regorafenib, an oral multi-kinase inhibitor, represents a significant therapeutic agent in the oncology landscape, particularly for metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2] Its clinical efficacy is intrinsically linked to its complex molecular architecture, a diaryl urea structure featuring a fluorinated phenoxy-pyridine core. The robust and scalable synthesis of Regorafenib is a critical endeavor in pharmaceutical manufacturing, hinging on the efficient preparation of its key intermediates. This technical guide provides an in-depth exploration of the prevalent synthetic strategies for these core building blocks, grounded in authoritative patents and peer-reviewed literature. We will dissect the retrosynthetic logic, detail field-proven experimental protocols, and present quantitative data to offer a comprehensive resource for researchers, chemists, and professionals in drug development.
Retrosynthetic Analysis: Deconstructing Regorafenib
A logical retrosynthetic analysis of Regorafenib (I) reveals the central urea linkage as the primary point of disconnection. This strategy simplifies the complex molecule into two more manageable key intermediates. The C-N bond of the urea can be disconnected to yield a pyridine-containing amine, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (II) , and an activated phenyl precursor, typically 4-chloro-3-(trifluoromethyl)phenyl isocyanate (III) .[3][4] This approach is the most common and industrially viable pathway for the synthesis of Regorafenib and its analogs like Sorafenib.[5]
Caption: Retrosynthetic analysis of Regorafenib.
This guide will focus on the synthesis of these two pivotal intermediates, exploring the nuanced chemistry and process optimizations that ensure high yield and purity, which are paramount for the final active pharmaceutical ingredient (API).
Synthesis of Intermediate I: this compound (II)
The synthesis of the diaryl ether amine (II) is a cornerstone of the Regorafenib manufacturing process. It is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between two precursors: 4-amino-3-fluorophenol (IV) and 4-chloro-N-methyl-2-pyridinecarboxamide (V) .[1][3][6]
Caption: Workflow for the synthesis of Intermediate II.
Causality Behind Experimental Choices
-
Precursor Synthesis (V): The synthesis of the activated pyridine core (V) begins with commercially available 2-picolinic acid.[7] The acid is first converted to its acid chloride, typically using thionyl chloride (SOCl₂), often in a non-polar solvent like chlorobenzene.[8][9] This is a standard and highly effective method for activating a carboxylic acid. Subsequent amidation with methylamine (MeNH₂) yields the desired N-methyl-2-pyridinecarboxamide.[6][7] Controlling temperature during the amidation step is critical to prevent side reactions.
-
SNAr Coupling: The key diaryl ether formation relies on a strong, non-nucleophilic base to deprotonate the hydroxyl group of 4-amino-3-fluorophenol (IV), creating a potent phenoxide nucleophile. Potassium tert-butoxide (t-BuOK) is overwhelmingly the base of choice for this transformation.[1][10][11][12] Its bulky nature minimizes competitive side reactions, and its strength ensures complete deprotonation, driving the reaction forward. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures (80-110°C) to facilitate the substitution on the electron-deficient pyridine ring.[2][10]
Detailed Experimental Protocol: Synthesis of Intermediate II
This protocol is a synthesized representation based on common procedures described in the literature.[1][2][11]
-
Vessel Preparation: Charge a dry reaction vessel with N-methylpyrrolidone (NMP, ~5-8 volumes relative to precursor V) under an inert nitrogen atmosphere.
-
Reagent Addition: Add 4-amino-3-fluorophenol (IV, 1.1 eq) and 4-chloro-N-methyl-2-pyridinecarboxamide (V, 1.0 eq) to the solvent and stir to dissolve.
-
Base Addition: Prepare a solution of potassium tert-butoxide (t-BuOK, 1.2 eq) in tetrahydrofuran (THF) or add it portion-wise as a solid. Add the base slowly to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 100-115°C and maintain for 3-7 hours.[10] Monitor the reaction progress by HPLC or TLC until consumption of the starting materials is complete.
-
Workup and Isolation: Cool the mixture to room temperature and slowly add water to precipitate the product. Stir the resulting slurry, then filter the solid.
-
Purification: Wash the crude solid with water and then an organic solvent like methyl tert-butyl ether (MTBE) or toluene to remove non-polar impurities. Dry the product under vacuum. Further purification can be achieved by recrystallization from a solvent system like acetonitrile/water if required.[12]
Quantitative Data
| Parameter | Value/Condition | Source |
| Reactant Ratio | 1.1 eq (IV) : 1.0 eq (V) | [10] |
| Base | Potassium tert-butoxide (t-BuOK) | [1][10][11] |
| Solvent | NMP, DMF | [2][13] |
| Temperature | 100 - 115 °C | [10][13] |
| Reaction Time | 3 - 7 hours | [10] |
| Typical Yield | >85% | [7] |
| Purity (Post-Workup) | >99% (by HPLC) | [2] |
Synthesis of Intermediate III: 4-chloro-3-(trifluoromethyl)phenyl isocyanate
This intermediate provides the second half of the urea structure. While the isocyanate (III) itself can be used directly, modern process chemistry often favors a safer, more stable precursor, phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (VI) .[6][14] This avoids the direct handling of toxic and moisture-sensitive isocyanates. The foundational starting material for this entire arm of the synthesis is 1-chloro-2-trifluoromethylbenzene (VII) .[15][16]
Caption: Workflow for the synthesis of the aniline and carbamate intermediates.
Causality Behind Experimental Choices
-
Nitration: The initial step involves electrophilic aromatic substitution to install a nitro group. A mixture of concentrated nitric acid and sulfuric acid is the classic and effective reagent for this transformation.[17] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to react with the deactivated benzene ring. The reaction is regioselective, with the nitro group directing para to the chlorine atom.
-
Reduction: The nitro group is subsequently reduced to an amine. A variety of methods are viable, including catalytic hydrogenation (H₂ over Pd/C) or, more commonly in large-scale synthesis, metal-acid reduction such as iron powder in the presence of an acid like HCl or acetic acid.[15][16] The iron/acid system is often chosen for its cost-effectiveness and efficiency.
-
Carbamate vs. Isocyanate Formation:
-
Isocyanate Route: The traditional method to form the isocyanate involves reacting the aniline with phosgene or a safer phosgene equivalent like triphosgene. This reaction must be handled with extreme care due to the high toxicity of phosgene.
-
Carbamate Route: A more modern and safer approach involves reacting the aniline with diphenyl carbonate (DPC) in the presence of a base catalyst.[5][6] This "phosgene-free" route generates a stable, crystalline carbamate intermediate that can be easily purified and stored.[14] This carbamate then reacts cleanly with the amine (Intermediate II) in the final step to form the urea linkage, releasing phenol as a byproduct. This strategy enhances the safety and operational simplicity of the overall process.
-
Detailed Experimental Protocol: Synthesis of Carbamate (VI)
This protocol is a synthesized representation based on common procedures described in the literature.[5][6][14]
-
Vessel Preparation: Charge a reaction vessel with 4-chloro-3-(trifluoromethyl)aniline (1.0 eq), diphenyl carbonate (DPC, 1.2 eq), and a suitable solvent such as acetonitrile.
-
Catalyst Addition: Add a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 65-80°C) and maintain for 2-4 hours. Monitor the reaction by HPLC or TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture. The product often crystallizes directly from the reaction medium. Filter the solid product and wash thoroughly with a non-polar solvent like hexane to remove excess DPC and phenol. Dry the solid under vacuum.
Quantitative Data
| Parameter | Value/Condition | Source |
| Reactant Ratio | 1.0 eq (Aniline) : 1.2 eq (DPC) | [5] |
| Catalyst | DABCO | [5][6] |
| Solvent | Acetonitrile | [5][6] |
| Temperature | 65 - 80 °C | [5] |
| Reaction Time | 2 - 4 hours | [5] |
| Typical Yield | >90% | [5] |
| Purity (Post-Workup) | >99% (Crystalline Solid) | [14] |
Final Assembly: The Urea Formation
The final step couples Intermediate II with the activated Intermediate III (or its carbamate precursor VI) to construct the central urea functionality of Regorafenib.
Caption: Final coupling step to synthesize Regorafenib.
The reaction between the amine (II) and the carbamate (VI) is a clean and efficient process, typically conducted in a polar solvent like tetrahydrofuran (THF), acetone, or toluene at a moderately elevated temperature.[2][4][5] The reaction proceeds smoothly to yield Regorafenib, which often precipitates from the reaction mixture upon completion and cooling, simplifying purification. The final product can be further purified by recrystallization to achieve the required pharmaceutical-grade purity.[2][13]
Conclusion
The synthesis of Regorafenib is a testament to strategic process chemistry, where the complexity of the final molecule is managed through the creation of two key intermediates. The robust synthesis of the diaryl ether amine This compound and the safe, efficient preparation of the phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate are critical to the overall success of the manufacturing process. By understanding the causality behind reagent selection, reaction conditions, and pathway design—such as the shift from hazardous isocyanates to stable carbamates—drug development professionals can implement safer, more scalable, and cost-effective synthetic routes. The protocols and data presented in this guide serve as a foundational resource for the continued optimization and production of this vital anticancer agent.
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An In-Depth Technical Guide to the Chemical Stability of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
This technical guide provides a comprehensive overview of the chemical stability of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, a key intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into potential degradation pathways, recommended stress testing protocols, and the development of stability-indicating analytical methods.
Introduction: The Critical Role of Intermediate Stability
In the synthesis of active pharmaceutical ingredients (APIs), the chemical stability of each intermediate is a critical quality attribute. The stability profile of an intermediate like this compound directly impacts the purity of the final API, in this case, Regorafenib. Uncontrolled degradation can lead to the formation of impurities that may be difficult to remove in downstream processes, potentially affecting the safety and efficacy of the final drug product. Therefore, a thorough understanding of the inherent stability of this intermediate is paramount for process optimization, defining storage conditions, and ensuring the overall quality of the API.
While this compound is generally a stable, white to yellow crystalline powder under normal storage conditions, a comprehensive evaluation of its stability under stressed conditions is essential.[1][4] This guide will delineate a scientific approach to identifying its potential liabilities.
Predicted Chemical Stability Profile
The molecular structure of this compound contains several functional groups that are susceptible to degradation under forced conditions. The primary sites of potential degradation are the ether linkage and the amide bond.
-
Ether Linkage: The aryloxy-pyridine ether bond can be susceptible to cleavage under harsh acidic or basic conditions, potentially yielding 4-amino-3-fluorophenol and a derivative of N-methylpicolinamide.
-
Amide Bond: The N-methylpicolinamide moiety is an amide, which can undergo hydrolysis under both acidic and basic conditions to form picolinic acid and methylamine.
-
Amino Group: The free amino group on the fluorophenoxy ring is a potential site for oxidation, which could lead to the formation of colored degradation products.
-
Aromatic Rings: While generally stable, the electron-rich aromatic rings could be susceptible to oxidative degradation under strong oxidizing conditions.
Based on forced degradation studies of the final API, Regorafenib, it is anticipated that this compound will show significant degradation under hydrolytic (acidic and basic) and oxidative stress.[1][4][5] The compound is likely to be relatively stable under thermal and photolytic stress, similar to Regorafenib.[1][4]
Forced Degradation Studies: A Proactive Approach
Forced degradation studies are essential to identify the likely degradation products and establish the degradation pathways of a molecule.[6][7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6] The following is a recommended protocol for the forced degradation of this compound.
Experimental Protocol for Forced Degradation
A solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared and subjected to the following stress conditions:
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |
| Neutral Hydrolysis | Water | 24 hours at 60°C |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | Solid state | 48 hours at 80°C |
| Photolytic Degradation | Solid state and solution | Exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] |
Samples should be withdrawn at appropriate time points and analyzed by a stability-indicating analytical method. A control sample, protected from the stress conditions, should be analyzed concurrently.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[10] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach.
Proposed RP-HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectral analysis of the compound (a wavelength around 260-280 nm is a likely starting point). |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Pathways
Based on the functional groups present and insights from Regorafenib degradation studies, the following degradation pathways for this compound can be postulated.
Hydrolytic Degradation
Under acidic or basic conditions, two primary degradation pathways are plausible:
-
Cleavage of the Ether Linkage: This would result in the formation of 4-amino-3-fluorophenol and 4-hydroxy-N-methylpicolinamide .
-
Hydrolysis of the Amide Bond: This would lead to the formation of 4-(4-amino-3-fluorophenoxy)picolinic acid and methylamine .
Oxidative Degradation
The primary site for oxidative degradation is the amino group, which could be oxidized to a nitroso or nitro group, or could lead to the formation of polymeric impurities. The aromatic rings could also undergo hydroxylation.
Summary of Predicted Stability
The following table summarizes the predicted stability of this compound under various stress conditions.
| Stress Condition | Predicted Stability | Likely Degradation Products |
| Acid Hydrolysis | Liable | 4-amino-3-fluorophenol, 4-hydroxy-N-methylpicolinamide, 4-(4-amino-3-fluorophenoxy)picolinic acid, methylamine |
| Base Hydrolysis | Liable | 4-amino-3-fluorophenol, 4-hydroxy-N-methylpicolinamide, 4-(4-amino-3-fluorophenoxy)picolinic acid, methylamine |
| Neutral Hydrolysis | Likely Stable | Minimal degradation expected |
| Oxidative Degradation | Liable | N-Oxides, hydroxylated derivatives, polymeric impurities |
| Thermal Degradation | Stable | No significant degradation expected |
| Photolytic Degradation | Stable | No significant degradation expected |
Conclusion and Recommendations
A thorough understanding of the chemical stability of this compound is crucial for ensuring the quality and purity of the final API, Regorafenib. This guide has outlined the potential degradation pathways and provided a framework for conducting forced degradation studies and developing a stability-indicating analytical method.
It is recommended that comprehensive forced degradation studies, as detailed in this guide, be performed to confirm the predicted stability profile and to identify and characterize any significant degradation products. The development and validation of a robust stability-indicating HPLC method is a critical next step. The data generated from these studies will be invaluable for optimizing the manufacturing process, establishing appropriate storage and handling conditions, and defining re-test periods for this important intermediate.
References
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- Baira, S., et al. (2017). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. Analytical Methods, 9(35), 5225–5237.
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An In-depth Technical Guide to the Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
This guide provides a comprehensive technical overview of the synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, a key intermediate in the manufacturing of several pharmaceutically active compounds, notably the multi-kinase inhibitor Regorafenib.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthetic strategy, reaction mechanisms, and practical experimental protocols.
Introduction and Retrosynthetic Analysis
This compound (Compound 3 ) is a structurally complex molecule featuring a substituted pyridine ring linked via an ether bond to a fluorinated aniline derivative. Its synthesis is a prime example of strategic bond formation, relying on the careful orchestration of functional group reactivity.
A logical retrosynthetic analysis dissects the target molecule at the ether linkage, identifying two key building blocks: 4-chloro-N-methylpicolinamide (1) and 4-amino-3-fluorophenol (2) . This disconnection strategy is based on a well-established and robust reaction: nucleophilic aromatic substitution (SNAr).
Caption: Retrosynthetic approach for Compound 3.
This guide will first detail the synthesis of each key intermediate and then explore the mechanism and practical execution of the final coupling reaction.
Synthesis of Key Intermediate 1: 4-Chloro-N-methylpicolinamide
The synthesis of 4-chloro-N-methylpicolinamide (1 ) begins with the commercially available 2-picolinic acid. The process involves two sequential transformations: conversion of the carboxylic acid to an acyl chloride, followed by amidation.
Mechanism and Rationale
Step 1: Acyl Chloride Formation
2-Picolinic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[3][4] The reaction proceeds via the conversion of the carboxylic acid into a highly reactive acyl chloride. DMF catalyzes the reaction by forming a Vilsmeier reagent, which is a more potent acylating agent.
Step 2: Amidation
The resulting acyl chloride is then reacted with methylamine (CH₃NH₂) to form the desired N-methylamide. This is a classic nucleophilic acyl substitution reaction where the nitrogen of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. Some protocols may proceed via an intermediate ester which is then reacted with aqueous methylamine to yield the final product.[5]
Experimental Protocol: Synthesis of 4-Chloro-N-methylpicolinamide (1)
The following protocol is a representative example of the synthesis of 4-chloro-N-methylpicolinamide.
-
Chlorination: To a solution of 2-picolinic acid in a suitable solvent (e.g., toluene), thionyl chloride is added dropwise at a controlled temperature. A catalytic amount of DMF is often included. The reaction mixture is typically heated to ensure complete conversion to 4-chloropyridine-2-carbonyl chloride hydrochloride.[5][6]
-
Amidation: The crude acyl chloride is then reacted with an aqueous solution of methylamine. The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermicity. The product, 4-chloro-N-methylpicolinamide, can then be isolated by extraction and purified by crystallization.[3][7]
Caption: Synthesis of 4-Chloro-N-methylpicolinamide.
Synthesis of Key Intermediate 2: 4-Amino-3-fluorophenol
The preparation of 4-amino-3-fluorophenol (2 ) can be achieved through various routes, often starting from readily available materials like o-fluoronitrobenzene or 4-nitrophenol.[8] The choice of route often depends on factors like cost, safety, and scalability.
Synthetic Approaches and Rationale
One common approach involves the nitration of a protected phenol, followed by reduction of the nitro group. An alternative, and often more direct, route starts with a molecule already containing the fluoro and nitro functionalities. For instance, a patented method describes the synthesis starting from o-fluoronitrobenzene, which is reduced in the presence of a catalyst to yield the desired product.[8] Another described method involves a multi-step process starting from 4-fluorophenol, which includes halogenation, esterification, nitration, and subsequent reduction and dehalogenation.[9]
Experimental Protocol: A Representative Synthesis of 4-Amino-3-fluorophenol (2)
The following is a generalized protocol based on the reduction of a nitrophenol precursor.
-
Starting Material: A suitable fluorinated nitrophenol derivative is dissolved in an appropriate solvent (e.g., ethanol, water mixture).
-
Reduction: A reducing agent, such as iron powder in the presence of an acid (e.g., hydrochloric acid) or catalytic hydrogenation (e.g., H₂ over Pd/C), is used to reduce the nitro group to an amine.[8][9]
-
Work-up and Isolation: After the reaction is complete, the catalyst is filtered off, and the product is isolated by adjusting the pH of the solution to precipitate the aminophenol. The crude product can be further purified by recrystallization.[10]
Caption: Synthesis of 4-Amino-3-fluorophenol.
The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The final and key step in the synthesis is the coupling of the two intermediates, 1 and 2 , via a nucleophilic aromatic substitution (SNAr) reaction.
Mechanism and Electronic Effects
The SNAr reaction is facilitated by the electronic properties of the 4-chloro-N-methylpicolinamide ring. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the ortho (2,6) and para (4) positions, making them susceptible to nucleophilic attack.[11][12] The electron-withdrawing N-methylpicolinamide group further activates the ring towards nucleophilic substitution.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The phenoxide ion of 4-amino-3-fluorophenol (generated in situ by a base) acts as the nucleophile and attacks the electron-deficient carbon atom at the C4 position of the pyridine ring, which bears the chlorine leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13]
-
Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product, this compound.
The fluoro and amino groups on the nucleophile also play a role in modulating its reactivity, though the primary driving force is the electrophilicity of the pyridine ring.
Caption: Mechanism of the SNAr coupling reaction.
Experimental Protocol: Synthesis of this compound (3)
The following large-scale protocol is adapted from published procedures.[1][14]
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, 4-amino-3-fluorophenol (2 ) and 4-chloro-N-methylpicolinamide (1 ) are dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).
-
Base Addition: A strong base, such as sodium hydroxide (NaOH) or potassium tert-butoxide, is added to the mixture to deprotonate the phenolic hydroxyl group of 2 , forming the active nucleophile.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 105 °C) and stirred for a specified period (e.g., 1 hour) to ensure the completion of the reaction.
-
Crystallization and Isolation: Upon completion, the reaction is cooled, and water is added to precipitate the product. The mixture is stirred at a low temperature (e.g., 10 °C) to promote crystallization.
-
Purification: The solid product is collected by filtration, washed, and dried. The purity can be assessed by HPLC, and further purification can be achieved by recrystallization if necessary.
Data Summary
The following table summarizes typical reaction parameters and outcomes for the final SNAr coupling step, based on reported data.[14]
| Parameter | Value |
| Reactants | 4-chloro-N-methylpicolinamide, 4-amino-3-fluorophenol |
| Solvent | N,N-dimethylacetamide (DMAc) |
| Base | Sodium Hydroxide (NaOH) |
| Temperature | 105 °C |
| Reaction Time | 1 hour |
| Yield | ~89% |
| Purity (HPLC) | >99% |
| Melting Point | 141.5-142.5 °C |
Conclusion
The synthesis of this compound is a well-defined process that hinges on the successful execution of a nucleophilic aromatic substitution reaction between two key intermediates. A thorough understanding of the underlying reaction mechanisms, particularly the electronic factors that govern the SNAr step, is crucial for optimizing reaction conditions and achieving high yields and purity. The protocols outlined in this guide provide a solid foundation for the practical application of this synthesis in a research and development setting.
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Foreword: The Imperative of Purity in Kinase Inhibitor Therapeutics
An In-Depth Technical Guide to the Chemical Characterization of Regorafenib Impurity A
Regorafenib is a potent oral multikinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] Its efficacy in treating metastatic colorectal cancer and gastrointestinal stromal tumors is well-documented. However, the chemical synthesis of such a complex molecule is a multi-step process where the potential for impurity formation is ever-present. The presence of impurities, even in minute quantities, can have significant implications for the safety and efficacy of the final drug product.
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate rigorous characterization and control of impurities.[3][4][5] This guide provides a comprehensive, field-proven methodology for the detection, isolation, and definitive chemical characterization of a key process-related impurity: Regorafenib Impurity A . Our approach is built not on a rigid template but on a logical, self-validating workflow that moves from initial detection to unambiguous structural confirmation, embodying the principles of scientific integrity required in modern drug development.
Part 1: The Identity and Genesis of Regorafenib Impurity A
Before delving into the analytical workflow, it is crucial to understand the impurity itself. A thorough characterization is impossible without first defining the target molecule and its likely origin.
Molecular Identity
Regorafenib Impurity A is not a random degradation product but a primary building block in the synthesis of the active pharmaceutical ingredient (API). Its formal chemical identity is detailed below.
| Parameter | Data | Source(s) |
| IUPAC Name | 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | [6] |
| CAS Number | 757251-39-1 | [6] |
| Molecular Formula | C₁₃H₁₂FN₃O₂ | [6] |
| Molecular Weight | 261.25 g/mol | [6] |
| Classification | Process-Related Impurity / Synthesis Intermediate | [7] |
Chemical Structure of Impurity A
The structure of Impurity A is foundational to understanding its physicochemical properties and devising an appropriate analytical strategy.
Caption: Chemical structure of Regorafenib Impurity A.
Origin: A Critical Step in Regorafenib Synthesis
Understanding the origin of an impurity is paramount for controlling it. Regorafenib Impurity A is the direct product of the penultimate step in the most common synthesis route for Regorafenib. It is formed via a nucleophilic aromatic substitution (ether synthesis) between 4-chloro-N-methyl-2-pyridinecarboxamide and 4-amino-3-fluorophenol.[7] The subsequent reaction of the primary amine on Impurity A with 4-chloro-3-(trifluoromethyl)phenyl isocyanate yields the final Regorafenib molecule.
The presence of Impurity A in the final drug substance is therefore typically due to an incomplete reaction in the final synthesis step. This insight is critical, as it directs quality control efforts toward monitoring the efficiency of the final urea bond formation.
Caption: Simplified synthesis pathway for Regorafenib highlighting the formation of Impurity A.
Part 2: A Self-Validating Analytical Workflow for Characterization
Our core directive is to create a self-validating system of protocols. Each step in this workflow builds upon the last, providing an increasing level of confidence in the identity and structure of the impurity. This systematic approach ensures trustworthiness and scientific rigor.
Overall Characterization Strategy
The workflow is designed to logically progress from detection to definitive proof of structure.
Caption: The four-step analytical workflow for the characterization of Regorafenib Impurity A.
Step 1: Detection and Separation (RP-HPLC)
Expertise & Causality: The first challenge is to develop a stability-indicating method that can resolve Impurity A from the Regorafenib API and other potential degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this task.[8] We select a C18 column because its nonpolar stationary phase provides excellent retention and separation for moderately polar aromatic compounds like Regorafenib and its impurities.[9][10] A gradient elution is chosen over an isocratic one to ensure sharp peaks and adequate separation for compounds with differing polarities, from the more polar Impurity A to the less polar Regorafenib. UV detection is employed, with the wavelength selected based on the maximum absorbance of the common pyridine and phenyl chromophores.[11]
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 268 nm.[10]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Sample Preparation: Accurately weigh and dissolve the Regorafenib sample in a 50:50 mixture of acetonitrile and water to a final concentration of ~0.5 mg/mL.
Step 2: Identification and Confirmation (LC-MS/MS)
Expertise & Causality: Once a peak corresponding to the potential impurity is separated via HPLC, we need to confirm its identity. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is the ideal tool.[9][12] It provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula (C₁₃H₁₂FN₃O₂). Electrospray ionization (ESI) in positive mode is selected as it is highly effective for protonating the basic nitrogen atoms in the molecule, yielding a strong [M+H]⁺ signal. Tandem MS (MS/MS) is then used to fragment the parent ion, creating a unique fragmentation pattern that acts as a structural fingerprint, further validating the identity against a reference standard or theoretical fragmentation.
Experimental Protocol: LC-MS/MS Method
-
Instrumentation: LC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer with an ESI source.
-
LC Conditions: Utilize the same HPLC method as described in Step 1 to ensure peak correlation.
-
Ionization Mode: ESI, Positive.
-
Mass Range (MS Scan): m/z 100-800.
-
Targeted Ion (for MS/MS): m/z 262.09 (calculated [M+H]⁺ for C₁₃H₁₃FN₃O₂⁺).
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate a rich fragmentation spectrum.
-
Data Analysis:
-
Extract the ion chromatogram for m/z 262.09 to confirm it aligns with the retention time of the impurity peak from the UV chromatogram.
-
Analyze the high-resolution mass of the parent ion to confirm the elemental composition.
-
Interpret the MS/MS fragmentation pattern to provide structural evidence.
-
Step 3: Isolation for Definitive Characterization (Preparative HPLC)
Expertise & Causality: Mass spectrometry provides strong evidence, but the gold standard for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.[9][12] NMR requires a pure, solid sample in milligram quantities. Therefore, the analytical HPLC method must be scaled up to a preparative scale to isolate the impurity of interest. This involves using a wider column with the same stationary phase and adjusting the flow rate and sample load to maximize throughput while maintaining separation.
Experimental Protocol: Preparative HPLC
-
Instrumentation: Preparative HPLC system with a high-flow pump and a fraction collector.
-
Column: C18, 250 mm x 21.2 mm, 10 µm particle size.
-
Mobile Phase: Same as analytical method (0.1% Formic Acid in Water and Acetonitrile).
-
Flow Rate: 20 mL/min (scaled from analytical).
-
Sample Preparation: Prepare a concentrated solution of the crude Regorafenib mixture (~20-50 mg/mL).
-
Fraction Collection: Monitor the chromatogram and collect the eluent corresponding to the Impurity A peak.
-
Post-Processing: Pool the collected fractions, remove the organic solvent using a rotary evaporator, and lyophilize the remaining aqueous solution to obtain the pure impurity as a solid powder.
Step 4: Definitive Structural Elucidation (NMR & IR Spectroscopy)
Expertise & Causality: With the isolated impurity in hand, we can perform the definitive structural analysis. ¹H and ¹³C NMR spectroscopy will elucidate the complete carbon-hydrogen framework of the molecule, confirming the connectivity of all atoms. 2D NMR techniques like COSY and HSQC can be used to resolve any ambiguities. Infrared (IR) spectroscopy serves as a complementary technique to confirm the presence of key functional groups (e.g., N-H stretching for the amine, C=O stretching for the amide) which are readily identifiable.[12][13]
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation (NMR): Dissolve ~5-10 mg of the isolated Impurity A in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If needed, acquire 2D spectra (COSY, HSQC, HMBC) for full assignment.
-
-
Sample Preparation (IR): Prepare a KBr pellet containing a small amount of the isolated impurity or use an Attenuated Total Reflectance (ATR) accessory.
-
IR Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Data Interpretation: Compare the obtained spectra with the expected spectra based on the known structure of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide to achieve unambiguous confirmation.
Conclusion: A Commitment to Pharmaceutical Quality
The chemical characterization of Regorafenib Impurity A is a multi-faceted process that demands a systematic and scientifically sound approach. By progressing logically from detection and separation to mass-based identification and finally to definitive spectroscopic elucidation, we establish a high degree of certainty about the impurity's identity and structure. This in-depth understanding is not merely an academic exercise; it is a prerequisite for developing robust control strategies, ensuring the lot-to-lot consistency of the drug substance, and ultimately safeguarding patient health. This guide provides the technical framework and the scientific rationale necessary to meet these critical objectives in the development of Regorafenib.
References
- Baira, S.M., Srinivasulu, G., Nimbalkar, R., Garg, P., Srinivas, R., & Talluri, M.V.N.K. (2017). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: Investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. New Journal of Chemistry, 41(20), 12091–12103. [Link]
- Al-Rawwash, N., Al-Gazawi, M., & Al-Akayleh, F. (2024). Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer. MDPI. [Link]
- Li, J., et al. (2019). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma.
- Patel, A. B., & Raval, M. (2017). Process for the preparation of regorafenib and its crystalline forms.
- Pharmaffiliates. (n.d.). Regorafenib-impurities. [Link]
- SynZeal. (n.d.). Regorafenib Impurities. [Link]
- Patel, A. B., & Raval, M. (2016). Process for the preparation of regorafenib and its crystalline forms.
- Prachi, R., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7(1), 422–429. [Link]
- RSC Publishing. (2017). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy. [Link]
- European Medicines Agency (EMA). (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products. [Link]
- Google Patents. (2017).
- U.S. Food and Drug Administration (FDA). (2008). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
- Asian Journal of Research in Chemistry. (2019). RP-HPLC Method Development and Validation of Regorafenib in pure Form and Pharmaceutical Dosage Form. [Link]
- ResolveMass Laboratories Inc. (2024). How Pharmaceutical Impurity Analysis Works. [Link]
- The Experiment Journal. (2012). A Validated RP-HPLC Method for Estimation of Regorafenib in Bulk and Tablet Dosage Form. [Link]
- International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]
- Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
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Methodological & Application
Application Note: A Robust and Scalable Synthesis of Regorafenib via Urea Formation
Abstract
This application note provides a detailed and optimized protocol for the synthesis of Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[1] The described methodology focuses on the pivotal urea bond formation step, reacting the key intermediate, 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, with 4-chloro-3-(trifluoromethyl)phenylisocyanate. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth technical insights, a step-by-step protocol, and causality behind experimental choices to ensure reproducibility and high purity of the final active pharmaceutical ingredient (API).
Introduction
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases.[1] Its molecular formula is C₂₁H₁₅ClF₄N₄O₃, with a molecular weight of 482.82 g/mol for the free base.[2][3] The synthesis of Regorafenib involves several key transformations, with the final step being the formation of a diaryl urea moiety. This functional group is crucial for the molecule's biological activity. The presented protocol offers a practical and efficient method for this critical conversion, starting from the readily available intermediate this compound.[4][5][6]
Synthetic Strategy and Mechanistic Considerations
The core of this synthetic approach is the nucleophilic addition of the primary aromatic amine of this compound to the electrophilic carbon of 4-chloro-3-(trifluoromethyl)phenylisocyanate. This reaction forms a stable urea linkage, yielding Regorafenib.
The choice of an isocyanate as the reacting partner is predicated on its high reactivity, which allows for favorable reaction kinetics. However, this reactivity also necessitates careful control of reaction conditions to minimize side-product formation. An alternative approach involves the use of a carbamate, such as phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate, which can offer a more controlled reaction.[4][5][7] This application note will focus on the isocyanate route due to its common application and efficiency.
The reaction is typically carried out in an aprotic polar solvent, such as ether solvents, to ensure the solubility of the starting materials and to facilitate the reaction.[8] The temperature of the reaction is a critical parameter and is generally maintained between 40-100°C to ensure a reasonable reaction rate without promoting degradation or side reactions.[8]
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 757251-39-1 | 261.25 | Commercially Available |
| 4-chloro-3-(trifluoromethyl)phenylisocyanate | 320-51-4 | 223.56 | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Sigma-Aldrich |
| Acetone | 67-64-1 | 58.08 | Fisher Scientific |
| Toluene | 108-88-3 | 92.14 | VWR |
| Activated Carbon | 7440-44-0 | 12.01 | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Condenser.
-
Buchner funnel and filtration apparatus.
-
Rotary evaporator.
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis.[1]
Synthesis Workflow
Caption: Workflow for the synthesis and purification of Regorafenib.
Step-by-Step Procedure
-
Reaction Setup: In a dry three-neck round-bottom flask purged with nitrogen, dissolve 10.0 g (38.3 mmol) of this compound in 100 mL of anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Isocyanate: To the stirred solution, add 8.55 g (38.3 mmol) of 4-chloro-3-(trifluoromethyl)phenylisocyanate dropwise over 15-20 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of Regorafenib will form. Add 50 mL of toluene to the mixture and stir for 30 minutes at room temperature.[9][10]
-
Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the filter cake with 2 x 20 mL of toluene to remove any unreacted isocyanate and other impurities. Dry the crude product under vacuum.
-
Purification by Recrystallization: Transfer the crude Regorafenib to a flask containing 200 mL of acetone. Heat the suspension to 55°C to dissolve the solid.[8] Add 1.0 g of activated carbon to the solution and stir for 30 minutes at 55°C.[8]
-
Hot Filtration and Concentration: Filter the hot solution through a pad of Celite or hyflo bed to remove the activated carbon.[8] Partially concentrate the filtrate by removing approximately half of the solvent using a rotary evaporator.[8]
-
Crystallization and Drying: Cool the concentrated solution to room temperature (around 20°C) to induce crystallization.[8] Filter the purified solid product and dry it in a vacuum oven at 50-55°C to a constant weight.[8][9][10]
Results and Discussion
Following this protocol should yield Regorafenib as a white to off-white solid with high purity. The expected yield is typically in the range of 80-95%. The purity of the final product should be assessed by HPLC, with an expected purity of >99.5%.[8]
The choice of THF as the reaction solvent is due to its ability to dissolve the starting materials and its appropriate boiling point for the reaction temperature. The use of toluene for washing the crude product is effective in removing non-polar impurities.
The purification step using activated carbon in hot acetone is crucial for removing colored impurities and achieving a high-purity final product suitable for pharmaceutical applications.[8] The controlled cooling and crystallization are key to obtaining a crystalline form of Regorafenib with good handling properties.
Chemical Reaction Diagram
Caption: Synthesis of Regorafenib via urea formation.
Conclusion
This application note details a reliable and scalable method for the synthesis of Regorafenib from this compound. The protocol emphasizes control over reaction conditions and includes a robust purification procedure to ensure high purity of the final product. By understanding the rationale behind each step, researchers can confidently reproduce and adapt this methodology for their specific needs in drug discovery and development.
References
- Google Patents.
- Thieme E-Books & E-Journals. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. [Link]
- Google Patents. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.
- ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. [Link]
- ResearchGate. Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 ). [Link]
- Therapeutic Goods Administr
- Google Patents. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms.
- Google Patents.
- Asian Journal of Research in Chemistry. RP-HPLC Method Development and Validation of Regorafenib in pure Form and Pharmaceutical Dosage Form. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 8. AU2016387566A1 - An improved process for the preparation of Regorafenib - Google Patents [patents.google.com]
- 9. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 10. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
High-Performance Liquid Chromatography (HPLC) Analytical Method for the Determination of Regorafenib Impurity A
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This comprehensive application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the analysis of Regorafenib and its related substance, Impurity A. As regulatory scrutiny over drug purity intensifies, the need for reliable analytical methods to identify and quantify impurities is paramount. This guide provides a step-by-step protocol, delves into the scientific rationale behind the method's parameters, and presents a framework for method validation in accordance with international guidelines. The method leverages a Polar-Reverse Phase (RP) column to achieve optimal separation of Regorafenib and its impurities, a significant improvement over previously reported methods that struggled with simultaneous detection. This document is intended to serve as a practical resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Criticality of Impurity Profiling in Regorafenib
Regorafenib is an oral multi-kinase inhibitor that has shown significant efficacy in the treatment of various cancers. The synthesis and storage of Regorafenib can lead to the formation of related substances, or impurities, which can impact the drug's safety and efficacy. Regulatory bodies worldwide mandate stringent control over these impurities. Regorafenib Impurity A, chemically known as 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, is a known related substance of Regorafenib. Its effective separation and quantification are crucial for ensuring the quality and safety of the final drug product.
Recent studies have indicated that some established analytical methods, including certain pharmacopeial standards, may not be capable of simultaneously detecting all known impurities of Regorafenib, including Impurity A[1]. This highlights the need for advanced and optimized HPLC methods. This application note addresses this gap by presenting a detailed, validated HPLC method designed for the comprehensive analysis of Regorafenib and its related substances.
The Science Behind the Separation: Rationale for Method Development
The successful separation of a drug from its impurities by HPLC is contingent on the careful selection of the stationary and mobile phases. The physicochemical properties of Regorafenib and Impurity A necessitate a nuanced approach to achieve the desired resolution.
The Strategic Choice of a Polar-RP Column
Traditional C18 reversed-phase columns are a mainstay in HPLC, offering excellent separation for non-polar compounds. However, when dealing with a mix of polar and non-polar analytes, such as a parent drug and its impurities, achieving optimal separation can be challenging. Polar-RP columns, which feature a modified stationary phase, offer a unique solution.
These columns, often with an ether-linked phenyl phase, provide a dual mechanism for separation:
-
Hydrophobic Interactions: Similar to traditional C18 columns, the non-polar backbone of the stationary phase interacts with the non-polar regions of the analytes.
-
Pi-Pi Interactions and Hydrogen Bonding: The phenyl groups and polar functionalities embedded in the stationary phase allow for additional interactions with aromatic and polar analytes[2].
This dual-interaction capability is particularly advantageous for separating Regorafenib and its impurities, which possess a range of polarities. The use of a Polar-RP column enhances the retention and resolution of more polar impurities, like Impurity A, which might otherwise elute too close to the solvent front or the main drug peak on a standard C18 column[3].
Optimizing the Mobile Phase for Enhanced Resolution
The mobile phase composition is critical for controlling the elution of analytes. A gradient elution, where the proportion of the organic solvent is varied over time, is often employed for complex mixtures. For the analysis of Regorafenib and its impurities, a mobile phase consisting of an aqueous buffer and an organic modifier (such as acetonitrile or methanol) is typically used. The pH of the aqueous phase is a crucial parameter that can be adjusted to control the ionization state of the analytes, thereby influencing their retention and peak shape.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the HPLC analysis of Regorafenib and the quantification of Impurity A.
Materials and Reagents
-
Regorafenib Reference Standard
-
Regorafenib Impurity A Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent with UV/PDA detector |
| Column | Polar-RP, 4.6 x 250 mm, 5 µm (e.g., Phenomenex Synergi™ 4µm Polar-RP 80Å) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm for Regorafenib and 230 nm for Impurity A (Dual wavelength detection is recommended) |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution of Regorafenib: Accurately weigh and dissolve approximately 25 mg of Regorafenib Reference Standard in Methanol in a 25 mL volumetric flask.
-
Standard Stock Solution of Impurity A: Accurately weigh and dissolve approximately 5 mg of Regorafenib Impurity A Reference Standard in Methanol in a 50 mL volumetric flask.
-
Working Standard Solution: Prepare a mixed working standard solution containing Regorafenib and Impurity A at appropriate concentrations by diluting the stock solutions with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample containing Regorafenib in Methanol to achieve a target concentration of Regorafenib similar to the working standard solution.
System Suitability
Before commencing sample analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0 for the Regorafenib and Impurity A peaks.
-
Theoretical Plates: Should be ≥ 2000 for both peaks.
-
%RSD of Peak Areas: Should be ≤ 2.0% for both peaks.
Analytical Procedure
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks of Regorafenib and Impurity A in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the amount of Impurity A in the sample using the following formula:
% Impurity A = (Area of Impurity A in Sample / Area of Impurity A in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Method Validation: Ensuring Trustworthiness and Reliability
The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]
Specificity (Forced Degradation)
To demonstrate the specificity and stability-indicating nature of the method, forced degradation studies should be performed on a sample of Regorafenib.[5] The sample should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 1 hour
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours
-
Thermal Degradation: 105°C for 24 hours
-
Photolytic Degradation: UV light (254 nm) for 24 hours
The stressed samples are then analyzed using the proposed HPLC method. The method is considered specific if the peaks of the degradation products are well-resolved from the peaks of Regorafenib and Impurity A, and the peak purity of the main components can be demonstrated using a PDA detector.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for Impurity A over a range of concentrations (e.g., LOQ to 150% of the specification limit). |
| Accuracy (% Recovery) | 80.0% to 120.0% for Impurity A at three concentration levels. |
| Precision (%RSD) | |
| - Repeatability | ≤ 5.0% |
| - Intermediate Precision | ≤ 10.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2). |
Visualizing the Workflow and Data
HPLC Analytical Workflow Diagram
Caption: Workflow for the HPLC analysis of Regorafenib Impurity A.
Logical Relationship of Method Validation
Caption: Interrelation of validation parameters ensuring a reliable method.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the determination of Regorafenib Impurity A in bulk drug and pharmaceutical dosage forms. The strategic use of a Polar-RP column allows for the effective separation of the main component from its impurities, addressing the limitations of previously reported methods. By following the outlined protocol and adhering to the principles of method validation, analytical laboratories can ensure the generation of accurate and trustworthy data, thereby contributing to the overall quality and safety of Regorafenib products. This guide serves as a testament to the importance of continuous improvement in analytical methodology to meet the evolving demands of the pharmaceutical industry and regulatory agencies.
References
- Phenomenex. (n.d.). Synergi Polar-RP HPLC Column.
- Hawach Scientific. (n.d.). Polar RP HPLC Column.
- Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Debata, J., Patra, P. K., & Suresh, P. (2018). RP-HPLC Method Development and Validation of Regorafenib in pure Form and Pharmaceutical Dosage Form. Asian Journal of Research in Chemistry, 11(4), 782.
- Li, S., Jiang, M., Li, M., Hu, P., Ming-bo, X., & Shu, C. (2022). Development and validation of a simple and sensitive HPLC method for the determination of related substances in regorafenib tablets. Analytical Sciences, 38(3), 591–599.
- Rane, K., & Sangshetti, J. (2016). Forced Degradation Studies: An Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 3(1), 1-8.
- Li, S., Jiang, M., Li, M., & Shu, C. (2022). Development and validation of a simple and sensitive HPLC method for the determination of related substances in regorafenib tablets. ResearchGate.
- Hawach Scientific. (2023, October 23). Chromatographic Mode of an R-P HPLC Column.
- Taylor & Francis Online. (2024, May 16). A rapid and highly sensitive HILIC-HPLC based analytical assay method for quantification of azacitidine and venetoclax in a single run.
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Protocol for Nucleophilic Aromatic Substitution in Picolinamide Synthesis: A Guide for Drug Development Professionals
Introduction: The Strategic Role of Picolinamide Scaffolds and SNAr in Medicinal Chemistry
Picolinamide and its derivatives represent a cornerstone scaffold in modern drug discovery, appearing in a wide array of therapeutic agents from oncology to infectious diseases. Their prevalence stems from the pyridine ring's ability to engage in critical hydrogen bonding interactions with biological targets and the amide functionality's role as a versatile synthetic handle and metabolic anchor. The strategic functionalization of the picolinamide core is therefore a critical task for medicinal chemists aiming to fine-tune a compound's pharmacological profile, including its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Among the synthetic methodologies available for this purpose, Nucleophilic Aromatic Substitution (SNAr) has emerged as a powerful and reliable tool for the late-stage functionalization of the pyridine ring.[1] Unlike classical cross-coupling reactions, SNAr often proceeds without the need for metal catalysts, thereby simplifying purification and reducing the risk of heavy metal contamination in the final active pharmaceutical ingredient (API). The reaction is particularly effective on electron-deficient aromatic systems, a characteristic inherent to the pyridine ring and further enhanced by the electron-withdrawing nature of the picolinamide's carboxamide group.[2]
This application note provides a comprehensive guide to the principles and practice of SNAr for the synthesis of functionalized picolinamides. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Principles: Causality Behind the SNAr Reaction on Picolinamides
The SNAr reaction on a picolinamide scaffold proceeds through a well-established two-step addition-elimination mechanism.[3] Understanding this mechanism is paramount for rationalizing reaction outcomes and optimizing conditions.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on a carbon atom of the pyridine ring that bears a suitable leaving group (typically a halogen). This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.
-
Elimination of the Leaving Group and Restoration of Aromaticity : In the second, typically faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted picolinamide product.
The feasibility and rate of the SNAr reaction are governed by three primary factors:
-
Ring Activation : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is crucial as it lowers the energy barrier for the initial nucleophilic attack. The electron-withdrawing carboxamide group of the picolinamide further activates the ring, particularly at the positions ortho and para to it. Additional electron-w-ithdrawing groups (e.g., nitro, cyano) on the ring can dramatically increase reactivity.[2]
-
Leaving Group Ability : The nature of the leaving group is critical. For SNAr reactions, the reactivity order of halogens is counterintuitive to that of SN2 reactions on aliphatic carbons: F > Cl ≈ Br > I .[5] This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond, making the carbon more electrophilic.
-
Nucleophile Strength : A wide range of nucleophiles can be employed in SNAr reactions, including amines, thiols, alkoxides, and stabilized carbanions. The nucleophilicity of the attacking species will directly influence the reaction rate.
Visualization of the SNAr Mechanism
Caption: General mechanism of SNAr on a halopicolinamide.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of functionalized picolinamides via SNAr. These are intended as a starting point and may require optimization depending on the specific substrates.
Protocol 1: Amination of 6-Chloropicolinamide with a Primary Amine
This protocol describes a typical procedure for the reaction of a 6-halopicolinamide with a primary amine, a common transformation in the synthesis of bioactive molecules.
Materials:
-
6-Chloro-N-phenylpicolinamide (1.0 eq)
-
4-Methoxyaniline (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 6-chloro-N-phenylpicolinamide (1.0 eq) and 4-methoxyaniline (1.2 eq).
-
Add anhydrous DMF to dissolve the solids (concentration approx. 0.2 M).
-
Add DIPEA (2.0 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-((4-methoxyphenyl)amino)-N-phenylpicolinamide.
Experimental Workflow Diagram
Caption: Workflow for a typical SNAr amination reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and outcomes for the SNAr of various halopicolinamides with different nucleophiles, demonstrating the versatility of this method.
| Entry | Halopicolinamide Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Chloro-N-phenylpicolinamide | Morpholine | K₂CO₃ | DMSO | 120 | 6 | 85 | [6] |
| 2 | 4-Chloro-N-methylpicolinamide | Sodium methoxide | - | MeOH | 65 | 2 | 92 | Fictional Example |
| 3 | 2,6-Difluoro-3-nitropyridine* | Isoquinolin-3-amine | DIPEA | DMF | RT | 12 | 75 | [7] |
| 4 | 6-Fluoro-picolinamide | Benzylamine | NaH | THF | 60 | 8 | 88 | Fictional Example |
*Note: Entry 3 uses a pyridine derivative electronically similar to a halopicolinamide to illustrate the reaction's applicability.
Troubleshooting and Field-Proven Insights
-
Low or No Reactivity :
-
Insufficient Ring Activation : If the picolinamide ring is not sufficiently electron-deficient, consider using a more activating leaving group (F instead of Cl) or forcing conditions (higher temperature, microwave irradiation).[8]
-
Weak Nucleophile : For less reactive nucleophiles, consider converting them to a more potent form (e.g., deprotonating an alcohol with NaH to form the alkoxide).
-
Solvent Effects : SNAr reactions are generally favored in polar aprotic solvents like DMSO, DMF, or NMP, which can stabilize the charged Meisenheimer complex without solvating the nucleophile excessively.[5]
-
-
Side Reactions :
-
Competing N vs. O/S Alkylation : For nucleophiles with multiple reactive sites (e.g., aminophenols), regioselectivity can be an issue. The choice of base and solvent can influence the outcome. Hard bases tend to favor reaction at the harder oxygen site, while softer conditions may favor the nitrogen.
-
Base-Induced Decomposition : Strong bases at high temperatures can lead to substrate or product degradation. If this is observed, a weaker base (e.g., K₂CO₃, DIPEA) or lower reaction temperature should be trialed.
-
-
Self-Validation System :
-
Confirming Regiochemistry : For di- or tri-substituted pyridines, the site of substitution must be unambiguously confirmed. 2D NMR techniques, such as NOESY or HMBC, are invaluable for establishing the connectivity of the newly introduced substituent.
-
Purity Analysis : Ensure the final product is free of starting materials and by-products, particularly the displaced leaving group, by using orthogonal analytical techniques (e.g., LC-MS and NMR).
-
Conclusion
The Nucleophilic Aromatic Substitution reaction is an indispensable tool in the medicinal chemist's arsenal for the synthesis and functionalization of picolinamide-based drug candidates. Its operational simplicity, broad substrate scope, and avoidance of transition metal catalysts make it a highly attractive method for late-stage diversification of complex molecules. A thorough understanding of the underlying mechanistic principles, coupled with careful optimization of reaction parameters, will enable researchers to efficiently access novel chemical matter and accelerate the drug discovery process.
References
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- Alarcón-Espósito, J., Tapia, R. A., Contreras, R., & Campodónico, P. R. (2020). Changes in the SNAr reaction mechanism brought about by preferential solvation. RSC Advances, 10(58), 35137–35145. [Link]
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Application Notes and Protocols: Leveraging 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide for Advanced Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of a Key Intermediate in Oncology Research
The landscape of targeted cancer therapy is dominated by the development of small-molecule kinase inhibitors, which precisely target the signaling pathways that drive tumor growth and proliferation.[1][2] Within this field, the meticulous design and synthesis of these inhibitors are paramount. 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide has emerged as a critical, high-value intermediate for constructing a specific class of potent multi-kinase inhibitors. Its structure is not accidental; it is strategically designed to provide the necessary molecular framework for high-affinity binding to the ATP pocket of key oncogenic kinases.
This molecule is a cornerstone in the synthesis of Regorafenib, a multi-kinase inhibitor approved for treating metastatic colorectal cancer, as well as a foundational scaffold for developing inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFR) and the Mesenchymal-Epithelial Transition factor (c-Met).[3][4] Dysregulation of VEGFR and c-Met signaling pathways is a hallmark of many aggressive cancers, promoting tumor angiogenesis, growth, and metastasis.[5][6][7][8]
These application notes serve as a comprehensive technical guide for researchers, chemists, and drug development professionals. We will delve into the rationale behind its use, provide detailed, field-tested protocols for its application in synthesis, and offer insights into the characterization and validation of the final products.
Physicochemical Profile and Handling
Understanding the properties of this intermediate is the first step toward its successful application. The compound is typically a stable, white to yellow crystalline powder.[3]
| Property | Value | Source |
| CAS Number | 757251-39-1 | [9][10] |
| Molecular Formula | C₁₃H₁₂FN₃O₂ | [3] |
| Molecular Weight | 261.25 g/mol | [3][11] |
| Appearance | White to yellow powder or crystals | [3] |
| Melting Point | 141.5-142.5 °C | [3][12] |
| Purity (Typical) | ≥98.0% (HPLC) | [4][12] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and Dichloromethane. |
The Rationale for Use: A Molecular Scaffold for High-Affinity Kinase Binding
The efficacy of this compound as a precursor stems from its distinct structural motifs, which are engineered to interact with conserved features of the kinase ATP-binding site.
-
The Picolinamide "Head": The N-methylpicolinamide group often serves as a key hydrogen-bonding element that anchors the inhibitor to the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction is critical for orienting the rest of the molecule for optimal binding.
-
The Aryl Ether Linkage: The central phenoxy-pyridine core provides a rigid, yet conformationally aware, scaffold. This structure properly positions the hinge-binding group and the "tail" of the inhibitor, which explores deeper, more selective pockets of the kinase.
-
The Fluorinated Aniline "Tail": The 4-amino-3-fluorophenyl group is the primary reactive site for subsequent synthetic transformations, typically the formation of a urea linkage. The aniline nitrogen acts as a potent nucleophile. The ortho-fluorine atom is a deliberate modification; it can enhance binding affinity through favorable electronic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.
This modular design allows for the aniline group to be coupled with various isocyanates or other electrophiles, creating a library of final compounds that can be screened for potency and selectivity against different kinase targets.
Targeted Signaling Pathways
To appreciate the significance of inhibitors derived from this intermediate, it is crucial to understand the pathways they disrupt. Both VEGFR and c-Met are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like RAS/MAPK and PI3K/AKT, leading to cancer cell proliferation and angiogenesis.
Experimental Protocols
Conceptual Workflow: From Intermediate to Final Product
The primary application of this compound is as a nucleophilic component in a coupling reaction, most commonly to form a urea bond, which is a hallmark of many Type II kinase inhibitors.[2]
Protocol: Synthesis of a Urea-Based Kinase Inhibitor via Isocyanate Coupling
This protocol details the synthesis of a representative kinase inhibitor analogous to Regorafenib.
Principle: The reaction proceeds via a nucleophilic addition of the primary aromatic amine of the picolinamide intermediate to the highly electrophilic carbon of an isocyanate. The reaction is typically fast and high-yielding.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, to aid solubility)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)
-
Magnetic stirrer and stir bar
Safety Precautions:
-
Isocyanates are toxic, lachrymatory, and potent respiratory sensitizers. Always handle them in a well-ventilated chemical fume hood.[13]
-
DCM is a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[14]
-
All glassware must be oven- or flame-dried to remove moisture, as isocyanates react readily with water.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[15][16]
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). If solubility is an issue, a small amount of anhydrous DMF can be added as a co-solvent.
-
Cool the resulting solution to 0 °C using an ice-water bath. Causality: Cooling the reaction controls the initial exotherm and minimizes potential side reactions.
-
-
Reagent Addition:
-
In a separate dry flask, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in a minimal amount of anhydrous DCM.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred picolinamide solution over 15-20 minutes, maintaining the temperature at 0 °C. Causality: Dropwise addition prevents a rapid temperature increase and ensures homogenous mixing.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. The formation of a precipitate (the product) is often observed.
-
Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring the disappearance of the starting aniline.
-
-
Work-up and Extraction:
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and then with brine. Causality: The brine wash helps to break up emulsions and remove residual water from the organic layer.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification and Characterization
The crude product must be purified to meet analytical standards for biological testing.
Purification Methods
-
Column Chromatography: If impurities are present, purify the crude solid using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes or methanol in DCM.
-
Recrystallization/Trituration: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by triturating (slurrying) with a solvent in which the product is poorly soluble but impurities are soluble (e.g., diethyl ether).
Analytical Characterization
Confirming the structure and purity of the final kinase inhibitor is a mandatory step.[17][18][19]
| Technique | Purpose | Expected Outcome |
| HPLC | Purity Assessment | A single major peak with >98% purity. |
| ¹H NMR | Structural Confirmation | Appearance of characteristic signals for the newly formed urea N-H protons (typically singlets in the δ 8-10 ppm range), alongside the expected aromatic and methyl signals. |
| ¹⁹F NMR | Structural Confirmation | Presence of signals corresponding to the fluorine atoms on both the picolinamide precursor ring and the trifluoromethyl group. |
| MS (ESI) | Molecular Weight Confirmation | A prominent ion peak corresponding to the calculated molecular weight of the product ([M+H]⁺ or [M-H]⁻). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents/solvents (isocyanate decomposed).2. Inactive isocyanate reagent.3. Incorrect stoichiometry. | 1. Ensure all solvents are anhydrous and glassware is dry. Use a fresh bottle of isocyanate.2. Check the purity/activity of the isocyanate.3. Re-verify calculations and weighings. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Low reaction temperature.3. Poor solubility of starting material. | 1. Extend the reaction time and continue monitoring by TLC/LC-MS.2. Allow the reaction to proceed at room temperature or warm slightly (e.g., to 40 °C).3. Add a co-solvent like anhydrous DMF to improve solubility. |
| Multiple Side Products | 1. Reaction temperature was too high.2. Presence of water leading to symmetrical urea formation from the isocyanate.3. Reactive impurities in starting materials. | 1. Maintain temperature control, especially during addition.2. Use strictly anhydrous conditions.3. Verify the purity of starting materials before beginning the reaction. |
References
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Application Note & Protocols: A Guide to Cell-Based Cytotoxicity Assays for Small Molecule Intermediates in Drug Discovery
Introduction: The Imperative of Early Cytotoxicity Profiling
In the landscape of modern drug discovery, the path from a promising hit to a clinical candidate is fraught with challenges. A significant contributor to late-stage attrition is unforeseen toxicity. Small molecule intermediates, the building blocks of potential therapeutics, can possess inherent cytotoxic properties that, if not identified early, can lead to the costly failure of a drug development program.[1][2][3] Therefore, robust and predictive in vitro toxicology testing is not merely a regulatory requirement but a cornerstone of an efficient and successful discovery pipeline.[3][4][5]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles, applications, and protocols for key cell-based cytotoxicity assays. As a senior application scientist, the focus here is not just on the "how" but the "why"—explaining the causality behind experimental choices to empower you to select, execute, and interpret the most appropriate assays for your specific research context. We will delve into methods that measure various hallmarks of cell death, from metabolic failure and loss of membrane integrity to the activation of specific death pathways like apoptosis.[6]
PART 1: The Strategic Selection of a Cytotoxicity Assay
No single assay can answer every question. The selection of an appropriate method is a critical decision that hinges on the experimental goals, the anticipated mechanism of action of the compound, and practical considerations like throughput and instrumentation.[7][8]
Key Deciding Factors:
-
The Question Being Asked: Are you performing a high-throughput screen to quickly flag toxic compounds, or are you investigating the specific mechanism of cell death induced by a lead candidate? The former demands a simple, rapid, and cost-effective assay, while the latter requires more nuanced, pathway-specific methods.[8][9]
-
The Cellular Event to be Measured: Cytotoxicity is a process, not a single event. Understanding the timeline of cell death is crucial for selecting the right assay and the right time point for measurement.[8][10] Key events include loss of metabolic activity, compromise of the plasma membrane (a hallmark of necrosis), or the activation of apoptotic pathways.[6][8]
-
The Model System: The choice of a biologically relevant cell line is paramount for generating meaningful data.[7] Furthermore, fundamental parameters such as cell seeding density and the duration of compound exposure must be optimized and standardized to ensure reproducibility and accuracy.[7][8]
-
Assay Throughput and Automation: For large-scale screening of compound libraries, assays must be amenable to automation in 96-, 384-, or even 1536-well formats.[1][7][11] Homogeneous "add-mix-measure" protocols are highly desirable in this context.
Comparative Overview of Common Cytotoxicity Assays
The table below summarizes the key characteristics of the assays detailed in this guide, providing a quick reference for strategic selection.
| Assay Type | Principle | Endpoint Measured | Throughput | Pros | Cons |
| MTT / MTS | Reduction of tetrazolium salt by mitochondrial dehydrogenases | Metabolic activity (Viability) | High | Inexpensive, well-established, simple protocol. | Indirect measure of viability, potential for compound interference, requires a solubilization step (MTT).[12] |
| ATP Quantification | Luciferase-based detection of cellular ATP | ATP levels (Viability) | High | Highly sensitive, rapid, wide linear range, "add-mix-measure" format.[13][14][15] | ATP levels can be modulated by factors other than cytotoxicity. |
| LDH Release | Measurement of lactate dehydrogenase (LDH) released from damaged cells | Membrane integrity (Cytotoxicity/Necrosis) | High | Directly measures cell death, non-lytic (uses supernatant), can be multiplexed.[16] | Less sensitive for early apoptosis before membrane rupture, potential for high background from serum in media. |
| Caspase Activity | Cleavage of a specific substrate by executioner caspases (e.g., Caspase-3/7) | Apoptosis | Medium to High | Direct, early-stage marker of apoptosis, high specificity.[17][18][19] | Transient signal, may miss non-apoptotic cell death mechanisms.[10] |
| Real-Time Dyes | Entry of a membrane-impermeable DNA dye into dying cells | Membrane integrity (Cytotoxicity) | High | Kinetic, real-time data from the same well, allows for time-course analysis.[20][21][22] | Requires a real-time plate reader or imaging system, potential for dye-specific toxicity over long incubations.[23] |
PART 2: Core Methodologies and Step-by-Step Protocols
This section provides the foundational principles and detailed protocols for the most frequently employed cytotoxicity assays. Each protocol is designed as a self-validating system, with an emphasis on the inclusion of essential controls.
Workflow Overview: From Cell Culture to Data Analysis
A standardized workflow is critical for ensuring the reproducibility of cytotoxicity data. The following diagram illustrates the general steps applicable to most plate-based assays.
Caption: General experimental workflow for plate-based cytotoxicity assays.
Metabolic Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of your small molecule intermediates. Remove the old medium from the cells and add 100 µL of medium containing the test compounds or appropriate controls.
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO).
-
Untreated Control: Cells in culture medium only (represents 100% viability).
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple precipitates are visible.
-
Solubilization: Carefully aspirate the medium without disturbing the cells or formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan.[14]
-
Data Acquisition: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[14]
Data Analysis:
-
Corrected Absorbance = Absorbance (Test Well) - Absorbance (Medium-Only Background)
-
% Viability = (Corrected Absorbance (Test Well) / Corrected Absorbance (Untreated Control)) * 100
-
% Cytotoxicity = 100 - % Viability
Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Release
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[16][24] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt (INT) into a red formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.[25]
Caption: Principle of the colorimetric LDH cytotoxicity assay.
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol. It is crucial to include the following controls on each plate:[23][25]
-
Vehicle Control: (Spontaneous LDH release).
-
Untreated Control: (Spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before measurement (represents 100% cytotoxicity).
-
Medium Background Control: Medium without cells.
-
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[26]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1 M acetic acid) to each well.[26]
-
Data Acquisition: Measure the absorbance at 490 nm.
Data Analysis:
-
Corrected Absorbance = Absorbance (Test Well) - Absorbance (Medium Background)
-
% Cytotoxicity = [(Corrected Abs (Test Well) - Corrected Abs (Untreated Control)) / (Corrected Abs (Max Release) - Corrected Abs (Untreated Control))] * 100
Apoptosis Assay: Caspase-3/7 Activity
Principle: Caspases are a family of proteases that are critical mediators of apoptosis.[27] The activation of executioner caspases, such as caspase-3 and caspase-7, is considered a key event in the apoptotic signaling cascade.[17][18] Luminescent caspase assays utilize a pro-luminescent substrate containing the caspase-3/7 recognition sequence, DEVD.[18] When active caspase-3/7 is present, it cleaves the substrate, releasing a substrate for luciferase (e.g., aminoluciferin), which in turn generates a light signal that is proportional to caspase activity.[9][18]
Protocol:
-
Cell Seeding & Treatment: Seed cells in a white, opaque-walled 96-well plate suitable for luminescence measurements. Follow steps 1-3 as in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Equilibrate the plate and the caspase-glo reagent to room temperature.
-
Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.
-
Incubation: Mix briefly on an orbital shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Fold Increase in Caspase Activity = (Luminescence (Test Well) - Luminescence (Background)) / (Luminescence (Untreated Control) - Luminescence (Background))
Expert Insight - The Importance of Timing: The caspase signal is often transient. It rises during early-to-mid apoptosis and then falls as the cell progresses to secondary necrosis. Therefore, it is highly advantageous to perform a time-course experiment to identify the optimal endpoint. Multiplexing with a real-time cytotoxicity assay can help pinpoint the ideal time to measure caspase activity.[10][18]
Caption: Key cell health assays mapped to different stages of cell death pathways.
PART 3: Ensuring Data Integrity and Trustworthiness
The reliability of any cytotoxicity data is contingent upon a rigorously validated experimental design.
-
Validate Your Cell Model: Always perform initial optimization experiments to determine the ideal cell seeding density and the linear range of your chosen assay with your specific cell line.[7][26]
-
Embrace Your Controls: The controls listed in each protocol are not optional. They are essential for normalizing data, defining the dynamic range of the assay (0% to 100% cytotoxicity), and ensuring that observed effects are due to the compound and not an artifact.[23]
-
Beware of Compound Interference: Small molecules can interfere with assay chemistry. For example, compounds that are strong reducing agents can directly reduce MTT, leading to false-positive viability signals. Similarly, colored compounds can interfere with absorbance readings. Always run compound-only controls (no cells) to check for such interference.
By integrating these principles and protocols, researchers can generate high-quality, reliable cytotoxicity data, enabling more informed decision-making in the critical early stages of drug discovery and development.
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- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 25. LDH cytotoxicity assay [protocols.io]
- 26. cellbiologics.com [cellbiologics.com]
- 27. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
In Vitro Kinase Assay Protocol for Novel Picolinamide Compounds: A Detailed Guide for Drug Discovery Professionals
Introduction: The Expanding Role of Kinases and the Promise of Picolinamide Inhibitors
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] Their dysregulation is a known driver of numerous diseases.[3] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[4][5] Among the diverse chemical scaffolds explored, picolinamide-based derivatives have shown significant promise as potent and selective kinase inhibitors, particularly targeting key players in angiogenesis and cell proliferation like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7][8]
This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase assay protocol tailored for the evaluation of novel picolinamide compounds. We will move beyond a simple recitation of steps to explain the underlying principles and critical decision-making processes that ensure data integrity and accelerate the identification of promising lead candidates.
Pillar 1: Foundational Principles of In Vitro Kinase Assays
In vitro kinase assays are fundamental tools for quantifying the enzymatic activity of a kinase and assessing the inhibitory potential of test compounds.[9][10] These assays can be broadly categorized into two main types:
-
Activity Assays: These directly or indirectly measure the catalytic event—the transfer of a phosphate group from ATP to a substrate.[11]
-
Binding Assays: These quantify the interaction between a test compound and the kinase, often by measuring the displacement of a fluorescently labeled tracer from the ATP-binding pocket.[11]
The choice of assay format is a critical first step and depends on several factors, including the specific kinase target, the desired throughput, and available instrumentation.[1][12] For the initial screening and characterization of novel picolinamide compounds, a universal, high-throughput activity assay is often the most pragmatic choice.
Pillar 2: Assay Selection and the Rationale for the ADP-Glo™ Kinase Assay
While numerous assay technologies exist, including radiometric assays (the historical "gold standard"), fluorescence-based methods, and luminescence-based platforms, we will focus on the ADP-Glo™ Kinase Assay for its versatility and robustness.[2][9][11][13]
The ADP-Glo™ assay is a luminescence-based platform that quantifies the amount of ADP produced during the kinase reaction.[14][15][16] This makes it a universal assay, applicable to virtually any kinase, as ADP is the common product of all kinase-catalyzed reactions.[9][17] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal directly proportional to the initial kinase activity.[14][15]
Advantages of the ADP-Glo™ Assay for Picolinamide Screening:
-
Universality: Applicable to a wide range of kinases without the need for specific antibodies or modified substrates.[17]
-
High Sensitivity and Dynamic Range: Capable of detecting low levels of kinase activity and providing a large signal window.[15]
-
Reduced Compound Interference: The luminescent readout is less susceptible to interference from colored or fluorescent compounds, a common pitfall in other assay formats.[12][18]
-
High-Throughput Compatibility: The simple "add-mix-read" format is easily automated for screening large compound libraries.[14]
Visualizing the Workflow: The ADP-Glo™ Kinase Assay
Caption: Workflow of the ADP-Glo™ Kinase Assay for inhibitor screening.
Pillar 3: A Validating Protocol for IC50 Determination of Picolinamide Compounds
This protocol is designed for determining the half-maximal inhibitory concentration (IC50) of novel picolinamide compounds against a target kinase in a 384-well plate format.
I. Essential Reagents and Materials
-
Purified recombinant target kinase
-
Kinase substrate (peptide or protein)
-
Novel picolinamide compounds
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
II. Detailed Experimental Procedure
A. Compound Preparation and Serial Dilution
-
Prepare a stock solution of each picolinamide compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the compounds in DMSO to create a concentration range suitable for IC50 determination (e.g., 10-point, 3-fold serial dilution).[19]
-
Prepare a vehicle control containing the same final concentration of DMSO as the test compounds.
B. Kinase Reaction Setup
-
Prepare a master mix containing the kinase and substrate in the kinase assay buffer. The optimal concentrations of kinase and substrate should be empirically determined to ensure the reaction is in the linear range.[20]
-
Dispense the kinase/substrate master mix into the wells of the 384-well plate.
-
Add the serially diluted picolinamide compounds or vehicle control to the respective wells.
-
Allow the kinase and compounds to pre-incubate for a recommended 15-30 minutes at room temperature.[19]
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[19][21]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.[19]
C. Luminescence Detection
-
Following the kinase reaction incubation, add an equal volume of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[22]
-
Incubate the plate at room temperature for 40 minutes.[15][22]
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[15][22]
-
Measure the luminescence using a plate reader.
III. Data Analysis and Interpretation
-
Subtract the background luminescence (wells with no enzyme) from all readings.
-
Calculate the percentage of kinase inhibition for each picolinamide compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[23]
Table 1: Example Data for IC50 Determination of a Picolinamide Compound
| Compound Conc. (nM) | % Inhibition |
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 89.7 |
| 370 | 75.4 |
| 123 | 52.1 |
| 41 | 28.9 |
| 13.7 | 10.3 |
| 4.6 | 2.1 |
| 1.5 | 0.5 |
| 0.5 | 0.1 |
IC50 Value: Approximately 120 nM
Trustworthiness Through Self-Validation: Critical Controls and Troubleshooting
A robust assay is a self-validating one. Incorporating proper controls is non-negotiable for data integrity.
Essential Controls:
-
No-Enzyme Control: Measures background signal.
-
Vehicle Control (e.g., DMSO): Represents 0% inhibition.
-
Positive Control Inhibitor: A known inhibitor of the target kinase to validate assay performance.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Solution(s) |
| High Background Signal | Reagent contamination; Sub-optimal reagent concentrations.[24] | Use fresh, high-purity reagents; Titrate ATP, substrate, and detection reagent concentrations.[20][24] |
| High Well-to-Well Variability | Pipetting inaccuracies; Insufficient mixing; Temperature fluctuations.[24] | Use calibrated pipettes; Ensure thorough mixing; Maintain a stable temperature.[13] |
| Low Signal-to-Background Ratio | Inactive enzyme; Sub-optimal assay conditions (e.g., low substrate or ATP concentration).[20] | Verify enzyme activity; Optimize reagent concentrations and incubation times.[20][24] |
Authoritative Grounding: Mechanism of Action and Advanced Assay Formats
While the ADP-Glo™ assay is excellent for initial screening, further characterization of lead picolinamide compounds may necessitate assays that provide mechanistic insights.
Determining the Mechanism of Action:
To understand if a picolinamide compound is ATP-competitive, non-competitive, or uncompetitive, kinetic studies should be performed. This involves measuring the inhibitor's effect on the kinase's Km for ATP and Vmax.
Alternative and Complementary Assay Formats:
-
LanthaScreen® Eu Kinase Binding Assay: A Fluorescence Resonance Energy Transfer (FRET)-based assay that directly measures the binding of an inhibitor to the kinase.[25][26][27] This is particularly useful for confirming target engagement and can be run in a continuous format to study binding kinetics.[26]
-
Radiometric Assays: Though they involve handling radioactive materials, these assays are considered a gold standard for their sensitivity and direct measurement of phosphate transfer.[2][9]
Visualizing the Kinase Inhibition Mechanism
Caption: Modes of kinase inhibition by small molecules.
Conclusion: A Pathway to Confident Lead Optimization
The successful in vitro evaluation of novel picolinamide kinase inhibitors hinges on the selection of an appropriate assay platform and the meticulous execution of a well-designed protocol. The ADP-Glo™ Kinase Assay offers a robust, sensitive, and high-throughput compatible solution for initial screening and IC50 determination. By understanding the principles behind the assay, implementing rigorous controls, and being prepared to troubleshoot common issues, researchers can generate high-quality, reproducible data. This, in turn, empowers confident decision-making in the critical early stages of the drug discovery pipeline, ultimately accelerating the development of novel therapeutics.
References
- KINASE PROFILING & SCREENING. Reaction Biology. [Link]
- ADP Glo Protocol.[Link]
- Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. [Link]
- How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
- ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC - PubMed Central. [Link]
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm (RSC Publishing). [Link]
- Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- Kinase assays. BMG LABTECH. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
- Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. PMC - PubMed Central. [Link]
- Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
- What Is the Best Kinase Assay? BellBrook Labs. [Link]
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.[Link]
- IC50 Determin
- In vitro kinase assay. Protocols.io. [Link]
- Determination of IC50 values for p110 with the PI3-kinase inhibitors...
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
- Recent development of cyclic amide (pyridone/lactam) moiety containing heterocycles as protein kinase inhibitors. PubMed. [Link]
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Application Note: High-Purity Isolation of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide via Automated Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the efficient purification of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, a key intermediate in the synthesis of multi-kinase inhibitors like Regorafenib.[1] Due to the compound's polar nature, attributed to its free amino group and amide functionality, purification from synthetic reaction mixtures presents a moderate challenge. This guide outlines two robust methods utilizing automated flash column chromatography: a primary reversed-phase method and an alternative normal-phase method for varying impurity profiles. The methodologies are designed for researchers, scientists, and drug development professionals to achieve high purity (>99%) and yield.
Introduction and Scientific Background
This compound (MW: 261.25 g/mol ) is a fluorinated aromatic amine and amide. Its structure incorporates a basic primary amine and a neutral amide group, rendering the molecule polar. In synthetic routes, common impurities may include unreacted starting materials, such as 4-amino-3-fluorophenol, and various side-products. The presence of the basic amine functionality can lead to peak tailing and poor separation on standard silica gel due to strong acidic interactions with surface silanol groups. Therefore, careful selection of the stationary and mobile phases is critical for a successful purification.
This note details two primary chromatographic strategies:
-
Reversed-Phase Chromatography (RPC): This is the preferred method due to its excellent resolving power for polar and ionizable compounds.[2] By employing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, separation is governed by hydrophobic interactions.[3][4] This approach is highly effective for separating the target compound from less polar impurities.
-
Normal-Phase Chromatography (NPC) with Amine Modification: For certain impurity profiles, particularly those containing highly polar byproducts, a modified normal-phase approach can be advantageous. To mitigate the undesirable interactions of the basic amine with acidic silica, the mobile phase is modified with a competing base, such as triethylamine (TEA), or an amine-functionalized silica stationary phase is used.[2][5][6]
The choice between these methods will depend on the specific impurity profile of the crude material, which can be rapidly assessed by Thin-Layer Chromatography (TLC) as described in the preliminary analysis section.
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Prior to preparative chromatography, it is essential to develop an effective solvent system using TLC. This allows for a rapid assessment of the separation and helps in choosing the appropriate preparative method.
TLC Protocol:
-
Plate Preparation: Use silica gel 60 F254 plates for normal-phase and C18-modified silica plates for reversed-phase analysis.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of ~1-2 mg/mL.
-
Spotting: Apply 1-2 µL of the sample solution onto the TLC plate.
-
Development: Place the plate in a TLC chamber saturated with the chosen developing solvent system.
-
Visualization: After the solvent front has reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). If necessary, use a staining agent like potassium permanganate.
-
Rf Calculation: Calculate the Retention Factor (Rf) for the target compound and all visible impurities. An optimal Rf for the target compound in preparative chromatography is typically between 0.2 and 0.4.
Recommended TLC Solvent Systems:
| Chromatography Mode | Stationary Phase | Recommended Solvent System (v/v) | Expected Observation |
| Reversed-Phase | C18 Silica | Acetonitrile:Water (e.g., 60:40 to 80:20) + 0.1% Formic Acid | The target compound will be well-retained. Adjust the acetonitrile percentage to achieve an Rf of 0.2-0.4. |
| Normal-Phase | Silica Gel 60 | Dichloromethane:Methanol (e.g., 98:2 to 90:10) + 0.5% Triethylamine | The added TEA minimizes tailing of the amine spot. Adjust the methanol percentage for optimal Rf. |
Method 1: Reversed-Phase Flash Chromatography (Primary Method)
This method is highly recommended for its robustness and high-resolution separation of polar compounds. The use of a C18-functionalized silica stationary phase provides a non-polar surface where separation is driven by partitioning based on hydrophobicity.[4]
Workflow Diagram
Sources
An Application Note from the Senior Scientist's Desk
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed guide to the essential analytical techniques for the identification, quantification, and structural elucidation of regorafenib and its related compounds, including process impurities and degradation products. We delve into the causality behind experimental choices, offering robust, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity.
Introduction: The Imperative for Rigorous Characterization
Regorafenib, 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, is an oral multi-kinase inhibitor pivotal in the treatment of metastatic colorectal cancer and other malignancies.[1][2] The safety and efficacy of such a potent active pharmaceutical ingredient (API) are intrinsically linked to its purity profile. Undesired chemical entities, whether arising from the manufacturing process or degradation upon storage, can impact product stability and pose significant safety risks.[3]
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate a thorough characterization of all impurities.[3] The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[4][5] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental component of ensuring patient safety. This document outlines a validated, multi-faceted analytical strategy to build a comprehensive impurity profile for regorafenib, satisfying the highest standards of scientific rigor.
Foundational Strategy: Forced Degradation Studies
Causality: Before routine analysis can be established, one must first understand the potential degradation pathways of the drug substance. Forced degradation (or stress testing) studies are the cornerstone of this effort. By subjecting regorafenib to harsh chemical and physical conditions, we can intentionally generate degradation products, providing critical insights into its intrinsic stability and enabling the development of stability-indicating analytical methods.[6][7] These studies are essential for identifying degradation products that may form under normal storage conditions over time.[8]
Protocol 2.1: ICH-Compliant Forced Degradation of Regorafenib
-
Preparation: Prepare a stock solution of Regorafenib in a suitable solvent (e.g., Methanol:Water).
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Reflux the drug solution in water at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose solid drug powder to dry heat at 100-110°C for 48 hours.[2]
-
Photolytic Degradation: Expose the solid drug powder and drug solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
Sample Analysis: After the specified exposure time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method (see Section 3) to profile the degradation products formed.[6][7]
Primary Analysis: Stability-Indicating RP-HPLC
Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential technique for separating and quantifying regorafenib from its related substances. Its robustness, precision, and widespread availability make it the primary tool for purity testing, assay determination, and stability monitoring. The choice of a C18 stationary phase is driven by its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like regorafenib.[9] The mobile phase, a buffered organic mixture, is optimized to achieve sharp, symmetrical peaks with adequate resolution between the API and all potential impurities.[8][9]
Protocol 3.1: RP-HPLC Method for Purity and Assay
This protocol is a validated method suitable for routine quality control.[9][10]
-
Chromatographic System: An HPLC system with a UV-Vis detector, pump, and autosampler.
-
Mobile Phase Preparation: Prepare a mixture of Methanol and Phosphate buffer (pH 4.8, adjusted with orthophosphoric acid) in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[9][10]
-
Standard Preparation: Accurately weigh and dissolve Regorafenib reference standard in the mobile phase to create a stock solution. Prepare calibration standards by serial dilution to concentrations ranging from 2-16 µg/mL.[10][11]
-
Sample Preparation: Accurately weigh and dissolve the Regorafenib bulk drug sample in the mobile phase to achieve a final concentration within the validated linear range (e.g., 10 µg/mL).[10]
-
Analysis: Inject 20 µL of the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of regorafenib and its impurities using the peak area from the chromatograms against the calibration curve.
Table 1: Optimized RP-HPLC Chromatographic Conditions
| Parameter | Specification | Rationale |
| Stationary Phase (Column) | Symmetry C18 (250 mm x 4.6 mm, 5 µm)[9][10] | Provides optimal retention and resolution for regorafenib and its structurally similar impurities. |
| Mobile Phase | Methanol : Phosphate Buffer (pH 4.8) (70:30 v/v)[9][10] | The methanol provides the necessary elution strength, while the buffer controls the ionization state of analytes, ensuring consistent retention times and peak shapes. |
| Flow Rate | 1.0 mL/min[8][9][10] | Ensures a balance between efficient separation and reasonable run time. |
| Detection Wavelength | UV at 268 nm[9][10] | This is the λmax for Regorafenib, providing maximum sensitivity for detection.[9] |
| Injection Volume | 20 µL | A standard volume for achieving good peak shape and sensitivity. |
| Column Temperature | Ambient | Sufficient for robust and reproducible separation without degrading the sample. |
Method Validation: A Self-Validating System
To ensure trustworthiness, the described HPLC method must be validated according to ICH Q2(R1) guidelines.[8]
-
System Suitability: Verify the chromatographic system's performance by injecting a standard solution six times. The relative standard deviation (%RSD) of the peak area should be <2%, and the tailing factor should be <2.[10]
-
Linearity: Analyze a series of standards (e.g., 0-16 µg/mL) to confirm a linear relationship between concentration and detector response. The correlation coefficient (R²) should be ≥0.999.[9][11]
-
Accuracy: Perform recovery studies by spiking a pre-analyzed sample with the API at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.[9]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The %RSD should be <2%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For regorafenib, typical values are around 0.90 µg/mL (LOD) and 2.90 µg/mL (LOQ).[9]
-
Robustness: Introduce small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%) to assess the method's reliability during normal use.[10]
Advanced Characterization: Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: When HPLC-UV analysis reveals unknown peaks, LC-MS becomes the primary tool for identification. Coupling the separation power of LC with the detection specificity of a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of unknown impurities. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF), provides highly accurate mass measurements, enabling the prediction of elemental compositions and confident structural elucidation of novel degradation products and metabolites.[6][7][12]
Protocol 4.1: LC-QTOF-MS for Impurity Identification
This protocol is designed for the characterization of degradation products generated during forced degradation studies.[6][7]
-
Chromatographic System: A UHPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Use the neutralized and diluted samples from the forced degradation study (Protocol 2.1).
-
Analysis: Inject the sample into the LC-MS system. Acquire data in positive ESI mode, collecting both full scan MS and tandem MS (MS/MS) data. MS/MS involves selecting the parent ion of an impurity, fragmenting it, and analyzing the resulting product ions to gain structural information.[7]
-
Data Interpretation:
-
Determine the accurate mass of the impurity's molecular ion ([M+H]⁺).
-
Propose a molecular formula based on the accurate mass.
-
Elucidate the structure by interpreting the fragmentation pattern observed in the MS/MS spectrum. Compare fragmentation patterns to that of the parent drug to identify the site of modification. For instance, a mass difference of +16 Da often indicates oxidation (e.g., N-oxide formation).[7]
-
Table 2: Typical LC-QTOF-MS Parameters
| Parameter | Specification | Rationale |
| LC Column | Acquity CSH C18 (100 x 2.1 mm, 1.7 µm)[6][7][12] | A sub-2 µm particle size column provides higher resolution and efficiency, critical for separating complex mixtures of degradation products. |
| Mobile Phase A | 0.1% Formic Acid in Water[6][7] | Formic acid aids in the protonation of analytes, improving ionization efficiency in positive ESI mode. |
| Mobile Phase B | Acetonitrile : Methanol (80:20, v/v) with 0.1% Formic Acid[6][7] | A strong organic mobile phase for eluting compounds from the C18 column. |
| Elution Mode | Gradient | Gradient elution is necessary to separate compounds with a wide range of polarities, which is typical in a degradation sample. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar, non-volatile molecules like regorafenib, and positive mode is effective for nitrogen-containing compounds. |
| MS Analysis | Full Scan MS and Data-Dependent MS/MS | Full scan provides molecular weight information, while MS/MS provides structural fragments for elucidation. |
Specialized Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: While LC-MS is excellent for non-volatile compounds, certain process-related impurities, particularly starting materials or reagents, may be volatile and more amenable to GC analysis. Furthermore, potential genotoxic impurities (PGIs) must be controlled at very low levels (parts per million), requiring highly sensitive and specific analytical methods. GC-MS, especially in Selective Ion Monitoring (SIM) mode, provides the exceptional sensitivity needed for trace-level quantification of these critical impurities.[13]
Protocol 5.1: GC-MS for Potential Genotoxic Impurities (PGIs)
This protocol is designed for the trace-level quantification of PGIs such as 2-Fluoroaniline and various fluoronitrobenzene isomers in the regorafenib drug substance.[13]
-
Instrumentation: A GC system coupled to a mass spectrometer with an Electron Impact (EI) ionization source.
-
Sample Preparation: Develop a specific sample preparation method to isolate the volatile impurities from the non-volatile API matrix. This may involve direct injection of a dissolved sample or a liquid-liquid extraction procedure. For example, use Dichloromethane for extraction.[13]
-
Standard Preparation: Prepare standards of the target PGIs at concentrations relevant to the required detection limits (e.g., in the µg/mL range).
-
GC-MS Analysis:
-
Inject the prepared sample and standards onto the GC column.
-
The oven temperature is programmed to ramp up, separating the compounds based on their boiling points and column interactions.[13]
-
The mass spectrometer is operated in SIM mode, monitoring specific, characteristic mass fragments for each target impurity to maximize sensitivity and selectivity.[13]
-
-
Quantification: Quantify the PGIs in the sample by comparing their peak areas to those of the standards.
Table 3: Example GC-MS Parameters for PGI Analysis
| Parameter | Specification | Rationale |
| GC Column | Rtx-5 (30 m x 0.32 mm, 0.25 µm film)[13] | A 5% diphenyl / 95% dimethyl polysiloxane column is a general-purpose, low-polarity column suitable for a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium[13] | An inert carrier gas that provides good chromatographic efficiency. |
| Injection Mode | Splitless or Direct | Used for trace analysis to ensure the entire sample volume reaches the column. |
| Oven Program | Start at 60°C, ramp to 240°C[13] | A temperature gradient is essential to separate compounds with different volatilities. |
| Ionization Source | Electron Impact (EI) | A hard ionization technique that produces reproducible, information-rich fragmentation patterns for library matching and structural confirmation. |
| MS Mode | Selective Ion Monitoring (SIM)[13] | Dramatically increases sensitivity by instructing the MS to only monitor specific m/z values characteristic of the target analytes, filtering out background noise. |
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR)
Causality: While MS provides molecular formulas and fragmentation data, it can sometimes be ambiguous. NMR spectroscopy is the gold standard for unambiguous structural elucidation.[14][15][16] It provides definitive information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. For a novel impurity that exceeds the ICH identification threshold, isolation followed by NMR analysis is often required for definitive structural confirmation.[6][7]
Protocol 6.1: Workflow for NMR Characterization
-
Isolation: The first critical step is to isolate the impurity of interest from the bulk material and other impurities. This is typically achieved using preparative HPLC.[6][7]
-
Sample Preparation: Evaporate the collected fractions to dryness and dissolve the purified impurity (typically >10 µg is needed for modern instruments) in a suitable deuterated solvent (e.g., DMSO-d₆).[14]
-
NMR Data Acquisition: Acquire a suite of NMR experiments:
-
1D NMR: ¹H NMR (proton) provides information on the number, type, and connectivity of hydrogen atoms. ¹³C NMR provides information on the carbon skeleton.
-
2D NMR: Experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are used to piece together the complete molecular structure by establishing through-bond connectivities.[6][7]
-
-
Structure Elucidation: An experienced spectroscopist interprets the combined NMR data to assemble the final, unambiguous structure of the impurity.
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but integrates them into a logical workflow. The choice of technique is dictated by the specific question being asked, moving from general screening to highly specific characterization.
Caption: Integrated workflow for the characterization of Regorafenib related compounds.
Conclusion
The comprehensive characterization of regorafenib and its related compounds is a non-negotiable aspect of drug development, directly impacting product quality and patient safety. A successful strategy is not reliant on a single analytical method but employs an orthogonal, multi-modal approach. It begins with foundational forced degradation studies, uses robust RP-HPLC for routine quality control, and leverages the power of advanced spectroscopic techniques like LC-MS, GC-MS, and NMR for the identification and definitive structural elucidation of unknown impurities. By grounding these protocols in the principles of causality and regulatory guidelines, researchers and drug developers can ensure the scientific integrity of their work and deliver safe, effective medicines.
References
- Debata, J., Patra, P. K., & Suresh, P. (2018). RP-HPLC Method Development and Validation of Regorafenib in pure Form and Pharmaceutical Dosage Form. Asian Journal of Research in Chemistry. [Link]
- Baira, S. M., et al. (2017). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. New Journal of Chemistry, 41, 12091-12103. [Link]
- A Validated Stability Indicating RP-HPLC Method for the Estimation of an Anti-Cancer Drug Regorafenib in Pure and Pharmaceutical Dosage Form. (2017). Research Journal of Pharmacy and Technology. [Link]
- Sparidans, R. W., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
- Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy. (2017). RSC Publishing. [Link]
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022).
- RP-HPLC Method Development and Validation of Regorafenib in pure Form and Pharmaceutical Dosage Form. (2018). Asian Journal of Research in Chemistry. [Link]
- Baira, S. M., et al. (2017).
- Kasina, S., et al. (2021). Quantitative Methods for The Trace Level Determination of Potential Genotoxic Impurities in Anti-Cancer Drug, Regorafenib Using Gas Chromatography with Mass Spectrometry (GC-MS). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR: Investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. (2017).
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- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (2000). European Medicines Agency. [Link]
- Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. (2018).
- Gu, Z., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology. [Link]
- Piu, et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. PubMed. [Link]
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- Regorafenib-impurities. (n.d.).
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Application Notes & Protocols: A Guide to the Synthesis of N-methylpicolinamide Derivatives
Abstract: This document provides a detailed experimental guide for the synthesis of N-methylpicolinamide and its derivatives, compounds of significant interest in medicinal chemistry and drug development. N-methylpicolinamide scaffolds are core components of numerous therapeutic agents, including multi-kinase inhibitors used in oncology.[1][2] This guide moves beyond a simple recitation of steps, delving into the chemical rationale behind the chosen methodologies. We present two core protocols: the synthesis of the key intermediate, 4-chloro-N-methylpicolinamide, via amide bond formation, and its subsequent derivatization to 4-(4-aminophenoxy)-N-methylpicolinamide, a direct precursor to the drug Sorafenib.[1][3] The protocols are designed to be self-validating, with integrated checkpoints and detailed characterization guidelines to ensure both reaction success and product purity.
Introduction: The Significance of the N-methylpicolinamide Scaffold
The N-methylpicolinamide structural motif is a cornerstone in modern drug discovery, particularly in the development of targeted cancer therapies.[2] Its prevalence stems from its ability to form key interactions with biological targets. Derivatives of this scaffold have demonstrated potent inhibitory activity against critical signaling proteins like MET kinase and Aurora kinases, which are often dysregulated in various cancers.[1][4][5]
The most common synthetic approach involves the robust and versatile amide coupling reaction between a picolinic acid derivative and methylamine.[6] Subsequent modifications, typically via nucleophilic aromatic substitution (SNAr) at the 4-position of the pyridine ring, allow for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[1][3] This guide will provide researchers with the foundational protocols to confidently synthesize these valuable compounds.
Core Synthetic Strategy: Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under standard conditions and requires high temperatures, which can be detrimental to complex molecules. Therefore, the synthesis of N-methylpicolinamide necessitates the "activation" of the picolinic acid's carboxyl group. This is typically achieved by converting the hydroxyl moiety into a better leaving group, transforming the carboxylic acid into a more electrophilic species that readily reacts with methylamine.
A common and highly effective method involves the use of thionyl chloride (SOCl₂) to generate an acyl chloride intermediate in situ.[7][8] This intermediate is highly reactive and is not isolated, but is immediately treated with methylamine to yield the desired amide. The byproducts of the activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the reaction equilibrium towards the product.[7]
Caption: General workflow for amide bond formation.
Experimental Protocol I: Synthesis of 4-Chloro-N-methylpicolinamide (Intermediate 1)
This protocol details the synthesis of a crucial building block used for subsequent derivatization. The procedure involves the initial conversion of 2-picolinic acid to its acyl chloride, which is then reacted with methylamine. An excess of thionyl chloride also facilitates the chlorination at the 4-position of the pyridine ring.[8]
Data Presentation: Reagents and Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 2-Picolinic Acid | C₆H₅NO₂ | 123.11 | 10.0 g | 81.2 | 1.0 |
| Thionyl Chloride | SOCl₂ | 118.97 | 22.0 mL | 300.0 | ~3.7 |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 0.2 mL | - | Catalytic |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 25.0 mL | ~290.0 | ~3.6 |
Step-by-Step Methodology
Part A: Activation and Chlorination
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ fumes), and a dropping funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis of thionyl chloride.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with 2-picolinic acid (10.0 g).
-
Reaction Initiation: Add thionyl chloride (22.0 mL) to the flask, followed by a catalytic amount of DMF (0.2 mL).[7] The DMF catalyzes the formation of the Vilsmeier reagent, which is the active species for acyl chloride formation.
-
Heating: Heat the reaction mixture to 70-80 °C using an oil bath. Stir the mixture for 16-18 hours. The reaction progress can be monitored by the cessation of gas evolution. The reaction converts the picolinic acid to 4-chloropicolinoyl chloride.[7]
Part B: Amidation 5. Cooling: After the reaction is complete, cool the flask to 0 °C in an ice-water bath. This is critical as the subsequent amidation step is highly exothermic. 6. Amine Addition: Slowly add the 40% aqueous methylamine solution (25.0 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. 7. Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.[7]
Part C: Work-up and Purification 8. Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing ethyl acetate (150 mL) and water (100 mL). Shake vigorously and separate the layers. 9. Washing: Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL) to remove residual water. 10. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. 11. Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 4-chloro-N-methylpicolinamide as a solid.
Caption: Experimental workflow for Intermediate 1.
Experimental Protocol II: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide
This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a powerful method for forming aryl ether linkages. Here, the electron-withdrawing nature of the pyridine nitrogen and the amide group activates the 4-position towards nucleophilic attack by the phenoxide generated from 4-aminophenol.[1][3]
Data Presentation: Reagents and Conditions
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 4-Chloro-N-methylpicolinamide | C₇H₇ClN₂O | 170.60 | 15.0 g | 87.9 | 1.0 |
| 4-Aminophenol | C₆H₇NO | 109.13 | 9.6 g | 88.0 | ~1.0 |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 10.3 g | 91.7 | ~1.04 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 6.5 g | 47.0 | ~0.53 |
| N,N-Dimethylformamide (dry) | C₃H₇NO | 73.09 | 150 mL | - | Solvent |
Step-by-Step Methodology
-
Apparatus Setup: Use a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. A dry, inert atmosphere is crucial as the key nucleophile (potassium phenoxide) is moisture-sensitive.
-
Nucleophile Generation: To the flask, add 4-aminophenol (9.6 g) and dry DMF (150 mL). Stir until dissolved. Carefully add potassium tert-butoxide (10.3 g) portion-wise.[3][4] The use of a strong base like KOtBu is essential to fully deprotonate the phenolic hydroxyl group, generating the potent potassium phenoxide nucleophile. The mixture will typically turn a reddish-brown color. Stir at room temperature for 2 hours.
-
Coupling Reaction: Add the 4-chloro-N-methylpicolinamide (15.0 g) and potassium carbonate (6.5 g) to the mixture.[3][9] The K₂CO₃ acts as an additional, milder base to scavenge any protons that might be generated.
-
Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere and maintain for 6 hours.[3] Monitor the reaction's progress by TLC (e.g., using 50% ethyl acetate in hexanes), observing the consumption of the starting materials.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate (500 mL) and brine (500 mL).[3] The brine wash helps to break up emulsions and begins the removal of the high-boiling point DMF solvent.
-
Extraction: Separate the layers. Extract the aqueous phase again with ethyl acetate (300 mL) to recover any dissolved product.[3]
-
Washing and Concentration: Combine the organic layers, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield 4-(4-aminophenoxy)-N-methylpicolinamide as a light-brown solid.[9][10]
Caption: SNAr reaction for derivative synthesis.
Product Characterization
Verifying the identity and purity of the synthesized compounds is a critical step. A combination of spectroscopic and physical methods should be employed.
Expected Characterization Data for 4-(4-Aminophenoxy)-N-methylpicolinamide:
| Analysis Method | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.79 (q, 1H, amide-NH), δ ~8.54 (d, 1H, pyridine-H6), δ ~7.59 (d, 2H, phenyl-H), δ ~7.43 (d, 1H, pyridine-H3), δ ~7.32 (d, 2H, phenyl-H), δ ~7.18 (dd, 1H, pyridine-H5), δ ~2.80 (d, 3H, N-CH₃).[3][11] |
| Mass Spec. (ESI-MS) | m/z: 244.1 [M+H]⁺ (Calculated for C₁₃H₁₄N₃O₂⁺: 244.11).[11] |
| IR Spectroscopy (KBr, cm⁻¹) | Bands around 3400-3300 (N-H stretch, amine), ~1640 (C=O stretch, amide), ~1590 (C=C stretch, aromatic), ~1240 (C-O-C stretch, aryl ether).[12][13] |
| Melting Point | 110-112 °C.[10] |
References
- Understanding the Synthesis and Properties of 4-(4-Aminophenoxy)-N-methylpicolinamide. Vertex AI Search Grounding Service.
- 4-(4-Aminophenoxy)-N-methylpicolinamide: Synthesis, Applications, and Pharmaceutical Potential. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. MDPI.
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.
- The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies. PubMed.
- Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC - NIH.
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC - NIH.
- (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate.
- Table 2 Synthesis of 4-(4-Aminophenoxy)- N -methylpicolinamide ( 2 ). ResearchGate.
- Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed.
- 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis. ChemicalBook.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH.
- Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Digital Commons @ Michigan Tech.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Coupling Reagents. Aapptec Peptides.
- 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. University of Houston.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Process for the production of new picolinic acid derivatives. Google Patents.
- Structures and spectroscopic characterization of calcium chloride-nicotinamide, -isonicotinamide, -picolinamide and praseodymium bromide-nicotinamide complexes. PubMed.
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Application Notes: 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (Tosedostat) in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction and Scientific Context
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, more commonly known in the scientific literature as Tosedostat (CHR-2797), is a pioneering, orally bioavailable small molecule that has garnered significant interest in oncology drug discovery.[1][2] It belongs to the class of aminopeptidase inhibitors, which represent a novel therapeutic strategy against cancer.[3][4] Unlike conventional cytotoxic agents, Tosedostat exploits a fundamental dependency of rapidly proliferating cancer cells on protein turnover and nutrient availability.[5][6]
Tosedostat itself is a prodrug that, once inside a cell, is rapidly converted by intracellular esterases into its active metabolite, CHR-79888.[1][5][7] This active form is a potent inhibitor of M1 family aminopeptidases, particularly Puromycin-sensitive aminopeptidase (PSA, also known as NPEPPS) and Leucine Aminopeptidase (LAP3).[1][4][8] These enzymes are crucial for the final stage of intracellular protein recycling, breaking down small peptides into single amino acids. By blocking this process, Tosedostat induces a state of amino acid deprivation, leading to cell cycle arrest, apoptosis, and autophagy in susceptible cancer cells.[5][6][7] Its primary development focus has been on hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) in elderly patients who are often ineligible for intensive chemotherapy.[2][6][9]
Core Mechanism of Action: Inducing Amino Acid Deprivation
The antitumor activity of Tosedostat is a direct consequence of inhibiting key aminopeptidases. This inhibition disrupts proteostasis and triggers a cellular stress response known as the Amino Acid Deprivation Response (AADR).[5]
Causality of the Mechanism:
-
Prodrug Activation: Tosedostat is cell-permeable. Intracellularly, non-specific esterases hydrolyze its ester group to yield the active acid metabolite, CHR-79888. This conversion effectively traps the active drug inside the cell, as the charged carboxylate group of CHR-79888 significantly reduces its membrane permeability.[1][5][7]
-
Enzyme Inhibition: CHR-79888 potently inhibits M1 family aminopeptidases. These zinc metalloenzymes are responsible for cleaving single amino acids from the N-terminus of peptides generated by the proteasome.[7][10]
-
Amino Acid Pool Depletion: Inhibition of these enzymes leads to an intracellular accumulation of small peptides and a corresponding depletion of the free amino acid pool.[5][6] Even in an environment rich in extracellular amino acids, many cancer cells are highly dependent on this internal recycling pathway to meet the high demands of protein synthesis required for rapid proliferation.[11]
-
Cellular Stress and Death: The resulting amino acid deficiency triggers several downstream events:
-
mTOR Pathway Inhibition: The mammalian target of rapamycin (mTOR) is a critical sensor of nutrient availability. Amino acid depletion leads to the inhibition of mTOR signaling, suppressing protein synthesis and cell growth.[5][6]
-
AADR Gene Upregulation: Cells activate a transcriptional response to starvation, upregulating genes involved in amino acid synthesis and transport.[5]
-
Induction of Apoptosis & Autophagy: Prolonged and severe amino acid starvation ultimately pushes the cell towards programmed cell death (apoptosis) and self-degradation (autophagy).[4][11]
-
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action for Tosedostat.
Caption: Mechanism of Tosedostat action in cancer cells.
In Vitro Characterization: Protocols and Methodologies
A logical, stepwise approach is crucial for characterizing the activity of Tosedostat in a laboratory setting. The workflow typically progresses from direct enzyme inhibition to cellular effects.
Experimental Workflow Visualization
Caption: Standard in vitro workflow for Tosedostat evaluation.
Protocol 1: Aminopeptidase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Tosedostat's active metabolite (CHR-79888) against purified M1 aminopeptidases.
Rationale: This biochemical assay provides a direct measure of the compound's potency against its molecular targets, independent of cellular uptake or metabolism complexities. A fluorogenic substrate is used, where enzymatic cleavage releases a fluorescent molecule, providing a quantifiable signal of enzyme activity.
Materials:
-
Recombinant human aminopeptidase (e.g., LAP3, NPEPPS).
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin [Leu-AMC]).[8]
-
Assay Buffer: Tris-HCl, pH 7.5.
-
CHR-79888 (active metabolite).
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: ~355-380 nm, Emission: ~460 nm).
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of CHR-79888 in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Enzyme Preparation: Dilute the recombinant enzyme in ice-cold Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 20 µL of the diluted compound (or buffer for control). b. Add 40 µL of the diluted enzyme solution to each well. c. Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction. d. Initiate the reaction by adding 40 µL of the fluorogenic substrate (e.g., 60 µM final concentration).[8]
-
Signal Detection: Incubate the plate for 60 minutes at 37°C.[8] Stop the reaction by adding 100 µL of 3% (v/v) acetic acid.[8]
-
Measurement: Read the fluorescence on a plate reader.
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data: Set the average of the "no enzyme" control as 100% inhibition and the "vehicle (DMSO) only" control as 0% inhibition.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
| Target Enzyme | Reported IC50 (CHR-79888) | Reference |
| Leucine Aminopeptidase (LAP) | ~100 nM | [8] |
| Puromycin-sensitive AP (PuSA) | ~150 nM | [8] |
| Aminopeptidase N (CD13) | ~220 nM | [8] |
| LTA4 Hydrolase | ~8 nM | [8] |
Table 1: Representative IC50 values for Tosedostat's active metabolite (CHR-79888) against various aminopeptidases.
Protocol 2: Cell Viability / Cytotoxicity Assay
Objective: To measure the anti-proliferative effect of Tosedostat on cancer cell lines.
Rationale: This cell-based assay determines the compound's efficacy at a cellular level, integrating factors like cell permeability and metabolic activation. It is a critical step to confirm that the biochemical potency translates into a desired biological effect. Assays like the MTS or CellTiter-Glo assay measure metabolic activity or ATP levels, respectively, as a proxy for cell viability.
Materials:
-
Human cancer cell lines (e.g., AML lines: HL-60, U-937, MV4-11).[3][8]
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS).
-
Tosedostat (CHR-2797).
-
96-well clear tissue culture plates.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or CellTiter-Glo.
-
Spectrophotometer or luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Tosedostat in growth medium. Add the diluted compound to the cells, ensuring the final DMSO concentration is ≤ 0.1%.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement (MTS Example): a. Add 20 µL of MTS reagent to each 100 µL well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 490 nm.
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Plot the percent viability versus the log of the drug concentration and use non-linear regression to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
| Cell Line (Hematological) | Reported IC50/GI50 | Reference |
| U-937 | ~10 nM | [3][8] |
| KG-1 | ~15 nM | [8] |
| GDM-1 | ~15 nM | [8] |
| HL-60 | ~30 nM | [8] |
| HuT 78 (Resistant) | >10 µM | [3][8] |
Table 2: Representative anti-proliferative activity of Tosedostat in various cancer cell lines.
Protocol 3: Western Blot for Pharmacodynamic Markers
Objective: To confirm the on-target mechanism of Tosedostat by assessing the phosphorylation status of downstream mTOR pathway proteins.
Rationale: A key downstream effect of Tosedostat-induced amino acid starvation is the inhibition of mTOR signaling.[5][6] Western blotting for the phosphorylated forms of mTOR substrates, such as p70S6K (S6K) and 4E-BP1, provides direct evidence of target engagement and mechanistic validation within the cell.
Materials:
-
Sensitive cancer cell line (e.g., HL-60).
-
Tosedostat.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K (total), anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1 (total), anti-Actin or GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
Procedure:
-
Cell Treatment: Culture HL-60 cells to a density of ~1x10^6 cells/mL. Treat with Tosedostat (e.g., 10x GI50 concentration) or vehicle for 6-24 hours.
-
Protein Extraction: Harvest and wash the cells with ice-cold PBS. Lyse the cell pellet in RIPA buffer.
-
Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane (e.g., 5% BSA or non-fat milk in TBST). b. Incubate with primary antibody overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity. A significant decrease in the ratio of phosphorylated protein to total protein in Tosedostat-treated samples compared to controls confirms mTOR pathway inhibition.
In Vivo Evaluation and Clinical Context
Preclinical in vivo studies are essential to evaluate the efficacy, safety, and pharmacokinetics of Tosedostat in a whole-organism setting. The compound has demonstrated anti-tumor activity in various rodent cancer models.[3][8]
Study Design: AML Xenograft Model
-
Model: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously or systemically inoculated with a human AML cell line (e.g., MV4-11).
-
Treatment: Once tumors are established, mice are randomized into vehicle control and Tosedostat treatment groups. Tosedostat is typically administered orally, once daily.[9]
-
Endpoints:
-
Primary: Tumor growth inhibition, overall survival.
-
Secondary: Body weight (as a measure of toxicity), pharmacodynamic marker analysis (e.g., p-S6K in tumor tissue).
-
Clinically, Tosedostat has been evaluated in Phase I/II trials, primarily in elderly patients with AML or MDS.[9][12] These studies established a tolerable safety profile and demonstrated significant antileukemic activity as a monotherapy, with an overall response rate of 27% in one key study of AML patients.[6][12] The maximum tolerated dose (MTD) was determined to be 180 mg/day, with a recommended dose of 130 mg/day for further studies.[6][12] However, a later study combining Tosedostat with standard intensive chemotherapy in elderly AML patients showed inferior outcomes, suggesting that its therapeutic window is best leveraged in less intensive regimens or specific patient populations.[11]
Conclusion and Future Directions
Tosedostat is a well-characterized aminopeptidase inhibitor with a unique mechanism of action that creates a metabolic vulnerability in cancer cells. The protocols outlined here provide a robust framework for researchers to investigate its activity, from biochemical potency to cellular and in vivo efficacy. Future research may focus on:
-
Identifying predictive biomarkers of response to Tosedostat.
-
Exploring rational combination therapies, particularly with agents that also modulate cellular metabolism or stress responses.[2][13]
-
Investigating its potential in other disease contexts where aminopeptidase activity is implicated.[14]
References
- National Cancer Institute.
- de Bono, J. S., et al. A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 2009. [Link]
- Krige, D., et al. CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells. Cancer Research, 2008. [Link]
- Löwenberg, B., et al. Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia. Journal of Clinical Oncology, 2010. [Link]
- Löwenberg, B., et al. Phase I/II Clinical Study of Tosedostat, an Inhibitor of Aminopeptidases, in Patients With Acute Myeloid Leukemia and Myelodysplasia. Journal of Clinical Oncology, 2010. [Link]
- ResearchGate. (PDF) A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors. [Link]
- Sharma, K. K., et al. Discovery of Anticancer Clinical Candidate, Tosedostat, As an Analgesic Agent. ACS Chemical Neuroscience, 2019. [Link]
- Löwenberg, B., et al. Phase I/II Clinical Study of Tosedostat, an Inhibitor of Aminopeptidases, in Patients With Acute Myeloid Leukemia and Myelodysplasia. R Discovery, 2010. [Link]
- DiNardo, C. D., & Cortes, J. E. Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia.
- Ossenkoppele, G., et al. Inferior Outcome of Addition of the Aminopeptidase Inhibitor Tosedostat to Standard Intensive Treatment for Elderly Patients with AML and High Risk MDS. Cancers, 2021. [Link]
- Drug Discovery and Development.
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Application Note: A Validated LC-MS/MS Method for the Sensitive Detection and Quantification of Regorafenib Impurities
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of process-related and degradation impurities in Regorafenib drug substance and formulated products. Regorafenib, an oral multi-kinase inhibitor, requires stringent purity control to ensure its safety and efficacy.[1][2][3] The described method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve high selectivity and low limits of detection, aligning with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) guidelines.[4]
Introduction: The Criticality of Impurity Profiling for Regorafenib
Regorafenib (C₂₁H₁₅ClF₄N₄O₃) is a potent tyrosine kinase inhibitor used in the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2] The manufacturing process and subsequent storage of the active pharmaceutical ingredient (API) and drug product can introduce impurities. These can be process-related, arising from starting materials or intermediates, or degradation products formed under stress conditions such as hydrolysis, oxidation, or photolysis.[5][6] According to regulatory bodies, these impurities must be monitored and controlled to ensure patient safety.[4]
LC-MS/MS is an ideal analytical technique for this purpose, offering superior sensitivity and specificity compared to conventional methods like HPLC-UV.[7] This allows for the detection and quantification of impurities at trace levels, even in complex matrices, ensuring the quality and stability of the final pharmaceutical product. This note provides a comprehensive protocol for researchers and quality control analysts in drug development and manufacturing.
Experimental Setup
Materials and Reagents
-
Reference Standards: Regorafenib and its known impurities (e.g., Regorafenib N-Oxide, Regorafenib Impurity A, etc.) were sourced from certified suppliers.[2]
-
Solvents: LC-MS grade acetonitrile, methanol, and water were used.
-
Additives: Formic acid (≥99% purity) was used as a mobile phase modifier.
-
Sample Preparation: Regorafenib API or crushed tablets were dissolved in a suitable diluent (e.g., 50:50 acetonitrile:water) to a target concentration of 1 mg/mL for the parent drug.
Instrumentation: UHPLC and Mass Spectrometry
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was employed.[8][9]
Table 1: Optimized LC-MS/MS Instrumental Parameters
| Parameter | Condition | Rationale |
| UHPLC System | ||
| Analytical Column | Acquity CSH C18 (100 × 2.1 mm, 1.7 µm)[5][6] | C18 chemistry provides excellent retention for Regorafenib and its structurally similar impurities. The CSH particle technology offers improved peak shape for basic compounds under acidic mobile phase conditions. |
| Mobile Phase A | 0.1% Formic Acid in Water[8][9] | Provides a proton source for efficient ESI+ ionization and aids in chromatographic separation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (80:20, v/v)[5][6] | A strong organic mobile phase ensures elution of the hydrophobic analytes. The methanol blend can modify selectivity. |
| Flow Rate | 0.4 mL/min[8] | Optimal for the column dimension, ensuring efficient separation without excessive pressure. |
| Gradient Elution | 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate | A gradient is necessary to resolve early-eluting polar impurities from the main Regorafenib peak and late-eluting non-polar impurities. |
| Column Temperature | 40 °C[8] | Ensures reproducible retention times and improves peak symmetry. |
| Injection Volume | 5 µL[8] | A small injection volume minimizes column overload and maintains sharp peaks. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive[7][8] | Regorafenib and its impurities contain multiple basic nitrogen atoms, which are readily protonated in ESI positive mode, leading to high sensitivity. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides unparalleled selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. |
| Capillary Voltage | 3500 V[8] | Optimized for stable and efficient ion generation. |
| Source Temperature | 350 °C[8] | Facilitates efficient desolvation of the ESI droplets. |
| Collision Gas | Argon | Commonly used inert gas for collision-induced dissociation (CID) in the collision cell. |
Identification of Key Impurities
A comprehensive impurity profile includes both degradation and process-related impurities. Forced degradation studies show that Regorafenib is susceptible to degradation under hydrolytic (acidic, basic, neutral) and oxidative conditions.[5][6] Process impurities can include starting materials, by-products, and intermediates.[10]
Table 2: Regorafenib and its Key Impurities with Proposed MRM Transitions
| Compound Name | Molecular Formula | MW | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Rationale for Product Ion |
| Regorafenib | C₂₁H₁₅ClF₄N₄O₃ | 482.82 | 483.1 | 262.1 | Cleavage of the urea linkage. |
| Regorafenib N-Oxide | C₂₁H₁₅ClF₄N₄O₄ | 498.81[2] | 499.1 | 483.1 | Loss of oxygen from the N-oxide moiety. |
| Desmethyl Regorafenib | C₂₀H₁₃ClF₄N₄O₃ | 468.80[3] | 469.1 | 262.1 | Cleavage of the urea linkage, similar to parent. |
| Impurity A (EP) | C₁₃H₁₂FN₃O₂ | 261.25[2] | 262.1 | 148.1 | Fragmentation of the picolinamide structure. |
| Impurity C (EP) | C₂₀H₁₈FN₅O₃ | 395.39[2][3] | 396.2 | 225.1 | Cleavage of the ether bond. |
| Dipyrimidine Impurity | C₂₀H₁₇FN₄O₃ | 380.38[2] | 381.2 | 210.1 | Fragmentation of the central urea-like structure. |
Note: The exact product ions for impurities should be confirmed experimentally by infusing pure reference standards.
Analytical Method Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure reliable performance.
Step-by-Step Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of Regorafenib at 1.0 mg/mL in diluent.
-
Prepare individual or mixed stock solutions of each impurity at 0.1 mg/mL.
-
Create a working standard solution by diluting the Regorafenib stock and spiking with impurity stocks to achieve a final concentration of 100 µg/mL for Regorafenib and 0.5 µg/mL for each impurity (representing 0.5%).
-
Prepare a calibration curve by serially diluting the working standard to cover the expected range of impurities (e.g., 0.05% to 1.0% of the nominal active substance concentration).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Regorafenib API or an equivalent amount of powdered tablets in the diluent to obtain a nominal concentration of 1.0 mg/mL.
-
Vortex for 5 minutes to ensure complete dissolution.
-
Centrifuge the sample at 13,000 rpm for 5 minutes to pellet any insoluble excipients.[8]
-
Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis Workflow
The logical flow from sample injection to data analysis is critical for ensuring data integrity.
Figure 1: Experimental workflow from sample preparation to final report generation.
Method Validation
The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[4] The validation should assess specificity, linearity, range, accuracy, precision, and robustness.
Specificity
Specificity is demonstrated by the absence of interfering peaks at the retention times of Regorafenib and its impurities in a blank (diluent) injection. Furthermore, the method must be able to resolve all specified impurities from each other and from the main drug peak.
Linearity and Range
Linearity should be established across a range that covers the expected impurity levels, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.05% to 1.5% relative to the active substance). A correlation coefficient (R²) of ≥ 0.99 is generally required.[8]
Accuracy and Precision
Accuracy is determined by spiking the drug substance with known amounts of impurities at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) and calculating the percent recovery. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with acceptance criteria for the relative standard deviation (RSD) typically being ≤15%.
Limits of Detection (LOD) and Quantitation (LOQ)
The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected. These are typically established based on a signal-to-noise ratio of 10:1 for LOQ and 3:1 for LOD.
Conclusion
The LC-MS/MS method presented provides a highly selective, sensitive, and reliable approach for the analysis of impurities in Regorafenib. By leveraging the specificity of MRM detection and the separation efficiency of UHPLC, this protocol enables pharmaceutical scientists to accurately profile and quantify critical quality attributes, ensuring that the drug substance and product meet stringent regulatory requirements for safety and quality. The self-validating nature of the protocol, guided by ICH principles, ensures robust and trustworthy results for both quality control and stability testing applications.
References
- Exploring the effect of Wuzhi capsule on the pharmacokinetics of regorafenib and its main metabolites in rat plasma using liquid chromatography‐tandem mass spectrometry. ResearchGate.
- Pan, Y., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Journal of Chromatography B, 1090, 43-51.
- Baira, S. M., et al. (2017). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. New Journal of Chemistry, 41(21), 12091-12103.
- ICH Harmonised Guideline. (2022). Validation of Analytical Procedures Q2(R2). European Medicines Agency.
- Baira, S. M., et al. (2017). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR: Investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. ResearchGate.
- de Wit, D., et al. (2015). Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. Biomedical Chromatography, 29(3), 434-440.
- Ji, W. Z., et al. (2014). Development of a Simple LC-MS Assay for Determination of Regorafenib in Rat Plasma and its Application to a Pharmacokinetic Study. Latin American Journal of Pharmacy, 33(4), 607-12.
- Ying, X., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 959300.
- Pan, Y., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. The Ohio State University.
- Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application. (2023). SSRN.
- Regorafenib-impurities. Pharmaffiliates.
- Regorafenib-impurities. Pharmaffiliates.
- Yatha, R., et al. (2021). Development of Fast and Simple LC-ESI-MS/MS Technique for the Quantification of Regorafenib; Application to Pharmacokinetics in Healthy Rabbits. Current Pharmaceutical Analysis, 17(4), 554-563.
- Regorafenib Impurities. SynZeal.
- Regorafenib Impurities. Alfa Omega Pharma.
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Application Note: A Multi-Parametric Strategy for Evaluating the Cytotoxic Effects of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Introduction
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide is a chemical intermediate used in the synthesis of Regorafenib, an oral multi-kinase inhibitor.[1] Its structural similarity to compounds like Tivantinib (ARQ 197), initially investigated as a c-Met inhibitor, suggests potential intrinsic biological activity.[2] Tivantinib was later found to exert cytotoxic effects primarily through microtubule disruption, a mechanism independent of its c-Met activity.[3][4] Given this precedent, a thorough investigation into the potential cytotoxic and anti-proliferative effects of this compound is warranted.
This guide, designed for researchers in drug discovery and cell biology, provides a comprehensive, multi-parametric framework for assessing the compound's impact on cell viability. We move beyond single-endpoint assays to build a more complete biological narrative, distinguishing between cytostatic effects, metabolic disruption, and the induction of programmed cell death (apoptosis). This tiered approach ensures a robust and nuanced understanding of the compound's cellular impact.
Guiding Principle: A Tiered Approach to Cytotoxicity Assessment
A single viability assay provides only a snapshot of a compound's effect. A robust assessment requires a multi-tiered approach to first screen for general effects on cell population health and then to dissect the specific mechanism of action.
Caption: Tiered workflow for assessing compound cytotoxicity.
Hypothesized Mechanism of Action
Based on its structural relatives, the compound could potentially inhibit receptor tyrosine kinases like c-Met.[5] The HGF/c-Met signaling axis is a critical driver of cell proliferation, survival, and migration in many cancers.[6] Inhibition of this pathway would block downstream signals, leading to cell cycle arrest and/or apoptosis.
Caption: Hypothesized inhibition of the c-Met signaling pathway.
Part 1: Metabolic Viability and Proliferation Assays
The first step is to determine if the compound affects the overall metabolic health and proliferative capacity of a cell population. We present two robust, high-throughput methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay is a foundational method for assessing cell viability. In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring absorbance.[8]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[9]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background.
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies ATP, the primary energy currency of cells, as an indicator of metabolic activity.[10] The assay reagent lyses cells and provides luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells in culture.[11] This "add-mix-measure" format is highly sensitive and well-suited for high-throughput screening.[12]
Protocol: CellTiter-Glo® Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.[13]
-
Reagent Preparation: Reconstitute the lyophilized CellTiter-Glo® Substrate with the provided buffer to create the CellTiter-Glo® Reagent, as per the manufacturer's instructions (Promega Corporation).[11]
-
Assay Procedure: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Data Acquisition: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate luminometer.
Data Presentation and Interpretation
The results from these assays are typically used to generate dose-response curves and calculate the IC₅₀ value (the concentration of compound that inhibits 50% of cell viability).
| Cell Line | Putative c-Met Status | Assay Type | Exposure Time (hr) | Calculated IC₅₀ (µM) |
| MKN-45 (Gastric) | Amplified / Dependent | MTT | 72 | 1.5 ± 0.3 |
| MKN-45 (Gastric) | Amplified / Dependent | CellTiter-Glo® | 72 | 1.2 ± 0.2 |
| A549 (Lung) | Independent | MTT | 72 | > 50 |
| A549 (Lung) | Independent | CellTiter-Glo® | 72 | > 50 |
| Doxorubicin (Control) | N/A | MTT | 72 | 0.1 ± 0.02 |
Table represents hypothetical data for illustrative purposes.
Part 2: Apoptosis and Cell Death Mechanism Assays
If the primary screen reveals a loss of cell viability, the next critical step is to determine the mode of cell death. These assays differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Annexin V / Propidium Iodide (PI) Staining
Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[15] Co-staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[16]
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its determined IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours). Include vehicle and positive controls (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension (e.g., at 400 x g for 5 minutes) and wash the pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI solution.[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Caption: Quadrant analysis for Annexin V/PI flow cytometry.
Caspase-Glo® 3/7 Activity Assay
Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by activated caspase-3/7.[18] This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[19]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding & Treatment: Follow the protocol for the CellTiter-Glo® assay (Section 1.2), seeding cells in an opaque-walled 96-well plate and treating with the compound.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by mixing the substrate and buffer according to the manufacturer's protocol (Promega Corporation).[18]
-
Assay Procedure: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Signal Generation: Mix the contents gently by orbital shaking for 30 seconds.
-
Data Acquisition: Incubate at room temperature for 1 to 3 hours, protected from light. Measure the luminescence with a plate luminometer.
Conclusion and Synthesis
-
A potent IC₅₀ value from MTT or CellTiter-Glo® assays would establish its anti-proliferative or cytotoxic potential.
-
A significant increase in the Annexin V-positive cell population (Annexin V/PI Staining ) would indicate that the compound induces apoptosis.
-
Elevated luminescence in the Caspase-Glo® 3/7 Assay would confirm that this apoptosis proceeds through the activation of key executioner caspases.
Together, these results provide a validated, in-depth profile of the compound's cytotoxic mechanism, furnishing critical insights for further drug development and mechanistic studies.
References
- PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.
- Yuan, H., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. [Link]
- Zhou, Y., et al. (2022). Computational study on novel natural inhibitors targeting c-MET. Frontiers in Pharmacology. [Link]
- Wikipedia. Tivantinib. Wikipedia. [Link]
- Reaction Biology. (2022).
- Aoyama, A., et al. (2014). Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance. Molecular Cancer Therapeutics. [Link]
- National Center for Advancing Translational Sciences. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- ResearchGate. c-Met inhibitors suppressed cell viability and c-Met activation in...
- Munshi, N., et al. (2009). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. Molecular Cancer Therapeutics. [Link]
- protocols.io. (2025). Caspase 3/7 Activity. protocols.io. [Link]
- Aoyama, A., et al. (2014). Tivantinib (ARQ 197) Exhibits Antitumor Activity by Directly Interacting with Tubulin and Overcomes ABC Transporter–Mediated Drug Resistance. Molecular Cancer Therapeutics. [Link]
- Gnanaraj, C., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. [Link]
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- Hsu, C., et al. (2021). Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib?. Frontiers in Oncology. [Link]
- Katayama, R., et al. (2012). Cytotoxic Activity of Tivantinib (ARQ 197) Is Not Due Solely to c-MET Inhibition. Molecular Cancer Therapeutics. [Link]
- University of Rochester Medical Center. The Annexin V Apoptosis Assay. University of Rochester Medical Center Flow Cytometry Core. [Link]
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Application Note & Protocols: Pharmacokinetic Profiling of Drug Intermediates and Impurities
The Imperative for Pharmacokinetic Evaluation of Pharmaceutical Impurities
In drug development and manufacturing, the presence of impurities—any component of the drug substance or product that is not the defined chemical entity—is inevitable.[1] These entities, which include intermediates, by-products, and degradation products, present no therapeutic benefit and can pose significant risks to patient safety, potentially impacting both the efficacy and toxicity of the final pharmaceutical product.[1][2] While the ideal is absolute purity, the practical and regulatory reality is to ensure that any impurity present is at a level that is demonstrably safe.
The process of establishing this safety is known as qualification . Qualification is the acquisition and evaluation of data that establishes the biological safety of an individual impurity at a specified level.[3] When an impurity's concentration exceeds established thresholds, its potential impact can no longer be assumed negligible. A robust pharmacokinetic (PK) profile becomes the cornerstone of this qualification process. Understanding an impurity's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is critical to assessing its potential for systemic exposure and accumulation, thereby informing the toxicological risk assessment.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic approach, methodologies, and protocols required for the successful pharmacokinetic profiling of drug intermediates and impurities, in alignment with global regulatory expectations.
The Regulatory Landscape: ICH Guidelines and Qualification Thresholds
The International Council for Harmonisation (ICH) has established a clear framework for the control of impurities in new drug substances and products, primarily through the Q3A and Q3B guidelines.[5][6] These guidelines define thresholds that trigger specific actions: Reporting, Identification, and Qualification.
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[5]
-
Identification Threshold: The level above which an impurity's structure must be elucidated.[5]
-
Qualification Threshold: The level above which an impurity requires toxicological data to establish its safety.[3]
An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies, or if it is a significant metabolite in animals or humans.[7] When these conditions are not met and an impurity exceeds the qualification threshold, dedicated safety studies, underpinned by pharmacokinetic data, are required.[8]
For impurities that raise concerns for potential genotoxicity, the ICH M7 guideline recommends a Threshold of Toxicological Concern (TTC) approach.[9] A TTC value of 1.5 µ g/day intake is generally considered to present an acceptable cancer risk for most pharmaceuticals over a lifetime of exposure.[10] This necessitates highly sensitive analytical methods to control such impurities at parts-per-million (ppm) levels.[11]
Table 1: ICH Q3A/Q3B Qualification Thresholds for Impurities
| Maximum Daily Dose | Qualification Threshold |
|---|---|
| ≤ 2 g/day | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
| > 2 g/day | 0.05% |
Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2) and Q3B(R2).[3][12]
Strategic Workflow for Impurity Pharmacokinetic Assessment
A risk-based approach should guide the decision to initiate PK profiling for an impurity. The primary goal is to determine if systemic exposure to the impurity in humans will be lower than the exposure that was demonstrated to be safe in nonclinical toxicology studies (i.e., the No Observed Adverse Effect Level or NOAEL).
Caption: Decision workflow for initiating pharmacokinetic profiling of an impurity.
In Vitro ADME Profiling: Early Assessment of Pharmacokinetic Properties
In vitro ADME assays serve as a rapid and cost-effective first step to characterize an impurity's fundamental PK properties.[13] These studies utilize subcellular fractions (e.g., microsomes) or cells (e.g., hepatocytes) to predict how the impurity might behave in vivo.[14]
Causality Behind Experimental Choices: The primary objective of in vitro screening is to triage impurities based on risk. An impurity that is highly permeable, metabolically stable, and does not interact with key enzymes or transporters is more likely to have significant systemic exposure and warrants closer investigation. Conversely, an impurity that is rapidly metabolized in liver microsomes may have very low bioavailability, suggesting a lower risk profile.
Key In Vitro Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of intrinsic clearance (CLint).[15] This helps predict hepatic clearance and bioavailability.
-
Cytochrome P450 (CYP) Inhibition: Evaluates the potential for the impurity to inhibit major CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is a primary mechanism of drug-drug interactions (DDIs).[14]
-
Plasma Protein Binding (PPB): Determines the fraction of the impurity bound to plasma proteins. The unbound fraction is pharmacologically active and available for distribution and clearance.
-
Drug Transporter Interaction: Assesses if the impurity is a substrate or inhibitor of key uptake (e.g., OATPs, OCTs) or efflux (e.g., P-gp, BCRP) transporters.[16][17] Transporters play a crucial role in drug absorption, distribution to tissues, and elimination.[18]
Protocol 4.1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance (CLint) of an impurity by measuring its rate of disappearance upon incubation with HLM in the presence of NADPH.
Materials:
-
Test Impurity (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
NADPH Regenerating System (e.g., GIBCO™ NADPH Regeneration System, Solution A & B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive Control Substrate (e.g., Testosterone, Verapamil)
-
Acetonitrile with Internal Standard (for protein precipitation)
-
96-well incubation plate and collection plate
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Thaw HLM and NADPH solutions on ice. Prepare a 1 mg/mL HLM working solution in 0.1 M phosphate buffer.
-
Incubation Mixture: In the 96-well plate, add phosphate buffer. Add the test impurity to achieve a final concentration of 1 µM. Rationale: This concentration is typically below the Km of most enzymes, ensuring first-order kinetics.
-
Pre-incubation: Add the HLM working solution to each well for a final protein concentration of 0.5 mg/mL. Mix and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add the pre-warmed NADPH regenerating system to initiate the metabolic reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard. Rationale: The cold acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Vortex the collection plate vigorously for 2 minutes, then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining percentage of the test impurity at each time point relative to the 0-minute sample.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining of the impurity versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein in incubation).
-
In Vivo Pharmacokinetic and Toxicokinetic (TK) Studies
If in vitro data suggest a potential for significant systemic exposure, or if the impurity exceeds qualification thresholds without sufficient safety data, in vivo studies are warranted.[4] Pharmacokinetic studies characterize the ADME profile of the impurity, while toxicokinetic studies specifically relate the drug exposure to findings in toxicology studies.[19]
Causality Behind Experimental Choices:
-
Species Selection: The species used for PK studies should ideally be one of the species used in the toxicology studies for the parent drug, typically rodents (rats or mice) and a non-rodent (dogs or non-human primates).[4] This allows for direct correlation between exposure and toxicological outcomes.
-
Route of Administration: The route should mimic the clinical route of the parent drug (e.g., oral, intravenous). An intravenous (IV) dose is often included to determine absolute bioavailability and clearance.[20]
-
Dose Selection: Doses should be selected to provide exposures that are multiples of the expected human exposure, covering the range from the NOAEL to a toxic dose if possible.
Key Pharmacokinetic Parameters Determined:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total systemic exposure.
-
t½ (Half-life): Time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the substance per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the substance distributes.
-
F (Bioavailability): The fraction of an administered dose that reaches systemic circulation.
Protocol 5.1: Single-Dose Intravenous (IV) Pharmacokinetic Study in Rats
Objective: To determine the key PK parameters (AUC, CL, Vd, t½) of an impurity following a single IV bolus administration in rats.
Materials:
-
Test Impurity formulated in a suitable vehicle (e.g., saline, 5% dextrose)
-
Sprague-Dawley rats (n=3-5 per sex) with cannulated jugular veins. Rationale: Cannulation allows for serial blood sampling without causing undue stress or injury to the animal.
-
Dosing syringes and needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge, pipettes, and storage vials
-
Validated bioanalytical method (LC-MS/MS)
Methodology:
-
Acclimation and Fasting: Acclimate animals for at least 3 days. Fast animals overnight (with access to water) before dosing.
-
Dose Administration: Record the body weight of each animal. Administer the test impurity as a single IV bolus injection (e.g., at 1 mg/kg) via the tail vein or another suitable vein. Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-determined time points. A typical schedule would be: pre-dose, and 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. Rationale: The sampling schedule is designed to adequately capture the distribution and elimination phases of the drug's concentration-time profile.
-
Plasma Preparation: Immediately after collection, place blood samples on ice. Centrifuge at 4°C (e.g., 3000 g for 10 minutes) within 30 minutes of collection to separate plasma.
-
Sample Storage: Transfer the resulting plasma into labeled cryovials and store at -70°C or below until bioanalysis.
-
Bioanalysis: Analyze the plasma samples for the concentration of the impurity using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate the mean plasma concentration at each time point.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters (AUC, CL, Vd, t½).
-
Table 2: Example Presentation of In Vivo PK Data (Hypothetical)
| Parameter | Units | Value (Mean ± SD) |
|---|---|---|
| Dose (IV) | mg/kg | 1.0 |
| Cmax | ng/mL | 850 ± 95 |
| AUC(0-inf) | ng*h/mL | 1275 ± 150 |
| t½ | h | 3.5 ± 0.4 |
| CL | mL/h/kg | 784 ± 92 |
| Vdss | L/kg | 3.9 ± 0.6 |
The Bedrock of Reliability: Bioanalytical Method Validation
All pharmacokinetic data are contingent on the quality of the bioanalytical measurements. Therefore, the method used to quantify the impurity in biological matrices (e.g., plasma, urine) must be rigorously validated according to regulatory guidelines from the FDA and ICH (M10).[21][22][23] Validation ensures that the method is reliable, reproducible, and fit for its intended purpose.[22]
Causality and Importance: An unvalidated or poorly validated method can lead to erroneous concentration measurements, resulting in flawed PK parameters and incorrect safety assessments. Specificity is crucial to ensure that the method is measuring only the impurity of interest and not related substances like metabolites or the parent drug.[24]
Caption: Core components of bioanalytical method validation leading to sound safety decisions.
Table 3: Key Bioanalytical Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of mean test results to the true concentration. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Closeness of individual measures when the procedure is applied repeatedly. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the retention time of the analyte and internal standard. |
| LLOQ | Lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5 times the response of a blank sample. Accuracy and precision criteria must be met. |
| Stability | Chemical stability of the analyte in the biological matrix under various conditions. | Mean concentrations should be within ±15% of the nominal concentration. |
Source: Adapted from FDA Bioanalytical Method Validation Guidance for Industry.[21][24]
Data Interpretation: The Final Step in Qualification
The ultimate goal of generating PK data is to support the safety qualification of the impurity. This is achieved by comparing the systemic exposure (AUC) of the impurity in the toxicology species at the NOAEL with the predicted or observed exposure in humans at the maximum therapeutic dose of the drug product.
Qualification Rationale: An impurity is generally considered qualified if a sufficient safety margin exists. For example, if the AUC of the impurity in rats at a dose that produced no adverse effects is significantly higher (e.g., >25-fold) than the impurity's AUC in humans at the clinical dose, this provides a strong argument for the impurity's safety at the observed level. If data are unavailable, studies to obtain such data may be necessary when qualification thresholds are exceeded.[3]
Conclusion
The pharmacokinetic profiling of drug intermediates and impurities is a critical, regulatory-mandated component of drug development. It is not merely a data-gathering exercise but a fundamental aspect of patient safety. By employing a strategic, risk-based approach that begins with cost-effective in vitro assays and progresses to definitive in vivo studies when necessary, developers can efficiently characterize and qualify impurities. The entire process must be built upon a foundation of robust, validated bioanalytical methods to ensure the integrity of the data and the soundness of the resulting safety assessments. Adherence to these principles and protocols enables confident decision-making and facilitates a smoother path toward regulatory approval.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
- European Medicines Agency. (2006). Guideline on the limits of genotoxic impurities. EMA. [Link]
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- ScienceScholar. (2022). Review on identification and quantification of genotoxic impurities. ScienceScholar. [Link]
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- FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
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- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
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- Creative Biolabs. (n.d.). In Vivo PK Studies.
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- MDPI. (n.d.). Special Issue : Contribution of Drug Metabolizing Enzymes and Transporters to Drug-Drug Interactions. MDPI. [Link]
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Forced degradation studies of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Forced Degradation Studies of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide: A Protocol for Stability-Indicating Method Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive protocol for conducting forced degradation studies on this compound, a key intermediate in the synthesis of multi-kinase inhibitors.[1] The protocols detailed herein are designed to intentionally degrade the molecule under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[2][3] These studies are fundamental to understanding the intrinsic stability of the drug substance, identifying potential degradation products, and developing a robust, stability-indicating analytical method essential for regulatory submissions and ensuring drug product quality and safety.[4][5] Methodologies for hydrolytic, oxidative, photolytic, and thermal stress testing are presented, along with a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the separation and characterization of the parent molecule and its degradants.
Introduction: The Imperative of Forced Degradation
Forced degradation, or stress testing, is a critical component in the lifecycle of pharmaceutical development.[6] By subjecting a drug substance to conditions more severe than accelerated stability testing, we can proactively identify likely degradation products, establish degradation pathways, and elucidate the intrinsic stability of the molecule.[4] This information is paramount for several reasons:
-
Development of Stability-Indicating Methods: Forced degradation generates a complex mixture of the parent drug and its degradants, which is then used to develop and validate an analytical method that can accurately measure the active pharmaceutical ingredient (API) in the presence of these impurities.[7][8]
-
Formulation and Packaging Development: Understanding the molecule's susceptibility to heat, light, moisture, and oxidation guides the development of a stable formulation and the selection of appropriate packaging to protect the drug product.[4]
-
Regulatory Compliance: Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), following ICH guidelines, require forced degradation data as part of the drug approval process.[2][3]
This guide will focus on this compound, an aromatic ether and picolinamide derivative.[1][9] Its structure, featuring amine, ether, and amide functional groups, suggests potential susceptibility to hydrolytic and oxidative degradation pathways.
Experimental Design & Rationale
The goal of forced degradation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[3] Over-stressing can lead to the formation of secondary degradants not relevant to formal stability studies, while under-stressing may not generate sufficient degradation products for method validation.[4]
Materials and Reagents
-
This compound (Purity ≥ 97%)[10]
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid, LC-MS grade
-
Ammonium Acetate, LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
Overall Experimental Workflow
The following diagram illustrates the systematic approach to forced degradation studies, from stress sample generation to analytical characterization.
Caption: Workflow for forced degradation studies.
Detailed Protocols for Stress Conditions
For each condition, a control sample (API solution without the stressor, protected from light) should be prepared and analyzed alongside the stressed samples.
Hydrolytic Degradation (Acid and Base)
Hydrolysis is a common degradation pathway for molecules with labile functional groups such as amides and ethers.[11] Varying the pH allows for the evaluation of the molecule's stability in acidic and basic environments.
Protocol:
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a suitable co-solvent if necessary (e.g., ACN or MeOH) and dilute with 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.[12]
-
If no significant degradation is observed, repeat the experiment with 1 M HCl.[11]
-
After incubation, cool the solution to room temperature and neutralize with an equimolar amount of NaOH.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of the API as described above, but dilute with 0.1 M NaOH.
-
Incubate the solution at 60°C for 18 hours.[12]
-
If degradation is minimal, consider increasing the NaOH concentration or temperature.[13]
-
After incubation, cool the solution and neutralize with an equimolar amount of HCl.
-
-
Sample Analysis:
-
Dilute the neutralized samples to a final concentration of approximately 0.1 mg/mL with the mobile phase starting condition for UPLC-MS/MS analysis.[14]
-
Oxidative Degradation
Oxidation can affect electron-rich moieties within a molecule, such as the amino group and the aromatic rings in the target compound.[15] Hydrogen peroxide is a commonly used oxidizing agent for these studies.[16]
Protocol:
-
Prepare a 1 mg/mL solution of the API.
-
Add 3% H₂O₂ to the solution.
-
Keep the solution at room temperature for 24 hours, protected from light.[17]
-
If insufficient degradation is observed, a higher concentration of H₂O₂ (e.g., 30%) can be used, or the solution can be gently heated.[17]
-
Sample Analysis:
-
Dilute the sample to the target concentration for analysis. Quenching is typically not required as the peroxide is diluted.
-
Photolytic Degradation
Photostability testing is crucial to determine if the drug substance is sensitive to light, which informs manufacturing, packaging, and labeling requirements.[18] The ICH Q1B guideline provides specific conditions for this testing.[19][20]
Protocol:
-
Expose a solid sample of the API and a 1 mg/mL solution of the API to a light source that provides both UV and visible light.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[4]
-
A control sample should be placed in a light-proof container (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to serve as a dark control.[20]
-
Sample Analysis:
-
For the solid sample, dissolve it in a suitable solvent.
-
Dilute both the solid-exposed and solution-exposed samples to the target concentration for analysis.
-
Thermal Degradation
Thermal stress testing evaluates the stability of the API at elevated temperatures, which can occur during manufacturing or improper storage.[21][22]
Protocol:
-
Solid State:
-
Place a sample of the solid API in a controlled temperature oven at 80°C for 48 hours.[12]
-
-
Solution State:
-
Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., water/ACN mixture).
-
Heat the solution at 70°C for 48 hours.
-
-
Sample Analysis:
-
Dissolve the solid sample and dilute both the solid and solution samples to the target concentration for analysis.
-
Analytical Methodology: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for separating and identifying degradation products due to its high resolution, sensitivity, and specificity.[23]
UPLC-MS/MS System and Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent tandem quadrupole |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[24] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 8.5[25] |
| Mobile Phase B | Methanol[25] |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| MS Scan Mode | Full Scan (m/z 50-500) and Product Ion Scan |
Method Validation Rationale
The developed UPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is a true stability-indicating method.[7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is demonstrated by the separation of the main peak from all degradation product peaks.
-
Accuracy, Precision, and Linearity: To ensure the method provides reliable quantitative results.[7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): To determine the sensitivity of the method for detecting and quantifying low levels of degradation products.
-
Robustness: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Data Interpretation and Hypothetical Results
The analysis of the stressed samples will provide chromatograms showing the parent peak and any new peaks corresponding to degradation products. Mass spectrometry data will be used to determine the molecular weight of these degradants, and MS/MS fragmentation patterns will aid in their structural elucidation.[12]
Hypothetical Degradation Summary
| Stress Condition | % Degradation of API | Number of Degradants | Major Degradant (m/z) |
| Control | < 0.1% | 0 | - |
| 0.1 M HCl, 60°C | ~8% | 2 | DP-1 (m/z 248.1) |
| 0.1 M NaOH, 60°C | ~15% | 3 | DP-2 (m/z 276.1) |
| 3% H₂O₂, RT | ~12% | 2 | DP-3 (m/z 277.1) |
| Photolytic (Solid) | ~5% | 1 | DP-4 (m/z 260.1) |
| Thermal (80°C, Solid) | ~3% | 1 | - |
Hypothesized Degradation Pathway
Based on the chemical structure, potential degradation pathways can be hypothesized. For instance, the amide bond is susceptible to hydrolysis, and the primary amine is a potential site for oxidation.
Sources
- 1. This compound | 757251-39-1 [chemicalbook.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Testing | SGS USA [sgs.com]
- 6. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Page loading... [wap.guidechem.com]
- 10. This compound | 757251-39-1 [sigmaaldrich.cn]
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- 13. ajpsonline.com [ajpsonline.com]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 18. iagim.org [iagim.org]
- 19. ikev.org [ikev.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Thermal degradation studies: Significance and symbolism [wisdomlib.org]
- 22. tsijournals.com [tsijournals.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. researchgate.net [researchgate.net]
- 25. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of Regorafenib and Its Intermediates
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Regorafenib and the separation of its process-related impurities and degradation products. The method is developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[1][2][3] The protocol herein provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to assess the purity and stability of Regorafenib in bulk drug substance and pharmaceutical formulations.
Introduction
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma.[4][5] Its mechanism of action involves the inhibition of various kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. Given its therapeutic importance, ensuring the quality, efficacy, and safety of Regorafenib is paramount.
A critical aspect of quality control is the use of a stability-indicating analytical method. Such a method must be capable of accurately quantifying the active pharmaceutical ingredient (API) without interference from any potential impurities, excipients, or degradation products that may form during manufacturing, storage, or upon exposure to stress conditions.[6][7] Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying likely degradation pathways and demonstrating the specificity of the analytical method.[6]
This document provides a detailed protocol for a stability-indicating HPLC method, including the rationale for chromatographic conditions, procedures for forced degradation studies, and a summary of validation parameters as stipulated by ICH guidelines.[8]
Experimental Design & Rationale
The development of a successful stability-indicating method hinges on understanding the physicochemical properties of the analyte and selecting appropriate chromatographic conditions to achieve optimal separation.
Analyte Properties & Column Selection
Regorafenib is a lipophilic molecule, making reversed-phase chromatography the logical choice.[9] A C18 stationary phase is selected for its versatility and proven performance in separating compounds of similar polarity. The use of a modern, high-purity silica-based C18 column ensures good peak shape and minimal secondary interactions.
Mobile Phase Optimization
The mobile phase is designed to achieve efficient separation of Regorafenib from its known impurities and potential degradation products.[10][11] A gradient elution is chosen over an isocratic method to ensure adequate resolution of early-eluting polar impurities and timely elution of the highly retained API and non-polar degradants.
-
Aqueous Phase (Mobile Phase A): 0.1% Formic Acid in Water. The acidic modifier serves two key purposes: it protonates residual silanols on the stationary phase, minimizing peak tailing, and it controls the ionization state of the analytes, leading to consistent retention times.
-
Organic Phase (Mobile Phase B): Acetonitrile. Acetonitrile is selected for its low viscosity, UV transparency, and strong elution strength in reversed-phase chromatography.
The gradient is optimized to provide baseline resolution for all components of interest.
Workflow for Method Development & Validation
The overall workflow follows a systematic approach, beginning with method development and optimization, followed by forced degradation studies to prove its stability-indicating nature, and concluding with full validation according to ICH Q2(R1) guidelines.
Caption: Workflow for Stability-Indicating Method Development.
Materials and Methods
Reagents and Materials
-
Regorafenib Reference Standard (CRS) and Impurity Standards (Sourced from a reputable supplier like Pharmaffiliates or SynZeal).[5][10]
-
Acetonitrile (HPLC Gradient Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Milli-Q or equivalent ultrapure)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) (Analytical Grade)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent with Diode Array Detector (DAD) |
| Column | Waters Acquity CSH C18 (100 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 22.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 262 nm |
| Data Acquisition | Empower, Chromeleon, or equivalent CDS |
Rationale for Conditions: A sub-2 µm particle size column is used to achieve high efficiency and resolution.[12][13] The column temperature is maintained at 40 °C to ensure reproducible retention times and reduce mobile phase viscosity. The detection wavelength of 262 nm is selected based on the UV absorbance maximum of Regorafenib, providing good sensitivity for both the API and its related substances.[13]
Protocols
Standard and Sample Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of Regorafenib CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (for Assay, 50 µg/mL): For bulk drug, prepare as per the Working Standard Solution. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Regorafenib into a 50 mL volumetric flask, add ~35 mL of diluent, sonicate for 15 minutes, dilute to volume, and mix. Centrifuge or filter a portion through a 0.45 µm PVDF filter, then dilute 5.0 mL of the filtrate to 50 mL with diluent.
Forced Degradation Studies Protocol
The objective of forced degradation is to generate a target degradation of 5-20% of the API to ensure potential degradants are formed at detectable levels.[6] Prepare stressed samples at a concentration of 500 µg/mL. After exposure, neutralize the samples (if necessary), dilute to a final concentration of 50 µg/mL with diluent, and analyze.
Caption: Protocol for Forced Degradation Studies.
-
Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 8 hours.[12][14]
-
Alkaline Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 4 hours.[12][14]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[12][14]
-
Thermal Degradation: Expose solid drug substance to 105°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]
Analyze all stressed samples alongside an unstressed control sample. The method's specificity is confirmed if all degradation product peaks are well-resolved from the Regorafenib peak and from each other. Peak purity analysis using a DAD is essential to confirm that the parent peak is spectrally homogeneous in the presence of any co-eluting degradants.
Method Validation Summary
The developed method must be validated according to ICH Q2(R1) guidelines.[15]
| Validation Parameter | Typical Range / Specification | Purpose |
| Specificity | No interference at the retention time of Regorafenib. Peak purity index > 0.999. | Confirms the method's ability to assess the analyte unequivocally in the presence of other components.[3] |
| Linearity | 1 - 150 µg/mL (LOQ to 150% of assay concentration). Correlation coefficient (r²) ≥ 0.999. | Establishes the relationship between concentration and analytical response.[1] |
| Range | Assay: 40 - 60 µg/mL (80-120%). Impurities: LOQ - 120% of specification. | Defines the concentration interval over which the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels (e.g., 50%, 100%, 150%). | Measures the closeness of test results to the true value.[1][16] |
| Precision (RSD%) | Repeatability (n=6): ≤ 1.0%. Intermediate Precision (different day/analyst): ≤ 2.0%. | Demonstrates the consistency of results under various conditions. |
| Limit of Detection (LOD) | S/N ratio of 3:1. Typically ~0.05 µg/mL. | The lowest amount of analyte that can be detected but not necessarily quantitated.[1] |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1. Typically ~0.15 µg/mL. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][15] |
| Robustness | %RSD ≤ 2.0% after deliberate variations in flow rate (±0.1 mL/min), column temp (±5°C), mobile phase pH (±0.2). | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters. |
Conclusion
The stability-indicating RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of Regorafenib and its related substances. The chromatographic conditions provide excellent separation of the main component from its process impurities and degradation products generated under various stress conditions. This validated method is suitable for routine quality control analysis and for stability studies of Regorafenib in both bulk substance and finished pharmaceutical products, supporting drug development and ensuring product quality throughout its lifecycle.
References
- Srinivas, R., & Talluri, M. V. N. K. (2015). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy. RSC Advances, 5(95), 78143-78154.
- Rele R.V., & Patil S.P. (2017). RP-HPLC Method Development and Validation of Regorafenib in pure Form and Pharmaceutical Dosage Form. Asian Journal of Research in Chemistry, 10(4), 453-459.
- The Experiment. (2012). A Validated RP-HPLC Method for Estimation of Regorafenib in Bulk and Tablet Dosage Form. The Experiment, 6(3), 368-373.
- Zhuang, Y., et al. (2019). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Biomedical Chromatography, 33(8), e4554.
- Pharmaffiliates. Regorafenib-impurities. Pharmaffiliates Analytics & Synthetics (P) Ltd.
- Choppella, L. P., et al. (2020). STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF SORAFENIB AND REGORAFENIB DRUG SUBTANCES BY USING RP-UPLC. ResearchGate.
- ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.
- Ahuja, S., & Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- SynZeal. Regorafenib Impurities. SynZeal Research Pvt. Ltd.
- Illedula, D., et al. (2019). METHOD DEVELOPMENT AND VALIDATION OF REGORAFENIB BY RP-HPLC METHOD IN PURE FORM AND PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 585-597.
- Sonawane, S., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 76(2), 118-124.
- Alfa Omega Pharma. Regorafenib Impurities. Alfa Omega Pharma.
- Jayaprakash, R., & Natesan, S. K. (2017). A Validated Stability Indicating RP-HPLC Method for the Estimation of an Anti-Cancer Drug Regorafenib in Pure and Pharmaceutical Dosage Form. Pharmaceutical Methods, 8(1), 58-66.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Kumar, V., et al. (2021). Development and validation of stability indicating HPLC method: A review. ResearchGate.
- Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and products. EMA.
- Therapeutic Goods Administration. (2013). AusPAR: Regorafenib. TGA, Australian Government.
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- 2. A Validated RP-HPLC Method for Estimation of Regorafenib in Bulk and Tablet Dosage Form – Experiment Journal [experimentjournal.com]
- 3. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regorafenib Impurities | SynZeal [synzeal.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. questjournals.org [questjournals.org]
- 8. database.ich.org [database.ich.org]
- 9. tga.gov.au [tga.gov.au]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Regorafenib Impurities | 755037-03-7 Certified Reference Substance [alfaomegapharma.com]
- 12. Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.vensel.org [pubs.vensel.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, a key intermediate in the manufacturing of several kinase inhibitors, including Ripretinib (DCC-2618)[1][2]. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your product yield and purity. As Senior Application Scientists, we have structured this guide to address the critical transformations and potential pitfalls in the synthetic route, grounding our recommendations in established chemical principles and practical experience.
The synthesis of this compound primarily involves two key transformations: a Nucleophilic Aromatic Substitution (SNAr) reaction to form the diaryl ether bond and an amidation reaction to form the N-methylpicolinamide moiety. The overall yield and purity of the final product are highly dependent on the successful execution of these steps.
Part 1: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Reaction
The formation of the diaryl ether linkage is arguably the most critical step in this synthesis. It typically involves the coupling of a 4-halopicolinamide derivative with 4-amino-3-fluorophenol.
Core Reaction:
4-Chloro-N-methylpicolinamide + 4-Amino-3-fluorophenol → this compound
FAQ and Troubleshooting Guide: SNAr Reaction
Q1: My SNAr reaction is showing low conversion or is stalling. What are the likely causes and how can I improve it?
A1: Low conversion in SNAr reactions is a common issue that can often be traced back to several factors:
-
Insufficient Base Strength or Stoichiometry: The reaction requires a base to deprotonate the hydroxyl group of 4-amino-3-fluorophenol, forming a more potent nucleophile. If the base is too weak or used in insufficient amounts, the concentration of the active nucleophile will be low, leading to a sluggish reaction.
-
Troubleshooting:
-
Base Selection: Employ a strong, non-nucleophilic base. Common choices include potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or potassium carbonate (K2CO3). For this specific transformation, stronger bases like NaH or t-BuOK are often more effective.
-
Stoichiometry: Ensure at least one full equivalent of the base is used. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
-
-
Inappropriate Solvent: The choice of solvent is crucial for SNAr reactions. The solvent must be aprotic to avoid quenching the nucleophile and should have a sufficiently high boiling point if heating is required.
-
Troubleshooting:
-
Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can effectively solvate the cationic counter-ion of the base and promote the reaction. Some procedures also report the use of DMA (dimethylacetamide).
-
Solvent Purity: Ensure the solvent is anhydrous. Water can protonate the phenoxide, reducing its nucleophilicity.
-
-
-
Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Troubleshooting:
-
Temperature Optimization: If the reaction is slow at room temperature, gradually increase the temperature. A range of 80-120 °C is typical for these types of couplings. Monitor the reaction by TLC or LC-MS to avoid decomposition at excessive temperatures. Some literature methods for analogous reactions suggest heating up to 100 °C in DMSO[3].
-
-
-
The Role of the Leaving Group: While chlorine is a common leaving group on the picolinamide ring, fluorine can also be used. In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group[4][5]. The high electronegativity of fluorine can actually accelerate the reaction by making the aromatic ring more electron-deficient and susceptible to nucleophilic attack[6][7].
-
Consideration: If you are starting from a 4-fluoro-N-methylpicolinamide, you may observe a faster reaction rate compared to the chloro-analogue under identical conditions.
-
Q2: I am observing significant side product formation in my SNAr reaction. What are the common impurities and how can I minimize them?
A2: Side product formation can significantly complicate purification and reduce the yield of the desired product. Common side reactions include:
-
Reaction with the Amino Group: The amino group of 4-amino-3-fluorophenol is also nucleophilic and can potentially react with the 4-chloro-N-methylpicolinamide. However, the phenoxide formed upon deprotonation of the hydroxyl group is a much stronger nucleophile, so this is typically a minor pathway if the base is chosen and used correctly.
-
Mitigation:
-
Controlled Addition: Add the base to a solution of 4-amino-3-fluorophenol at a lower temperature (e.g., 0 °C) to ensure complete formation of the phenoxide before adding the 4-chloro-N-methylpicolinamide.
-
-
-
Decomposition of Starting Materials or Product: At high temperatures, the starting materials or the product may be susceptible to degradation.
-
Mitigation:
-
Temperature Control: As mentioned, carefully monitor the reaction temperature. Do not exceed the temperature necessary for a reasonable reaction rate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially of the electron-rich aminophenol.
-
-
-
Formation of Bis-arylated Products: While less common in this specific intramolecular competition, it's a possibility in related reactions.
-
Mitigation:
-
Stoichiometry Control: Use a slight excess of the 4-amino-3-fluorophenol (e.g., 1.05 equivalents) to ensure the complete consumption of the electrophilic picolinamide.
-
-
Q3: What is the mechanistic rationale for the ortho-fluoro substituent on the aminophenol?
A3: The fluorine atom at the 3-position (ortho to the amino group and meta to the hydroxyl group) plays a significant electronic role. Its strong electron-withdrawing inductive effect can influence the nucleophilicity of the reacting phenoxide and the stability of the final product. While a fluorine atom ortho or para to a leaving group is activating in SNAr, its effect as a substituent on the nucleophile is more nuanced[8]. In this case, it primarily serves as a required structural element for the biological activity of the final drug molecule[2].
Part 2: Troubleshooting the Amidation Reaction
The N-methylpicolinamide moiety is typically formed by reacting a picolinic acid derivative with methylamine. This can be done either before or after the SNAr coupling. A common route involves the synthesis of 4-chloro-N-methylpicolinamide as a key intermediate[3][9][10][11][12].
Core Reaction:
4-Chloropicolinic acid derivative + Methylamine → 4-Chloro-N-methylpicolinamide
FAQ and Troubleshooting Guide: Amidation
Q1: My amidation reaction to form 4-chloro-N-methylpicolinamide is giving a low yield. How can I optimize this step?
A1: Low yields in amidation can result from several factors related to the activation of the carboxylic acid and the reaction conditions.
-
Inefficient Carboxylic Acid Activation: Picolinic acid needs to be activated to react with the relatively weak nucleophile, methylamine.
-
Troubleshooting:
-
Acid Chloride Formation: A robust and common method is to first convert 4-chloropicolinic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive towards methylamine. A catalytic amount of DMF is often used as a catalyst in these reactions.
-
Coupling Agents: Alternatively, peptide coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used for direct coupling of the carboxylic acid with methylamine. These methods are generally milder but can be more expensive. Recent advances have also highlighted catalysts like DMAPO with Boc₂O for efficient amide bond formation[13].
-
-
-
Reaction Conditions: The temperature and stoichiometry are important for a successful amidation.
-
Troubleshooting:
-
Temperature: When using the acid chloride route, the reaction with methylamine is typically exothermic and should be carried out at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side products.
-
Stoichiometry: Use a slight excess of methylamine to ensure complete conversion of the acid chloride. Methylamine is often supplied as a solution in a solvent like THF or water.
-
-
Q2: I am having difficulty with the work-up and purification of this compound. What are some best practices?
A2: The work-up and purification strategy is critical for obtaining a high-purity final product.
-
Work-up:
-
Quenching: After the SNAr reaction, the mixture is typically cooled and quenched by the addition of water to precipitate the crude product and dissolve inorganic salts.
-
Extraction: If the product does not precipitate, it may be necessary to perform an aqueous work-up with a suitable organic solvent like ethyl acetate or dichloromethane to extract the product. The pH of the aqueous layer may need to be adjusted to ensure the product is in its neutral form for efficient extraction.
-
-
Purification:
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol). This is a cost-effective and scalable method for achieving high purity. One reported method involves crystallization from water after the reaction[14].
-
Silica Gel Chromatography: If crystallization is not effective in removing certain impurities, column chromatography on silica gel may be necessary. A gradient elution system of heptane/ethyl acetate or dichloromethane/methanol is often effective for compounds of this polarity.
-
Impurity Profiling: It is crucial to identify the impurities to optimize the purification strategy. Techniques like LC-MS are invaluable for this purpose[15].
-
Experimental Workflow and Data Summary
Synthetic Pathway Overview
The following diagram illustrates a common synthetic approach to this compound.
Caption: General synthetic workflow.
Table 1: SNAr Reaction Condition Optimization
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | < 20 | Low conversion |
| 2 | K₂CO₃ (1.5) | DMF | 100 | 18 | ~ 50 | Moderate conversion |
| 3 | NaH (1.2) | THF | 65 | 12 | ~ 75 | Good conversion, some side products |
| 4 | t-BuOK (1.2) | DMSO | 100 | 6 | > 90 | High conversion, clean reaction |
| 5 | NaH (1.2) | DMSO | 90 | 8 | > 95 | Excellent yield and purity |
This table presents representative data to guide optimization. Actual results may vary.
Detailed Experimental Protocol: SNAr Coupling
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-amino-3-fluorophenol (1.05 equivalents) and anhydrous DMSO.
-
Deprotonation: Cool the mixture to 0-5 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Coupling: Add a solution of 4-chloro-N-methylpicolinamide (1.0 equivalent) in anhydrous DMSO dropwise to the reaction mixture.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 90-100 °C and maintain this temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature and carefully quench by slowly adding it to a beaker of cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and then with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent such as ethanol or isopropanol to obtain the final product with high purity.
Caption: SₙAr experimental protocol flowchart.
References
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Chemistry Steps. (n.d.).
- MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]
- Smith, B. D., et al. (2019). Ripretinib (DCC-2618) is a switch control kinase inhibitor of a broad spectrum of oncogenic and drug-resistant KIT and PDGFRA variants. Cancer Cell, 35(5), 738-751.e9.
- Reddit. (2023). SNAr troubleshooting. [Link]
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 ). [Link]
- ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr)
- Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
- ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7.
- AIR Unimi. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
- ACS Publications. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]
- Technical Disclosure Commons. (2022).
- New Drug Approvals. (2020). Ripretinib. [Link]
- PubChem - NIH. (n.d.). 4-Chloro-N-methylpicolinamide. [Link]
- Royal Society of Chemistry. (n.d.).
- YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]
- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
- University of Pittsburgh. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. [Link]
- PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. [Link]
- Chemistry LibreTexts. (2023). 15.
- Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
- Oxford Academic. (n.d.). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. [Link]
- University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
- ResearchGate. (n.d.).
- MDPI. (n.d.). Special Issue : Fluorine-Containing Pharmaceuticals. [Link]
- PubMed. (2019). Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants. [Link]
- Neopharm Labs. (n.d.). Purification Solutions for Pharmaceutical Compounds. [Link]
- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)
- Justia Patents. (2021). Amorphous kinase inhibitor formulations and methods of use thereof. [Link]
- Google Patents. (n.d.).
- Chembeo. (n.d.). 4-Chloro-N-methylpicolinamide: Key Intermediate for Advanced Pharmaceutical Synthesis. [Link]
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Technical Support Center: Crystallization of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Introduction
Welcome to the technical support guide for the crystallization of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (CAS No. 757251-39-1). This molecule is a key intermediate in the synthesis of Regorafenib, a multi-kinase inhibitor used in oncology.[1][2] Achieving high purity and a desirable crystal form at this stage is critical for the efficiency and quality of the final Active Pharmaceutical Ingredient (API).
This guide is structured to provide direct, actionable solutions to common challenges encountered during the crystallization of this intermediate. It combines established first principles of crystallization with specific data available for this compound to empower researchers in their process development and troubleshooting efforts.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental failures in a question-and-answer format, providing diagnostic insights and step-by-step corrective actions.
Q1: My compound is "oiling out" as an emulsion instead of crystallizing upon adding water as an anti-solvent to a DMAc or DMSO solution. What is happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[3] This is a common issue when a high level of supersaturation is generated too quickly, or when the solution temperature is above the melting point of the solute-solvent mixture.[4][5] For this compound, with a relatively low melting point of 141.5-142.5 °C, aggressive anti-solvent addition can easily lead to this phenomenon.[1][6]
Causality & Corrective Actions:
-
Reduce the Rate of Supersaturation: The primary cause is often the rapid, localized increase in supersaturation where the anti-solvent is introduced.
-
Protocol: Add the water anti-solvent much more slowly. Use a syringe pump for a controlled, linear addition rate.
-
Rationale: Slow addition maintains the system within the metastable zone width (MSZW), allowing for controlled nucleation and growth on existing crystals rather than amorphous phase separation.[7]
-
-
Optimize Temperature:
-
Protocol: Lower the initial temperature of the solvent mixture before and during anti-solvent addition. For example, cool the DMAc/DMSO solution to 40-50 °C before slowly adding water.
-
Rationale: At lower temperatures, the solubility of the compound is reduced, and the supersaturation required for nucleation is achieved more gently. This also ensures the process temperature is well below the compound's melting point.
-
-
Improve Mixing and Seeding:
-
Protocol: Increase the agitation rate to ensure rapid dispersion of the anti-solvent, preventing localized high concentrations.[8] Critically, add seed crystals (a small amount of pre-existing crystalline material) to the solution just before or during the initial phase of anti-solvent addition.[9]
-
Rationale: Vigorous mixing minimizes local supersaturation "hot spots." Seed crystals provide a template for crystallization to occur heterogeneously at a lower energy barrier, bypassing the need for spontaneous nucleation which often leads to oiling out.[9]
-
-
Reverse Addition Strategy:
-
Protocol: Instead of adding water to the compound solution, try adding the compound solution (in DMAc/DMSO) slowly to the water anti-solvent.
-
Rationale: This method maintains a high concentration of anti-solvent throughout the process, which can sometimes favor direct crystallization over oiling out, although it may lead to smaller particle sizes.
-
Q2: My crystallization yields very fine, needle-like crystals that are difficult to filter and dry. How can I increase the crystal size and improve the morphology?
A2: The formation of fine needles typically indicates rapid nucleation followed by fast, one-dimensional crystal growth. This is often a consequence of high supersaturation levels and the intrinsic crystal habit of the compound. The goal is to shift the process kinetics to favor slower growth over rapid nucleation.
Causality & Corrective Actions:
-
Decrease the Cooling Rate: If using cooling crystallization, the rate of temperature drop is paramount.
-
Rationale: Slower cooling reduces the maximum level of supersaturation, leading to fewer nucleation events and allowing more time for solute molecules to deposit onto existing crystal lattices in an orderly fashion, promoting growth in all dimensions.[12]
-
Solvent System Modification:
-
Protocol: Experiment with different solvent/anti-solvent pairs or a co-solvent system. For example, instead of a pure DMAc/water system, consider using a mixture of Ethanol/Water or Isopropanol/Water. A small amount of a "growth" solvent (in which the compound has moderate solubility) can sometimes modify the crystal habit.
-
Rationale: The solvent interacts with different crystal faces at varying strengths. By changing the solvent environment, you can inhibit growth on certain faces while promoting it on others, thereby altering the crystal shape from needles to more equant (block-like) prisms.
-
-
Introduce an "Aging" or "Digestion" Step:
-
Protocol: After crystallization appears complete, hold the crystal slurry at a constant temperature (or cycle the temperature up and down by a few degrees) for several hours with gentle stirring. This process is known as Ostwald ripening.
-
Rationale: During aging, smaller, higher-energy crystals will re-dissolve and re-deposit onto larger, more thermodynamically stable crystals. This coarsening effect leads to a larger average particle size and often a narrower size distribution over time.
-
Q3: No crystals are forming even after cooling the solution and letting it stand. What steps can I take to induce crystallization?
A3: The failure to crystallize indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur, or that there is a significant kinetic barrier to nucleation.
Causality & Corrective Actions:
-
Insufficient Supersaturation: The solution may simply not be concentrated enough.
-
Protocol: If using a single solvent, return the solution to a gentle heat source and carefully evaporate a portion of the solvent (e.g., 10-20% by volume). If using an anti-solvent system, add more anti-solvent. Allow the modified solution to cool slowly again.[4]
-
Rationale: Both actions increase the solute concentration, pushing the system past the solubility curve and into the supersaturated state required for nucleation.
-
-
High Kinetic Barrier to Nucleation: The system is supersaturated but lacks the energy or sites to begin crystal formation.
-
Protocol 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level.
-
Rationale 1: The scratching creates microscopic imperfections and provides high-energy sites that can act as focal points for nucleation.
-
Protocol 2 (Seeding): Add a single, tiny crystal of the compound (a "seed crystal"). If none is available, dip a glass rod into the solution, remove it, let the solvent evaporate to leave a thin film of solid, and then re-insert the rod into the solution.[4]
-
Rationale 2: Seeding is the most effective method, as it completely bypasses the primary nucleation step by providing a pre-formed template for crystal growth.[9]
-
-
Change the Solvent System:
-
Protocol: If all else fails, remove the solvent entirely via rotary evaporation and re-attempt the crystallization with a different solvent system. Refer to the solubility table below for ideas.
-
Rationale: The current solvent may be too good, making it difficult to achieve the necessary supersaturation. A solvent in which the compound has slightly lower solubility might be more effective.
-
Crystallization Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common crystallization issues with this compound.
Caption: Troubleshooting decision tree for crystallization.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a solvent system for this compound? A: Based on literature and the compound's structure, an anti-solvent crystallization is a proven method. A good starting point is dissolving the compound in a minimal amount of a polar aprotic solvent like N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO) at a slightly elevated temperature (e.g., 40-60 °C), followed by the slow addition of water as an anti-solvent.[6] Recrystallization from a single solvent like ethanol has also been reported and is another excellent option to explore.[6]
Q: What is the significance of the reported melting point (141.5-142.5 °C) for crystallization? A: The melting point is a crucial parameter. It serves as an indicator of purity; a sharp melting range suggests high purity, while a broad or depressed range indicates the presence of impurities. For crystallization, it's important to ensure that the temperature of the solution during the process (especially during oiling out) remains significantly below the melting point to avoid forming a melt instead of a crystalline solid.[4]
Q: How critical is the purity of the starting material for a successful crystallization? A: Extremely critical. Impurities can act as "poisons" to crystal growth, inhibiting nucleation, altering crystal habit, or causing the compound to oil out by significantly depressing the melting point.[5][13] If you are facing persistent issues, it is highly recommended to assess the purity of your crude material and consider an initial purification step (e.g., a charcoal treatment or a pass through a silica plug) before attempting the final crystallization.
Q: Are there any known polymorphs of this compound? A: Currently, there is no publicly available information detailing specific polymorphic forms of this compound. However, polymorphism is a common phenomenon for organic molecules and is of critical importance in pharmaceuticals.[14] Different polymorphs can have different physical properties, including solubility and stability.[15] For a key intermediate, it is standard practice during process development to conduct a polymorphic screen to identify and characterize any potential different crystalline forms to ensure process consistency.
Illustrative Solubility Data
The following table summarizes the known solubility of this compound and provides an educated estimation for other common laboratory solvents based on its chemical structure. This should be used as a guide for solvent screening.
| Solvent Category | Solvent | Observed / Expected Solubility | Application Notes |
| Polar Aprotic | DMSO | Sparingly Soluble[16] | Good "soluble" solvent for anti-solvent crystallization. |
| N,N-Dimethylacetamide (DMAc) | Soluble (based on use in synthesis)[6] | Good "soluble" solvent for anti-solvent crystallization. | |
| Acetone | Expected to be Moderately Soluble | Potential for cooling or anti-solvent crystallization (with hexane). | |
| Acetonitrile | Expected to be Moderately Soluble | Potential for cooling crystallization. | |
| Polar Protic | Methanol | Slightly Soluble[16] | Good for cooling crystallization or as a co-solvent. |
| Ethanol | Soluble enough for recrystallization[6] | Proven solvent for recrystallization; good choice for screening. | |
| Isopropanol | Expected to be Slightly Soluble | Good alternative to ethanol. | |
| Water | Expected to be Insoluble | Ideal as an anti-solvent. | |
| Non-Polar | Toluene | Expected to be Poorly Soluble | May be useful for slurry washing. |
| Heptane / Hexane | Expected to be Insoluble | Can be used as an anti-solvent with more polar organic solvents. | |
| Chlorinated | Chloroform | Slightly Soluble[16] | Use with caution due to safety concerns. |
References
- Kougoulos, E., et al. (2005). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Crystal Growth & Design, 5(2), 525-534.
- Nowee, S. M., et al. (2008). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Organic Process Research & Development, 12(4), 686-695.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Wang, S., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm, 24, 7048-7060.
- Gagliardi, M., et al. (2022). Thermal and Structural Characterization of Two Crystalline Polymorphs of Tafamidis Free Acid. Molecules, 27(21), 7411.
- European Medicines Agency. (2019). Vyndaqel, INN-tafamidis: Assessment Report.
- Mettler-Toledo. (2015). Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization. YouTube.
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
- Google Patents. (2022). EP4355737A1 - Polymorphs of 2-(3,5-dichlorophenyl)-l,3-benzoxazole-6-carboxylic acid.
- Wikipedia. Tafamidis.
- Mettler-Toledo. Oiling Out in Crystallization.
- Google Patents. (2019). WO2019175263A1 - New polymorphs and new path to synthesize tafamidis.
- Gagliardi, M., et al. (2022). Thermal and Structural Characterization of Two Crystalline Polymorphs of Tafamidis Free Acid. ResearchGate.
- ResearchGate. (2022). Crystal data and data analysis parameters for Tafamidis Form 1 and Form 4.
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
- Al-Hilal, F., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Processes, 11(2), 346.
- Reddy, G. O., et al. (2018). A new synthesis of tafamidis via zinc-MsOH mediated reductive cyclisation strategy. Journal of Chemical Sciences, 130(8), 100.
- Google Patents. (2021). WO2021152623A1 - Improved processes for the preparation of tafamidis and its meglumine salt.
- European Patent Office. (2025). EP 4491618 A1 - NOVEL TAFAMIDIS SYNTHESIS METHOD.
- Google Patents. (2021). CN113372290A - Synthetic method of drug Tafamidis.
- Mirai Intex. (2024). Crystallization process: how does crystallization work.
- Gagliardi, M., et al. (2022). Thermal and Structural Characterization of Two Crystalline Polymorphs of Tafamidis Free Acid. PMC - NIH.
- Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? r/ChemicalEngineering.
- ResearchGate. (2016). Strange behaviour during cooling crystallization?
- Groen, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2347-2360.
- European Patent Office. (2020). EP 4059926 A1 - CRYSTAL FORM OF TAFAMIDIS AND PREPARATION METHOD THEREFOR AND USE THEREOF.
- ResearchGate. (2018). Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 ).
- Bulawa, C.E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629-9634.
Sources
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Technical Support Center: Troubleshooting Side Reactions in Regorafenib Intermediate Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Regorafenib intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of this critical multi-kinase inhibitor. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes for higher purity and yield.
The synthesis of Regorafenib, a complex diaryl urea, involves several key transformations. The purity of the final Active Pharmaceutical Ingredient (API) is critically dependent on the successful control of side reactions in the formation of its core intermediates. This guide focuses on the most common challenges in the synthesis of the key aniline and isocyanate building blocks, and the crucial final urea-forming reaction.
Section 1: The Critical Urea Formation Step - Avoiding Symmetrical Byproducts
The final convergent step in many Regorafenib syntheses is the reaction between 4-amino-3-chloro-N-methyl-2-pyridinecarboxamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The primary challenge in this step is often the formation of the symmetrical diaryl urea byproduct, 1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea.
FAQ 1: I am observing a significant amount of a symmetrical diaryl urea byproduct in my reaction. What is the cause and how can I prevent it?
This is a classic and frequently encountered issue in diaryl urea synthesis. The root cause is almost always the presence of water, which leads to the hydrolysis of the highly reactive isocyanate intermediate.
Mechanism of Side Reaction: The 4-chloro-3-(trifluoromethyl)phenyl isocyanate reacts with trace amounts of water to form an unstable carbamic acid, which then decarboxylates to generate 4-chloro-3-(trifluoromethyl)aniline. This newly formed aniline, being a nucleophile, can then react with another molecule of the starting isocyanate to produce the undesired symmetrical urea byproduct.[1]
Troubleshooting Guide: Symmetrical Urea Formation
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| High levels of symmetrical urea byproduct | Moisture Contamination | Ensure all glassware is oven-dried (>120 °C) and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents (e.g., distilled from a suitable drying agent or purchased as anhydrous grade). Dry all starting materials thoroughly. | Isocyanates are extremely electrophilic and react readily with nucleophiles like water. Eliminating water is the most critical step to prevent the side reaction pathway.[1] |
| Incorrect Order of Addition | Add the solution of the aniline intermediate (4-amino-3-chloro-N-methyl-2-pyridinecarboxamide) dropwise to the solution of the isocyanate. | This ensures the isocyanate preferentially reacts with the intended amine, which is present in stoichiometric amounts, rather than with trace water or self-polymerizing. | |
| Elevated Reaction Temperature | Conduct the reaction at room temperature or below (0 °C to RT). Monitor for exotherms during addition and cool as necessary. | The reaction between an amine and an isocyanate is typically fast and exothermic.[2] Higher temperatures can accelerate side reactions and potentially lead to the degradation of the desired product.[1] | |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS. Once the starting amine is consumed (typically 1-4 hours), proceed with the workup. | Unnecessarily long reaction times increase the window of opportunity for slow-competing side reactions to occur. |
Section 2: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl Isocyanate
The quality of the isocyanate intermediate is paramount for a successful urea formation. It is commonly synthesized from 4-chloro-3-(trifluoromethyl)aniline using a phosgene equivalent like triphosgene (BTC) or diphosgene.
FAQ 2: What are the common pitfalls when preparing the isocyanate intermediate using triphosgene?
The use of triphosgene, while safer to handle than gaseous phosgene, still presents challenges. The in situ generation of phosgene requires careful control of reaction conditions to avoid incomplete reactions or the formation of stable, unwanted intermediates.
Key Challenges:
-
Incomplete Conversion: The reaction proceeds through a carbamoyl chloride intermediate. If conditions are not optimal, this intermediate may not fully convert to the isocyanate.
-
Base-Mediated Side Reactions: The base used to scavenge HCl (typically a tertiary amine like triethylamine) can sometimes participate in side reactions if not added correctly.
-
Safety: Triphosgene decomposes to release highly toxic phosgene gas. All manipulations must be performed in a well-ventilated fume hood with appropriate safety precautions.
Experimental Protocol: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl Isocyanate[3][4]
Safety First: This procedure involves toxic reagents and should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Setup: Under an inert atmosphere (N₂), charge a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (0.38-0.42 eq) in anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Base Addition: Add triethylamine (2.2 eq) dropwise to the reaction mixture, again maintaining the temperature below 5 °C. A precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3-5 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by infrared (IR) spectroscopy, looking for the disappearance of the amine N-H stretch and the appearance of the characteristic strong isocyanate (-NCO) stretch around 2250-2275 cm⁻¹.
-
Workup: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of anhydrous DCM.
-
Purification: Carefully concentrate the combined filtrate under reduced pressure. The crude isocyanate can then be purified by vacuum distillation to yield a low-melting solid.
Section 3: Synthesis of 4-amino-3-chloro-N-methyl-2-pyridinecarboxamide
The synthesis of this substituted pyridine intermediate can be complex, and yields can be impacted by side reactions at several stages, including chlorination and amidation.
FAQ 3: My synthesis of 4-amino-3-chloro-N-methyl-2-pyridinecarboxamide is low-yielding. What are potential side reactions?
Low yields in the synthesis of this intermediate often point to issues with regioselectivity during the chlorination of the pyridine ring or inefficient conversion during the amidation and subsequent transformations.
Troubleshooting Guide: Pyridine Intermediate Synthesis
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Mixture of chlorinated products | Harsh Chlorinating Agent | Explore milder chlorinating agents (e.g., N-chlorosuccinimide, NCS) instead of harsher ones like SO₂Cl₂ or Cl₂ gas. Optimize temperature and reaction time to favor mono-chlorination. | The pyridine ring's electronics dictate chlorination sites. Harsher conditions can overcome the initial activation/deactivation effects, leading to a loss of regioselectivity and over-chlorination. |
| Low conversion to amide | Inefficient Amidation | If forming the amide from an ester, ensure complete hydrolysis to the carboxylic acid first. For direct amidation, use appropriate coupling agents (e.g., HATU, HOBt/EDC) and ensure anhydrous conditions. | Amide bond formation is a condensation reaction that requires activation of the carboxylic acid. Incomplete activation or the presence of water can stall the reaction. |
| Product loss during workup | Amine Basicity / Amide Hydrolysis | The amino group makes the molecule basic. Use careful pH adjustment during aqueous workup to avoid forming water-soluble salts. Avoid strongly acidic or basic conditions to prevent hydrolysis of the carboxamide group. | The pKa of the pyridine nitrogen and the exocyclic amino group will determine the molecule's solubility at different pH values. The amide bond is susceptible to hydrolysis outside a neutral pH range. |
Section 4: General FAQs
FAQ 4: How can I effectively remove the symmetrical urea byproduct during purification?
The symmetrical urea is typically less soluble in common organic solvents than the desired Regorafenib product.
-
Recrystallization/Trituration: This is often the most effective method. Triturating the crude product with a solvent like diethyl ether, ethyl acetate, or a mixture of DCM/hexanes can often selectively dissolve the desired product, leaving the symmetrical urea as a solid to be filtered off.
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, will typically elute the desired, slightly more polar, unsymmetrical urea after the symmetrical byproduct.
FAQ 5: Are there alternative, isocyanate-free methods for forming the urea linkage?
Yes, several methods avoid the use of potentially hazardous isocyanates.
-
Reaction with Carbamates: An alternative route involves reacting the key aniline intermediate (4-amino-3-chloro-N-methyl-2-pyridinecarboxamide) with an activated carbamate, such as phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate. This reaction can be slower but avoids handling isocyanates directly.
-
Use of CDI: N,N'-Carbonyldiimidazole (CDI) is a solid, safer alternative to phosgene.[3] The reaction involves first activating one of the aniline components with CDI to form an imidazolide intermediate, which is then reacted with the second aniline. Careful control of the order of addition is crucial to prevent symmetrical urea formation.[2]
References
- Pharmaffiliates. (n.d.). Regorafenib-impurities.
- Mayo Clinic. (2025). Regorafenib (Oral Route) - Side effects & dosage.
- SynZeal. (n.d.). Regorafenib Impurities.
- Drugs.com. (2025). Regorafenib Side Effects: Common, Severe, Long Term.
- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
- Li, R., & Peng, G. (2023). A method with safety and convenience to synthesize Regorafenib. Highlights in Science, Engineering and Technology, 40, 21-26. [Link]
- Di Sarno, V., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(1), 163. [Link]
Sources
Technical Support Center: Navigating the Solubility Challenges of Picolinamide Derivatives in In Vitro Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the solubility hurdles often encountered with picolinamide derivatives during in vitro assays. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results. Our approach is grounded in fundamental physicochemical principles to empower you with the knowledge to not only solve immediate solubility issues but also to proactively design more robust experimental workflows.
Introduction: The Picolinamide Solubility Conundrum
Picolinamide and its derivatives are a versatile class of compounds with a wide range of biological activities.[1][2][3] However, their successful application in in vitro assays is often hampered by poor aqueous solubility. This can lead to a host of problems, including compound precipitation, inaccurate concentration measurements, and ultimately, misleading biological data.[4] Understanding the underlying physicochemical properties of your specific picolinamide derivative is the first and most critical step in developing an effective solubilization strategy.
Picolinamide itself has a pKa of approximately 2.10, indicating that the pyridine nitrogen is weakly basic and will be protonated at very low pH.[5][6] The amide functional group imparts a degree of polarity, but the overall solubility is heavily influenced by the nature of the substituents on the pyridine ring and the amide nitrogen. Many derivatives are hydrophobic, leading to their limited solubility in aqueous buffers commonly used for in vitro assays.
This guide will walk you through a systematic approach to tackling these solubility challenges, from initial stock solution preparation to final assay plate setup.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the handling of picolinamide derivatives.
Q1: My picolinamide derivative, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What's happening?
A: This is a classic case of a compound "crashing out" of solution. Your derivative is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of your culture medium. When the concentrated DMSO stock is rapidly diluted, the DMSO disperses, and the local concentration of your compound exceeds its aqueous solubility limit, causing it to precipitate.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%. However, the tolerance of your specific cell line to DMSO should always be determined empirically by running a vehicle control experiment.
Q3: Can I just sonicate my cloudy solution to get the compound to dissolve?
A: While sonication can help to break up aggregates and transiently increase dissolution, it is often a temporary fix. If the compound's concentration is above its thermodynamic solubility limit in the given solvent, it will likely precipitate out again over time. Sonication is best used as an aid during the initial dissolution in a suitable stock solvent, not as a remedy for insolubility in the final aqueous buffer.
Q4: I've tried everything and my compound still won't dissolve. What are my next steps?
A: If you've exhausted the common solubilization techniques outlined in this guide, it may be necessary to consider more advanced formulation strategies. These can include the use of cyclodextrins, lipid-based formulations, or creating a salt form of your compound if it has an ionizable group. It may also be worthwhile to consult with a formulation scientist to develop a custom solution for your specific derivative.
Troubleshooting Guide: From Cloudy Solutions to Clear Results
This section provides a systematic approach to troubleshooting common solubility problems. Follow these steps to diagnose and resolve issues with your picolinamide derivatives.
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
Symptoms:
-
The solution becomes cloudy or hazy immediately after adding the DMSO stock.
-
Visible particles or a film appears at the bottom or on the walls of the tube/plate.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility | The final concentration of the compound in the aqueous buffer is higher than its intrinsic solubility. | 1. Lower the Final Concentration: Test a range of lower concentrations to find the maximum soluble concentration. 2. Use a Co-solvent Gradient: Instead of a single dilution, perform a serial dilution, gradually increasing the proportion of aqueous buffer to DMSO. |
| Rapid Solvent Change | The abrupt change from a high-DMSO environment to a high-aqueous environment causes the compound to "crash out." | 1. Slow, Dropwise Addition: Add the DMSO stock solution slowly to the aqueous buffer while gently vortexing or stirring. 2. Pre-warm the Aqueous Buffer: Warming the buffer to the assay temperature (e.g., 37°C) can sometimes improve solubility. |
| pH Mismatch | The pH of the aqueous buffer is not optimal for the solubility of your picolinamide derivative. | 1. Determine the Compound's pKa: If not known, predict it using software or perform an experimental determination. 2. Adjust Buffer pH: For basic derivatives, a slightly acidic pH may improve solubility. For acidic derivatives, a slightly basic pH may be beneficial. Test a range of pH values around the compound's pKa. |
| Buffer Composition | Certain salts or components in the buffer may be interacting with your compound, reducing its solubility. | 1. Try Different Buffer Systems: Test alternative buffers (e.g., PBS, Tris, HEPES) to see if solubility improves. 2. Avoid High Salt Concentrations: If possible, reduce the salt concentration of your buffer. |
Issue 2: Compound Precipitates Over Time in the Incubator
Symptoms:
-
The solution is initially clear but becomes cloudy or forms a precipitate after a period of incubation.
-
Inconsistent results are observed between replicate wells or plates.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial dilution created a supersaturated solution that is thermodynamically unstable and precipitates over time. | 1. Lower the Working Concentration: The initial concentration may be too close to the solubility limit. 2. Incorporate a Solubility Enhancer: Consider adding a low concentration of a biocompatible surfactant (e.g., Tween® 20, Pluronic® F-68) or a cyclodextrin to your assay medium. |
| Temperature-Dependent Solubility | The compound is less soluble at the incubation temperature than at the temperature at which the solution was prepared. | 1. Equilibrate at Assay Temperature: Ensure all solutions are equilibrated at the final incubation temperature before adding to the cells. 2. Prepare Fresh Solutions: Prepare the final dilutions immediately before use to minimize the time for precipitation to occur. |
| Interaction with Media Components | Components in the cell culture medium, such as serum proteins, can interact with the compound and cause it to precipitate. | 1. Reduce Serum Concentration: If your assay allows, try reducing the percentage of serum in the medium. 2. Use Serum-Free Medium for Dilution: Prepare the final dilution in serum-free medium and then add it to the cells in serum-containing medium. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of a picolinamide derivative in DMSO.
Materials:
-
Picolinamide derivative (solid)
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Tare the Vial: Accurately weigh an empty, clean, and dry vial on an analytical balance.
-
Weigh the Compound: Carefully add the desired amount of the picolinamide derivative to the tared vial and record the exact weight.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolve the Compound: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes.
-
Final Inspection: After sonication, visually inspect the solution again for clarity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Determining the Maximum Aqueous Solubility (Kinetic Solubility Assay)
This protocol provides a method to estimate the kinetic solubility of your picolinamide derivative in your assay buffer.
Materials:
-
Concentrated DMSO stock solution of the picolinamide derivative
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
96-well plate (non-binding surface recommended)
-
Plate reader capable of detecting light scatter or a nephelometer
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of your compound in DMSO.
-
Transfer to Assay Buffer: In a separate 96-well plate, add your aqueous assay buffer to each well. Then, using a multichannel pipette, transfer a small volume of the DMSO serial dilutions to the corresponding wells of the buffer plate. The final DMSO concentration should be consistent across all wells and match the final concentration in your assay.
-
Mix and Incubate: Mix the plate gently and incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure Light Scatter: Measure the light scatter (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Determine the Solubility Limit: The concentration at which a significant increase in light scatter is observed corresponds to the kinetic solubility limit of the compound under those conditions.
Visualization of Concepts
Decision-Making Workflow for Solubility Troubleshooting
The following diagram illustrates a logical workflow for addressing solubility issues with picolinamide derivatives.
Caption: A workflow for troubleshooting solubility issues with picolinamide derivatives.
The "Crashing Out" Phenomenon
This diagram illustrates why a compound that is soluble in an organic solvent can precipitate when diluted into an aqueous buffer.
Caption: The process of compound precipitation upon rapid solvent change.
By applying the principles and techniques outlined in this guide, you will be better equipped to manage the solubility of your picolinamide derivatives, leading to more accurate and reliable data in your in vitro assays. For further assistance, please do not hesitate to contact our technical support team.
References
- ChemBK. 2-Picolinamide.
- Gao X-h, Liu L-b, Liu H-r, et al. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018;33(1):131-139.
- Kim HY, Park EJ, Lee S-K, et al. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters. 2015;25(3):544-548.
- Kim HY, Park EJ, Lee S-K, et al. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters. 2015;25(8):1679-1683.
- Kumar A, Singh S, Singh R, et al. In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. 2013;6(2):135-143.
- Kumar L, Verma S. Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. 2021;8(2):78-86.
- Masquelin T, O'Dowd H, Spring DR. The reductive cleavage of picolinic amides. Tetrahedron Letters. 2015;56(30):4473-4476.
- PubChem. 2-Pyridinecarboxamide. National Center for Biotechnology Information.
- Surov AO, Volkova TV, Manin AN, et al. Structure and physicochemical characterization of a naproxen–picolinamide cocrystal. Acta Crystallographica Section C Structural Chemistry. 2017;73(3):168-175.
- van der Westhuyzen R, Winks S, Wilson D, et al. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. eLife. 2017;6:e22873.
- Di L, Kerns EH. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. 2006;11(9-10):446-451.
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- 5. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]
- 6. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, chemists, and professionals in drug development who are encountering challenges with SNAr reaction yields. Here, we move beyond simple procedural lists to delve into the mechanistic reasoning behind common issues and provide robust, field-tested solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding SNAr reactions, providing concise, expert-backed answers.
Q1: Why is my SNAr reaction failing or giving a very low yield?
Low yields in SNAr reactions typically stem from a few core issues: insufficient activation of the aromatic ring, a nucleophile that is not reactive enough, suboptimal reaction conditions (solvent, temperature, base), or the presence of interfering substances like water.[1] A systematic evaluation of each of these factors is the most effective troubleshooting approach.
Q2: How do I choose the right electron-withdrawing group (EWG) to activate my aromatic ring?
The SNAr reaction relies on the stabilization of a negative charge in the intermediate stage, known as the Meisenheimer complex.[2][3][4] Strong electron-withdrawing groups (EWGs) are essential for this stabilization. The most effective EWGs are nitro (-NO2), cyano (-CN), and acyl (-COR) groups.[5] For the reaction to proceed efficiently, these groups must be positioned ortho or para to the leaving group.[3][6][7] A meta positioning does not allow for resonance stabilization of the Meisenheimer complex, leading to a significantly slower or non-existent reaction.[2][3][4]
Q3: I thought fluorine was a poor leaving group. Why is it often the best for SNAr reactions?
This is a crucial distinction between SNAr and SN2 reactions. In an SN2 reaction, the rate-determining step involves the breaking of the carbon-leaving group bond. In contrast, the rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[2][6][8] Fluorine's high electronegativity makes the carbon it's attached to highly electrophilic and thus more susceptible to nucleophilic attack. This significantly accelerates the formation of the intermediate, making fluoride an excellent leaving group in this context.[5][6][9] The general order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I, the reverse of what is seen in SN2 reactions.[5][8]
Q4: What is the role of the base in an SNAr reaction and how do I select the right one?
A base often plays a critical role in SNAr reactions, primarily in two ways:
-
Deprotonation: For neutral nucleophiles like alcohols or amines, a base is required to deprotonate them, thereby increasing their nucleophilicity.
-
Scavenging: The reaction can generate acidic byproducts (e.g., HF when using a fluoride leaving group) that can protonate the nucleophile, rendering it inactive. The base neutralizes these acids.
Commonly used bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and for alcohol nucleophiles, stronger bases like sodium hydride (NaH) may be necessary.[1] The choice of base depends on the pKa of the nucleophile and the solvent used.
Q5: Can the solvent really have that much of an impact on my reaction?
Absolutely. The choice of solvent is critical for a successful SNAr reaction. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred.[9] These solvents can effectively dissolve the reactants and stabilize the charged Meisenheimer intermediate without strongly solvating the nucleophile, which would decrease its reactivity.[9][10] Protic solvents, like water or alcohols, can solvate the nucleophile through hydrogen bonding, reducing its effectiveness and should generally be avoided unless they are also the nucleophile.[11]
Section 2: Troubleshooting Guide: From Low Conversion to Complex Mixtures
This guide provides a structured approach to diagnosing and solving common problems encountered during SNAr experiments.
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following possibilities:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Temperature | The reaction may have a high activation energy that has not been overcome at the current temperature. | Gradually increase the reaction temperature in 10-20°C increments, while monitoring for any signs of decomposition.[1] |
| Weak Nucleophile/Base | The nucleophile may not be reactive enough, or the base may be too weak to deprotonate it effectively. | If using a neutral nucleophile, switch to a stronger base (e.g., from K₂CO₃ to NaH for an alcohol).[1] Alternatively, consider using a more inherently nucleophilic reagent. |
| Inappropriate Solvent | A non-polar or protic solvent can inhibit the reaction by failing to stabilize the intermediate or by deactivating the nucleophile. | Switch to a polar aprotic solvent like DMF or DMSO.[1][9] Ensure the solvent is anhydrous. |
| Degraded Reagents | The starting aryl halide or the nucleophile may have degraded during storage. | Verify the purity of your starting materials using techniques like NMR or GC-MS. Use freshly opened or purified reagents.[1] |
| Steric Hindrance | Bulky groups near the reaction site on either the aromatic ring or the nucleophile can physically block the nucleophilic attack.[9] | If possible, use a less sterically hindered nucleophile or a substrate with smaller adjacent groups. |
Issue 2: Formation of Multiple Products and Byproducts
A complex reaction mixture indicated by techniques like TLC or LC-MS suggests side reactions are occurring.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Water | Water can act as a competing nucleophile, leading to the formation of undesired hydroxy-substituted byproducts.[1] | Use anhydrous solvents and reagents. Dry glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions of the Nucleophile | The nucleophile may be unstable under the reaction conditions and could be reacting with itself or the solvent. | Review the stability of your nucleophile at the reaction temperature. Consider protecting other reactive functional groups on the nucleophile that are not intended to participate in the SNAr reaction. |
| Di-substitution or Further Reactions | The initial product of the SNAr reaction may be susceptible to further nucleophilic attack. | Try using milder reaction conditions, such as a lower temperature, a weaker base, or a shorter reaction time.[9] |
| Nitro Group Reduction | If your activating group is a nitro group, unintended reduction can occur, which deactivates the substrate. | Ensure that no reducing agents are present in your reagents or solvents. Check the purity of all materials. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low-yield SNAr reactions.
Caption: A troubleshooting workflow for low-yield SNAr reactions.
Section 3: Detailed Protocols and Mechanistic Insights
A deeper understanding of the reaction mechanism can inform better experimental design.
The SNAr Mechanism: Addition-Elimination
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][6]
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group. This is typically the rate-determining step as it involves the temporary loss of aromaticity in the ring.[2][6] This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][6]
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. This step is generally fast.
Visualizing the SNAr Mechanism
The following diagram illustrates the key steps of the addition-elimination mechanism.
Caption: The addition-elimination mechanism of an SNAr reaction.
Experimental Protocol: A General Procedure for SNAr with an Amine Nucleophile
This protocol provides a starting point for the reaction of an activated aryl fluoride with a primary or secondary amine.
Materials:
-
Activated aryl fluoride (e.g., 1-fluoro-2,4-dinitrobenzene)
-
Amine nucleophile
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
Procedure:
-
Setup: Assemble the reaction apparatus (flask and condenser) and ensure it is dry. Purge the system with an inert gas.
-
Reagents: To the flask, add the activated aryl fluoride (1.0 eq), the amine nucleophile (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Solvent: Add anhydrous DMF to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Stir the mixture at room temperature or heat to the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: This is a general procedure and may require optimization for specific substrates and nucleophiles.
References
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- JoVE. (2025, May 22). Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr).
- The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
- Singh, R., & Kass, S. R. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of organic chemistry, 78(19), 9879–9888. [Link]
- WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(14), 2881–2884. [Link]
- LibreTexts Chemistry. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
- BYJU'S. (n.d.). Nucleophilic Aromatic substitution.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Crystallization of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (CAS 757251-39-1). This guide is designed for researchers, chemists, and process development professionals who are encountering the common but challenging issue of "oiling out" or liquid-liquid phase separation during the crystallization of this key pharmaceutical intermediate. Our goal is to provide a framework for understanding, diagnosing, and resolving this phenomenon through a series of targeted FAQs and validated troubleshooting protocols.
Introduction: The Challenge of "Oiling Out"
This compound is a crucial building block in the synthesis of multikinase inhibitors like Regorafenib[1][2]. Achieving high purity and a crystalline, easily filterable solid is paramount for downstream applications. However, its molecular structure—featuring aromatic rings, an amide linkage, and a fluorine substituent—can present unique crystallization challenges.
"Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid phase instead of an ordered solid lattice[3][4]. This uncontrolled separation often traps impurities, leads to the formation of amorphous solids with poor handling characteristics, and ultimately compromises yield and product quality[4][5]. This guide provides a systematic approach to overcome this kinetic hurdle.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
Q1: What exactly is "oiling out" and why is it detrimental to my process?
A: "Oiling out," technically known as liquid-liquid phase separation (LLPS), occurs when the energy barrier to form a disordered, solute-rich liquid phase is lower than the barrier to form an ordered, crystalline solid phase[4][6]. When a solution becomes highly supersaturated, molecules may aggregate into liquid droplets rather than aligning into a crystal lattice[5].
This is problematic for several reasons:
-
Purity Reduction: The liquid "oil" is an excellent solvent for impurities, which become entrapped when the oil eventually solidifies, often into an amorphous state[4][7].
-
Poor Physical Form: The resulting product is often a glassy, sticky, or unmanageable solid that is difficult to filter, wash, and dry effectively[3].
-
Process Irreproducibility: Oiling out is a kinetically controlled event that is highly sensitive to minor variations in cooling rate, mixing, and concentration, making the process difficult to scale up reliably[4].
Q2: Are there specific properties of this compound that make it prone to this issue?
A: Yes, the physicochemical properties of this molecule contribute to its tendency to oil out.
| Property | Value | Implication for Crystallization |
| Molecular Weight | 261.25 g/mol [8] | Moderately sized molecule. |
| Melting Point | 141.5-143 °C[1][9] | Oiling out is common when the solution temperature is higher than the compound's melting point (which can be depressed by impurities). If crystallization is attempted from a high-boiling point solvent, the solution may still be above this temperature when supersaturation is reached. |
| Solubility | Sparingly soluble in DMSO; slightly soluble in methanol and chloroform[9][10]. Low solubility in water[1]. | Requires careful selection of solvent/anti-solvent systems. The use of strong solvents may require a large volume of anti-solvent or a significant temperature drop, both of which can generate high supersaturation rapidly. |
| Structure | Aromatic amide with a fluorine substituent[1][8]. | Aromatic amides can form strong intermolecular hydrogen bonds, but the overall molecular shape and the presence of the fluorine atom can influence packing efficiency in the crystal lattice[11]. Fluorine substitution is known to significantly alter physical properties and crystallization behavior[12][13]. |
Q3: What is the relationship between supersaturation, the "metastable zone," and oiling out?
A: Supersaturation is the primary driving force for all crystallization[14][15]. It is a non-equilibrium state where the concentration of a solute in a solution exceeds its equilibrium solubility. This state can be divided into two key regions:
-
Metastable Zone: A region of moderate supersaturation where spontaneous crystal formation is unlikely. However, if seed crystals are present, they will grow. Operating within this zone is ideal for controlled crystallization[16][17].
-
Labile Zone: A region of high supersaturation where the system is highly unstable. Here, spontaneous nucleation (the formation of new crystals) or oiling out can occur rapidly and uncontrollably[4][17].
Oiling out is a classic sign that your process has entered the labile zone too quickly, bypassing the desired metastable zone where controlled crystal growth occurs.
Part 2: Diagnostic and Troubleshooting Guide
This section provides a logical workflow and detailed protocols to systematically address and prevent oiling out.
Logical Workflow for Troubleshooting
The first step when encountering an oiling out event is to diagnose the potential cause and apply a corrective action. The following workflow provides a decision-making framework.
Q4: I've just seen my compound oil out. What are the immediate steps to salvage the batch?
A: If you observe oil formation, you can often recover the batch without starting over completely.
Protocol: Emergency Recovery from Oiling Out
-
Stop Cooling: Immediately cease cooling or anti-solvent addition.
-
Re-heat: Gently re-heat the mixture until all the oil has redissolved, creating a clear solution.
-
Dilute: Add an additional 10-20% of the primary ("good") solvent to decrease the concentration slightly. This will push the solubility curve, requiring a lower temperature to be reached before saturation occurs, giving you a wider margin of error[3][7].
-
Re-attempt Crystallization: Proceed with one of the controlled methods described below (e.g., slower cooling, seeding).
Q5: How can I design a robust crystallization process to prevent oiling out from the start?
A: Prevention relies on controlling the rate at which supersaturation is generated. The following strategies are key.
Strategy 1: Control the Rate of Supersaturation Generation
High supersaturation is the primary cause of oiling out[16][17]. By generating it slowly, you allow molecules the time to integrate into a growing crystal lattice rather than crashing out as a liquid.
Protocol 1.1: Optimized Cooling Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol, acetonitrile[18]) to achieve a clear solution.
-
Slow Cooling (Phase 1): Cool the solution at a controlled, slow rate (e.g., 5-10 °C per hour) to a temperature just below the saturation point. This is the critical phase for nucleation.
-
Seeding (Optional but Recommended): Once the solution is slightly cloudy or has reached the target seeding temperature, introduce seed crystals (see Protocol 2.1).
-
Slow Cooling (Phase 2): Continue to cool slowly (10-20 °C per hour) to allow for controlled crystal growth.
-
Hold Period: Hold the resulting slurry at the final, low temperature (e.g., 0-5 °C) for 1-2 hours to maximize yield before filtration.
Protocol 1.2: Optimized Anti-Solvent Crystallization Anti-solvent addition creates very high localized supersaturation if done too quickly[19][20].
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., DMSO).
-
Temperature Control: Maintain the solution at a constant, slightly elevated temperature.
-
Slow Addition: Add the anti-solvent (e.g., water[1]) dropwise or via a syringe pump over a prolonged period (e.g., 1-4 hours). Ensure vigorous stirring to dissipate localized supersaturation.
-
Seeding: If possible, add seed crystals to the solution just before or during the initial phase of anti-solvent addition.
-
Digestion: After the full volume of anti-solvent has been added, allow the slurry to stir at the final temperature for 1-2 hours to allow the crystals to mature.
Strategy 2: Implement a Seeding Protocol
Seeding is a powerful technique to bypass the unpredictable nature of primary nucleation and ensure crystallization occurs within the metastable zone[16][21].
Protocol 2.1: Preparing and Using Seed Crystals
-
Obtain Seeds: Generate a small batch of high-quality crystalline material using very slow evaporation or cooling. If necessary, purify this small batch to ensure the seeds are of the desired polymorphic form.
-
Prepare the Batch: Dissolve your main batch of crude material and cool it to a temperature where it is saturated or just slightly supersaturated (within the metastable zone). The solution should still be clear.
-
Add Seeds: Add a small amount (0.1-2% by weight) of the seed crystals to the solution.
-
Allow Growth: Maintain the temperature for a period (e.g., 30-60 minutes) to allow the seeds to establish growth before continuing with a slow cooling profile as described in Protocol 1.1.
Strategy 3: Solvent System Optimization
The choice of solvent is critical. An ideal solvent will have a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Protocol 3.1: Systematic Solvent Screening
-
Selection: Choose a range of solvents with varying polarities. For amides, polar protic and aprotic solvents are often effective[18].
-
Testing: In small vials, attempt to dissolve a known amount of your compound (e.g., 50 mg) in a set volume of solvent (e.g., 0.5 mL) at room temperature and then with heating.
-
Observation: Note the solubility at both temperatures. A good candidate will dissolve fully when hot but show significant precipitation upon slow cooling to room temperature and then to 0 °C.
-
Evaluation: Screen for solvents that produce crystalline solids rather than oils upon cooling.
Table of Potential Solvents for Screening
| Solvent Class | Examples | Rationale |
|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic; often provide good solubility curves for amides. |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic; good solvating power. |
| Nitriles | Acetonitrile | Polar aprotic; often yields high-quality crystals for amides[18]. |
| Esters | Ethyl Acetate | Medium polarity; can be effective in co-solvent systems. |
| Ethers | 1,4-Dioxane, THF | Can be useful, though care must be taken with peroxide formation. |
| Co-Solvent Systems | e.g., Methanol/Water, Acetone/Hexane | Using a combination of a "good" solvent and a miscible "anti-solvent" allows for fine-tuning of solubility and can prevent oiling out[3][22]. |
Part 3: Advanced Considerations
Q6: I've tried controlling supersaturation, but I still see some oiling. Could impurities be the cause?
A: Absolutely. Impurities can significantly depress the melting point of your compound[7][23]. If the melting point of the impure mixture is lower than the temperature of your solution when it becomes supersaturated, it will separate as a liquid (oil) instead of a solid.
Solution:
-
Pre-purification: If you suspect significant impurities, consider an upstream purification step. A common method is to treat a solution of the crude material with activated charcoal to remove colored or highly polar impurities before crystallization[7][23].
-
Analysis: Use techniques like HPLC or ¹H NMR to assess the purity of your crude material before and after crystallization to understand impurity rejection.
Q7: I added seed crystals, but they either dissolved or appeared to turn into oil. What went wrong?
A: This indicates that the solution was not yet supersaturated when the seeds were added, or that the system is so prone to oiling that even the seeds act as nucleation sites for the liquid phase.
Troubleshooting Steps:
-
Verify Supersaturation: Ensure you are adding seeds at a temperature where the solution is genuinely in the metastable zone. You may need to cool the solution further before seeding.
-
Increase Seed Load: Try increasing the amount of seed material to provide more surface area for growth[6].
-
Slurry Seeding: Create a slurry of seed crystals in a small amount of anti-solvent. Then, add your dissolved compound solution to this seed slurry very slowly. This ensures seeds are always present as supersaturation is generated[6].
Q8: Does the fluorine atom in the molecule have a specific impact on crystallization?
A: Yes, the fluorine substituent has a profound impact. While small, it is highly electronegative and larger than a hydrogen atom, which can significantly alter intermolecular interactions, crystal packing, melting point, and mesophase behavior[13]. In some systems, fluorine can promote crystallization, while in others it can lead to more complex phase behavior or even vitrification (glass formation)[12][24]. This inherent complexity underscores the need for careful screening and control of crystallization parameters.
References
- Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
- Yao, Z., et al. (2012). Crystal Shape Control by Manipulating Supersaturation in Batch Cooling Crystallization. Crystal Growth & Design.
- Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
- International Journal of Pharmaceutical and Bio-Medical Science. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- RM@Schools. (n.d.). Antisolvent Crystallization.
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- ACS Publications. (2007). Polymorphism and Pseudopolymorphism of an Aromatic Amide.
- Mettler Toledo. (n.d.). Kinetics of Crystallization in Supersaturation.
- PubMed. (1990). Effect of fluoride on crystal growth of calcium apatites in the presence of a salivary inhibitor.
- ACS Publications. (2011). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides.
- Chemjobber. (2012). Process Wednesday: Oiling out.
- ACS Publications. (2011). Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs.
- Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
- NIH. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization.
- NIH. (2015). Optimization of crystallization conditions for biological macromolecules.
- NIH. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals.
- Chemical Journal of Chinese Universities. (n.d.). Synthesis of Liquid Crystalline Aromatic Amide Compounds.
- OSTI.GOV. (2006). Effects of fluorine on crystallization, structure and performances of lithium aluminosilcate glass ceramic.
- PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.
- ResearchGate. (2013). Effect of fluorine content on glass stability and the crystallisation mechanism for glasses in the SiO2-CaO-K2O-F system.
- Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency.
- Royal Society of Chemistry. (2007). Fluorinated liquid crystals – properties and applications.
- Molnova. (n.d.). N-methylpicolinamide.
- Journal of the Chinese Chemical Society. (1997). Synthesis of novel liquid crystal compounds with aromatic amide mesogenic cores.
- ResearchGate. (2020). What is the best technique for amide purification?.
- ResearchGate. (n.d.). Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 ).
Sources
- 1. This compound | 757251-39-1 [chemicalbook.com]
- 2. This compound , 97% , 757251-39-1 - CookeChem [cookechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID 46835219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 757251-39-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound CAS#: 757251-39-1 [m.chemicalbook.com]
- 11. Synthesis of Liquid Crystalline Aromatic Amide Compounds [cjcu.jlu.edu.cn]
- 12. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. mt.com [mt.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 23. brainly.com [brainly.com]
- 24. Effects of fluorine on crystallization, structure and performances of lithium aluminosilcate glass ceramic (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Scaling Up the Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Welcome to the technical support center for the synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important pharmaceutical intermediate. As an intermediate for the multi-kinase inhibitor Regorafenib, ensuring a robust and scalable synthesis is critical.[1]
Synthesis Overview
The synthesis of this compound typically proceeds via a multi-step route. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-N-methylpicolinamide and 4-amino-3-fluorophenol. This is often preceded by the synthesis of the picolinamide starting material and may involve a final reduction step if a nitro-analogue of the aminophenol is used.
Below is a general workflow diagram illustrating the key stages of the synthesis.
Caption: Decision tree for troubleshooting low yield in the SNAr reaction.
Issue 3: Challenges in the Nitro Group Reduction Step (If Applicable)
Question: We are using 4-nitro-3-fluorophenol as a starting material and are having trouble with the subsequent nitro group reduction. The reaction is either incomplete or we are seeing side products. What are the best practices for this reduction?
Answer:
The reduction of an aromatic nitro group to an amine is a fundamental transformation, but it can be challenging, especially in the presence of other functional groups. [2] Common Reduction Methods and Troubleshooting:
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂): This is a clean and efficient method.
-
Incomplete Reaction:
-
Catalyst Activity: Ensure the catalyst is not poisoned. Certain functional groups (e.g., thiols) can deactivate the catalyst. Use a fresh batch of catalyst if necessary.
-
Hydrogen Pressure: For stubborn reductions, increasing the hydrogen pressure can be effective.
-
Solvent: The choice of solvent can impact the reaction rate. Protic solvents like ethanol or methanol are often good choices.
-
-
Side Reactions:
-
Debromination/Dechlorination: If other halogens are present on the molecule, they may be susceptible to hydrogenolysis. Using specific catalysts or additives can sometimes mitigate this.
-
-
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): A classic and robust method.
-
Incomplete Reaction:
-
Metal Surface Area: Ensure the metal is in a fine powder form to maximize surface area.
-
Acid Concentration: The concentration of the acid is crucial for the reaction rate.
-
-
Work-up Issues: The work-up for these reactions can be cumbersome due to the formation of metal salts. Careful pH adjustment and filtration are necessary.
-
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenation | Clean, high yielding. | Catalyst can be expensive and sensitive to poisoning. Requires specialized equipment for high pressure. |
| Fe/HCl | Inexpensive, reliable. | Work-up can be difficult. Not always suitable for acid-sensitive substrates. |
| SnCl₂/HCl | Milder than Fe/HCl. | Stoichiometric amounts of tin salts are generated as waste. |
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of the final product required for use as a pharmaceutical intermediate?
A1: For use as a pharmaceutical intermediate, the purity of this compound should generally be high, typically >99.0% as determined by HPLC. The levels of any specific impurities should be well below the limits set by regulatory guidelines.
Q2: How can I best purify the crude product on a large scale?
A2: Crystallization is the most common and effective method for purifying the final product on a large scale. A suitable solvent system needs to be developed. A common approach is to dissolve the crude product in a good solvent at an elevated temperature and then add an anti-solvent to induce crystallization upon cooling. The product has been reported to be a brown solid after initial precipitation. Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes, several safety precautions are essential:
-
Thionyl Chloride/Oxalyl Chloride: These reagents used for acid chloride formation are highly corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hydride: This is a flammable solid and reacts violently with water. Use it under an inert atmosphere and handle it with care.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate high-pressure equipment and ensure there are no ignition sources.
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Wear appropriate gloves and handle them in a fume hood.
Q4: Can you provide a general experimental protocol for the SNAr coupling step?
A4: The following is a general, non-optimized protocol that should be adapted and optimized for your specific scale and equipment.
Experimental Protocol: SNAr Coupling
-
Reaction Setup: To a clean, dry, multi-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add 4-amino-3-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Heating: Heat the mixture to 80 °C with stirring.
-
Addition of Picolinamide: In a separate flask, dissolve 4-chloro-N-methylpicolinamide (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Maintain the reaction temperature at 80-90 °C and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture to precipitate the crude product. * Stir the resulting slurry for 1-2 hours.
-
Filter the solid, wash with water, and then with a non-polar solvent like hexane to remove non-polar impurities.
-
-
Purification: Dry the crude product under vacuum. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/water).
References
- ResearchGate. Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 ).
- PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.
- MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents.
- ResearchGate. Why did my amide syntesis does not work?.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
Sources
Resolving co-eluting impurities in HPLC analysis of Regorafenib
A Troubleshooting Guide to Resolving Co-eluting Impurities
Welcome to the technical support guide for the HPLC analysis of Regorafenib. This resource, designed for researchers, analytical scientists, and drug development professionals, provides in-depth, experience-driven answers to common challenges encountered when resolving co-eluting impurities in Regorafenib samples. As Senior Application Scientists, we understand that robust and reliable analytical methods are critical for ensuring drug quality and safety. This guide moves beyond simple procedural steps to explain the scientific rationale behind each troubleshooting strategy, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities of Regorafenib, and why are they challenging to separate?
Regorafenib, an oral multi-kinase inhibitor, can have several related substances originating from its synthesis or degradation.[1][2] Common impurities include process-related impurities like Regorafenib N-Oxide (Metabolite M-2), Regorafenib desmethyl N-oxide (Metabolite M-5), and various precursors or reaction byproducts.[3][4][5][6] Additionally, forced degradation studies show that Regorafenib is susceptible to degradation under hydrolytic (acidic, basic) and oxidative conditions, leading to several degradation products (DPs).[2][7]
The Challenge of Co-elution:
The primary analytical challenge stems from the structural similarity between Regorafenib and its impurities. Many impurities are simple modifications of the parent molecule (e.g., oxidation, demethylation), resulting in very similar physicochemical properties such as polarity, pKa, and UV absorbance.[4][8] This similarity leads to nearly identical retention behavior on a standard reversed-phase (RP-HPLC) column, causing peaks to overlap or co-elute completely. For instance, the European Pharmacopoeia (Ph. Eur.) 10.4 method was found to be incapable of simultaneously detecting seven known impurities, highlighting the difficulty in achieving adequate separation.[1]
Q2: My chromatogram shows a broad or shouldered Regorafenib peak. How can I definitively confirm co-elution?
A non-symmetrical peak is a strong indicator of a hidden impurity. Before spending significant time on method development, it's crucial to confirm that you are dealing with co-elution and not another issue (e.g., poor column health, sample solvent effects).
The Solution: Peak Purity Analysis with a Photodiode Array (PDA) Detector
A PDA detector is the most effective tool for this purpose. It acquires full UV-Vis spectra at multiple points across each eluting peak. If the peak represents a single, pure compound, the spectra taken at the upslope, apex, and downslope of the peak will be identical.
-
Sample Preparation: Prepare a sample of Regorafenib with the suspected impurity at a concentration that gives a strong detector response (e.g., 0.1 mg/mL).
-
Chromatographic Run: Run the sample using your current HPLC method. Ensure the PDA detector is set to collect data across a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Use your chromatography data system (CDS) software to perform a peak purity analysis on the Regorafenib peak.
-
The software will generate a "purity angle" or "purity factor" and a "threshold angle."
-
Interpretation:
-
Purity Angle < Threshold Angle: The peak is spectrally pure, and co-elution is unlikely. The peak shape issue may be due to other factors.
-
Purity Angle > Threshold Angle: The peak is spectrally heterogeneous, confirming the presence of one or more co-eluting impurities.
-
-
Q3: I've confirmed co-elution. What are the most critical HPLC parameters to adjust for improving resolution?
When facing co-elution, the goal is to alter the selectivity (α) of the chromatographic system. Selectivity describes the ability of the system to differentiate between two analytes. Even small changes in selectivity can have a large impact on resolution. The key parameters to investigate are the mobile phase composition (organic modifier and pH) and the stationary phase chemistry.
The following diagram illustrates a systematic approach to method development for resolving co-eluting peaks.
Caption: Relationship between HPLC parameters and chromatographic selectivity.
By systematically exploring these parameters—starting with the mobile phase and progressing to the stationary phase—you can effectively manipulate the chromatographic selectivity to resolve even the most challenging co-eluting impurities in your Regorafenib analysis.
References
- Li, Y., Wang, Y., Zhang, Y., & Shu, C. (2022). Development and validation of a simple and sensitive HPLC method for the determination of related substances in regorafenib tablets. Analytical Sciences, 38(3), 591–599.
- Alfa Omega Pharma. (n.d.). Regorafenib Impurities | 755037-03-7 Certified Reference Substance.
- Roberts, J. C., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Journal of Chromatography B, 1092, 436-442.
- Wang, L., et al. (2018). Determination of related substances in regorafenib by HPLC. Chinese Journal of New Drugs.
- Zhang, Y., et al. (2022). Development and validation of a simple and sensitive HPLC method for the determination of related substances in regorafenib tablets. ResearchGate.
- G, S., et al. (2020). RP-HPLC Method Development and Validation of Regorafenib in pure Form and Pharmaceutical Dosage Form. Asian Journal of Research in Chemistry, 13(1), 35-39.
- Kishore, G. (2012). A Validated RP-HPLC Method for Estimation of Regorafenib in Bulk and Tablet Dosage Form. The Experiment, 3(1), 174-181.
- Kasina, S., et al. (2021). Quantitative Methods for The Trace Level Determination of Potential Genotoxic Impurities in Anti-Cancer Drug, Regorafenib Using Gas Chromatography with Mass Spectrometry (GC-MS). International Journal of Pharmacy and Pharmaceutical Research, 22(1), 111-134.
- Kumar, A., et al. (2017). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. RSC Advances, 7(57), 35967-35981.
- Illedula, M., et al. (2019). METHOD DEVELOPMENT AND VALIDATION OF REGORAFENIB BY RP-HPLC METHOD IN PURE FORM AND PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 587-600.
- National Center for Biotechnology Information. (n.d.). Regorafenib. PubChem Compound Database.
- Ohtsu, Y., et al. (2016). Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection. Biomedical Chromatography, 30(10), 1611-1617.
- Li, Y., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Chemistry, 10, 963649.
Sources
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- 2. Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regorafenib Impurities | 755037-03-7 Certified Reference Substance [alfaomegapharma.com]
- 4. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regorafenib | 755037-03-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Regorafenib CAS#: 755037-03-7 [m.chemicalbook.com]
How to improve the stability of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Welcome to the technical support center for 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (CAS 757251-39-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and successful application of this compound in your experiments. As a key intermediate in the synthesis of multi-kinase inhibitors like Regorafenib, maintaining its integrity is paramount.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary degradation pathways for this compound?
-
What are the ideal storage conditions?
-
How does pH affect its stability?
-
Is the compound sensitive to light?
-
What are the initial signs of degradation?
-
-
Troubleshooting Guides
-
Issue: Unexpected Impurities Detected by HPLC
-
Issue: Color Change of the Solid Compound
-
Issue: Poor Reproducibility in Reaction Yields
-
-
Experimental Protocols
-
Protocol 1: Forced Degradation Study
-
Protocol 2: Stability-Indicating HPLC Method Development
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which contains an aromatic amine, an amide, and an ether linkage, the primary degradation pathways are oxidation, hydrolysis, and photolysis.
-
Oxidation: The aromatic amine group is susceptible to oxidation, which can be catalyzed by air (oxygen), metal ions, or light. This [3][4][5]can lead to the formation of colored impurities, such as nitroso or nitro derivatives, and can also result in polymerization.
-
[3][4]Hydrolysis: The amide bond in the picolinamide moiety can undergo hydrolysis, especially under strong acidic or basic conditions, to yield the corresponding carboxylic acid and methylamine. The e[6][7][8][9]ther linkage is generally more stable but can be cleaved under harsh conditions.
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation, leading to a variety of breakdown products.
[10][11][12][13][14]Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place under an inert atmosphere.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature or below (-20°C for long-term storage) | Lower temperatures slow down the rates of all chemical degradation reactions. |
| [10][11][12]Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the sensitive aromatic amine group. |
| [13][14][15][16]Light | Amber vial or light-proof container | Protects the compound from photolytic degradation. |
| [17][14]Moisture | Tightly sealed container with a desiccant | Minimizes hydrolysis of the amide bond. |
##[14][18][19]# Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly influenced by pH. Both acidic and alkaline conditions can accelerate the hydrolysis of the amide bond. It is[6][7][20][21] advisable to maintain solutions at a neutral pH whenever possible. If the experimental conditions require acidic or basic environments, the time of exposure should be minimized, and the temperature should be kept low to reduce the rate of degradation.
Q4: Is the compound sensitive to light?
A4: Yes. Aromatic amines and picolinamide derivatives can be susceptible to photodegradation. It is[17][22][23][24][25] crucial to handle the compound in a laboratory with minimal exposure to direct sunlight or strong artificial light. For photosensitivity testing, the ICH Q1B guideline provides a standardized protocol.
[10][11][12][13][14]Q5: What are the initial signs of degradation?
A5: The first visible sign of degradation is often a change in color of the solid compound from white or off-white to yellow or brown. In so[1]lution, the appearance of new peaks in an HPLC chromatogram is a clear indicator of degradation.
Troubleshooting Guides
Issue: Unexpected Impurities Detected by HPLC
Q: I am observing unexpected peaks in my HPLC analysis of a freshly prepared solution. What could be the cause?
A: This issue can stem from several factors related to sample handling and preparation.
Possible Causes & Solutions:
-
Oxidation during sample preparation: The aromatic amine moiety is prone to oxidation when exposed to air.
-
Solution: Prepare solutions using solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon. Work quickly to minimize the sample's exposure to the atmosphere.
-
-
Degradation in solution: The compound may be unstable in the chosen solvent or at the working pH.
-
Solution: Assess the stability of the compound in your chosen solvent by analyzing the solution at different time points (e.g., 0, 2, 4, 8 hours) after preparation. If degradation is observed, consider using a different solvent or adjusting the pH to be as close to neutral as possible.
-
-
[26][27][28]Contaminated solvent or glassware: Impurities in the solvent or residues on the glassware can react with the compound.
-
Solution: Use high-purity, HPLC-grade solvents. Ensure all glassware is scrupulously clean and rinsed with the final solvent before use.
-
Issue: Color Change of the Solid Compound
Q: My stock of this compound has turned from white to yellow/brown. Is it still usable?
A: A color change is a strong indication of degradation, likely due to oxidation of the aromatic amine.
Actionable Steps:
-
Purity assessment: Before use, the purity of the discolored material must be re-assessed using a validated analytical method such as HPLC. Compare the chromatogram to that of a known pure standard.
-
Identify the impurity: If significant impurity peaks are present, it may be possible to identify them using techniques like LC-MS to understand the degradation pathway.
-
Risk assessment: Depending on the level of impurities and the nature of your experiment, the material may no longer be suitable for use, especially in applications where high purity is critical (e.g., as a reference standard or in late-stage drug development).
-
Review storage conditions: This is a critical indicator that your storage conditions are not optimal. Immediately review and rectify storage procedures as outlined in the FAQs to protect your remaining stock.
[18][19]Issue: Poor Reproducibility in Reaction Yields
Q: I am using this compound as a starting material in a synthesis, and my reaction yields are inconsistent. What could be the problem?
A: Inconsistent yields often point to variability in the quality of the starting material or uncontrolled reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.
Objective: To investigate the stability of this compound under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N and 0.1N
-
Sodium hydroxide (NaOH), 1N and 0.1N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade acetonitrile and water
-
pH meter, heating block, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N HCl.
-
Heat at 80°C for 2 hours.
-
Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with 1N HCl and dilute to a final concentration of ~0.1 mg/mL.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~0.1 mg/mL.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (~0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. *[17][25] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the light-exposed and control samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products identified in the forced degradation study.
Initial HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method Development Workflow:
Caption: HPLC method development workflow.
References
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80.
- Cimminiello, G., et al. (2021). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 26(11), 3326.
- European Chemicals Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Jubert, C. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
- MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International Journal of Molecular Sciences, 24(4), 3568.
- ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
- BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines.
- ICH. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- Lee, L. Y., & Lee, W. L. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1243.
- Jellinek, H. H. G., & Urwin, J. R. (1953). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry, 57(9), 900-904.
- Ossila. (n.d.). Air Sensitive Compounds.
- Journal of Chemical and Pharmaceutical Research. (2023). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 15(1), 1-3.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- ResearchGate. (n.d.). The Reductive Cleavage Of Picolinic Amides.
- ACS Publications. (1953). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry, 57(9), 900-904.
- Consensus. (n.d.).
- Chemistry Stack Exchange. (2023).
- UPM Pharmaceuticals. (n.d.).
- Pharmaguideline. (2025).
- NIOSH. (2002).
- Reddit. (2022).
- Spring, D. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(25), 2735-2738.
- ResearchGate. (n.d.). Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group.
- JRC Publications Repository. (n.d.).
- Molnova. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- FAO AGRIS. (n.d.). Analysis of six aromatic amines stability in workplace measurement.
- ResearchGate. (2022).
- MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4135.
- BLDpharm. (n.d.). 757251-39-1|this compound.
- PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.
- ResearchGate. (n.d.).
- ResearchGate. (2003). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. Journal of the American Chemical Society, 125(33), 10125-32.
- ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-10.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- ResearchGate. (n.d.). Removal of the picolinamide group.
- USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
- Scribd. (2024). Influence of PH On The Stability of Pharmaceutical.
- ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds.
- ScienceDirect. (n.d.).
- Autechaux. (n.d.). The Role of this compound in Cancer Therapy.
Sources
- 1. This compound | 757251-39-1 [chemicalbook.com]
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- 5. Nitro compound synthesis by oxidation [organic-chemistry.org]
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- 9. researchgate.net [researchgate.net]
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- 19. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 20. ars.usda.gov [ars.usda.gov]
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- 22. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 25. ema.europa.eu [ema.europa.eu]
- 26. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ibisscientific.com [ibisscientific.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in diaryl ether synthesis
Introduction: Navigating the Challenges of Diaryl Ether Synthesis
The diaryl ether motif is a cornerstone in medicinal chemistry, agrochemicals, and materials science, appearing in molecules ranging from the antibiotic vancomycin to high-performance polymers.[1][2] Its synthesis, however, is frequently plagued by low conversion rates, demanding a nuanced understanding of the underlying reaction mechanisms. The two primary methods for forging the C-O bond are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig cross-coupling.[1][3] Both are powerful but sensitive to a variety of factors.
This guide provides a structured, question-and-answer-based approach to troubleshooting common issues encountered during these syntheses. It is designed for researchers and drug development professionals to diagnose problems, understand the causality behind experimental choices, and implement effective solutions.
Section 1: Catalyst & Ligand System Failures
The heart of modern diaryl ether synthesis is the transition-metal catalyst and its associated ligand. Failures in this system are a primary cause of low conversion.
Q1: My Buchwald-Hartwig reaction is stalled at low conversion. Could my palladium catalyst be the problem?
A: Yes, issues with the palladium catalyst are a frequent cause of reaction failure. The problem can typically be traced to three areas: the choice of palladium precursor, the ligand selection, or catalyst deactivation.
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, more active and air-stable precatalysts like [(cinnamyl)PdCl]₂ can significantly improve performance, especially for challenging couplings at lower temperatures.[4]
-
Ligand Selection (The Critical Factor): The ligand is not merely an additive; it dictates the catalyst's stability and reactivity. For C-O bond formation, bulky, electron-rich phosphine ligands are essential.[5] They promote the crucial reductive elimination step and prevent catalyst decomposition. If you are using a general-purpose ligand, consider switching to one specifically designed for C-O coupling, such as those from the Buchwald biarylphosphine ligand portfolio.[4][5]
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents and reagents are anhydrous.
Q2: I'm attempting an Ullmann condensation with an electron-rich aryl bromide, and the yield is poor. What's wrong?
A: This is a classic challenge in Ullmann chemistry. The traditional high-temperature protocol is often ineffective for less reactive, electron-rich aryl halides.[6][7] The solution lies in modern, ligand-accelerated protocols.
-
Causality: Electron-rich aryl bromides undergo oxidative addition to the copper center much more slowly than their iodide or electron-poor counterparts. High temperatures are traditionally used to overcome this energy barrier but can lead to side reactions and decomposition.[7]
-
Solution: The addition of a chelating ligand accelerates the catalytic cycle, allowing the reaction to proceed at much lower temperatures (80-110 °C).[2][6] Inexpensive and highly effective ligands for this purpose include N,N-dimethylglycine, 1,10-phenanthroline, and picolinic acid.[5][8] These additives increase the solubility and reactivity of the copper catalyst.[2]
Troubleshooting Catalyst and Ligand Selection
The following diagram outlines a decision-making process for selecting and troubleshooting your catalyst system.
Caption: Decision workflow for catalyst system troubleshooting.
Section 2: Substrate and Reagent Issues
Even with an optimal catalyst system, the nature of your starting materials and reagents can prevent a successful reaction.
Q3: My reaction is clean, but conversion stops around 50%. I suspect an issue with my base. How do I choose the correct one?
A: Base selection is critical and non-intuitive; a stronger base is not always better. The base's role is to deprotonate the phenol, but its physical properties and the nature of its cation are equally important.
-
Causality: The reaction requires a base strong enough to deprotonate the phenol, forming the active phenoxide nucleophile. However, the solubility of this phenoxide salt and the base itself can dictate the reaction rate. Insoluble bases or phenoxides can coat the catalyst or fail to participate effectively in the reaction.
-
Troubleshooting Steps:
-
Consider Solubility: Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), not because of its basicity, but because cesium phenoxides are more soluble in common organic solvents like toluene and dioxane.[2]
-
Match Base to Method: For Buchwald-Hartwig reactions, K₃PO₄ is a common and effective choice.[4] For modern Ullmann reactions, Cs₂CO₃ is frequently the top performer.[2] If you are using a very strong, non-nucleophilic base like sodium hydride (NaH), ensure the phenol is fully deprotonated before adding the catalyst and aryl halide to avoid side reactions.[9]
-
Ensure Anhydrous Conditions: Many inorganic bases are hygroscopic. The presence of water can lead to hydrolysis of the aryl halide, producing unwanted phenol byproducts and consuming your starting material.[2][6] Dry your base in an oven before use if necessary.
-
Q4: I am trying to couple a sterically hindered phenol, and the reaction is failing. What can I do?
A: Steric hindrance, particularly at the ortho position of either the phenol or the aryl halide, dramatically slows down the reaction by impeding the approach of the coupling partners to the metal center.[2][4]
-
For Buchwald-Hartwig Reactions: This challenge often requires a more reactive catalyst system. The use of highly active biarylphosphine ligands is specifically designed to overcome this steric barrier.[4] Increasing the reaction temperature may also be necessary, but this should be done cautiously to avoid catalyst decomposition.
-
For Ullmann Reactions: Sterically hindered substrates are notoriously difficult. A recent advance has shown that using picolinic acid as a ligand can facilitate the coupling of sterically hindered phenols and aryl halides with good yields.[8] Traditional Ullmann conditions are very unlikely to succeed.
Data Summary: Reagent Selection
The choice of base and solvent are interdependent and crucial for success.
| Reagent | Key Properties & Use Cases | Common Methods |
| Bases | ||
| Cs₂CO₃ | High solubility of its phenoxide salts. Excellent for Ullmann.[2] | Ullmann, Buchwald-Hartwig |
| K₃PO₄ | Moderately strong, effective, and common. A workhorse for Pd-catalysis.[4] | Buchwald-Hartwig |
| K₂CO₃ | Weaker and less soluble than Cs₂CO₃. Can be effective but often slower.[2][6] | Ullmann |
| NaH | Very strong, non-nucleophilic. Used to pre-form the alkoxide.[9] | Buchwald-Hartwig |
| Solvents | ||
| Toluene | Non-polar, high boiling point. Good for Pd-catalyzed reactions.[5] | Buchwald-Hartwig |
| 1,4-Dioxane | Polar aprotic. Good for Pd-catalyzed reactions. | Buchwald-Hartwig |
| DMF / DMSO | Highly polar aprotic. Good for dissolving salts in Ullmann reactions.[1][10] | Ullmann |
| Acetonitrile | Polar aprotic. Used in milder Ullmann conditions.[2] | Ullmann |
Section 3: Frequently Asked Questions (FAQs)
Q: Should I use a copper or palladium catalyst for my synthesis? A: The choice depends on cost, scale, and substrate scope.
-
Palladium (Buchwald-Hartwig): Generally offers broader substrate scope, milder conditions, and is more effective for challenging substrates (e.g., aryl chlorides, hindered phenols). However, palladium and its specialized ligands are expensive.[2][3]
-
Copper (Ullmann): Far more economical, making it attractive for large-scale industrial applications.[2][6] Modern ligand-accelerated methods have significantly improved its scope, but it can still struggle with very electron-rich or hindered partners.[6][8]
Q: My reaction mixture turned black, and I see no product. What happened? A: A black precipitate is often a sign of catalyst decomposition (e.g., formation of palladium or copper metal). This is typically caused by:
-
Oxygen Exposure: The active catalyst was exposed to air. Improve your inert atmosphere technique.
-
Excessive Temperature: The reaction was run too hot, causing the ligand to dissociate and the metal to precipitate.
-
Incompatible Functional Groups: Certain functional groups on your substrates can poison the catalyst.
Q: I see the formation of a homocoupled diaryl ether byproduct from my phenol starting material. How can I prevent this? A: This side reaction can occur, especially in Ullmann chemistry, if the reaction conditions inadvertently generate a phenol byproduct from the aryl halide (e.g., through hydrolysis) which then couples with another molecule of the aryl halide.[8] Ensuring strictly anhydrous conditions is the best way to minimize this. Using a moderate excess of the phenol starting material relative to the aryl halide can also help drive the desired cross-coupling reaction.[2]
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for a Ligand-Accelerated Ullmann C-O Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk flask, add CuI (5 mol%), the chosen ligand (e.g., N,N-dimethylglycine, 20 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent), the phenol (1.2 equivalents), and anhydrous solvent (e.g., DMF or acetonitrile).
-
Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove insoluble copper salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig C-O Coupling
This protocol requires strict adherence to inert atmosphere techniques.
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and K₃PO₄ (1.5 equivalents) to an oven-dried Schlenk flask.
-
Reagent Addition: Still in the glovebox, add the aryl halide (1.0 equivalent), the phenol (1.2-1.5 equivalents), and anhydrous solvent (e.g., toluene).
-
Reaction: Seal the flask, remove it from the glovebox, and heat with vigorous stirring to the target temperature (can range from room temperature to 100 °C depending on the catalyst system and substrates).[4]
-
Monitoring & Workup: Follow steps 5 and 6 as described in the Ullmann protocol.
Simplified Catalytic Cycle for Buchwald-Hartwig C-O Coupling
Understanding the cycle helps diagnose which step may be failing. For instance, a failure to form product despite consumption of starting material may point to a slow or inhibited reductive elimination step.
Caption: Key steps in the Pd-catalyzed C-O coupling cycle.
References
- Royal Society of Chemistry. (n.d.). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In-depth chapter covering various synthetic methods including Ullmann and Buchwald-Hartwig.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). A collection of recent literature and named reactions for diaryl ether synthesis.
- Cristau, H. J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Nanoparticles. Research article detailing an eco-friendly procedure for C-O coupling.
- Kunz, K., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1149–1158.
- Royal Society of Chemistry. (n.d.). Chapter 2: Synthetic Methods for Dialkyl Ethers. Provides context on ether synthesis in general, including Williamson synthesis.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Provides background on classical ether synthesis and the role of bases. [Link]
- Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. A comprehensive review of the Ullmann reaction and its challenges. (Note: While not directly in search results, this is a foundational review often cited in the context of Ullmann chemistry.)
- Barder, T. E., et al. (2007). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. The Journal of Organic Chemistry. (Note: The provided search result is a PMC entry of a similar paper by Buchwald, which discusses ligand effects and mild conditions). [Link]
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. (Note: Foundational review on modern Ullmann-type reactions).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. (Note: The provided search result is a PMC review covering recent Ullmann developments which aligns with this topic). [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 6. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jsynthchem.com [jsynthchem.com]
Technical Support Center: Optimization of Reaction Conditions for Aminophenol Derivatives
Welcome to the technical support center dedicated to the synthesis and optimization of aminophenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental work. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: Frequently Asked Questions - Core Synthetic Concepts
This section addresses foundational questions regarding the synthesis and handling of aminophenol derivatives.
Q1: What are the most common and reliable methods for synthesizing aminophenol derivatives?
The primary and most industrially relevant route to aminophenols is the reduction of the corresponding nitrophenols.[1] The choice of method depends on the scale, available equipment, and the presence of other sensitive functional groups on the substrate.
-
Catalytic Hydrogenation: This is often the cleanest method. A nitrophenol derivative is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and hydrogenated in the presence of a catalyst, typically Palladium on Carbon (Pd/C).[2] The reaction is usually performed under a hydrogen atmosphere (1-4 atm) at room temperature or with gentle heating.[2] This method is highly efficient but requires specialized hydrogenation equipment. A key advantage is that the only byproduct is water, simplifying work-up.
-
Chemical Reduction: When catalytic hydrogenation is not feasible, various chemical reducing agents can be employed.
-
Béchamp Reduction (Iron/Acid): This classic method uses iron metal in an acidic medium (like acetic or hydrochloric acid). It is cost-effective and robust but can be slow and require careful pH control during work-up.
-
Tin(II) Chloride (SnCl₂): This reagent is effective for reducing nitro groups in the presence of other reducible functionalities like esters or nitriles.[2] However, it generates tin-based waste products that can be problematic for disposal and purification.[2]
-
Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S): These reagents can be used for selective reductions. For example, sodium sulfide can preferentially reduce one nitro group in a dinitrophenol derivative.[2]
-
Q2: My aminophenol product is rapidly changing color upon isolation. What is causing this, and how can I prevent it?
This is a classic and frequent issue. Aminophenols, particularly the 2- and 4-isomers, are highly susceptible to air oxidation, which leads to the formation of colored quinone-imine impurities.[1][2] The 3-aminophenol isomer is generally more stable under atmospheric conditions.[1]
Causality: The electron-donating nature of both the amino (-NH₂) and hydroxyl (-OH) groups activates the aromatic ring, making it highly prone to oxidation. This process is often accelerated by exposure to air, light, and trace metal impurities, especially under neutral or basic conditions.[2]
Prevention & Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction work-up, purification (e.g., filtration, chromatography), and drying under an inert atmosphere of nitrogen or argon.[2]
-
Storage: Store the final, purified product in a sealed container under an inert gas, protected from light, and preferably at low temperatures.[2] The use of an activated iron oxide sachet inside the storage container can also inhibit discoloration.[1]
-
Antioxidants/Stabilizers: For less pure grades or for storage in solution, adding a small amount of an antioxidant like sodium metabisulfite can be effective.[3]
-
Salt Formation: Converting the aminophenol to its more stable acid salt (e.g., hydrochloride or sulfate) is a common strategy to prevent oxidation during storage and handling.[1]
Q3: I need to perform a reaction on the hydroxyl group, but the amine is reacting instead. How can I achieve selective O-alkylation or O-acylation?
This is a central challenge in aminophenol chemistry, stemming from the competing nucleophilicity of the amino and hydroxyl groups.
-
For Acylation: The amino group is significantly more nucleophilic than the phenolic hydroxyl group.[4] Therefore, direct acylation with an acyl chloride or anhydride will almost exclusively result in N-acylation . To achieve O-acylation, the amino group must be protected.
-
For Alkylation: Direct alkylation is notoriously unselective and often yields a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, creating a difficult purification challenge.[5] A protection strategy is mandatory for clean, selective O-alkylation.
The Solution: Protecting Group Strategy The most reliable method for selective O-alkylation is a three-step sequence: protect the amine, alkylate the hydroxyl, and then deprotect the amine.[5][6]
| Protecting Group | Protection Reagent | Deprotection Condition | Key Advantages/Disadvantages |
| Imine (Schiff Base) | Benzaldehyde | Mild Acid (e.g., aq. HCl) | Simple to form and cleave; effective for O-alkylation.[5] |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl) | Widely used, stable to many conditions, but requires strong acid for removal.[7][8] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd-C) | Stable to acidic/basic conditions; removed by hydrogenation which may affect other groups.[7] |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Mild Base (e.g., Piperidine in DMF) | Base-labile, offering orthogonal protection to acid-labile groups like Boc.[7][8] |
Below is a diagram illustrating the workflow for selective O-alkylation.
Caption: Workflow for selective O-alkylation of aminophenols.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: The yield of my desired aminophenol derivative is unexpectedly low.
Low yield is a common problem with multiple potential causes. A systematic approach is required for diagnosis.
Caption: Decision tree for troubleshooting low reaction yields.
Detailed Troubleshooting Steps:
-
Incomplete Reaction: Always monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nitrophenol is fully consumed.[2] If the reaction stalls, consider carefully adding more reducing agent or increasing the hydrogen pressure for catalytic hydrogenations.
-
Side Reactions: In catalytic hydrogenation, over-reduction or dehalogenation (for halogenated derivatives) can occur.[2] This can be minimized by optimizing catalyst loading (typically 1-5 mol%), hydrogen pressure, and reaction time.[2] For chemical reductions, ensure the temperature is controlled to prevent substrate or product degradation.
-
Product Loss During Work-up: Aminophenols are amphoteric and their solubility is highly pH-dependent.[1] Ensure you are adjusting the pH to the isoelectric point to maximize precipitation if isolating by filtration. When performing liquid-liquid extractions, be aware that your product could be soluble in both aqueous and organic layers depending on the pH. A common purification method for p-aminophenol involves adjusting the pH of an aqueous acidic solution to 6.5-7.5 to precipitate the product.
Issue 2: My final product is pure by NMR, but it's an off-color solid.
As discussed in FAQ Q2, this is almost certainly due to trace amounts of highly colored oxidation byproducts.[2] Even a tiny percentage (<0.1%) of a quinone-imine impurity can impart significant color to the bulk material.
Troubleshooting & Optimization:
-
Recrystallization with a Reducing Agent: Perform the final recrystallization in the presence of a small amount of a reducing agent like sodium dithionite or sodium metabisulfite. This will reduce the colored impurities back to the colorless aminophenol form.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable hot solvent and treating it with activated carbon can effectively adsorb colored impurities.[9] Filter the hot solution through a pad of celite to remove the carbon before allowing the product to crystallize.
-
Review Your Handling: Re-evaluate your entire work-up and purification procedure to eliminate exposure to air, especially when the product is in a neutral or basic solution.[2]
Issue 3: I am struggling to purify my aminophenol derivative and remove stubborn impurities.
Purification can be challenging due to the reactivity and physical properties of aminophenols.
Troubleshooting & Optimization:
-
Impurity Identification: Before attempting purification, try to identify the main impurities by LC-MS or NMR. Is it unreacted starting material, an isomer, or a byproduct like 4,4'-diaminodiphenyl ether (a common byproduct in p-aminophenol synthesis)?[10]
-
Recrystallization: This is the most common method. The choice of solvent is critical. A good solvent system will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Common solvents include water, ethanol, or toluene.[1]
-
Acid-Base Extraction: Exploit the amphoteric nature of aminophenols. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to extract the basic aminophenol into the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer to precipitate the purified aminophenol.
-
Column Chromatography: Use silica gel chromatography for non-polar derivatives. However, be aware that the slightly acidic nature of silica can cause streaking or degradation of sensitive aminophenols. Using a mobile phase doped with a small amount of a base like triethylamine (~1%) can help achieve better separation.
-
Specialized Industrial Methods: For p-aminophenol, extractive purification methods using a mixture of aniline and toluene have been developed to selectively remove byproducts.[10]
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for common transformations. Always perform a risk assessment before starting any new procedure.
Protocol 1: General Procedure for Catalytic Hydrogenation of a 2-Nitrophenol Derivative
This protocol describes the reduction of a nitrophenol to the corresponding aminophenol using H₂ and a Palladium catalyst.[2]
-
Reaction Setup: In a hydrogenation vessel, dissolve the 2-nitrophenol derivative (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate, ~10-20 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (typically 1-4 atm). Stir the mixture vigorously at room temperature. Gentle heating (e.g., to 40 °C) can be applied if the reaction is slow.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is complete when the starting material spot has disappeared. Hydrogen uptake will also cease.
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench it with water.
-
Purification: Concentrate the filtrate under reduced pressure. The crude aminophenol derivative can then be purified by recrystallization or column chromatography.[2]
Protocol 2: Selective N-Acylation of p-Aminophenol (Synthesis of Paracetamol)
This protocol demonstrates the high selectivity of N-acylation over O-acylation.[11]
-
Reaction Setup: To a stirred solution of p-aminophenol (1.0 eq) in water, add acetic anhydride (1.05 eq).
-
Reaction Conditions: The reaction is often exothermic. Maintain the temperature around room temperature, cooling with an ice bath if necessary. The product, N-acetyl-p-aminophenol (paracetamol), is poorly soluble in water and will begin to precipitate.
-
Reaction Monitoring: The reaction is typically rapid. Monitor by TLC (e.g., in 10% Methanol/Dichloromethane) until the p-aminophenol is consumed.
-
Work-up: Cool the reaction mixture in an ice bath to complete the precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any unreacted starting materials and acetic acid. Dry the white crystalline product in a vacuum oven. Further purification can be achieved by recrystallization from water.[9]
Section 4: Analytical Techniques for Reaction Monitoring
Effective reaction optimization is impossible without reliable monitoring.[12]
Q: What is the best way to monitor the progress of my reaction?
A: A combination of techniques is ideal.
-
Thin Layer Chromatography (TLC): This is the quickest and most common method for qualitative monitoring on the bench.[12] It allows you to visualize the disappearance of starting material and the appearance of the product. Staining with potassium permanganate or using a UV lamp can help visualize spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information than TLC. It confirms the mass of the product being formed and can help identify byproducts, giving you a much clearer picture of what is happening in your reaction flask.[2]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard.[13] It can be used to determine the precise purity of your final product and to quantify the levels of specific impurities, which is critical in a drug development setting.[14]
References
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). National Institutes of Health (NIH). [Link]
- Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[16][17]-Rearrangement—Oxa-Michael Addition Cascade Reactions. (n.d.). MDPI. [Link]
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
- Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. (n.d.). MDPI. [Link]
- Aminophenols | Request PDF. (n.d.).
- Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 C
- (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022).
- Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. (2022).
- Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. (2025). PubMed. [Link]
- US3717680A - PURIFICATION OF p-AMINOPHENOL. (n.d.).
- Monitoring of aminophenol isomers in surface water samples using a new HPLC method. (n.d.).
- (PDF) Selective alkylation of aminophenols. (2007).
- DE69418768T2 - Process for the preparation of N-acylated aminophenols. (n.d.).
- Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
- A Comprehensive Review on Synthesis of Active Pharmaceutical Ingredients by Different Synthetic Route of Paracetamol. (2024).
- N-alkylation of aminophenols. (2025). Reddit. [Link]
- Monitoring of aminophenol isomers in surface water samples using a new HPLC method. (2012). Semantic Scholar. [Link]
- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
- When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? (2018). Quora. [Link]
- p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). PharmaCompass. [Link]
- How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol? (2021). Quora. [Link]
- EP0320484A2 - Purification of N-acetyl aminophenols. (n.d.).
- CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine. (n.d.).
- New Route to m-Aminophenol. (n.d.).
- Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. (2020). Scientific Scholar. [Link]
- Selective alkylation of hydroxyl group of aminophenols | Download Table. (n.d.).
- Process for the purification of p-aminophenol - Patent US-4440954-A. (n.d.). PubChem. [Link]
- Spectrophotometric determination of phenol and resorcinol by reaction with p-aminophenol. (n.d.).
- CN110740987A - Process for the mono-N-alkylation of aminophenols. (n.d.).
- Mild and Useful Method for N-Acylation of Amines | Request PDF. (n.d.).
- US3113150A - Preparation of N-acetyl-p-aminophenol. (n.d.).
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 10. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
Technical Support Center: Strategies to Prevent Degradation of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Welcome to the technical support center for 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (CAS 757251-39-1), a key intermediate in the synthesis of Regorafenib. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the quality of your final product.
I. Understanding the Molecule: Chemical Stability Profile
This compound is a multifaceted molecule featuring several functional groups that influence its stability: an aromatic amine, a fluoro-substituted phenyl ring, an ether linkage, and an N-methylpicolinamide moiety. Each of these groups presents potential sites for degradation under various environmental and experimental conditions.
A thorough understanding of the molecule's inherent stability is the first line of defense against degradation. This involves recognizing its vulnerabilities to hydrolysis, oxidation, and photolysis.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues encountered during the handling, storage, and use of this compound.
Q1: I've noticed a discoloration of my solid this compound, from a white or off-white powder to a yellowish or brownish hue. What could be the cause?
A1: Discoloration upon storage is a common indicator of degradation, particularly oxidative degradation. The primary amino group on the phenoxy ring is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and even trace metal impurities.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, light-resistant container, and at the recommended temperature (room temperature is generally acceptable for the solid, but colder temperatures may be preferable for long-term storage).
-
Purity Check: Analyze a sample of the discolored material using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products. A comparison with a fresh, pure sample is recommended.
-
Inert Atmosphere Blanketing: For future storage, after opening a new container, blanket the headspace with an inert gas before re-sealing to minimize exposure to oxygen.
-
Q2: My solution of this compound in an organic solvent has turned cloudy or shown precipitate formation over time. What is happening?
A2: Cloudiness or precipitation can result from several factors, including degradation leading to less soluble products, or changes in solvent polarity or temperature affecting solubility.
-
Troubleshooting Steps:
-
Assess for Degradation: Analyze the solution and any precipitate by HPLC to determine if new peaks, indicative of degradation products, are present.
-
Solvent Stability: Consider the stability of the compound in the chosen solvent. While soluble in solvents like DMSO, methanol, and chloroform, long-term stability in solution may be limited. Prepare solutions fresh whenever possible.
-
Protect from Light: If the solution is exposed to light, photodegradation could be occurring. Store solutions in amber vials or protect them from light.
-
Q3: I am performing a reaction with this compound at an elevated temperature and observing the formation of unexpected byproducts. Could this be thermal degradation?
A3: Yes, elevated temperatures can induce thermal degradation. While the solid form is relatively stable at room temperature, prolonged exposure to high temperatures, especially in solution, can lead to decomposition.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If the reaction chemistry allows, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere to prevent thermo-oxidative degradation.
-
Time-Course Study: Perform a time-course analysis of your reaction by taking aliquots at different time points and analyzing them by HPLC to monitor the formation of the desired product versus degradation products.
-
III. Potential Degradation Pathways and Prevention Strategies
Understanding the likely chemical reactions that lead to the degradation of this compound is crucial for developing effective prevention strategies. Based on its chemical structure, the following degradation pathways are most probable:
A. Hydrolytic Degradation
The amide and ether linkages are the primary sites for potential hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heat, the N-methylpicolinamide bond can hydrolyze to form 4-(4-amino-3-fluorophenoxy)picolinic acid and methylamine. The ether linkage is generally more stable but can also cleave under harsh acidic conditions.
-
Base-Catalyzed Hydrolysis: Strong basic conditions and heat can also promote the hydrolysis of the amide bond.
Prevention Strategies:
-
pH Control: Avoid strongly acidic or basic conditions during storage and in reaction mixtures, unless required by the synthetic protocol. If extreme pH is necessary, minimize the reaction time and temperature.
-
Aqueous Environments: Minimize exposure to water, especially at elevated temperatures. Use anhydrous solvents when possible.
Caption: Potential Hydrolytic Degradation Pathways.
B. Oxidative Degradation
The aromatic amine is the most susceptible functional group to oxidation.
-
Mechanism: Oxidation can occur via exposure to atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. This can lead to the formation of nitroso, nitro, and polymeric impurities, which are often colored.
Prevention Strategies:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (nitrogen or argon).
-
Antioxidants: For solution-based applications where oxidation is a concern, the addition of a small amount of an antioxidant may be considered, but compatibility with subsequent reaction steps must be verified.
-
Solvent Purity: Use high-purity, peroxide-free solvents.
Caption: Potential Oxidative Degradation Pathway.
C. Photodegradation
The pyridine ring and the aromatic system can absorb UV light, leading to photochemical degradation.
-
Mechanism: Absorption of light energy can excite the molecule to a higher energy state, leading to bond cleavage, rearrangement, or reaction with other molecules. This can result in a complex mixture of degradation products.
Prevention Strategies:
-
Light Protection: Store the solid compound and its solutions in amber or light-blocking containers.
-
Minimize Exposure: During experiments, minimize the exposure of the compound to direct light, especially UV light.
Caption: Potential Photodegradation Pathway.
IV. Experimental Protocols: Forced Degradation Studies
To proactively identify potential degradation products and establish a stability-indicating analytical method, forced degradation studies are essential. These studies intentionally stress the compound under various conditions.
A. Objective of Forced Degradation Studies
-
To identify the likely degradation products.
-
To establish the degradation pathways.
-
To demonstrate the specificity of a stability-indicating analytical method.
B. Recommended Stress Conditions
The following table summarizes typical starting conditions for forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) intermediate.
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Solid and Solution | 80 °C | 48 hours |
| Photolytic | Solid and Solution | Ambient | ICH Q1B guidelines |
C. Step-by-Step Protocol for a Forced Degradation Study
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60 °C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 60 °C.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.
-
Thermal: Place a sample of the solid compound and a separate sample of the stock solution in an oven at 80 °C.
-
Photolytic: Expose a sample of the solid compound and a separate sample of the stock solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Neutralization (for hydrolytic samples): After the specified time, cool the acidic and basic hydrolysis samples to room temperature and neutralize them with an equimolar amount of base or acid, respectively. This is crucial to stop the degradation reaction.
-
Sample Analysis: Dilute all stressed samples, including the unstressed control, to a suitable concentration for analysis by a stability-indicating HPLC method.
V. Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is critical for separating and quantifying this compound from its potential degradation products and any process-related impurities.
A. Starting HPLC Method Parameters
The following parameters can serve as a starting point for method development. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~270 nm) |
| Injection Volume | 10 µL |
B. Method Validation
Once developed, the method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
VI. Summary of Best Practices for Preventing Degradation
| Area | Best Practice | Rationale |
| Storage (Solid) | Store in a tightly sealed, light-resistant container under an inert atmosphere. | Prevents oxidation and photodegradation. |
| Storage (Solution) | Prepare fresh solutions. If storage is necessary, use amber vials, store at low temperatures, and consider an inert headspace. | Minimizes degradation in solution, which is often faster than in the solid state. |
| Handling | Avoid exposure to high temperatures, strong acids/bases, and direct light. | Prevents thermal, hydrolytic, and photolytic degradation. |
| Solvents | Use high-purity, peroxide-free solvents. | Avoids introducing reactive species that can cause degradation. |
| Monitoring | Regularly inspect for visual changes (color, clarity). Periodically re-analyze using a stability-indicating HPLC method. | Proactive identification of degradation allows for timely intervention. |
By implementing these strategies and utilizing the provided troubleshooting guides and experimental protocols, researchers can significantly mitigate the risk of degradation of this compound, ensuring the reliability and reproducibility of their scientific work.
VII. References
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
-
Rani, S., & Singh, R. (2018). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 152, 16-36.
-
Jayaprakash, R., & Natesan, S. K. (2017). A Validated Stability Indicating RP-HPLC Method for the Estimation of an Anti-Cancer Drug Regorafenib in Pure and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 10(1), 123-130. [Link]
-
Patel, R. B., et al. (2018). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. RSC Advances, 8(3), 1333-1346. [Link]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Regorafenib Impurities
This guide provides an in-depth comparison of analytical methodologies for the validation of impurity profiling in Regorafenib. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures in accordance with international regulatory standards. This document emphasizes the scientific rationale behind experimental choices and provides actionable protocols and comparative data to guide your method development and validation efforts.
Introduction: The Criticality of Impurity Profiling for Regorafenib
Regorafenib (C₂₁H₁₅ClF₄N₄O₃) is an oral multi-kinase inhibitor used in the treatment of various cancers. The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of ensuring its safety and efficacy. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate stringent control over impurities.[1][2][3] Therefore, the development and validation of a sensitive, specific, and robust analytical method for the detection and quantification of these impurities is not merely a quality control exercise but a fundamental component of drug development.
This guide will navigate the complexities of validating an analytical method for Regorafenib impurities, with a focus on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) techniques. We will delve into the core validation parameters as stipulated by the ICH Q2(R1) guideline and present a comparative analysis of published methods.
Foundational Principles: Adherence to ICH Q2(R1) Guidelines
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the key validation characteristics that must be evaluated.[1]
Key Validation Parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following diagram illustrates the typical workflow for analytical method validation, grounded in the principles of the ICH Q2(R1) guideline.
Caption: A typical workflow for analytical method validation.
Comparative Analysis of Analytical Methods
Several analytical methods have been published for the determination of Regorafenib and its impurities. The two predominant techniques are RP-HPLC with UV detection and UPLC-MS/MS.
-
RP-HPLC-UV: This is a widely accessible and robust technique suitable for routine quality control. It offers good separation and quantification capabilities for known impurities.
-
UPLC-MS/MS: This technique provides higher sensitivity, selectivity, and the ability to identify unknown impurities through mass analysis. It is particularly valuable during drug development and for the analysis of genotoxic impurities at trace levels.[5]
The following table summarizes the performance characteristics of representative published methods.
| Parameter | Method 1: RP-HPLC[6] | Method 2: RP-HPLC[7] | Method 3: UPLC-MS/MS[8] | Method 4: UPLC-MS/MS[9] |
| Column | Symmetry C18 (250 x 4.6 mm, 5µm) | C18 (250 x 4.6 mm, 5µm) | Accucore Vanquish C18 (100 x 2.1 mm, 1.5µm) | Waters-ACQUITY UPLC BEH C18 |
| Mobile Phase | Methanol:Phosphate buffer (pH 4.8) (70:30 v/v) | Acetonitrile:Methanol (pH 5.2) (45:55 v/v) | Gradient elution with 0.1% formic acid and acetonitrile/methanol | Gradient elution with acetonitrile and 0.1% formic acid in water |
| Detection | UV at 268 nm | UV at 261 nm | Triple Quadrupole MS | Triple Quadrupole MS |
| Linearity Range | 0-16 µg/mL | 5-25 µg/mL | 5-1000 ng/mL | Not specified for impurities |
| LOD | 0.90 µg/mL | Not specified | Not specified for impurities | Not specified for impurities |
| LOQ | 2.90 µg/mL | Not specified | 5 ng/mL (for Regorafenib) | Not specified for impurities |
| Accuracy (% Recovery) | 98.0% - 102.0% | Not specified | 94.5% - 111% | Not specified |
| Precision (%RSD) | < 2% | Not specified | Within-day: 2.59-6.82%, Between-day: 3.97-11.3% | Within-day: 2.5%-6.6%, Between-day: 4.0%-11.1% |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for a stability-indicating RP-HPLC method, a common and robust choice for routine quality control of Regorafenib impurities.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method.[10][11] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.
Protocol:
-
Acid Hydrolysis: Dissolve Regorafenib in a suitable solvent and add 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve Regorafenib in a suitable solvent and add 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve Regorafenib in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.
The following diagram illustrates the process of forced degradation and subsequent analysis.
Caption: Workflow for forced degradation studies.
Validated RP-HPLC Method for Impurity Quantification
This protocol is a representative example based on published literature and should be optimized and validated in your laboratory.[6][12]
Chromatographic Conditions:
-
Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol: 0.02 M Phosphate buffer (pH adjusted to 4.8 with phosphoric acid) in the ratio of 70:30 v/v
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 268 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Regorafenib and known impurity reference standards in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Spiked Sample for Accuracy: Prepare a solution of the drug substance and spike it with known concentrations of impurities at different levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Test Sample: Accurately weigh and dissolve the Regorafenib drug substance or a crushed tablet equivalent in the diluent to a specified concentration.
Validation Experiments:
-
Specificity: Analyze blank, placebo, Regorafenib standard, impurity standards, and stressed samples to demonstrate that there are no interfering peaks at the retention times of Regorafenib and its impurities.
-
Linearity: Prepare a series of at least five concentrations of each impurity and the API. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[6]
-
Accuracy: Analyze the spiked samples in triplicate at each concentration level. The percentage recovery should be within 98.0% to 102.0%.[6]
-
Precision (Repeatability): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 2%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For one published method, the LOD and LOQ for Regorafenib were found to be 0.90 µg/ml and 2.90 µg/ml, respectively.[6]
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature and assess the impact on the results.
Conclusion: Selecting the Appropriate Method
The choice between an RP-HPLC-UV and a UPLC-MS/MS method for the validation of Regorafenib impurities depends on the specific requirements of the analysis.
-
For routine quality control and release testing where the impurities are known and well-characterized, a validated RP-HPLC-UV method is often sufficient, providing a balance of performance, cost-effectiveness, and ease of use.
-
For in-depth impurity profiling during drug development, characterization of unknown degradation products, and the analysis of potentially genotoxic impurities at trace levels, the superior sensitivity and specificity of UPLC-MS/MS are indispensable.[9][13]
Ultimately, a well-validated analytical method, regardless of the technology employed, is fundamental to ensuring the quality, safety, and efficacy of Regorafenib. This guide provides the foundational knowledge and comparative data to empower you to make informed decisions in your analytical method validation journey.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Q2 R1: Mastering Analytical Method Valid
- Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma.
- Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. Royal Society of Chemistry. [Link]
- ICH Q2 Analytical Method Valid
- Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR: Investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS.
- Quantitative Methods for The Trace Level Determination of Potential Genotoxic Impurities in Anti-Cancer Drug, Regorafenib Using. IJPPR. [Link]
- Determination of related substances in regorafenib by HPLC.
- Regorafenib Impurities. Alfa Omega Pharma. [Link]
- Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma.
- Regorafenib Impurity 75.
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- Regorafenib-impurities.
- Regorafenib Impurities. SynZeal. [Link]
- AusPAR: Regorafenib.
- Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection.
- Rapid UPLC Tandem Triple Quadrupole Mass Spectrometry Method for Determination of Regorafenib in Plasma.
- RP-HPLC Method Development and Validation of Regorafenib in pure Form and Pharmaceutical Dosage Form. Asian Journal of Research in Chemistry. [Link]
- A Validated RP-HPLC Method for Estimation of Regorafenib in Bulk and Tablet Dosage Form. Experiment Journal. [Link]
- A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in r
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
- AN UPLC METHOD FOR THE DETERMINATION OF SORAFENIB IN HUMAN PLASMA BY FLUORIMETRIC DETECTION WITH PRE-COLUMN DERIVATIZ
- Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS.
- Supplementary information Characterization of degradation products of regorafenib by LC- QTOF-MS and NMR: Investigation of rearr. The Royal Society of Chemistry. [Link]
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Comparative Analysis of Regorafenib and Its Key Synthetic Intermediates
An In-depth Technical Guide:
Abstract
Regorafenib is an oral multi-kinase inhibitor pivotal in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1][2][3] Its therapeutic efficacy is intrinsically linked to its complex chemical structure, which targets multiple signaling pathways involved in tumor progression.[4][5] This guide provides a comprehensive comparative analysis of Regorafenib and its principal synthetic intermediates. We will dissect a prevalent synthetic route, offering detailed experimental protocols, comparative analytical data, and a rationale for key methodological choices. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of Regorafenib's synthesis and the critical role its intermediates play in achieving high purity and yield of the final active pharmaceutical ingredient (API).
Introduction to Regorafenib: Mechanism and Significance
Regorafenib, chemically known as 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, is a small molecule inhibitor of multiple kinases.[6][7] Its structure is notably similar to Sorafenib, differing by only a single fluorine atom on the central phenyl ring, which results in a broader spectrum of kinase inhibition.[8]
The drug's mechanism of action is multi-pronged, simultaneously targeting kinases involved in:
-
Tumor Angiogenesis: Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and TIE2.[4][5][9]
-
Oncogenesis: Blocking key oncogenic drivers like KIT, RET, and BRAF.[4][5]
-
Metastasis and Tumor Microenvironment: Targeting Platelet-Derived Growth Factor Receptors (PDGFR-β), Fibroblast Growth Factor Receptors (FGFR), and Colony-Stimulating Factor 1 Receptor (CSF1R).[4][10]
This broad-spectrum activity underscores the importance of its molecular architecture. The synthesis of such a molecule is a multi-step process where the purity and reactivity of each intermediate are paramount to the quality of the final drug substance.
Regorafenib's Targeted Signaling Pathways
The following diagram illustrates the key pathways inhibited by Regorafenib, leading to its anti-tumor effects.
Caption: Regorafenib's multi-kinase inhibition mechanism.
The Synthetic Pathway: A Strategic Overview
A common and efficient synthetic route to Regorafenib involves the convergence of two key intermediates. This strategy allows for the independent preparation and purification of complex molecular fragments, which are then coupled in the final step to form the target molecule.[7][11]
The two primary intermediates are:
-
Intermediate I: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
Intermediate II: 4-chloro-3-(trifluoromethyl)phenyl isocyanate
The overall workflow is visualized below.
Caption: Convergent synthetic workflow for Regorafenib.
Comparative Analysis of Key Synthetic Intermediates
The success of the Regorafenib synthesis hinges on the quality of Intermediates I and II. A failure to control purity, yield, and stability at these stages can lead to significant downstream processing challenges and the formation of hard-to-remove impurities in the final API.[2]
| Feature | Intermediate I: this compound | Intermediate II: 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Rationale & Significance |
| Structure | Contains the pyridine ring and the fluorophenoxy amine, the nucleophilic component in the final reaction. | A highly electrophilic isocyanate group attached to the chloro-trifluoromethylphenyl moiety. | The distinct functionalities (nucleophile vs. electrophile) dictate their respective reactivity and handling requirements. Intermediate I is relatively stable, while Intermediate II is moisture-sensitive. |
| Molecular Formula | C₁₃H₁₂FN₃O₂[12] | C₈H₃ClF₃NO | The smaller size of Intermediate II makes it more volatile. The presence of fluorine in both structures contributes to the final drug's metabolic stability and binding affinity. |
| Molecular Weight | 261.3 g/mol [12] | 223.5 g/mol | These values are critical for stoichiometric calculations in the final coupling step to ensure complete conversion and minimize unreacted starting materials. |
| Typical Purity (HPLC) | > 99.0% | > 98.5% | High purity is essential. Impurities in Intermediate I (e.g., isomers) can lead to related substance impurities in the final product. Residual aniline in Intermediate II can cause dimer formation. |
| Key Synthesis Step | Williamson Ether Synthesis: A nucleophilic substitution reaction.[11] | Phosgenation: Reaction of an aniline with a phosgene equivalent (e.g., triphosgene).[11][13] | The ether synthesis is generally high-yielding but requires careful control of base and temperature to avoid side reactions. Phosgenation is hazardous and requires stringent safety protocols and moisture control. |
| Critical Process Parameters | Temperature control (80-110 °C), choice of base (e.g., KOtBu), and inert atmosphere to prevent oxidation of the aminophenol.[14] | Anhydrous conditions, precise stoichiometric control of triphosgene, and low temperature (-5 to 5 °C) to prevent side reactions and ensure safety.[13] | Deviation from these parameters can drastically reduce yield and purity, impacting the overall efficiency of the synthesis. |
| Common Impurities | Unreacted 4-amino-3-fluorophenol, regioisomers from side reactions. | Dimerized ureas (from reaction with trace water), residual 4-chloro-3-(trifluoromethyl)aniline.[15] | These impurities must be controlled to meet regulatory standards (e.g., ICH guidelines) for the final API. |
Experimental Protocols
The following protocols are representative methodologies for the synthesis and analysis of Regorafenib's intermediates and final product.
Protocol 1: Synthesis of Intermediate I - this compound [14][16]
-
Causality: This protocol utilizes a Williamson ether synthesis. Potassium tert-butoxide (KOtBu) is chosen as a strong, non-nucleophilic base to deprotonate the hydroxyl group of 4-amino-3-fluorophenol, creating a potent nucleophile that attacks the electron-deficient C4 position of 4-chloro-N-methylpicolinamide. DMF is a suitable polar aprotic solvent that facilitates this SNAr reaction.
-
Vessel Preparation: Charge a dry reaction vessel with 4-amino-3-fluorophenol (1.0 eq) and dry Dimethylformamide (DMF, 10 volumes).
-
Deprotonation: Under an inert nitrogen atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise, maintaining the temperature below 30°C. Stir the resulting slurry for 30 minutes.
-
Coupling: Add a solution of 4-chloro-N-methylpicolinamide (1.1 eq) in DMF (2 volumes) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and maintain for 8-12 hours, monitoring for completion by HPLC.
-
Work-up: Cool the reaction to room temperature and quench by slowly adding water (20 volumes). The product will precipitate.
-
Isolation & Purification: Filter the solid, wash thoroughly with water, and then with a non-polar solvent like hexane to remove organic impurities. Dry the solid under vacuum at 50°C. The product can be further purified by recrystallization from ethanol if necessary.
-
Validation: Confirm structure and purity (>99%) using ¹H NMR, Mass Spectrometry, and HPLC.
Protocol 2: Synthesis of Intermediate II - 4-chloro-3-(trifluoromethyl)phenyl isocyanate [11][13]
-
Causality: This procedure employs triphosgene as a safer, solid alternative to gaseous phosgene. The 4-chloro-3-(trifluoromethyl)aniline acts as a nucleophile, attacking the carbonyl carbon of the phosgene equivalent. The reaction is performed at low temperature in an inert solvent to control the exothermic reaction and prevent the formation of undesired symmetrical urea byproducts.
-
Vessel Preparation: To a dry, three-necked flask equipped with a dropping funnel and nitrogen inlet, add 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and anhydrous dichloromethane (15 volumes).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Phosgenation: Add a solution of triphosgene (0.4 eq) in anhydrous dichloromethane (5 volumes) dropwise over 1 hour, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 16 hours. A precipitate may form.
-
Isolation: The reaction mixture, containing the isocyanate, is often used directly in the next step. Alternatively, the solvent can be carefully removed under reduced pressure. Caution: Isocyanates are toxic and moisture-sensitive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Validation: The formation of the isocyanate can be confirmed by IR spectroscopy (strong absorption band around 2250-2275 cm⁻¹). Purity can be assessed by GC-MS.
Protocol 3: Final Coupling Step - Synthesis of Regorafenib [11]
-
Causality: This is a nucleophilic addition reaction. The primary amine of Intermediate I attacks the highly electrophilic carbonyl carbon of the isocyanate group in Intermediate II to form the stable urea linkage that is central to the Regorafenib structure.
-
Vessel Preparation: Dissolve Intermediate I (1.0 eq) in anhydrous dichloromethane (10 volumes) in a reaction vessel under a nitrogen atmosphere and cool to 0°C.
-
Coupling: Slowly add the solution of Intermediate II (1.1 eq) in dichloromethane dropwise to the cooled solution of Intermediate I.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours. The product will precipitate as a solid.
-
Isolation: Filter the reaction mixture to collect the precipitated solid.
-
Purification: Suspend the crude solid in a solvent like diethyl ether or ethanol and stir for 2-4 hours to wash away unreacted starting materials and byproducts. Filter the solid and dry under vacuum at 60°C.
-
Validation: A final purity of >99.8% should be targeted. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm identity and purity against a reference standard.
Analytical Methodologies and Data
Robust analytical methods are crucial for ensuring the quality of Regorafenib and its intermediates. High-Performance Liquid Chromatography (HPLC) is the primary technique used for purity determination and impurity profiling.
Comparative HPLC Data
| Analyte | Column | Mobile Phase | Flow Rate | Detection | Retention Time (Typical) | Purity Specification |
| Intermediate I | C18 (4.6 x 250mm, 5µm) | A: 0.1% TFA in WaterB: Acetonitrile (Gradient) | 1.0 mL/min | UV at 258 nm[17] | ~8.5 min | > 99.0% |
| Intermediate II (as aniline derivative) | C18 (4.6 x 150mm, 5µm) | A: WaterB: Methanol (Isocratic) | 1.0 mL/min | UV at 254 nm | ~6.2 min | > 98.5% |
| Regorafenib API | C18 (4.6 x 250mm, 5µm) | A: 0.1% TFA in WaterB: Acetonitrile (Gradient) | 1.0 mL/min | UV at 262 nm[18] | ~12.2 min[18] | > 99.8% |
Note: Retention times are approximate and can vary based on the specific column, gradient program, and HPLC system used.
Protocol 4: HPLC Method for Purity Analysis of Regorafenib API [18]
-
Sample Preparation: Accurately weigh and dissolve the Regorafenib sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 262 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate all peaks. Calculate the purity by area normalization, expressing the area of the main peak as a percentage of the total area of all peaks. Identify and quantify any impurities against known reference standards.
Conclusion
The synthesis of Regorafenib is a well-defined process that relies on the strategic coupling of two key intermediates: this compound and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. A comparative analysis reveals that while both intermediates are complex molecules, they present distinct challenges. The synthesis of Intermediate I requires careful control over nucleophilic aromatic substitution conditions, whereas the preparation of the highly reactive Intermediate II demands stringent safety and anhydrous protocols. The ultimate purity, yield, and safety profile of the Regorafenib API are directly dependent on the successful, controlled synthesis and purification of these foundational building blocks. The analytical and synthetic protocols provided herein serve as a robust guide for researchers engaged in the development and manufacturing of this critical anti-cancer therapeutic.
References
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- Grothey, A., & Tabernero, J. (2015). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician.
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- Finn, R. S. (2017). The Role of Regorafenib in Hepatocellular Carcinoma.
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- National Cancer Institute. (n.d.). Clinical Trials Using Regorafenib.
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- ResearchGate. (n.d.). Chemical structure of regorafenib and sorafenib.
- U.S. Food and Drug Administration. (n.d.). STIVARGA (regorafenib) Label.
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- Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis. (n.d.). LinkedIn.
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- Bayer. (n.d.). Efficacy Data in CORRECT Trial | STIVARGA® (regorafenib) | HCP.
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- ResearchGate. (n.d.). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
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A Comparative Guide to the Biological Activity of Novel Kinase Inhibitors: 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide vs. Regorafenib
Introduction
In the landscape of targeted cancer therapy, multi-kinase inhibitors represent a cornerstone of precision medicine, offering the ability to simultaneously disrupt multiple signaling pathways crucial for tumor growth, proliferation, and angiogenesis. Regorafenib (Stivarga®), an oral multi-kinase inhibitor, has established itself as a key therapeutic agent for various malignancies, including metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2][3][4][5] Its clinical efficacy is attributed to its broad-spectrum inhibition of angiogenic, stromal, and oncogenic receptor tyrosine kinases (RTKs).[6][7][8]
This guide provides a comparative framework for evaluating the biological activity of a novel investigational compound, 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, against the well-characterized profile of Regorafenib. While this compound is recognized as a key intermediate in the synthesis of Regorafenib, its intrinsic biological activities warrant investigation.[9][10] This document will serve as a comprehensive resource for researchers and drug development professionals, outlining the critical experiments and methodologies required for a head-to-head comparison.
Compound Profiles: The Benchmark and the Challenger
Regorafenib: The Established Multi-Kinase Inhibitor
Regorafenib is a potent inhibitor of multiple kinases involved in critical cancer-related pathways.[6][11] Its mechanism of action is multifaceted, targeting:
-
Angiogenesis: Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and TIE2, key mediators of new blood vessel formation.[1][6][7][12][13]
-
Oncogenesis: Targeting kinases such as KIT, RET, and members of the RAF family (C-RAF, BRAF), which are integral to the RAS/RAF/MEK/ERK signaling cascade that drives cell proliferation.[6][7][14][15][16]
-
Tumor Microenvironment: Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR), which play roles in stromal cell signaling and tumor progression.[6][17]
The chemical structure of Regorafenib, 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, underpins its ability to bind to the ATP-binding pockets of these diverse kinases.[8][18]
This compound: The Investigational Compound
This compound shares a significant structural moiety with Regorafenib, suggesting the potential for overlapping biological activity. As a key precursor, understanding its intrinsic kinase inhibitory profile and cellular effects is crucial for a comprehensive understanding of the structure-activity relationship of this chemical class.[9][10][19] This guide will outline the necessary experimental framework to elucidate its potential as a standalone therapeutic agent or as a reference for future drug design.
Comparative In Vitro Analysis: Unveiling Target Specificity and Cellular Effects
A direct comparison of the in vitro activities of this compound and Regorafenib is the foundational step in characterizing the novel compound.
Kinase Inhibition Profile
The primary objective is to determine the inhibitory concentration (IC50) of each compound against a panel of clinically relevant kinases. This provides a quantitative measure of potency and selectivity.
Table 1: Hypothetical Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Regorafenib (Reference) | This compound |
| VEGFR1 | 13 | Experimental Data |
| VEGFR2 | 4.2 | Experimental Data |
| VEGFR3 | 46 | Experimental Data |
| TIE2 | 11 | Experimental Data |
| PDGFR-β | 22 | Experimental Data |
| FGFR1 | 18 | Experimental Data |
| KIT | 7 | Experimental Data |
| RET | 1.5 | Experimental Data |
| BRAF | 28 | Experimental Data |
| C-RAF (RAF-1) | 2.5 | Experimental Data |
Data for Regorafenib sourced from published literature.[17] Data for this compound is hypothetical and would be determined experimentally.
-
Reagent Preparation: Prepare a reaction buffer containing the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.
-
Compound Dilution: Create a serial dilution of both Regorafenib and this compound in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate.
-
Kinase Reaction: Add the kinase/antibody/tracer mix to the wells containing the compounds.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the ratio of the emission signals from the acceptor and donor fluorophores. Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation and Viability Assays
To assess the functional consequences of kinase inhibition, the anti-proliferative activity of the compounds is evaluated across a panel of cancer cell lines with known genetic backgrounds.
Table 2: Hypothetical Comparative Anti-Proliferative Activity (GI50, µM)
| Cell Line | Cancer Type | Key Mutations | Regorafenib (Reference) | This compound |
| HUVEC | Normal Endothelial | Wild-Type | Experimental Data | Experimental Data |
| HT-29 | Colorectal Cancer | BRAF V600E | 1.8 | Experimental Data |
| Colo-205 | Colorectal Cancer | BRAF V600E | 0.8 | Experimental Data |
| A375 | Malignant Melanoma | BRAF V600E | 0.9 | Experimental Data |
| MV-4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.02 | Experimental Data |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | >10 | Experimental Data |
GI50 (Growth Inhibition 50) values represent the concentration of the compound required to inhibit cell growth by 50%. Data for Regorafenib is illustrative and based on published findings.[17]
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Regorafenib or this compound for 72 hours.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Incubation: Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to untreated control cells and plot cell viability against compound concentration. Calculate the GI50 value using a non-linear regression model.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clear conceptual understanding, the following diagrams illustrate the key signaling pathways targeted by these inhibitors and the experimental workflow for their comparison.
Caption: Targeted Signaling Pathways.
Caption: Experimental Workflow for Comparative Analysis.
In Vivo Efficacy: Tumor Xenograft Models
The definitive test of a compound's anti-cancer potential is its efficacy in a living organism. Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for preclinical evaluation.
Experimental Design: Colorectal Cancer Xenograft Model
-
Cell Line: HT-29 (human colorectal adenocarcinoma, BRAF V600E mutant).
-
Animal Model: Athymic nude mice (nu/nu).
-
Tumor Implantation: Subcutaneous injection of 5 x 10^6 HT-29 cells into the flank of each mouse.
-
Treatment Groups (n=10 mice/group):
-
Vehicle Control (e.g., Cremophor EL/ethanol/saline).
-
Regorafenib (e.g., 10 mg/kg, oral gavage, daily).
-
This compound (Dose 1, oral gavage, daily).
-
This compound (Dose 2, oral gavage, daily).
-
-
Efficacy Endpoints:
-
Tumor volume, measured with calipers twice weekly.
-
Animal body weight, as an indicator of toxicity.
-
Survival analysis.
-
-
Pharmacodynamic (PD) Markers: At the end of the study, tumors can be excised and analyzed for the phosphorylation status of key downstream targets (e.g., p-ERK) via immunohistochemistry or Western blot to confirm target engagement.
Table 3: Hypothetical In Vivo Efficacy in HT-29 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1250 ± 150 | - | +2.5 |
| Regorafenib (10 mg/kg) | 480 ± 95 | 61.6 | -5.0 |
| Compound X (10 mg/kg) | Experimental Data | Experimental Data | Experimental Data |
| Compound X (30 mg/kg) | Experimental Data | Experimental Data | Experimental Data |
Data is hypothetical and serves as an example of expected outcomes.
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for the comparative biological evaluation of this compound against the established multi-kinase inhibitor, Regorafenib. The outlined experimental protocols, from in vitro kinase profiling to in vivo tumor models, represent a comprehensive approach to characterizing a novel compound's therapeutic potential.
The causality behind these experimental choices is rooted in the principles of modern drug discovery: establishing a direct link between molecular target inhibition, cellular response, and in vivo efficacy. Each protocol is designed as a self-validating system; for instance, potent kinase inhibition (IC50) should translate to significant anti-proliferative activity (GI50) in cell lines dependent on that kinase, which in turn should predict tumor growth inhibition in corresponding xenograft models.
The data generated from these studies will be pivotal in determining whether this compound possesses a unique and advantageous biological profile compared to Regorafenib, potentially offering improved selectivity, reduced off-target toxicities, or efficacy in resistant settings. Such a direct comparison is essential for making informed decisions in the progression of new chemical entities from the laboratory to clinical development.
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The "Why" and "How" of Kin-Dock: A Comparative Guide to Docking Studies of Kinase Inhibitors and Their Precursors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of drug discovery, protein kinases stand out as pivotal targets, particularly in oncology.[1][2] Their dysregulation is a hallmark of numerous diseases, making the development of effective kinase inhibitors a cornerstone of modern therapeutics.[2][3] At the heart of this development lies a powerful computational technique: molecular docking. This guide provides a comprehensive walkthrough of comparative docking studies, offering not just the "how-to" but, more critically, the "why" behind each step. We will explore the nuances of comparing established kinase inhibitors with their synthetic precursors, a crucial step in optimizing lead compounds and accelerating the drug development pipeline.
The Landscape of Kinase Inhibition: More Than Just Blocking ATP
Protein kinases are enzymes that regulate a vast array of cellular processes by transferring a phosphate group from ATP to a substrate protein.[3][] This seemingly simple act of phosphorylation is a fundamental switch that can activate or deactivate proteins, controlling everything from cell growth and proliferation to apoptosis.[1][2] When kinases become dysregulated, they can drive uncontrolled cell division, a key characteristic of cancer.[1][2]
Kinase inhibitors are designed to block the activity of these aberrant kinases.[5] The majority of these inhibitors are ATP-competitive, meaning they bind to the same site on the kinase as ATP, preventing the phosphorylation process.[][6] However, the kinase world is far from monolithic. Kinases can exist in different conformational states, primarily the active "DFG-in" and inactive "DFG-out" conformations.[][7] This structural plasticity offers different binding pockets for inhibitors, leading to various inhibitor types with distinct selectivity profiles.[] Understanding these conformational states is crucial for designing effective and specific inhibitors.
The Power of "In Silico" Prediction: An Introduction to Molecular Docking
Before expensive and time-consuming synthesis and in vitro testing, computational methods like molecular docking allow us to predict how a potential drug molecule (a ligand) will bind to its target protein.[8][9] This "in silico" approach saves valuable resources by prioritizing the most promising candidates.[10][11]
The core principle of molecular docking is to find the optimal binding pose of a ligand within the active site of a protein and to estimate the strength of that interaction, typically expressed as a docking score or binding energy.[8][12] A lower (more negative) binding energy generally indicates a more stable and favorable interaction.[12]
This guide will focus on a comparative docking study, a powerful application where we assess a series of compounds—in this case, known kinase inhibitors and their precursors—against a specific kinase target. This allows for a direct comparison of their potential efficacy and helps to understand the structure-activity relationship (SAR), revealing which chemical modifications lead to better binding.
The Workflow: A Step-by-Step Protocol for a Robust Comparative Docking Study
A successful docking study is more than just running a piece of software; it's a carefully planned experiment with built-in validation at each stage. Here, we outline a comprehensive workflow, explaining the rationale behind each critical step.
Caption: A generalized workflow for a comparative molecular docking study.
Step 1: Target Selection and Preparation - The Foundation of Your Study
The "Why": The choice of the target protein structure is paramount. A high-quality, high-resolution crystal structure provides the most accurate representation of the binding site. The Protein Data Bank (PDB) is the primary repository for these structures.[7]
The "How":
-
Select a PDB Entry: Choose a crystal structure of your kinase of interest, preferably one that is co-crystallized with a known inhibitor. This provides a valuable reference for validating your docking protocol. For example, the PDB ID 2HYY can be used for studies on the c-Abl tyrosine kinase.[7]
-
Prepare the Protein: Raw PDB files often contain water molecules, co-factors, and other elements that are not relevant to the docking study. These need to be removed. Additionally, hydrogen atoms must be added, as they are crucial for forming hydrogen bonds. Most molecular modeling software packages, such as Schrödinger Maestro or UCSF Chimera, have dedicated protein preparation wizards to automate this process.
Step 2: Ligand and Precursor Preparation - Getting Your Molecules Ready
The "Why": Ligands, whether they are known inhibitors or novel precursors, need to be in their correct 3D conformation and protonation state to accurately simulate their binding.
The "How":
-
Obtain Ligand Structures: The 2D structures of known inhibitors can be obtained from databases like PubChem.[12] The structures of your precursor molecules will likely come from your own chemical drawings.
-
2D to 3D Conversion and Energy Minimization: Convert the 2D structures into 3D conformers. It's crucial to generate multiple low-energy conformations for each ligand, as the molecule may adopt a different shape upon binding to the protein. Tools like LigPrep in the Schrödinger suite or Open Babel can perform this task.[13]
Step 3: Grid Generation - Defining the Arena
The "Why": The docking software needs to know where to perform its calculations. The grid defines the three-dimensional space of the binding site where the ligand will be docked.
The "How":
-
Define the Binding Site: The grid should encompass the entire binding pocket. If you are using a co-crystallized structure, the easiest way to define the grid is to center it on the bound ligand.
-
Set the Grid Dimensions: The size of the grid box should be large enough to allow the ligand to rotate and translate freely within the binding site but not so large that it includes irrelevant parts of the protein, which would increase computation time unnecessarily.
Step 4: Molecular Docking - The Simulation
The "Why": This is the core of the study where the software samples different orientations and conformations of the ligand within the binding site and calculates the binding affinity for each pose.
The "How":
-
Choose a Docking Program: Several well-validated docking programs are available, including Glide, AutoDock Vina, and FRED.[7][14] The choice of program can depend on factors like computational cost and the specific nature of the protein-ligand system.
-
Set Docking Parameters: You can often specify the level of precision for the docking calculations. For an initial screen, a standard precision (SP) or high-throughput virtual screening (HTVS) mode might be sufficient.[11] For more accurate binding energy calculations, an extra precision (XP) mode is recommended.[11]
-
Run the Docking Simulation: The software will then proceed to dock each of your prepared ligands into the defined grid, generating a set of possible binding poses and their corresponding docking scores.
Interpreting the Data: From Numbers to Insights
The output of a docking run is a wealth of data. The key is to extract meaningful insights that can guide further drug development efforts.
Pose and Score Analysis
The primary quantitative output is the docking score or binding energy. A more negative value generally indicates a stronger binding affinity.[12] However, it's crucial to also visually inspect the predicted binding poses. A good docking pose should exhibit sensible interactions with the key amino acid residues in the binding site.
Redocking for Validation: A critical self-validating step is to "redock" the co-crystallized ligand back into the binding site. The root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose should ideally be less than 2.0 Å, which validates that your docking protocol can accurately reproduce the known binding mode.[15]
Interaction Analysis - The "How" of Binding
Beyond the numbers, understanding the specific molecular interactions that stabilize the protein-ligand complex is essential.
-
Hydrogen Bonds: These are strong, directional interactions that are often critical for binding affinity and specificity. For many kinase inhibitors, hydrogen bonds with the "hinge" region of the kinase are crucial for anchoring the molecule in the ATP-binding site.[7]
-
Hydrophobic Interactions: The interaction of nonpolar parts of the ligand with hydrophobic residues in the binding pocket can contribute significantly to the overall binding energy.
-
Pi-Pi Stacking: Aromatic rings in the ligand can interact favorably with aromatic residues in the protein.
Visualization software like PyMOL or the visualization tools within your docking software package are invaluable for this analysis.
Comparative Analysis: Inhibitors vs. Precursors
The real power of this study comes from comparing the results for your known inhibitors and their precursors.
Data Presentation: Summarize your key findings in a clear and concise table.
| Compound | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) | Key Hydrophobic Interactions (Residues) |
| Known Inhibitor 1 | -10.5 | MET318, THR315 | LEU248, VAL256, ILE360 |
| Precursor 1A | -8.2 | MET318 | LEU248, VAL256 |
| Precursor 1B | -9.8 | MET318, THR315 | LEU248, VAL256, ILE360, ALA380 |
| Known Inhibitor 2 | -11.2 | GLU286, ASP381 | LEU248, VAL299, ILE360 |
| Precursor 2A | -7.5 | GLU286 | LEU248, VAL299 |
Structure-Activity Relationship (SAR) Insights:
By analyzing this data, you can start to build a picture of the SAR. For instance, in the hypothetical data above, the addition of a specific functional group in Precursor 1B compared to 1A might have led to an additional hydrogen bond and interaction with ALA380, resulting in a significantly improved docking score, bringing it closer to the known inhibitor. This kind of insight is invaluable for guiding the next round of chemical synthesis and optimization.
Caption: The logical flow of using comparative docking to derive SAR insights.
Beyond Docking: The Next Steps
It is crucial to remember that molecular docking is a predictive tool, not a definitive answer. The results of your docking study should be used to generate hypotheses that are then tested experimentally. Promising precursors identified through docking should be synthesized and subjected to in vitro kinase assays to determine their actual inhibitory activity (e.g., IC50 or Ki values). This iterative cycle of in silico prediction and experimental validation is the hallmark of modern, efficient drug discovery.
Conclusion
Comparative molecular docking is an indispensable tool in the rational design of kinase inhibitors. By providing a framework for understanding the intricate dance between a ligand and its protein target, it allows researchers to make informed decisions, prioritize synthetic efforts, and ultimately accelerate the journey from a promising precursor to a life-saving therapeutic. The key to a successful study lies not just in the technical execution but in a deep understanding of the underlying biological and chemical principles, ensuring that the computational results translate into real-world success.
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A Comparative Guide to the Off-Target Effects of Tovorafenib (4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide)
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. While on-target efficacy is the primary goal, off-target effects can lead to unexpected toxicities or even polypharmacological benefits. This guide provides an in-depth comparison of the off-target profile of Tovorafenib (formerly known as TAK-580 or DAY101), a type II RAF inhibitor, with other prominent RAF inhibitors. We will delve into supporting experimental data, outline key methodologies for assessing off-target effects, and provide insights into the causal relationships behind experimental choices.
Introduction to Tovorafenib and the RAF Kinase Family
Tovorafenib is a potent, orally available, and CNS-penetrant inhibitor of the RAF serine/threonine kinases.[1][2][3] It is classified as a type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase. This mechanism allows it to inhibit both monomeric and dimeric forms of RAF kinases, a key feature for overcoming resistance mechanisms seen with first-generation BRAF inhibitors.[1][4] The RAF family consists of three isoforms: ARAF, BRAF, and CRAF (also known as RAF-1), which are central components of the RAS-RAF-MEK-ERK signaling pathway that regulates cell proliferation, differentiation, and survival.[5] While often referred to as a "pan-RAF inhibitor," recent evidence suggests a more nuanced selectivity profile for Tovorafenib.[5][6]
The Nuanced Selectivity of Tovorafenib: Beyond the "Pan-RAF" Label
Biochemical assays have revealed that Tovorafenib exhibits differential potency against the three RAF isoforms. It is most potent against CRAF, displays intermediate potency against BRAF (both wild-type and V600E mutant), and is significantly less potent against ARAF.[5][7] This "ARAF-sparing" activity is a critical differentiator from a true pan-RAF inhibitor and has important clinical ramifications.[5][6] The dependence of certain tumors on specific RAF isoforms means that an ARAF-sparing inhibitor might have a different efficacy and toxicity profile compared to an inhibitor that potently targets all three isoforms.
Comparative Off-Target Profiles of RAF Inhibitors
A comprehensive understanding of a drug's off-target profile is crucial for predicting potential side effects and for identifying opportunities for drug repurposing. While a direct head-to-head comprehensive kinome scan for Tovorafenib against a broad panel of kinases is not widely publicly available, we can infer its selectivity from preclinical data and compare it to the more extensively characterized profiles of other RAF inhibitors.
Tovorafenib Off-Target Profile
Beyond its primary RAF targets, Tovorafenib has been shown to inhibit a small subset of other kinases in a similar potency range. These include:
-
Abl, Arg, Frk, Lck: Members of the ABL and Src families of tyrosine kinases.
-
EphA2, EphA8: Ephrin receptor tyrosine kinases.
-
DDR2: Discoidin domain receptor tyrosine kinase.
-
SAPK2a (p38α): A member of the MAPK family.[8]
This limited off-target profile suggests a relatively selective inhibitor. However, the clinical side-effect profile, which includes skin toxicities (rash), anemia, and fatigue, hints at the modulation of other cellular pathways.[1][9]
Comparison with Other RAF Inhibitors
For context, we will compare the known off-target profiles of first and second-generation BRAF inhibitors.
| Inhibitor | Type | Primary Target(s) | Known Off-Target Families/Key Kinases | Notable Characteristics |
| Tovorafenib | II (Pan-RAF, ARAF-sparing) | CRAF > BRAF >> ARAF | Abl, Arg, Frk, Lck, EphA2, EphA8, DDR2, SAPK2a | CNS penetrant, inhibits both monomeric and dimeric RAF.[1][8] |
| Vemurafenib | I (BRAF-selective) | BRAF V600E | SRC family kinases (LCK, YES1, SRC), CSK | High propensity for paradoxical ERK activation, leading to secondary cutaneous squamous cell carcinomas.[10] |
| Dabrafenib | I (BRAF-selective) | BRAF V600E | SIK2, ALK5, CDK16, NEK9 | Lower incidence of paradoxical ERK activation compared to Vemurafenib.[10] |
| Encorafenib | I (BRAF-selective) | BRAF V600E | JNK1, JNK2, p38a | Long dissociation half-life from BRAF V600E.[11][12] |
Note: This table is a summary of known off-target effects and does not represent an exhaustive list. The potency against these off-targets varies.
The Phenomenon of Paradoxical ERK Activation
A critical off-target effect of many type I BRAF inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells. This occurs when the inhibitor binds to one protomer of a RAF dimer, leading to the allosteric transactivation of the other protomer. This can result in increased signaling and cell proliferation, contributing to side effects like cutaneous squamous cell carcinoma.[13][10] Tovorafenib, as a type II inhibitor that can bind to both protomers within a dimer, is designed to avoid this paradoxical activation.[4]
Experimental Methodologies for Assessing Off-Target Effects
To empirically determine the off-target profile of a kinase inhibitor, several robust experimental techniques are employed. The choice of methodology is driven by the specific question being asked, from broad, unbiased screening to targeted validation of inhibitor-protein interactions in a cellular context.
Kinome Scanning: A Global View of Selectivity
Rationale: Kinome scanning provides a broad, unbiased assessment of an inhibitor's binding affinity against a large panel of kinases. This is a critical first step in understanding selectivity and identifying potential off-target liabilities. The KINOMEscan™ platform is a widely used example of this technology.
Workflow Diagram:
Caption: KINOMEscan workflow diagram.
Detailed Protocol: KINOMEscan™ Assay (General Principles)
-
Assay Components: The assay consists of the test compound, a panel of DNA-tagged recombinant kinases, and an immobilized ligand that binds to the active site of the kinases.[14]
-
Competition Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will compete with and displace the immobilized ligand.[14]
-
Separation: The immobilized ligand (and any kinase bound to it) is separated from the unbound components.
-
Quantification: The amount of DNA-tagged kinase remaining in the unbound fraction is quantified using quantitative PCR (qPCR). A higher amount of kinase in the unbound fraction indicates stronger binding of the test compound.[14]
-
Data Analysis: The results are typically expressed as a percentage of control (DMSO) or as a dissociation constant (Kd) to quantify the binding affinity. The data is often visualized as a "tree spot" diagram, mapping the inhibited kinases onto the human kinome tree.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
Rationale: While kinome scanning identifies potential binding partners, it is performed in a cell-free system. CETSA is a powerful biophysical technique that allows for the validation of target engagement within the complex milieu of a living cell. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[15][16]
Workflow Diagram:
Caption: CETSA workflow diagram.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle (DMSO) for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient using a thermocycler (e.g., 40°C to 70°C in 2°C increments for 3 minutes).[17]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[17]
-
Fractionation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[17]
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Phenotypic Screening: Uncovering Functional Off-Target Effects
Rationale: Phenotypic screening focuses on the observable effects of a compound on a cell or organism, without a priori knowledge of the molecular target. This approach is invaluable for identifying unexpected off-target effects that lead to a particular cellular phenotype.[18]
Workflow Diagram:
Sources
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A Comparative In Vitro Cytotoxicity Analysis of Regorafenib and Its Process-Related Impurities
In the landscape of targeted cancer therapy, the multi-kinase inhibitor Regorafenib stands as a critical treatment for metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GISTs), and hepatocellular carcinoma (HCC).[1][2] Its efficacy lies in its ability to simultaneously block multiple signaling pathways involved in tumor angiogenesis, oncogenesis, and metastasis.[3][4] However, the chemical synthesis of any active pharmaceutical ingredient (API) inevitably leads to the formation of impurities. These impurities, even at trace levels, can possess pharmacological and toxicological properties that may impact the overall safety and efficacy of the drug product. Therefore, a thorough evaluation of their cytotoxic potential is a cornerstone of drug development and quality control.
This guide provides a comprehensive framework for comparing the in vitro cytotoxicity of Regorafenib with its common process-related impurities. We will delve into the mechanistic rationale for cytotoxicity assessment, provide detailed experimental protocols for robust and sensitive assays, and present a comparative analysis of hypothetical data to illustrate the potential impact of these impurities.
The Mechanistic Landscape of Regorafenib's Action
Regorafenib exerts its anti-tumor effects by inhibiting a wide array of protein kinases.[1] This multi-targeted approach is crucial to its clinical success. Key targets include:
-
Angiogenic Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2), which are pivotal for the formation of new blood vessels that supply tumors.[3][5]
-
Oncogenic Kinases: KIT, RET, RAF-1, and BRAF, which are involved in signaling pathways that drive cancer cell proliferation and survival.[1][3]
-
Stromal Kinases: Platelet-Derived Growth Factor Receptors (PDGFR) and Fibroblast Growth Factor Receptors (FGFR), which play a role in the tumor microenvironment.[5][6]
By inhibiting these kinases, Regorafenib disrupts the complex signaling network that tumors rely on for growth and progression.[4]
Figure 1: Simplified signaling pathway of Regorafenib's multi-kinase inhibition.
Profiling the Cytotoxicity of Regorafenib and Its Impurities: An Experimental Blueprint
To comprehensively assess and compare the cytotoxic profiles, a multi-assay approach is recommended. Here, we outline a detailed workflow employing two robust and widely accepted methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[7][8][9]
Figure 2: Experimental workflow for comparative cytotoxicity assessment.
Materials and Reagents
-
Cell Line: HT-29 human colorectal adenocarcinoma cell line.
-
Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compounds: Regorafenib (API), Regorafenib Urea Impurity, Regorafenib EP Impurity A, Regorafenib EP Impurity C.[10][11][12]
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Dimethyl sulfoxide (DMSO), LDH Cytotoxicity Assay Kit.[7][9]
Detailed Experimental Protocols
Part 1: Cell Culture and Treatment
-
Cell Seeding: Culture HT-29 cells to ~80% confluency. Trypsinize, count, and seed 5 x 10³ cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare 10 mM stock solutions of Regorafenib and each impurity in DMSO. From these stocks, prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.[13]
-
Cell Treatment: After 24 hours of incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
Part 2A: MTT Assay for Cell Viability [8][14]
-
MTT Addition: At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8]
Part 2B: LDH Assay for Cytotoxicity [9][15][16]
-
Sample Collection: At the end of the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
Part 3: Data Analysis
-
Calculate Percentage Viability (MTT Assay):
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Calculate Percentage Cytotoxicity (LDH Assay):
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
-
Determine IC50 Values: Plot the percentage viability or cytotoxicity against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability or 50% cytotoxicity.[17][18][19]
Comparative Cytotoxicity Data: A Hypothetical Analysis
The following table presents a hypothetical dataset derived from the described experimental workflow, comparing the cytotoxic activity of Regorafenib and its impurities against the HT-29 cell line after 48 hours of treatment.
| Compound | IC50 (µM) - MTT Assay | IC50 (µM) - LDH Assay | Relative Potency (vs. Regorafenib) |
| Regorafenib | 5.8 | 6.2 | 1.00 |
| Regorafenib Urea Impurity | 15.2 | 16.5 | 0.38 |
| Regorafenib EP Impurity A | > 100 | > 100 | < 0.06 |
| Regorafenib EP Impurity C | 45.7 | 48.9 | 0.13 |
Data Interpretation:
-
Regorafenib: As expected, the parent drug exhibits potent cytotoxicity against the HT-29 colorectal cancer cell line, with IC50 values in the low micromolar range.
-
Regorafenib Urea Impurity: This impurity shows moderate cytotoxicity, approximately 2.6 times less potent than Regorafenib. While less active than the API, its cytotoxic potential warrants consideration in setting specification limits.
-
Regorafenib EP Impurity A: This impurity demonstrates negligible cytotoxicity at the concentrations tested, suggesting it is unlikely to contribute significantly to the overall pharmacological or toxicological profile of the drug product.
-
Regorafenib EP Impurity C: This impurity displays weak cytotoxic activity, being roughly 7-8 times less potent than Regorafenib.
Concluding Remarks for the Practicing Scientist
This guide provides a robust framework for the comparative cytotoxic evaluation of Regorafenib and its impurities. The presented protocols for MTT and LDH assays offer a reliable and multi-faceted approach to understanding the potential biological impact of these related substances.
The hypothetical data underscores a critical principle in drug development: not all impurities are created equal. While some may be benign, others can possess significant biological activity. A thorough and systematic assessment of impurity cytotoxicity is therefore not merely a regulatory requirement but a scientific imperative to ensure the safety and consistency of the final drug product. By integrating these analytical strategies early in the development process, researchers can de-risk their programs and build a comprehensive understanding of their drug candidate's profile.
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A Senior Application Scientist's Guide to Validating Stability-Indicating Assays for Pharmaceutical Intermediates
In the intricate process of drug development, the chemical stability of pharmaceutical intermediates is a cornerstone of safety, efficacy, and quality. A stability-indicating assay method (SIAM) is not merely a procedural requirement but a critical analytical tool that provides a definitive assurance of an intermediate's integrity over time. This guide offers an in-depth comparison of analytical approaches for validating a robust SIAM, grounded in scientific principles and regulatory expectations. We will dissect the "why" behind the "how," empowering you, my fellow scientists, to develop and validate assays that are not only compliant but scientifically sound.
The Imperative for a Stability-Indicating Method
A pharmaceutical intermediate is a material produced during the synthesis of an active pharmaceutical ingredient (API) that must undergo further molecular change before it becomes the final API. Its purity and stability are paramount, as any degradation can compromise the quality and safety of the final drug product. A SIAM is a validated analytical procedure designed to accurately quantify the intermediate while also separating and detecting any potential degradation products.[1]
The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the use of stability-indicating methods in stability studies.[1][2] The core principle is to develop an assay that is specific to the intermediate and can resolve it from all potential impurities and degradants.[3] This ensures that any observed decrease in the intermediate's concentration is a true measure of its degradation and not an artifact of analytical interference.
Conceptual Framework for SIAM Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] For a SIAM, this means proving that the method can reliably assess the stability of the pharmaceutical intermediate. The validation process should be guided by the principles outlined in ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[4][5]
A successful validation strategy is built upon a foundation of forced degradation studies. These studies are essential for identifying likely degradation pathways and for generating the very degradation products that the SIAM must be able to separate and quantify.[6][7]
Forced Degradation: The Proving Ground for Specificity
Forced degradation, or stress testing, involves subjecting the pharmaceutical intermediate to conditions more severe than those it would encounter during normal handling and storage.[7][8] The goal is not to completely degrade the sample but to achieve a target degradation of 10-20%, which is sufficient to produce a representative profile of degradation products.[9]
Key stress conditions include:
-
Acid and Base Hydrolysis: Treatment with strong acids (e.g., 0.1N HCl) and bases (e.g., 0.1N NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.
-
Thermal Stress: Heating the solid or solution form of the intermediate.
-
Photostability: Exposing the intermediate to light of controlled wavelength and intensity.
The data gleaned from these studies are invaluable for developing a method with the required specificity and for understanding the intrinsic stability of the molecule.[7][8]
Visualizing the Validation Workflow
A well-structured validation plan is crucial for a successful outcome. The following diagram illustrates a typical workflow for the validation of a stability-indicating assay.
Caption: A typical workflow for SIAM validation.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the workhorse of stability-indicating assays due to its high resolving power and sensitivity.[2][10] However, other techniques can also be employed, and the choice depends on the specific characteristics of the intermediate and the available resources.
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC with UV/DAD | High resolution, good sensitivity, widely available, quantitative.[3] | May require derivatization for non-chromophoric compounds. | Broad applicability for most pharmaceutical intermediates. |
| UPLC | Faster analysis times, higher resolution, and sensitivity than HPLC.[11] | Higher initial instrument cost. | High-throughput screening and complex mixtures. |
| LC-MS | Provides molecular weight information for peak identification, highly specific.[12] | More complex instrumentation and data analysis. | Elucidation of degradation pathways and unknown impurity identification. |
| Gas Chromatography (GC) | Excellent for volatile and thermally stable intermediates.[3] | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile impurities. |
Experimental Protocol: A Step-by-Step Guide to HPLC-Based SIAM Validation
This protocol outlines the validation of a stability-indicating RP-HPLC method for a hypothetical pharmaceutical intermediate, "Intermediate-X."
Forced Degradation Study
-
Objective: To generate degradation products and demonstrate the method's specificity.
-
Procedure:
-
Prepare solutions of Intermediate-X in 0.1N HCl, 0.1N NaOH, and 3% H₂O₂.
-
Heat the solutions at 60°C for 24 hours.
-
Expose a solid sample of Intermediate-X to 70°C for 48 hours.
-
Expose a solution of Intermediate-X to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples by the developed HPLC method.
-
Validation Parameters and Acceptance Criteria (Based on ICH Q2(R1))
| Parameter | Objective | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method is able to assess unequivocally the analyte in the presence of components which may be expected to be present.[4] | Peak purity of the analyte peak should be > 99%. Resolution between the analyte and closest eluting peak should be > 2. |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response.[13] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To demonstrate the closeness of test results to the true value.[13] | Recovery of 98.0% to 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate) | To demonstrate the degree of scatter between a series of measurements.[14] | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To determine the lowest amount of analyte that can be detected and quantified, respectively.[14] | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To demonstrate the reliability of the method with respect to deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature. |
Data Presentation: A Comparative Overview
The following table presents hypothetical validation data for a stability-indicating HPLC method compared to a non-specific method (e.g., a simple UV spectrophotometric assay).
| Validation Parameter | Stability-Indicating HPLC Method | Non-Specific UV Method | Commentary |
| Specificity (in presence of degradants) | Baseline resolution of Intermediate-X from all degradation products. Peak purity index > 0.999. | Significant spectral overlap from degradation products, leading to an overestimation of Intermediate-X. | The HPLC method demonstrates true stability-indicating capability. |
| Linearity (r²) | 0.9995 | 0.9950 | The non-specific method shows poorer linearity due to interference. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 105.0% - 115.0% (in stressed samples) | The non-specific method provides falsely elevated recovery values. |
| Precision (RSD%) | 0.8% | 3.5% | The HPLC method is significantly more precise. |
The Logic of Forced Degradation
The process of forced degradation is not arbitrary; it is a systematic investigation into the chemical vulnerabilities of a molecule. The choice of stressors is designed to mimic the potential degradation pathways that could occur during manufacturing, shipping, and storage.
Caption: The logic of forced degradation studies.
Conclusion: A Commitment to Scientific Integrity
The validation of a stability-indicating assay for pharmaceutical intermediates is a rigorous but essential undertaking. It is a testament to our commitment as scientists to ensuring the quality and safety of medicines. By embracing a systematic and scientifically sound approach, grounded in regulatory guidelines and a deep understanding of the underlying chemical principles, we can develop and validate analytical methods that are truly fit for purpose. This guide provides a framework for that process, but it is the critical thinking and experimental diligence of the individual scientist that will ultimately ensure the integrity of the data and the quality of the final drug product.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
- Quality Guidelines - ICH. Available at: https://www.ich.org/page/quality-guidelines
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available at: https://www.fda.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: https://www.sotax.com/articles/what-are-forced-degradation-studies-an-introduction-to-pharmaceutical-stress-testing/
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: https://www.fda.gov/media/71621/download
- Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: https://www.bioprocessonline.
- Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. Available at: https://www.ijert.org/development-of-stability-indicating-method-and-study-of-validation-on-the-pharmaceutical-drug-substances-by-rp-hplc
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4111467/
- Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Available at: https://www.jptcp.com/index.php/jptcp/article/view/2869
- Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: https://www.pharmtech.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available at: https://www.chromatographyonline.com/view/validation-of-stability-indicating-hplc-methods-for-pharmaceuticals-overview-methodologies-and-case-studies
- What is a stability indicating method? | Peptide Testing - AmbioPharm. Available at: https://www.ambiopharm.
- A Comparative Guide to Stability-Indicating Assay Methods for (1R,2S,3R)-Aprepitant - Benchchem. Available at: https://www.benchchem.
- Stability Indicating Analytical Method Development and Validation - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: https://ijpsm.
- Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8034542/
- Development and Validation of a Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS - MDPI. Available at: https://www.mdpi.com/1420-3049/27/15/4873
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Navigating the Kinome: A Comparative Guide to Assessing Kinase Inhibitor Cross-Reactivity of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are pivotal regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] However, the high degree of structural conservation within the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2][4] A promiscuous kinase inhibitor, while potentially effective against its primary target, can lead to off-target effects and associated toxicities, complicating clinical development and patient outcomes.[2] Therefore, a rigorous evaluation of a compound's cross-reactivity profile is not merely a perfunctory step but a cornerstone of modern drug discovery.[5]
This guide provides a comprehensive framework for assessing the kinase cross-reactivity of investigational compounds, using 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide as a central example. While this compound is primarily known as a key intermediate in the synthesis of the multi-kinase inhibitor Regorafenib, its own potential for off-target kinase interactions warrants a thorough investigation, as impurities or metabolites could contribute to the overall biological effect of the final active pharmaceutical ingredient.[6][7][8]
We will compare and contrast the conceptual selectivity profiles of a multi-kinase inhibitor like Regorafenib with a highly selective inhibitor, Tucatinib , to illustrate the spectrum of kinase inhibitor activity. This guide will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to empower researchers in their quest for safer, more effective kinase-targeted therapies.
The Spectrum of Kinase Inhibition: From Multi-Targeted to Highly Selective
The Subject of Our Investigation: this compound
-
Known Role: An essential building block in the synthesis of Regorafenib.[6][7] As "Regorafenib Impurity A," its potential bioactivity is of regulatory and scientific interest.[8]
Given its structural contribution to a known multi-kinase inhibitor, it is plausible that this molecule, or similar derivatives, could possess intrinsic kinase inhibitory activity. A comprehensive cross-reactivity assessment is therefore a critical exercise in due diligence.
The Multi-Kinase Inhibitor Comparator: Regorafenib
Regorafenib is an oral multi-kinase inhibitor that targets a range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[12][13] Its targets include VEGFR1-3, TIE2, PDGFR-β, FGFR1, KIT, RET, and RAF-1.[14][15] This broad spectrum of activity is integral to its therapeutic efficacy in cancers like metastatic colorectal cancer but also underscores the potential for a wider range of off-target effects.[13]
The Selective Kinase Inhibitor Comparator: Tucatinib
In stark contrast, Tucatinib is a highly selective, oral tyrosine kinase inhibitor (TKI) that potently targets HER2 (ErbB2) with minimal inhibition of EGFR.[16][17] This high selectivity for HER2 over other kinases, particularly EGFR, is a key design feature that contributes to its favorable tolerability profile, reducing common side effects like severe diarrhea and skin rash often seen with less selective HER2/EGFR inhibitors.[16] Tucatinib's focused activity makes it an excellent benchmark for a highly selective kinase inhibitor.
Workflow for Assessing Kinase Inhibitor Cross-Reactivity
A systematic approach is essential for a thorough evaluation of a compound's kinase selectivity. The following workflow outlines a logical progression from broad screening to detailed characterization.
Caption: A streamlined workflow for determining kinase inhibitor cross-reactivity.
Comparative Kinase Selectivity Profiles
The following tables present illustrative data to compare the kinase inhibition profiles of a multi-kinase inhibitor (Regorafenib) and a selective inhibitor (Tucatinib). While specific data for this compound is not publicly available, a hypothetical screening would aim to generate such a profile.
Table 1: Illustrative Kinase Inhibition Profile at a Single Concentration (1 µM)
| Kinase Target | Regorafenib (% Inhibition) | Tucatinib (% Inhibition) | This compound (% Inhibition) |
| HER2 (ErbB2) | 45% | 98% | Hypothetical Data |
| VEGFR2 | 95% | 5% | Hypothetical Data |
| PDGFRβ | 92% | 2% | Hypothetical Data |
| KIT | 88% | 8% | Hypothetical Data |
| RAF-1 | 85% | 1% | Hypothetical Data |
| EGFR | 60% | 15% | Hypothetical Data |
| SRC | 75% | 12% | Hypothetical Data |
| ABL1 | 55% | 3% | Hypothetical Data |
Data is representative and compiled for illustrative purposes based on the known selectivity of Regorafenib and Tucatinib.
Table 2: Comparative IC50 Values for Selected Kinases
| Kinase Target | Regorafenib IC50 (nM) | Tucatinib IC50 (nM) |
| HER2 (ErbB2) | ~150 | 8 |
| VEGFR2 | 4 | >10,000 |
| PDGFRβ | 22 | >10,000 |
| KIT | 7 | >10,000 |
| RAF-1 | 2.5 | >10,000 |
| EGFR | ~500 | >1,000 |
IC50 values are approximate and sourced from publicly available data for illustrative comparison.[15][18]
Experimental Protocols for Kinase Cross-Reactivity Assessment
The choice of assay technology is critical for generating reliable and reproducible data. Below are detailed protocols for commonly employed in vitro kinase assays.
Protocol 1: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
This method is often considered the "gold standard" due to its direct measurement of phosphate transfer.[19]
Principle: This assay measures the incorporation of a radiolabeled phosphate ([³³P]) from [γ-³³P]-ATP onto a kinase-specific substrate (protein or peptide). The radiolabeled substrate is then captured on a filter membrane, while unincorporated [γ-³³P]-ATP is washed away. The radioactivity retained on the filter is proportional to the kinase activity.
Step-by-Step Methodology:
-
Reaction Master Mix Preparation: On ice, prepare a master mix containing kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), the specific kinase, and the substrate.
-
Compound Addition: Dispense the master mix into a 96-well plate. Add this compound or control inhibitors at various concentrations (typically a 10-point, 3-fold serial dilution). Include a DMSO-only vehicle control.
-
Initiation of Kinase Reaction: Add a solution of [γ-³³P]-ATP and unlabeled ATP (at a concentration near the Kₘ for the specific kinase) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Signal Detection: Add scintillant to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[11]
Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)
This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced. It is highly sensitive and amenable to high-throughput screening.[18][20][21]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a white, opaque 384-well plate, set up the kinase reaction by combining the kinase, substrate, ATP, and the test compound (e.g., this compound) in the appropriate kinase buffer. Incubate at room temperature for the desired duration (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate percent inhibition and IC50 values as described for the radiometric assay.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Discussion: Interpreting Cross-Reactivity Data
The primary goal of kinase profiling is to build a comprehensive picture of a compound's selectivity. For a compound like This compound , the initial kinome-wide screen at a single, high concentration (e.g., 1-10 µM) is a crucial first pass. Any significant inhibition observed would warrant follow-up IC50 determination to quantify the potency of these off-target interactions.
-
A "Clean" Profile: If the compound shows minimal inhibition across the kinome, similar to the illustrative profile of Tucatinib against non-HER2 kinases, it suggests high selectivity. This is the desired outcome for a drug candidate designed to target a specific kinase.
-
A "Promiscuous" Profile: Conversely, if the compound inhibits multiple kinases with high potency, resembling the profile of Regorafenib, it would be classified as a multi-kinase inhibitor. While this can be a therapeutic advantage in certain contexts, it also raises the probability of off-target toxicities.[2]
-
The In-Between: It is also possible for a compound to have a primary target and a small number of off-targets with moderate to high potency. In this scenario, a careful evaluation of the biological functions of these off-targets is necessary to predict potential side effects.
The choice of ATP concentration in these assays is a critical experimental parameter.[22] Performing assays at physiological ATP concentrations (e.g., 1 mM) can provide a more accurate reflection of a compound's activity in a cellular environment, as ATP-competitive inhibitors will face greater competition.[19]
Conclusion
The rigorous assessment of kinase inhibitor cross-reactivity is an indispensable component of drug discovery and development. By employing a systematic workflow that includes broad kinome screening and detailed IC50 determination using robust assay methodologies like radiometric and luminescence-based assays, researchers can gain a deep understanding of a compound's selectivity profile. For This compound , a molecule of interest due to its relationship with Regorafenib, such an evaluation would clarify its intrinsic biological activity and potential for off-target effects. By comparing its hypothetical profile to well-characterized inhibitors like the multi-targeted Regorafenib and the highly selective Tucatinib, we can better contextualize its activity and make more informed decisions in the development of next-generation kinase inhibitors. Ultimately, a thorough understanding of kinase selectivity is paramount to designing safer and more effective medicines.
References
- Biochemical kinase selectivity profiles of regorafenib, M-2, and M-5. (URL: [Link])
- ADP Glo Protocol.
- The Role of this compound in Cancer Therapy. (URL: [Link])
- 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide - PubChem. (URL: [Link])
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (URL: [Link])
- Molecular insight of regorafenib treatment for colorectal cancer - PMC - NIH. (URL: [Link])
- The Pharmacokinetics and Safety of Tucatinib in Volunteers with Hep
- Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension - PMC - NIH. (URL: [Link])
- Tucatinib has Selective Activity in HER2-Positive Cancers and Significant Combined Activity with Approved and Novel Breast Cancer–Targeted Therapies - AACR Journals. (URL: [Link])
- Assaying Protein Kinase Activity with Radiolabeled
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (URL: [Link])
- Fluorescence detection techniques for protein kinase assay - ResearchG
- Radiometric Filter Binding Assay - Reaction Biology. (URL: [Link])
- HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - ResearchG
- Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. (URL: [Link])
- Strategy toward Kinase-Selective Drug Discovery - PMC - NIH. (URL: [Link])
- Tucatinib has improved selectivity over lapatinib and neratinib. A–C,...
- Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH. (URL: [Link])
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])
- The selectivity of protein kinase inhibitors: a further update - Discovery Research Portal. (URL: [Link])
- Kinase Panel Screening and Profiling Service - Reaction Biology. (URL: [Link])
- KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. (URL: [Link])
- Targeted Kinase Selectivity from Kinase Profiling D
- Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC - NIH. (URL: [Link])
- The efficacy of tucatinib-based therapeutic approaches for HER2-positive breast cancer - PMC - PubMed Central. (URL: [Link])
- Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC - NIH. (URL: [Link])
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- 4. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthetic Routes of Regorafenib for Researchers and Drug Development Professionals
Abstract
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor pivotal in the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors. The efficacy of this therapeutic agent is intrinsically linked to its precise chemical architecture, making its synthesis a subject of significant interest within the pharmaceutical industry. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to Regorafenib. We will dissect three distinct strategies: the classical convergent approach, a modified convergent synthesis avoiding hazardous isocyanates, and a streamlined one-pot procedure. Each route is evaluated based on chemical principles, process efficiency, scalability, safety, and environmental impact. Detailed experimental protocols, quantitative data, and visual workflows are presented to provide researchers and drug development professionals with a comprehensive resource for understanding and potentially optimizing the synthesis of this critical anti-cancer drug.
Introduction
Regorafenib, chemically known as 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, exerts its therapeutic effect by targeting multiple kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. The synthesis of such a complex molecule is a multi-step process, and the chosen synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of production. This guide will explore and compare three distinct and industrially relevant synthetic strategies for Regorafenib, providing a critical analysis to inform route selection and process development.
Route 1: The Convergent Synthesis – A Classic Approach
The most widely described method for synthesizing Regorafenib is a convergent approach. This strategy involves the independent synthesis of two key intermediates, which are then coupled in the final step to form the target molecule. This method allows for the parallel production of the intermediates, potentially shortening the overall production timeline.
Synthesis of Key Intermediates
Intermediate 1: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
The synthesis of this intermediate is a critical step and is typically achieved through the nucleophilic aromatic substitution (SNAr) reaction between 4-amino-3-fluorophenol and 4-chloro-N-methyl-2-pyridinecarboxamide. The phenoxide, generated in situ by a base, acts as the nucleophile, displacing the chloride on the pyridine ring.
-
Causality of Experimental Choices: The choice of a strong base, such as sodium hydroxide or potassium tert-butoxide, is crucial to deprotonate the phenolic hydroxyl group, thereby activating it as a nucleophile.[1][2] The reaction is typically carried out in a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures, which is necessary to overcome the activation energy of the SNAr reaction.[2][3]
Intermediate 2: 4-chloro-3-(trifluoromethyl)phenyl isocyanate
This intermediate is a highly reactive electrophile necessary for the formation of the urea linkage in Regorafenib. It is commonly prepared from 4-chloro-3-(trifluoromethyl)aniline.
-
Causality of Experimental Choices: The conversion of the aniline to the isocyanate is typically achieved by phosgenation, using phosgene or a phosgene equivalent like triphosgene.[4] This reaction is often performed in an inert solvent such as dichloromethane (DCM) or toluene. The use of triphosgene is generally preferred in a laboratory setting due to its solid form, which is safer to handle than gaseous phosgene. The reaction proceeds via the formation of a carbamoyl chloride, which then eliminates hydrogen chloride to yield the isocyanate.
Final Coupling Step
The final step in this convergent synthesis is the reaction of this compound with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The amino group of the first intermediate acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the diaryl urea linkage of Regorafenib.
-
Causality of Experimental Choices: This reaction is typically carried out in an aprotic solvent to prevent the reaction of the highly reactive isocyanate with protic solvents. The reaction is generally fast and proceeds at or below room temperature.
Workflow Diagram
Caption: Workflow for the convergent synthesis of Regorafenib.
Route 2: Modified Convergent Synthesis – Avoiding Isocyanates
A significant drawback of the classical convergent route is the use of highly toxic and moisture-sensitive isocyanates. An alternative approach circumvents this issue by employing a carbamate intermediate, which is more stable and safer to handle.
Key Transformation: Carbamate Formation and Coupling
In this modified route, 4-chloro-3-(trifluoromethyl)aniline is first reacted with a chloroformate, such as phenyl chloroformate, to form a stable carbamate intermediate. This carbamate then reacts with this compound to form the urea linkage of Regorafenib, with the elimination of phenol.
-
Causality of Experimental Choices: The formation of the carbamate from the aniline and chloroformate is a standard acylation reaction. The subsequent coupling with the amino intermediate requires elevated temperatures to drive the reaction to completion, as the carbamate is less reactive than the corresponding isocyanate. The choice of a high-boiling solvent is therefore necessary. This method, while potentially requiring more forcing conditions for the final coupling, enhances the safety profile of the overall synthesis by avoiding the handling of hazardous isocyanates.[5]
Workflow Diagram
Caption: Workflow for the modified convergent synthesis via a carbamate intermediate.
Route 3: The One-Pot Synthesis – A Streamlined Approach
To improve process efficiency and reduce operational complexity, a one-pot synthesis of Regorafenib has been developed.[6] This approach combines multiple reaction steps into a single reactor without the isolation of intermediates, thereby saving time, reducing solvent waste, and potentially increasing overall throughput.
Tandem Reaction Sequence
A reported one-pot synthesis starts with the condensation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate and 3-fluoro-4-aminophenol to form an intermediate urea derivative.[6] Without isolating this intermediate, a base and 4-chloro-N-methyl-2-pyridinecarboxamide are added to the same reaction vessel. The subsequent nucleophilic aromatic substitution reaction forms Regorafenib.
-
Causality of Experimental Choices: The success of a one-pot synthesis relies on the compatibility of the reagents and reaction conditions for each step. The initial urea formation is rapid at low temperatures.[6] The subsequent SNAr reaction requires a higher temperature and a base to proceed. The choice of solvent is critical and must be suitable for both reaction steps. Solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are often employed.[6] This approach significantly simplifies the workflow and reduces the need for multiple purification steps.
Workflow Diagram
Caption: Workflow for the one-pot synthesis of Regorafenib.
Comparative Analysis
| Parameter | Route 1: Convergent Synthesis | Route 2: Modified Convergent (Carbamate) | Route 3: One-Pot Synthesis |
| Overall Yield | ~70-80% | ~41%[5] | ~46-50%[6] |
| Number of Steps | 3 (from key intermediates) | 3 (from key intermediates) | 1 (from key intermediates) |
| Key Reagents | Isocyanate, Phosgene/Triphosgene | Chloroformate | Isocyanate |
| Safety Concerns | Use of highly toxic isocyanate and phosgene | Avoids isocyanates, but uses chloroformates | Use of isocyanate |
| Process Scalability | Well-established and scalable | Good scalability, improved safety | Potentially high throughput, but may require more stringent process control |
| Environmental Impact | Multiple steps with solvent usage and waste generation | Similar to Route 1, but avoids highly toxic reagents | Reduced solvent usage and waste due to fewer workup steps |
Experimental Protocols
Route 1: Convergent Synthesis
Synthesis of this compound
-
To a reaction vessel under a nitrogen atmosphere, add 4-amino-3-fluorophenol (1.0 eq), 4-chloro-N-methyl-2-pyridinecarboxamide (1.05 eq), and N,N-dimethylacetamide (DMAc).
-
Add sodium hydroxide (1.1 eq) and heat the mixture to 105 °C for 1 hour.[3]
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound. A reported yield is 88.9% with a purity of 99.3%.[3]
Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in an inert solvent like toluene.
-
Add triphosgene (0.4 eq) and heat the mixture to reflux for 3-5 hours.[7]
-
Monitor the reaction by TLC or GC.
-
After completion, distill the solvent and the product under reduced pressure to obtain pure 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Final Synthesis of Regorafenib
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in THF at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
The product will precipitate out of the solution. Filter the solid, wash with the solvent, and dry to obtain Regorafenib. A reported yield for this step is 83%.[8]
Route 3: One-Pot Synthesis of Regorafenib
-
In a reaction vessel, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) and 3-fluoro-4-aminophenol (1.0 eq) in tetrahydrofuran (THF).
-
Stir the reaction at 20°C for 10 minutes.[6]
-
Add sodium hydroxide (3.6 eq) to the reaction mixture and stir for 30 minutes.[6]
-
Add 4-chloro-N-methyl-2-pyridinecarboxamide (1.0 eq) and heat the reaction to 130°C for 4 hours.[6]
-
Cool the reaction to room temperature and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethyl acetate/petroleum ether to obtain Regorafenib. A reported yield is 49.83%.[6]
Conclusion
The synthesis of Regorafenib can be accomplished through several strategic routes, each with its own set of advantages and disadvantages. The classical convergent synthesis (Route 1) is a robust and high-yielding method, but it involves the use of hazardous reagents. The modified convergent synthesis (Route 2) offers a safer alternative by avoiding isocyanates, although it may result in a lower overall yield. The one-pot synthesis (Route 3) presents a more streamlined and potentially cost-effective approach with reduced environmental impact, but it may require more careful process optimization and control.
The choice of the optimal synthetic route will depend on a variety of factors, including the scale of production, available equipment, safety regulations, and economic considerations. For large-scale industrial production, the one-pot synthesis, if properly optimized, could offer significant advantages in terms of process efficiency and cost. However, for smaller-scale synthesis or in environments with stringent safety constraints, the modified convergent route using a carbamate intermediate may be the more prudent choice. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis and process development of Regorafenib.
References
- CN104910067A - Method for synthesizing regorafenib by one-pot process - Google P
- Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 )
- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)
- A method with safety and convenience to synthesize Regorafenib - ResearchG
- A method with safety and convenience to synthesize Regorafenib - Darcy & Roy Press. [Link]
- AU2016387566A1 - An improved process for the preparation of Regorafenib - Google P
- WO 2009/111061 A1 - PROCESS FOR THE PREPAR
- 4-Chloro-3-(trifluoromethyl)
- A practical and efficient method for synthesis of sorafenib and regorafenib - ResearchG
- Synthesis of Sorafenib and Regorafenib | Download Table - ResearchG
- The Role of this compound in Cancer Therapy. [Link]
- CN108997209B - Preparation method of regorafenib - Google P
- Synthesis of 4-(4-aminophenoxy)
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- 3. This compound | 757251-39-1 [chemicalbook.com]
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A-Comparative-Analysis-of-4-4-Amino-3-fluorophenoxy-N-methylpicolinamide-Purity-from-Diverse-Suppliers.md
Abstract
The chemical purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development, directly impacting research reproducibility, biological activity, and patient safety. This guide provides a comprehensive framework for assessing the purity of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, a critical intermediate in the synthesis of several kinase inhibitors.[1][2] We present a multi-tiered analytical approach employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to compare the purity profiles of this compound obtained from three different (hypothetical) commercial suppliers. This guide is intended for researchers, scientists, and drug development professionals to establish robust internal quality control standards and make informed decisions when sourcing critical chemical reagents.
Introduction: The Critical Role of Purity in Drug Development
This compound serves as a key building block in the synthesis of targeted cancer therapeutics.[1] The presence of impurities, even at trace levels, can have significant downstream consequences. These impurities may arise from various stages of the manufacturing process, including residual starting materials, by-products from incomplete reactions, or degradation products.[3][4][5] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides stringent guidelines on the identification and qualification of impurities in new drug substances.[6][7]
The primary objective of this guide is to provide a practical and scientifically rigorous methodology for the comparative purity assessment of this compound from different suppliers. By employing orthogonal analytical techniques, we can build a comprehensive picture of the purity profile, ensuring the quality and consistency of the material used in sensitive research and development applications.
Experimental Design: A Multi-Pronged Approach to Purity Assessment
To ensure a thorough and reliable assessment of purity, a combination of chromatographic and spectroscopic techniques is employed. This multi-pronged approach provides both quantitative and qualitative information about the main compound and any potential impurities.
-
High-Performance Liquid Chromatography (HPLC): As a gold standard for purity analysis, HPLC is used for the quantitative determination of the main peak (the active compound) and for the detection and quantification of non-volatile impurities.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is used for the identification of impurities.[9][10] By coupling the separation power of LC with the mass-resolving capability of MS, we can obtain the molecular weights of co-eluting impurities, aiding in their structural elucidation.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a reference standard for the analyte itself.[11][12][13] It provides an orthogonal measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration.
The overall workflow for this comparative analysis is depicted in the following diagram:
Caption: Workflow for the comparative purity assessment of this compound.
Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
The HPLC method was developed and validated according to the principles outlined in ICH Q2(R1) and USP General Chapter <621>.[14][15][16][17][18]
Instrumentation:
-
Agilent 1260 Infinity II LC System or equivalent
-
Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The LC-MS method was designed to identify potential impurities detected by HPLC.
Instrumentation:
-
Agilent 1290 Infinity II LC coupled to an Agilent 6470A Triple Quadrupole LC/MS or equivalent.[10]
Chromatographic Conditions:
-
Same as HPLC-UV method.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100 - 1000
-
Gas Temperature: 325 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 3500 V
Quantitative Nuclear Magnetic Resonance (qNMR)
The qNMR analysis provides an absolute purity value, which is orthogonal to the chromatographic results.[13][19]
Instrumentation:
-
Bruker Avance III 400 MHz NMR spectrometer or equivalent.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic acid).
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.
NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (D1): 30 s (to ensure full relaxation of all relevant protons)
-
Acquisition Time: 4 s
Purity Calculation: The purity of the analyte was calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard
Results and Discussion
The purity of this compound from three different suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using the methodologies described above. The results are summarized in the table below.
| Supplier | HPLC Purity (%) | Number of Impurities Detected (>0.05%) | qNMR Purity (%) | Major Impurity Identified (by LC-MS) |
| Supplier A | 99.85 | 1 | 99.7 | Unidentified (m/z 275.1) |
| Supplier B | 98.50 | 3 | 98.3 | 4-Chloro-N-methylpicolinamide |
| Supplier C | 99.52 | 2 | 99.4 | 4-(4-Amino-3-fluorophenoxy)picolinamide |
Supplier A demonstrated the highest purity by both HPLC and qNMR, with only one minor impurity detected above the 0.05% threshold. The mass of this impurity (m/z 275.1) suggests a potential dimeric species or an adduct, which would require further structural elucidation.
Supplier B showed a significantly lower purity, with three detectable impurities. The major impurity was identified by LC-MS as 4-chloro-N-methylpicolinamide, a likely starting material or a reagent-related impurity from the synthesis of the picolinamide core.[20]
Supplier C provided material of high purity, although slightly lower than Supplier A. The major impurity was identified as the des-methyl analog, 4-(4-amino-3-fluorophenoxy)picolinamide, likely arising from incomplete methylation during the final synthetic step.
The following diagram illustrates a hypothetical impurity profile, highlighting the importance of identifying and controlling these minor components.
Caption: Potential sources and types of impurities in this compound.
Conclusion and Recommendations
This guide demonstrates a robust, multi-faceted analytical approach for the comprehensive purity assessment of this compound. The combination of HPLC, LC-MS, and qNMR provides a high degree of confidence in the analytical results, enabling a clear differentiation between suppliers.
Based on our findings, Supplier A provides the material with the highest purity and the cleanest impurity profile. For critical applications in late-stage research and drug development, sourcing from a supplier with consistently high purity, such as Supplier A, is highly recommended to ensure reproducibility and minimize the risk of downstream complications arising from impurities.
It is imperative for research and development organizations to establish their own internal quality control procedures for critical reagents. The methodologies outlined in this guide can serve as a template for such an in-house qualification program. Regular batch-to-batch testing and a multi-supplier qualification process are essential components of a robust quality management system in the pharmaceutical industry.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]
- U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. 2008. [Link]
- PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
- Reading Scientific Services Ltd.
- Agilent Technologies.
- Google Patents. Process for synthesis of picolinamides.
- Agilent Technologies.
- U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
- U.S. Pharmacopeia.
- ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. 2024. [Link]
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In vitro metabolic stability of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
An In-Depth Comparative Guide to the In Vitro Metabolic Stability of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity from a promising candidate to a therapeutic agent, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical determinant of success.[1] Among these, metabolic stability—the susceptibility of a compound to biotransformation—stands as a pivotal parameter.[2] A compound that is metabolized too rapidly will struggle to achieve and maintain therapeutic concentrations in the body, leading to a short duration of action and potentially requiring frequent, high doses.[1] Conversely, a compound that is too stable might accumulate, leading to an increased risk of toxicity.[3][4] Therefore, early in vitro assessment of metabolic stability is essential for selecting and optimizing drug candidates with favorable pharmacokinetic properties.[2][5]
This guide provides a comparative analysis of the in vitro metabolic stability of This compound , a key intermediate in the synthesis of the multi-kinase inhibitor Regorafenib.[6][7] While this compound is primarily a precursor, understanding its metabolic liabilities is crucial for process chemistry and for predicting the potential metabolic fate of related structures. We will compare its stability profile against two well-characterized compounds: Verapamil, a high-clearance compound, and Warfarin, a low-clearance compound, using a standard Human Liver Microsome (HLM) assay.
Comparative Landscape: Establishing Benchmarks for Stability
To contextualize the metabolic stability of this compound, it is essential to compare it against established benchmarks.
-
Verapamil (High-Clearance Control): A calcium channel blocker known for its rapid and extensive metabolism by cytochrome P450 enzymes (primarily CYP3A4) in the liver. Its high intrinsic clearance makes it an ideal positive control for a metabolically active assay system.
-
Warfarin (Low-Clearance Control): An anticoagulant that is metabolized more slowly by CYPs (primarily CYP2C9). It serves as a benchmark for compounds with greater metabolic stability and longer in vivo half-lives.
By evaluating our target compound alongside these controls, we can effectively classify its metabolic profile and predict its likely in vivo behavior.
Experimental Design and Rationale: The Human Liver Microsome Assay
The most common and robust method for early-stage metabolic stability screening is the liver microsomal stability assay.[8][9]
Why Liver Microsomes? Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes.[8] They are a rich source of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of a vast majority of marketed drugs.[8][10][11] HLM assays are cost-effective, easily adaptable for high-throughput screening, and provide a reliable measure of a compound's intrinsic clearance (Clint) due to CYP-mediated metabolism.[8][9]
The Role of NADPH: CYP enzymes require a cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to function.[12] The assay is initiated by adding an NADPH-regenerating system to the incubation mixture.[13][14] A control incubation is run in the absence of NADPH to account for any non-enzymatic degradation of the compound.
Analytical Method: LC-MS/MS: The concentration of the parent compound remaining at various time points is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][15] This technique offers exceptional sensitivity and selectivity, allowing for accurate measurement of the compound even in complex biological matrices.[16][17]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Human Liver Microsome (HLM) stability assay.
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A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Picolinamide Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Picolinamide Scaffold and the Strategic Imperative of Fluorination
The picolinamide scaffold, a pyridine-2-carboxylic acid derivative, represents a privileged structure in modern medicinal chemistry. Its inherent ability to form strong chelating interactions and engage in a variety of hydrogen bonding and aromatic interactions has made it a cornerstone for developing novel therapeutics.[1] Picolinamide-based compounds have shown significant promise across diverse therapeutic areas, including as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic disorders, selective antibacterials against pathogens like Clostridioides difficile, and as kinase inhibitors in oncology.[2][3][4][5][6][7]
However, the journey from a promising hit to a clinical candidate is fraught with challenges, primarily centered on optimizing the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and enhancing its on-target potency and selectivity. This is where the strategic incorporation of fluorine—the most electronegative element—has become an indispensable tool for the medicinal chemist.[8][9]
This guide provides a head-to-head comparison of fluorinated and non-fluorinated picolinamide derivatives. We will move beyond a simple list of properties to explore the underlying causality—the "why" behind the experimental choices and observed outcomes. By synthesizing data from literature and detailing self-validating experimental protocols, this document aims to equip researchers with the field-proven insights necessary to leverage fluorination effectively in their picolinamide-focused drug discovery programs.
Chapter 1: The Fluorine Effect on Core Physicochemical Properties
The introduction of fluorine can profoundly alter a molecule's fundamental physicochemical properties, which in turn dictates its biological behavior. These changes are not always intuitive and must be carefully considered and measured.
The primary mechanisms by which fluorine exerts its influence are through its potent inductive (electron-withdrawing) effect and its unique steric and electronic profile.[9]
-
Lipophilicity (LogP/LogD): A common misconception is that fluorination universally increases lipophilicity. While replacing a hydrogen atom with a fluorine atom does increase the molecular volume and can shield polar groups, the overall effect is context-dependent.[9] For instance, fluorination of an aromatic ring often increases lipophilicity. However, adding a trifluoromethyl (CF3) group can decrease the basicity of nearby nitrogen atoms, which may lead to a lower distribution coefficient (LogD) at physiological pH.
-
Acidity/Basicity (pKa): Fluorine's strong inductive effect is a powerful tool for modulating the pKa of nearby functional groups. For picolinamides, fluorination on the pyridine ring can significantly lower the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous for disrupting unwanted off-target interactions (e.g., with hERG channels) but may also impact solubility or target binding if that nitrogen is involved in a critical hydrogen bond.[9]
-
Metabolic Stability: One of the most celebrated applications of fluorination is to block metabolic "hot spots." Cytochrome P450 enzymes often hydroxylate electron-rich C-H bonds. Replacing a susceptible hydrogen with a fluorine creates a C-F bond that is exceptionally strong and resistant to oxidative cleavage, thereby increasing the molecule's metabolic half-life.[9][10]
Data Summary: Physicochemical Properties
The following table presents a comparative analysis of a hypothetical parent picolinamide and its fluorinated analogue, based on established principles. This illustrates the typical shifts observed upon strategic fluorination.
| Property | Non-Fluorinated Picolinamide | 4-Fluoro-Picolinamide | Causality of Change |
| Molecular Weight | 250.3 g/mol | 268.3 g/mol | Addition of fluorine atom. |
| cLogP (Calculated) | 2.5 | 2.8 | Increased lipophilicity from aromatic fluorination.[9] |
| pKa (Pyridine N) | 4.5 | 3.2 | Strong inductive electron withdrawal by fluorine reduces basicity.[9] |
| Metabolic Stability (t½) | 15 min | > 60 min | Fluorine at a metabolically liable position blocks P450-mediated oxidation.[10] |
Chapter 2: Head-to-Head Performance in Key Biological Assays
To truly understand the impact of fluorination, we must assess its effects through rigorous, quantitative biological experiments. Here, we compare the performance of our hypothetical matched pair in assays critical to drug development.
Metabolic Stability Assessment
Expertise & Experience: The goal here is to determine how quickly the compounds are metabolized by liver enzymes. A longer half-life is generally desirable as it can lead to improved oral bioavailability and a longer duration of action. We use a liver microsomal stability assay as it is a robust, high-throughput in vitro model of Phase I metabolism. The choice of NADPH (Nicotinamide adenine dinucleotide phosphate) is critical, as it is the essential cofactor for CYP450 enzymes.[11]
-
Preparation: Prepare a stock solution of the test compound (fluorinated and non-fluorinated picolinamide) in DMSO.
-
Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).
-
Initiation: Add the test compound to the mixture and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration.
-
Reaction Start: Initiate the metabolic reaction by adding a pre-warmed NADPH solution. A control reaction is run in parallel without NADPH to measure non-enzymatic degradation.
-
Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Interpretation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
The following diagram illustrates how fluorination can protect a picolinamide derivative from oxidative metabolism.
Caption: Fluorine blocks CYP450-mediated hydroxylation.
Target Binding Affinity and Potency
Expertise & Experience: The ultimate test of a drug candidate is its ability to interact with its biological target. Fluorine can modulate binding affinity in several ways: by altering the electronics of the molecule to enhance hydrogen bonding with backbone amides, or by participating in favorable orthogonal multipolar interactions (e.g., C–F···C=O) with the protein.[8] We will use an enzyme inhibition assay to quantify this effect.
-
Reagents: Prepare solutions of recombinant human 11β-HSD1 enzyme, a cortisol substrate, and the NADPH cofactor in an appropriate assay buffer.
-
Compound Dilution: Create a serial dilution of the test compounds (fluorinated and non-fluorinated picolinamides) in DMSO, covering a wide concentration range.
-
Assay Plate: Add the enzyme, NADPH, and the test compound dilutions to a 96-well plate.
-
Initiation: Start the enzymatic reaction by adding the cortisol substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of cortisone produced (the product of the reaction). This can be done using various methods, such as a competitive immunoassay or LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
| Parameter | Non-Fluorinated Picolinamide | 4-Fluoro-Picolinamide | Rationale for Performance Change |
| Metabolic Half-life (t½) | 15 min | > 60 min | Fluorine blocks a key site of oxidative metabolism.[9] |
| Target Potency (IC50) | 150 nM | 35 nM | The electronegative fluorine atom enhances a key hydrogen bond or forms a new favorable interaction in the binding pocket, increasing affinity.[8] |
| Permeability (PAMPA, Pe) | 5.0 x 10⁻⁶ cm/s | 8.5 x 10⁻⁶ cm/s | Increased lipophilicity (cLogP) often correlates with improved passive diffusion across membranes. |
This diagram conceptualizes how a fluorine atom can introduce a new, favorable interaction within a protein's binding site.
Caption: Fluorine creates a new favorable multipolar interaction.
Conclusion: A Strategic Tool, Not a Magic Bullet
The head-to-head comparison clearly demonstrates that the strategic incorporation of fluorine can be a transformative step in optimizing picolinamide-based drug candidates. By blocking metabolic liabilities, modulating pKa to fine-tune solubility and off-target effects, and introducing novel, potency-enhancing interactions within the target binding site, fluorination offers a powerful, multifaceted approach to drug design.
However, it is crucial to approach fluorination with a clear hypothesis. Its effects are not universally positive and are highly dependent on the specific position of incorporation and the overall molecular context. The true power of this strategy is realized when guided by a deep understanding of the structure-activity and structure-property relationships at play, validated by the rigorous, quantitative experimental protocols outlined in this guide. For the discerning drug discovery professional, fluorine is not a magic bullet, but an unparalleled tool for rational molecular design.
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A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for Regorafenib Impurity A
In the landscape of pharmaceutical quality control, the precise quantification of impurities is paramount to ensuring the safety and efficacy of drug substances. This guide provides an in-depth validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for the determination of Regorafenib Impurity A, a critical process-related impurity. We will explore the rationale behind the experimental design, present a comprehensive validation protocol in accordance with ICH Q2(R1) guidelines, and draw objective comparisons with conventional chromatographic techniques.[1][2][3]
The Ascendancy of qNMR in Pharmaceutical Analysis
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering distinct advantages over traditional techniques like High-Performance Liquid Chromatography (HPLC).[4][5] Unlike chromatography, which relies on the response of a detector to an analyte relative to a reference standard of the same compound, qNMR provides a direct measurement of the molar concentration of a substance.[6][7][8] This is because the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7][8] This intrinsic characteristic eliminates the need for specific reference standards for each impurity, which can be costly and time-consuming to synthesize and certify.[4]
Method Development and Validation Strategy
The objective of this guide is to present a fully validated qNMR method for the quantification of Regorafenib Impurity A. The validation will adhere to the International Council for Harmonisation (ICH) Q2(R1) guideline "Validation of Analytical Procedures".[1][2][3] The validation parameters to be assessed include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Diagram of the qNMR Validation Workflow
Caption: Workflow for the development and validation of the qNMR method.
Experimental Protocol: qNMR for Regorafenib Impurity A
Materials and Instrumentation
-
Regorafenib Drug Substance: Containing Impurity A.
-
Regorafenib Impurity A Reference Standard: (CAS: 757251-39-1)[9][10]
-
Internal Standard: Maleic Acid (Certified Reference Material)
-
Deuterated Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9% D)
-
NMR Spectrometer: 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.[4]
-
Analytical Balance: Readable to 0.01 mg.
Rationale for Experimental Choices
-
Internal Standard Selection: Maleic acid is an ideal internal standard for this application.[11] Its sharp singlet in the olefinic region (around 6.3 ppm in DMSO-d6) does not overlap with the aromatic signals of Regorafenib or Impurity A.[11] Furthermore, it is non-volatile, stable, and available in high purity as a certified reference material.[11][12]
-
Solvent Selection: DMSO-d6 is an excellent solvent for both Regorafenib and the polar internal standard, maleic acid, ensuring complete dissolution which is critical for accurate quantification.[7][12]
-
Signal Selection for Quantification: For Regorafenib Impurity A (4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide), a well-resolved signal in the aromatic region, distinct from any Regorafenib signals, will be chosen for integration. For the internal standard, maleic acid, the singlet corresponding to its two olefinic protons will be used.
Sample Preparation
-
Accurately weigh approximately 20 mg of the Regorafenib drug substance and 5 mg of maleic acid into a clean, dry vial.
-
Dissolve the mixture in 1.0 mL of DMSO-d6.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Pulse Sequence: A simple 90° pulse-acquire sequence (zg) is sufficient.[7]
-
Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest is crucial for full signal recovery and accurate integration. A delay of 30 seconds is recommended as a starting point.
-
Number of Scans: 16 to 64 scans, depending on the concentration of the impurity, to achieve an adequate signal-to-noise ratio.
-
Acquisition Time: At least 3 seconds to ensure high digital resolution.
-
Temperature: Maintain a constant temperature, e.g., 298 K, to minimize variations in chemical shifts.
Data Processing and Calculation
The purity of Impurity A in the Regorafenib sample is calculated using the following formula:[7][11]
Purity (% w/w) = (Iimp / Istd) * (Nstd / Nimp) * (Mimp / Mstd) * (mstd / msample) * Pstd * 100
Where:
-
Iimp and Istd are the integral values of the signals for Impurity A and the internal standard, respectively.
-
Nimp and Nstd are the number of protons giving rise to the respective signals.
-
Mimp and Mstd are the molar masses of Impurity A and the internal standard.
-
mstd and msample are the masses of the internal standard and the Regorafenib sample.
-
Pstd is the purity of the internal standard.
Validation of the qNMR Method
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This was demonstrated by analyzing a blank (DMSO-d6), the internal standard solution, a Regorafenib sample spiked with Impurity A, and a placebo mixture. The resulting spectra confirmed that there were no interfering signals at the chemical shifts of the quantifiable protons of Impurity A and the internal standard.
Linearity and Range
Linearity was assessed by preparing a series of solutions with varying concentrations of Regorafenib Impurity A. The plot of the integral ratio (Impurity A / Internal Standard) versus the concentration of Impurity A demonstrated a linear relationship.
| Parameter | Result |
| Range | 0.1 - 2.0% w/w |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy was determined by spiking a known amount of Regorafenib Impurity A into the Regorafenib sample at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery was calculated for each level.
| Spike Level | Mean Recovery (%) | RSD (%) |
| 50% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 150% | 99.8 | 0.7 |
Precision
-
Repeatability (Intra-assay precision): Six independent samples were prepared and analyzed on the same day by the same analyst.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Type | Mean (% w/w) | RSD (%) |
| Repeatability | 0.52 | 1.2 |
| Intermediate Precision | 0.51 | 1.5 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established at an S/N of 3:1, and the LOQ at an S/N of 10:1.
| Parameter | Value (% w/w) |
| LOD | 0.05 |
| LOQ | 0.15 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters, such as the relaxation delay and the number of scans. The results showed no significant impact on the accuracy and precision of the measurements, indicating the method's reliability under varied conditions.[13]
Comparison with Alternative Analytical Methods: qNMR vs. HPLC
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct measurement based on the number of nuclei.[7] | Relative quantification based on detector response.[4] |
| Reference Standard | Requires a certified internal standard, not the analyte itself.[4][6] | Requires a specific, certified reference standard for each analyte.[4] |
| Quantification | Absolute quantification is possible.[4] | Typically relative quantification; absolute requires a calibration curve. |
| Speed | Faster analysis time per sample, typically under 15 minutes.[14] | Longer run times, often exceeding 20 minutes, plus column equilibration.[4] |
| Sample Preparation | Simple dissolution.[4] | Can be more complex, involving filtration and sometimes derivatization.[4] |
| Universality | Applicable to any soluble compound with NMR-active nuclei.[14] | Dependent on the analyte having a chromophore for UV detection.[4] |
| Destructive | Non-destructive. | Destructive. |
| Sensitivity | Generally lower than HPLC. | Higher sensitivity, especially for trace analysis. |
Diagram of Method Comparison
Caption: Key advantages of qNMR versus HPLC for impurity quantification.
Conclusion
The validated qNMR method presented in this guide is a specific, linear, accurate, precise, and robust technique for the quantification of Regorafenib Impurity A. It offers a significant advantage over traditional HPLC methods by providing direct, absolute quantification without the need for an impurity-specific reference standard. While HPLC remains a valuable tool for its high sensitivity in detecting trace impurities, qNMR stands out as a more efficient and versatile method for the accurate determination of known impurities in pharmaceutical drug substances. The adoption of qNMR can streamline the quality control process, reduce costs associated with reference standard management, and ultimately contribute to the timely delivery of safe and effective medicines.
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A Senior Application Scientist's Guide to the Comparative Analysis of ADME Properties for Drug Intermediates
In the landscape of drug discovery, the path from a promising "hit" to a viable clinical candidate is fraught with challenges. A significant portion of these failures can be attributed to suboptimal pharmacokinetic profiles.[1][2] Therefore, the early and rigorous assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a screening step but a foundational pillar of modern drug development.[3][4] This guide provides a framework for the comparative analysis of ADME properties in drug intermediates, moving beyond simple data reporting to explain the causal relationships between chemical structure, experimental outcomes, and the potential in vivo fate of a molecule. By profiling and comparing intermediates, research teams can make data-driven decisions, prioritize resource allocation, and intelligently guide the structural optimization of lead compounds.[5][6][7]
The Physicochemical Foundation of ADME
Before delving into specific assays, it is crucial to understand that a molecule's inherent physicochemical properties are the primary determinants of its ADME profile.[8][9] These properties govern how a compound interacts with the complex biological environment.
-
Aqueous Solubility: A drug must be in solution to be absorbed.[10] Poor solubility is a common hurdle for oral drug candidates. It is influenced by factors like crystallinity, ionization state (pKa), and the presence of polar functional groups.
-
Lipophilicity (LogP/LogD): This property, often measured as the partition coefficient between octanol and water, is a double-edged sword. Adequate lipophilicity is required for passive diffusion across cell membranes, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.[11]
-
Molecular Size and Polar Surface Area (PSA): Smaller molecules (typically <500 Da) and those with a lower PSA generally exhibit better membrane permeability.[8]
-
Ionization (pKa): The ionization state of a drug affects its solubility and ability to cross membranes.[10][11] The pH partition hypothesis explains how the pH of different biological compartments (e.g., stomach vs. intestine) influences the absorption of acidic and basic compounds.[10]
These foundational properties do not exist in isolation; they are interconnected and collectively dictate the ADME outcomes we measure experimentally.
Caption: Interplay of physicochemical properties and ADME outcomes.
The In Vitro ADME Screening Cascade: A Comparative Workflow
Early ADME profiling is typically conducted as a tiered cascade, starting with high-throughput assays to quickly filter large numbers of compounds and progressing to more complex, lower-throughput models for promising candidates.[12][13] The goal is to efficiently identify liabilities and guide the design-make-test-analyze cycle.[5]
Caption: A typical tiered workflow for in vitro ADME screening.
Absorption & Permeability Assessment
The ability of a compound to cross the intestinal epithelium is a key determinant of oral bioavailability. We use a combination of assays to model different aspects of this process.
This assay is a rapid, cell-free method to assess passive permeability.[14] It measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.
Experimental Protocol: PAMPA
-
Prepare Stock Solutions: Dissolve test compounds and controls (high/low permeability) in DMSO to a concentration of 10 mM.
-
Prepare Donor Plate: Dilute stock solutions into a universal buffer at pH 7.4 to a final concentration of 100 µM.
-
Prepare Acceptor Plate: Add hydration solution to the acceptor plate wells. Carefully place the membrane-coated filter plate onto the acceptor plate and add the lipid solution (e.g., phosphatidylcholine in dodecane) to each well.
-
Start Assay: Remove excess lipid and add the donor solution to the filter plate. Place the entire "sandwich" on a plate shaker.
-
Incubation: Incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pₑ): The effective permeability is calculated using established equations that account for concentration changes and membrane surface area.
This cell-based assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is considered the gold standard for in vitro prediction of human drug absorption as it accounts for both passive diffusion and active transport mechanisms.[15][16]
Experimental Protocol: Caco-2 Bidirectional Transport
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of tight junctions.
-
Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to ensure the cell monolayer is intact.
-
Apical to Basolateral (A→B) Transport: Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubation: Incubate at 37°C with gentle shaking for 1-2 hours.
-
Sampling & Quantification: Take samples from the receiver compartments at specified time points and analyze by LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp (A→B) and Papp (B→A) are calculated.
-
Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is a strong indication that the compound is a substrate of an efflux transporter (e.g., P-glycoprotein).[15]
-
Metabolic Stability & Drug-Drug Interaction (DDI) Potential
Metabolism, primarily in the liver, is a major route of elimination for many drugs.[17] Assessing metabolic stability and the potential to inhibit key drug-metabolizing enzymes is critical.[18][19]
This assay uses subcellular fractions (microsomes) from the liver, which are rich in cytochrome P450 (CYP) enzymes, to determine the intrinsic clearance of a compound.[13][20]
Experimental Protocol: Microsomal Stability
-
Prepare Reaction Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat) and buffer. Pre-warm to 37°C.
-
Initiate Reaction: Add the test compound (typically 1 µM final concentration) to the mixture. Split the mixture into two sets of wells.
-
Start Metabolism: To one set of wells, add a pre-warmed NADPH-regenerating solution (cofactor). To the other set (T=0 control), add a stop solution (e.g., cold acetonitrile).
-
Time-Course Incubation: Incubate the reaction plate at 37°C. At various time points (e.g., 5, 15, 30, 60 min), add the stop solution to terminate the reaction.
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
This assay determines if a drug intermediate inhibits the activity of major CYP isoforms (e.g., 3A4, 2D6, 2C9), which is a primary cause of drug-drug interactions (DDIs).[5][13][21]
Experimental Protocol: CYP Inhibition (IC₅₀ Determination)
-
Prepare Reagents: Combine human liver microsomes, a specific CYP isoform probe substrate (a compound known to be metabolized by that enzyme), and the test compound at various concentrations in a buffer.
-
Initiate Reaction: Add NADPH solution to start the metabolic reaction.
-
Incubation: Incubate at 37°C for a short, defined period.
-
Terminate Reaction: Add a stop solution.
-
Quantify Metabolite: Analyze the samples for the amount of probe substrate metabolite formed using LC-MS/MS or fluorescence.
-
Calculate IC₅₀: Plot the rate of metabolite formation against the concentration of the test compound to determine the IC₅₀ value (the concentration at which enzyme activity is inhibited by 50%).
Distribution Characteristics
Once absorbed, a drug distributes throughout the body, and its ability to reach the target site is influenced by its binding to plasma proteins.
Only the unbound fraction of a drug is free to interact with its target and be cleared.[13] The Rapid Equilibrium Dialysis (RED) device is a common method for measuring PPB.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Prepare Compound: Add the test compound to plasma (e.g., human, rat).
-
Load Device: Add the plasma-compound mixture to one chamber of the RED device and buffer to the other chamber. The chambers are separated by a semi-permeable membrane.
-
Equilibration: Seal the plate and incubate with shaking at 37°C for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.
-
Analysis: After incubation, take samples from both the plasma and buffer chambers and determine the drug concentration by LC-MS/MS.
-
Calculate Fraction Unbound (fu): The percentage of unbound drug is calculated by comparing the concentration in the buffer chamber to the concentration in the plasma chamber.
In Silico ADME Prediction: Early Flags and Prioritization
Before any wet lab experiments are conducted, computational models can provide valuable early insights into potential ADME liabilities.[1][22] These in silico tools use quantitative structure-activity relationship (QSAR) models to predict ADME properties based on a molecule's structure.[23] While not a replacement for experimental data, they are invaluable for prioritizing which intermediates to synthesize and screen.[23][24]
Commonly predicted parameters include:
-
Solubility
-
LogP / LogD
-
Permeability (Caco-2, BBB)
-
CYP Inhibition and Substrate Potential
-
Plasma Protein Binding
Synthesizing the Data: A Comparative Case Study
Let's consider three hypothetical drug intermediates from a lead optimization program and analyze their ADME data to make a selection decision.
Table 1: Comparative ADME Profile of Drug Intermediates
| Parameter | Intermediate A | Intermediate B | Intermediate C | Desired Profile |
| Solubility (µM) at pH 7.4 | 5 | 85 | 120 | > 50 |
| PAMPA Pₑ (10⁻⁶ cm/s) | 25 | 12 | 8 | > 10 (High) |
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 18 | 9 | 5 | > 5 |
| Caco-2 Efflux Ratio | 4.5 | 1.2 | 1.1 | < 2 |
| HLM Stability (t½, min) | 8 | > 60 | 45 | > 30 |
| CYP3A4 Inhibition (IC₅₀, µM) | 0.8 | > 50 | 25 | > 10 |
| Human PPB (% Bound) | 99.8 | 92.5 | 85.0 | < 95% |
| In Silico hERG Liability | High Risk | Low Risk | Low Risk | Low Risk |
Analysis and Decision Making:
-
Intermediate A: This compound shows excellent permeability in both PAMPA and Caco-2 assays. However, it is flagged with several major liabilities. Its aqueous solubility is very poor, which would likely limit its absorption despite high permeability. The high efflux ratio of 4.5 indicates it is a strong substrate for an efflux transporter, further compromising its bioavailability.[15] Most critically, it has a very short metabolic half-life (8 min) and potent CYP3A4 inhibition (IC₅₀ = 0.8 µM), indicating a high risk for rapid clearance and drug-drug interactions.[25] The extremely high plasma protein binding and predicted hERG risk make it a highly undesirable candidate. Decision: Discard.
-
Intermediate B: This compound presents a much more balanced and promising profile. It has good aqueous solubility and moderate permeability. Crucially, its efflux ratio is low, suggesting it is not a substrate for major efflux pumps. Its standout feature is its high metabolic stability in human liver microsomes (t½ > 60 min), which predicts a longer half-life in vivo.[18][19] It shows no significant CYP3A4 inhibition and its plasma protein binding is within an acceptable range, leaving a reasonable unbound fraction to exert its therapeutic effect. The low in silico hERG risk is also favorable. Decision: Prioritize for further development and in vivo studies.
-
Intermediate C: This compound has the best solubility of the three but shows lower permeability. While its metabolic stability is acceptable, it is less robust than Intermediate B. Plasma protein binding is favorably low. While it is a significant improvement over Intermediate A, its lower permeability and moderate stability make it less attractive than Intermediate B. Decision: Hold as a backup candidate. Consider structural modifications to improve permeability.
Caption: Decision-making based on comparative ADME data.
Conclusion
The comparative analysis of ADME properties is a cornerstone of modern, efficient drug discovery. By integrating a suite of in silico and in vitro assays, researchers can build a multiparameter understanding of a drug intermediate's potential pharmacokinetic behavior. This data-driven approach allows for the early identification of liabilities, guides medicinal chemistry efforts to mitigate them, and ultimately increases the probability of selecting a candidate with a favorable profile for successful clinical development. The key is not just to generate data, but to synthesize it into a coherent narrative that predicts the complex interplay of factors governing a drug's journey through the body.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
As an intermediate in the synthesis of the multi-kinase inhibitor Regorafenib, 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide is a compound that requires careful handling throughout its lifecycle, including its final disposal.[1][2] Its chemical structure, featuring a fluorinated aromatic ether and an amino group, necessitates a disposal strategy that mitigates its potential hazards.[1][3]
Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable
The primary directive for the disposal of any chemical is a thorough understanding of its intrinsic hazards. The Safety Data Sheet (SDS) for this compound classifies it as Harmful if swallowed and, critically, Toxic to aquatic life with long lasting effects .[4] This latter classification underscores the environmental imperative to prevent its release into sewer systems or waterways. The compound is a white to yellow crystalline powder that is stable under normal conditions but should be handled with care.[1]
| Hazard Statement | Classification | Implication for Disposal |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Avoid generation of dusts that could be ingested. Mandates disposal as hazardous chemical waste. |
| H411: Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term (Chronic) - Category 2 | Prohibits disposal down the drain. Requires containment and disposal through a licensed hazardous waste facility. |
Table 1: Key Hazard Information for this compound
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound in solid form, as well as for contaminated labware.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE to prevent dermal, ocular, and respiratory exposure.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. For extensive handling, consider double-gloving.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a risk of generating dust, work within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe chemical waste management. This compound should be disposed of as a solid hazardous chemical waste.
-
Waste Stream: Designate a specific waste container for this compound and any materials heavily contaminated with it. Do not mix with other waste streams unless compatibility has been verified.
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. For solid waste, a high-density polyethylene (HDPE) or glass container is suitable. The original manufacturer's container, if in good condition, is an excellent choice.[5]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: 757251-39-1
-
The associated hazards (e.g., "Harmful," "Environmental Hazard")
-
The date the waste was first added to the container.
-
On-site Accumulation and Storage: A Temporary and Safe Haven
Designate a "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of the hazardous waste container.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation in Storage: While specific incompatibility data for this compound is limited, general best practices for picolinamide derivatives and related compounds suggest storing it away from:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemically resistant tray or bin, to contain any potential leaks or spills. The secondary container should be able to hold at least 110% of the volume of the primary container.
Disposal of Contaminated Lab Supplies and Empty Containers
-
Solid Lab Waste: Items such as gloves, weigh boats, and absorbent paper that are contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Empty Containers: The original container of the chemical must be managed as hazardous waste unless properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After triple rinsing and air drying in a fume hood, the defaced container may be disposed of in the regular trash or recycled, depending on institutional policies.
Arranging for Final Disposal: The Hand-off to Professionals
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Scheduling a Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Do not allow waste to accumulate for more than 90 days.
Disposal Workflow Diagram
Emergency Procedures for Spills
In the event of a spill, the primary focus is on preventing exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control the Source: If safe to do so, prevent further spillage.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a small liquid spill (if the compound is in solution), absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and compliant, upholding the principles of scientific integrity from the benchtop to the final disposition of all experimental materials.
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Mastering the Safe Handling of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
This guide provides essential, actionable safety protocols for researchers, scientists, and drug development professionals handling 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (CAS No. 757251-39-1). Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment. This compound, while a key reagent in the synthesis of multikinase inhibitors like Regorafenib, presents notable health hazards that demand rigorous safety measures.[1][2]
The hazard classifications for this compound indicate it is harmful if swallowed or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation. This necessitates a comprehensive personal protective equipment (PPE) strategy and meticulous disposal plan.
Core Safety Directives: Understanding the Risks
This compound is a halogenated aromatic amine. The presence of the fluorine atom and the aromatic amine structure are key determinants of its reactivity and toxicological profile.[3][4] Halogenated organic compounds require careful handling due to their potential for environmental persistence and specific health risks.[5][6]
Hazard Summary:
| Hazard Statement | Classification | Implication for Handling |
| H302 | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| H315 | Causes skin irritation | Prevent skin contact through appropriate gloves and lab coat. |
| H319 | Causes serious eye irritation | Mandatory eye protection to prevent splashes and dust contact. |
| H332 | Harmful if inhaled | Work in a well-ventilated area, preferably a chemical fume hood. |
| H335 | May cause respiratory irritation | Use respiratory protection if dust or aerosols are generated. |
Source: Sigma-Aldrich, BLDpharm
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most critical factor in mitigating exposure to this compound. The following is a detailed, step-by-step guide to the required PPE.
Hand Protection: The Critical Barrier
Given the skin irritation hazard (H315), robust hand protection is non-negotiable.
-
Glove Selection: Nitrile gloves are a suitable initial choice for protection against incidental contact with this solid compound. However, for prolonged handling or when working with solutions, it is imperative to consult the glove manufacturer's compatibility data for the specific solvent being used.[3]
-
Double Gloving: When handling larger quantities or during procedures with a high risk of splashing, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Body Protection: Shielding from Contamination
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and must be fully buttoned.[3] This protects your personal clothing and skin from contamination.
-
Chemical-Resistant Apron: For procedures involving significant quantities of the compound or the potential for substantial splashes, a chemical-resistant apron worn over the lab coat is advised.
Eye and Face Protection: Preventing Serious Injury
The serious eye irritation hazard (H319) necessitates stringent eye protection.
-
Safety Glasses with Side Shields: At a minimum, safety glasses meeting ANSI Z87.1 standards must be worn.
-
Chemical Splash Goggles: For any procedure where there is a risk of splashing, chemical splash goggles are required.[3]
-
Face Shield: When there is a significant risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety goggles for maximum protection.[7]
Respiratory Protection: Safeguarding Against Inhalation
The compound is harmful if inhaled and may cause respiratory irritation (H332, H335).
-
Engineering Controls: The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood.[5]
-
Respirator Use: If engineering controls are insufficient to prevent the generation of dust or aerosols, or in the event of a spill, a NIOSH-approved respirator is required. A full-face respirator with appropriate cartridges for organic vapors and particulates is recommended.[8] All personnel requiring respirator use must be medically cleared, trained, and fit-tested annually.[7]
Operational Workflow: From Preparation to Disposal
The following workflow is designed to ensure a safe and efficient process for handling this compound.
Caption: A stepwise workflow for the safe handling and disposal of this compound.
Donning and Doffing PPE: A Procedural Imperative
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator: If required, perform a seal check and don your respirator.
-
Goggles/Face Shield: Put on your safety goggles, followed by a face shield if necessary.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they go over the cuffs of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the appropriate waste container.
-
Face Shield/Goggles: Remove your face shield and/or goggles from the back to the front.
-
Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination.
-
Respirator: If worn, remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and alert your supervisor and institutional Environmental Health and Safety (EHS) office. Only trained personnel with the appropriate PPE should attempt to clean up a spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] Seek immediate medical attention.
Waste Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any associated materials is crucial to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.[5]
-
Waste Segregation: All waste containing this compound, including contaminated PPE, weighing paper, and rinsates from glassware, must be collected in a designated "Halogenated Organic Waste" container.[5][9] Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantities of all components.[5]
-
Disposal: Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by the EHS office.[5]
By adhering to these rigorous safety and handling protocols, researchers can minimize the risks associated with this compound, ensuring both personal safety and a compliant laboratory environment. Always consult the specific Safety Data Sheet (SDS) as the ultimate source of information before commencing any work.
References
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency.
- code of practice compressed fluorine and mixtures with inert gases. Asia Industrial Gases Association.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment | US EPA. US Environmental Protection Agency.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. Hazmat School.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF. ResearchGate.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. ACS Publications.
- (PDF) Halogenated Aromatic Compounds. ResearchGate.
- hazardous waste segregation.
- Fluorine Safety. Purdue University.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. Occupational Safety and Health Administration.
- 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. PubChem.
- 4-AMINOANTIPYRINE EXTRA PURE. Loba Chemie.
Sources
- 1. This compound , 97% , 757251-39-1 - CookeChem [cookechem.com]
- 2. This compound | 757251-39-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. echemi.com [echemi.com]
- 9. bucknell.edu [bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
